molecular formula C15H27N5O5 B15624192 Deg-1

Deg-1

Número de catálogo: B15624192
Peso molecular: 357.41 g/mol
Clave InChI: INBZJGUSXQXYEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Deg-1 is a useful research compound. Its molecular formula is C15H27N5O5 and its molecular weight is 357.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H27N5O5

Peso molecular

357.41 g/mol

Nombre IUPAC

1-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole

InChI

InChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2

Clave InChI

INBZJGUSXQXYEH-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Function of Deg-1 in C. elegans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Deg-1 is a crucial degenerin/epithelial sodium channel (DEG/ENaC) protein in the nematode Caenorhabditis elegans, primarily functioning as a mechanosensitive and thermosensitive ion channel. It plays a pivotal role in a variety of sensory transduction pathways, including cold tolerance, proprioception of pharyngeal movements, and acid avoidance. Gain-of-function mutations in the this compound gene are known to induce neuronal degeneration, making it a significant subject of study in the context of neurodegenerative diseases. This document provides a comprehensive overview of the known functions of this compound, the experimental methodologies used to elucidate these functions, and the current understanding of the signaling pathways in which it participates.

Molecular Identity and Channel Properties

This compound is a subunit of the DEG/ENaC family of ion channels, which are characterized by their amiloride (B1667095) sensitivity and their primary role in sodium ion transport. While extensive quantitative biophysical data for the this compound channel itself is limited in the current literature, studies on closely related C. elegans degenerins and heterologous expression systems have provided valuable insights into its likely properties.

Electrophysiological analysis of this compound expressed in Xenopus oocytes has demonstrated that it forms a sodium-selective channel that can be activated by warm temperatures, with a threshold of approximately 32°C[1]. This thermosensitive property is a key aspect of its function in cold tolerance.

Quantitative Data Summary

Due to the scarcity of specific quantitative data for the this compound channel, the following table includes data from this compound itself where available, and from the closely related C. elegans DEG/ENaC channel DEGT-1 to provide a more complete, albeit comparative, picture.

PropertyThis compoundDEGT-1d (gain-of-function)MethodReference
Primary Function Mechanosensation, ThermosensationProprioceptionIn vivo assays[1][2][3][4][5]
Ion Selectivity Na+ selectiveMore permeable to K+ than Na+Electrophysiology (Xenopus oocytes)[1][6]
Gating Stimulus Mechanical force, Warm temperatureMechanical force (shear stress)In vivo assays, Electrophysiology[1][2][3]
Temperature Threshold ~32°C (for activation)Not reportedElectrophysiology (Xenopus oocytes)[1]
Amiloride Sensitivity Blocked by amilorideInsensitive to amilorideIn vivo recordings, Electrophysiology[6][7]

Note: The data for DEGT-1d, a gain-of-function mutant, may not fully reflect the properties of the wild-type channel but offers the most detailed available biophysical characterization of a closely related degenerin.

Key Functions of this compound

This compound is expressed in a specific subset of neurons and contributes to distinct sensory modalities.

Cold Tolerance

This compound acts as a thermosensor in the ASG sensory neurons, contributing to the nematode's ability to withstand cold temperatures. Upon exposure to warm stimuli, this compound channels in ASG neurons are activated, leading to an influx of sodium ions and subsequent neuronal signaling[1]. This signal is then relayed to the AIN and AVJ interneurons, which form a crucial circuit for regulating cold tolerance[1].

Proprioception in Pharyngeal Pumping

A closely related homolog, DEGT-1, is expressed in the I4 and M5 pharyngeal neurons and functions as a proprioceptor, sensing the mechanical forces generated by the pharynx's own movements during feeding[2][3][4][5]. DEGT-1 is localized to the neuronal soma where it directly contacts the pharyngeal basement membrane[2][8]. This positioning allows it to detect shear forces generated by pharyngeal pumping, providing feedback to regulate the rate of feeding[2][3]. Loss of degt-1 function leads to abnormally rapid pharyngeal pumping, suggesting that DEGT-1-mediated feedback is inhibitory[2][5].

Acid Avoidance

In conjunction with another DEG/ENaC channel, ACD-1, this compound in the ASK sensory neurons is required for the avoidance of acidic environments[1][9]. While the precise signaling cascade is still under investigation, it is understood that both channels are necessary for a robust behavioral response to low pH. ACD-1 is expressed in the glial cells that ensheath the ASK neurons, suggesting a functional interaction between glia and neurons in this sensory pathway[1][9].

Neuronal Degeneration

Gain-of-function mutations in the this compound gene, such as this compound(u506), lead to the degeneration of the neurons in which it is expressed. This neurotoxic effect is believed to be caused by excessive Na+ influx through the constitutively open mutant channels, leading to osmotic swelling and cell death. This phenomenon has made this compound a valuable model for studying the molecular mechanisms of neurodegeneration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways and experimental workflows related to this compound function.

Signaling Pathway for Cold Tolerance

Cold_Tolerance_Pathway cluster_ASG ASG Neuron cluster_Interneurons Interneurons Warm_Temp Warm Temperature Deg1 This compound Channel Warm_Temp->Deg1 Activates Na_Influx Na+ Influx Deg1->Na_Influx Mediates AIN AIN Na_Influx->AIN Signals to AVJ AVJ Na_Influx->AVJ Signals to Cold_Tolerance Cold Tolerance Response AIN->Cold_Tolerance AVJ->Cold_Tolerance

Caption: Signaling pathway for this compound mediated cold tolerance in C. elegans.

Proprioceptive Feedback Loop in Pharyngeal Pumping

Pharyngeal_Proprioception Pharyngeal_Pumping Pharyngeal Pumping Shear_Force Shear Force on Basement Membrane Pharyngeal_Pumping->Shear_Force DEGT1 DEGT-1 Channel (in I4/M5 Neurons) Shear_Force->DEGT1 Activates Feedback_Signal Inhibitory Feedback Signal DEGT1->Feedback_Signal Pumping_Rate Regulation of Pumping Rate Feedback_Signal->Pumping_Rate Pumping_Rate->Pharyngeal_Pumping Modulates

Caption: Proprioceptive feedback loop involving DEGT-1 in regulating pharyngeal pumping.

Experimental Workflow for Cold Tolerance Assay

Cold_Tolerance_Workflow Start Synchronize Worm Population (L4 Stage) Cultivation Cultivate at 15°C or 25°C Start->Cultivation Cold_Shock Expose to 2°C for 48 hours Cultivation->Cold_Shock Recovery Recover at 20°C for 12-24 hours Cold_Shock->Recovery Scoring Score Survival Rate (Live vs. Dead) Recovery->Scoring Analysis Compare Survival Rates between Genotypes Scoring->Analysis

Caption: Experimental workflow for the C. elegans cold tolerance assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound function.

C. elegans Cold Tolerance Assay

Objective: To assess the ability of C. elegans to survive prolonged exposure to cold temperatures.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Synchronized populations of L4 stage worms (wild-type and mutant strains)

  • Incubators set to 15°C, 20°C, and 25°C

  • Refrigerator or cold room at 2°C

  • Dissecting microscope

Procedure:

  • Prepare NGM plates seeded with E. coli OP50.

  • Synchronize worm populations to the L4 larval stage.

  • Transfer 20-30 L4 worms of each genotype to separate, freshly seeded NGM plates.

  • Cultivate the worms at either 15°C or 25°C until they reach the young adult stage (approximately 24-48 hours).

  • Place the plates at 2°C for 48 hours.

  • After the cold shock, move the plates to a 20°C incubator for a recovery period of 12-24 hours.

  • Using a dissecting microscope, score the number of live and dead worms. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.

  • Calculate the survival rate for each genotype at each cultivation temperature.

Pharyngeal Pumping Assay with Serotonin (B10506)

Objective: To measure the rate of pharyngeal pumping in the presence of a pharmacological stimulant.

Materials:

  • NGM plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Serotonin solution (5 mg/mL in M9 buffer)

  • Synchronized young adult worms

  • Dissecting microscope

  • Stopwatch

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Transfer synchronized young adult worms to the center of the bacterial lawn.

  • Allow the worms to acclimate for 30 minutes.

  • Add a drop of 5 mg/mL serotonin solution to the edge of the bacterial lawn.

  • Observe an individual worm under the dissecting microscope.

  • Count the number of pharyngeal grinder movements in a 30-second interval.

  • Repeat the count for at least 10 individual worms per genotype.

  • Calculate the average pumping rate (pumps per minute) for each genotype.

In Vivo Calcium Imaging in ASG Neurons

Objective: To visualize and quantify changes in intracellular calcium levels in ASG neurons in response to temperature stimuli.

Materials:

  • Transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in ASG neurons.

  • Microfluidic device for immobilizing worms and controlling temperature.

  • Fluorescence microscope equipped with a sensitive camera.

  • Image analysis software (e.g., ImageJ).

  • M9 buffer.

Procedure:

  • Load a young adult transgenic worm into the microfluidic device.

  • Immobilize the worm and perfuse with M9 buffer at a baseline temperature (e.g., 20°C).

  • Begin acquiring fluorescence images of the ASG neuron at a set frame rate.

  • Apply a temperature stimulus by changing the temperature of the perfusion buffer (e.g., a ramp up to 30°C).

  • Continue image acquisition throughout the temperature stimulus and a subsequent return to baseline temperature.

  • Using image analysis software, measure the change in fluorescence intensity (ΔF/F0) in the ASG neuron over time.

  • Correlate the changes in fluorescence with the applied temperature stimulus to determine the neuron's response profile.

Implications for Drug Development

The role of this compound and its homologs in mechanosensation, thermosensation, and neurodegeneration presents several avenues for therapeutic intervention. As members of the DEG/ENaC family, these channels are potential targets for small molecule modulators. The development of specific agonists or antagonists for this compound could have applications in:

  • Neurodegenerative Diseases: Understanding the mechanisms by which gain-of-function mutations in this compound lead to cell death could inform the development of neuroprotective strategies. Screens for compounds that block or modulate overactive this compound channels could identify potential therapeutic leads.

  • Pain and Sensory Disorders: Given its role in mechanosensation and thermosensation, targeting this compound or its human homologs could be a strategy for developing novel analgesics or treatments for sensory neuropathies.

  • Gastrointestinal Motility Disorders: The function of the this compound homolog, DEGT-1, in regulating pharyngeal pumping suggests that targeting related channels in the mammalian enteric nervous system could be a viable approach for treating disorders of gut motility.

The experimental protocols detailed in this guide provide a robust framework for screening and characterizing the effects of pharmacological compounds on these important biological processes in a tractable model organism.

References

An In-depth Technical Guide to the Structure and Domains of the Deg-1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deg-1 protein, a member of the degenerin (DEG) family found in Caenorhabditis elegans, is an integral component of the larger Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily. These channels are non-voltage-gated ion channels crucial for a variety of physiological processes, including mechanosensation, proprioception, and sodium homeostasis. In C. elegans, this compound is a key player in mechanotransduction, particularly in polymodal nociceptive neurons such as the ASH neurons, which are responsible for detecting aversive stimuli. Gain-of-function mutations in this compound can lead to neurodegeneration, making this protein a significant subject of study for understanding both sensory transduction and the molecular mechanisms of neuronal cell death.[1][2] This guide provides a comprehensive overview of the structure, domains, and function of the this compound protein, supported by quantitative data and detailed experimental protocols.

This compound Protein Structure and Domains

The this compound protein, like other members of the DEG/ENaC superfamily, is a transmembrane protein that assembles into a channel complex, likely a trimer. Each subunit shares a conserved topology consisting of two transmembrane helices (TM1 and TM2), intracellular N- and C-termini, and a large, complex extracellular domain that constitutes the majority of the protein's mass.[3]

Predicted Domain Architecture

Based on sequence homology with structurally characterized members of the DEG/ENaC family, the domain organization of the C. elegans this compound protein (778 amino acids) can be predicted as follows:

Domain/RegionPredicted Amino Acid BoundariesDescription
N-terminus1 - 70Intracellular domain, may be involved in protein trafficking and regulation.
Transmembrane 1 (TM1)71 - 93First membrane-spanning alpha-helix.
Extracellular Domain (ECD)94 - 430Large and complex, responsible for channel gating, ion selectivity, and interaction with the extracellular environment. Contains several subdomains.
ECD Subdomain: Palm(within 94-430)Core β-sheet structure contributing to the channel's central vestibule.
ECD Subdomain: Thumb(within 94-430)Alpha-helical domain on the periphery of the ECD.
ECD Subdomain: Fingers(within 94-430)A variable region that may confer functional specificity. Contains cysteine-rich regions in degenerins.
ECD Subdomain: Knuckle(within 94-430)Located near the threefold symmetry axis of the channel complex.
Transmembrane 2 (TM2)431 - 453Second membrane-spanning alpha-helix, lines the ion pore and contributes to the selectivity filter.
C-terminus454 - 778Intracellular domain, may play a role in channel regulation and interaction with cytoplasmic proteins.

Note: The specific amino acid boundaries for the ECD subdomains are estimations based on alignments with other DEG/ENaC proteins and have not been experimentally determined for this compound.

Key Structural Features
  • Extracellular Domain (ECD): The large ECD is shaped somewhat like a hand, with distinct "palm," "thumb," "finger," and "knuckle" subdomains. This domain is critical for the channel's function and is thought to be involved in gating the channel in response to mechanical stimuli. It also contains conserved cysteine residues that likely form disulfide bonds to stabilize its complex fold.

  • Pore and Selectivity Filter: The second transmembrane domain (TM2) from each subunit lines the central ion pore. A conserved G/SxS motif within TM2 of many DEG/ENaC channels forms the selectivity filter, which determines which ions can pass through the channel. Interestingly, some this compound isoforms show unusual permeability, suggesting variations in this region.[1]

  • Degenerin "d" Mutation Site: A specific residue located just before TM2 is a hotspot for gain-of-function mutations that cause neurodegeneration. In many degenerins, this is an alanine (B10760859) residue; its substitution with a bulkier amino acid leads to a channel with increased open probability, resulting in excessive Na+ influx and subsequent cell death.[3]

Quantitative Data on this compound and Related Channels

Quantitative analysis of ion channel properties is essential for understanding their function. Data for this compound is primarily derived from in vivo recordings and heterologous expression systems.

ParameterValueChannel/ConditionSource
Mechanoreceptor Current (MRC) Amplitude [2]
Wild-Type (in ASH neurons)-106 ± 12 pAThis compound mediated[2]
This compound null mutant-21 ± 3 pAResidual current[2]
Ion Selectivity (Permeability Ratios) [1]
PK+/PNa+1.3DEGT-1d (gain-of-function mutant)[1]
PLi+/PNa+0.9DEGT-1d (gain-of-function mutant)[1]
Amiloride (B1667095) Sensitivity [4][5]
Wild-Type DEGT-1InsensitiveExpressed in Xenopus oocytes[4]
Other DEG/ENaCs (e.g., UNC-105)IC50 ≈ 31-48 µMBlockade of H+-gated currents[5]

Note: DEGT-1 is a splice variant of the this compound gene. The "d" signifies a gain-of-function mutation. Data for wild-type this compound single-channel conductance and open probability are not currently available in the literature.

Signaling and Functional Role

This compound is a mechanosensitive ion channel that functions in the polymodal ASH sensory neurons of C. elegans to detect noxious mechanical stimuli, such as nose touch.[2]

Mechanotransduction Pathway in ASH Neurons

The activation of this compound is an early and critical step in the mechanosensory signaling cascade in ASH neurons. The following diagram illustrates the proposed sequence of events following a mechanical stimulus.

Deg1_Signaling_Pathway stimulus Mechanical Stimulus (e.g., Nose Touch) deg1 This compound Channel (Activation) stimulus->deg1 Gating na_influx Na+ Influx deg1->na_influx Permeation depolarization Membrane Depolarization na_influx->depolarization vgcc Voltage-Gated Ca2+ Channels (e.g., EGL-19) (Activation) depolarization->vgcc ca_influx Ca2+ Influx vgcc->ca_influx neurotransmitter Neurotransmitter Release ca_influx->neurotransmitter behavior Aversive Behavior (Backward Locomotion) neurotransmitter->behavior Synaptic Transmission

Caption: Proposed mechanotransduction pathway in ASH neurons initiated by this compound activation.

Upon mechanical stimulation, the this compound channel is gated open, leading to an influx of sodium ions.[2] This influx causes a depolarization of the neuronal membrane. If this depolarization reaches the threshold for voltage-gated calcium channels (VGCCs), such as EGL-19, they will open, leading to a significant influx of calcium.[6] The rise in intracellular calcium then triggers the release of neurotransmitters at the synapse, signaling to downstream interneurons and ultimately resulting in an aversive behavioral response, such as backward movement.[6][7]

Experimental Protocols

The study of this compound and other degenerins relies on a combination of genetic, electrophysiological, and imaging techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Electrophysiology in Xenopus Oocytes

This method is used to study the intrinsic properties of the this compound channel in a controlled environment.

Experimental Workflow:

Oocyte_Expression_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA 1. Synthesize this compound cRNA (in vitro transcription) injection 3. Inject Oocytes with this compound cRNA (e.g., 50 ng) cRNA->injection oocytes 2. Harvest & Defolliculate Xenopus Oocytes oocytes->injection incubation 4. Incubate Oocytes (2-5 days at 16-18°C) injection->incubation tevc 5. Perform Two-Electrode Voltage Clamp (TEVC) incubation->tevc recording 6. Record Currents (in response to voltage steps or drug application) tevc->recording analysis 7. Analyze Data (I-V curves, dose-response) recording->analysis

Caption: Workflow for heterologous expression and analysis of this compound in Xenopus oocytes.

Methodology:

  • cRNA Synthesis: The coding sequence of this compound is cloned into a suitable vector (e.g., pGEM). The plasmid is linearized, and capped cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit. The resulting cRNA is purified and its concentration is determined.

  • Oocyte Preparation: Oocytes (stage V-VI) are surgically removed from an anesthetized female Xenopus laevis. The follicular layer is removed by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.

  • Microinjection: Healthy, defolliculated oocytes are selected and injected with approximately 50 nL of the this compound cRNA solution (e.g., at a concentration of 0.5-1 µg/µL). Control oocytes are injected with an equivalent volume of nuclease-free water.

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for protein expression and insertion into the plasma membrane.

  • Two-Electrode Voltage Clamp (TEVC):

    • An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

    • The oocyte is impaled with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.

    • The membrane potential is clamped to a holding potential, typically -60 mV.[8]

    • To determine ion selectivity, currents are measured while perfusing the oocyte with solutions where Na+ is replaced by other cations (e.g., K+, Li+). Reversal potentials are measured and permeability ratios are calculated using the Goldman-Hodgkin-Katz (GHK) equation.

    • To determine amiloride sensitivity, dose-response curves are generated by applying increasing concentrations of amiloride and measuring the resulting current inhibition. IC₅₀ values are then calculated.[5]

In Vivo Calcium Imaging of ASH Neurons

This technique allows for the direct visualization of neuronal activity in a living animal in response to stimuli.

Methodology:

  • Strain Preparation: A transgenic C. elegans strain is used that expresses a genetically encoded calcium indicator (GECI), such as GCaMP, specifically in the ASH neurons (e.g., under the control of the sra-6 promoter).[6][9]

  • Animal Immobilization: A young adult worm is immobilized for imaging. This can be achieved by gluing the animal to an agar (B569324) pad or using a microfluidic device.

  • Stimulus Delivery: A mechanical stimulus is delivered to the nose of the worm. This is typically done using a glass probe or a blunt-ended eyelash hair mounted on a micromanipulator. The force and duration of the stimulus should be controlled and consistent.[6][7]

  • Image Acquisition:

    • The ASH neuron is located using a fluorescence microscope.

    • A baseline fluorescence is recorded for a set period (e.g., 10-30 seconds).

    • The mechanical stimulus is applied while continuously recording images at a high frame rate (e.g., 10-20 frames per second).

    • Recording continues for a period after the stimulus is removed to capture the full calcium transient.

  • Data Analysis:

    • Image analysis software (e.g., ImageJ/Fiji) is used to measure the mean fluorescence intensity of the ASH cell body in each frame.

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

    • The data is typically presented as a ratio (ΔF/F₀) to normalize for variations in GECI expression levels. The peak ΔF/F₀ and the dynamics of the calcium transient are quantified.[6][7]

Nose Touch Behavioral Assay

This assay quantifies the behavioral response of C. elegans to mechanical stimulation mediated by neurons including ASH.

Methodology:

  • Animal Preparation: Young adult worms are transferred to a standard NGM plate seeded with a thin lawn of OP50 E. coli. The assay is performed on the agar surface.

  • Stimulation: An eyelash hair or a thin platinum wire is mounted on a holder. The worm is approached while it is moving forward, and the tip of its nose is gently touched with the hair, perpendicular to the direction of movement.[10][11]

  • Scoring: The animal's immediate response is scored. A positive response is typically defined as the initiation of backward locomotion (a reversal of at least one body bend). Failure to respond or continued forward movement is scored as a negative response.[10]

  • Data Collection: Each animal is tested multiple times (e.g., 10 trials) with a sufficient inter-trial interval (e.g., >30 seconds) to prevent habituation. The response frequency (percentage of positive responses) is calculated for each animal.

  • Analysis: The average response frequencies of different genotypes (e.g., wild-type vs. This compound mutants) are compared using appropriate statistical tests (e.g., t-test or ANOVA). Control strains, such as known touch-insensitive mutants, should be included in each experiment.[7][11]

Conclusion

The this compound protein is a crucial component of the mechanosensory machinery in C. elegans. Its structural similarity to other members of the DEG/ENaC superfamily provides a framework for understanding its function as an ion channel. While much has been learned through genetic studies in C. elegans and heterologous expression, key quantitative data such as single-channel properties remain to be elucidated. The experimental protocols detailed in this guide provide a robust toolkit for further investigation into the biophysical properties of this compound, its role in signaling pathways, and its potential as a model for understanding mechanotransduction and neurodegeneration. Future research combining structural biology, detailed electrophysiology, and proteomic approaches will be essential to fully unravel the molecular complexities of this compound function and its regulation within the neuronal circuits of C. elegans.

References

A Technical Guide to the deg-1 Gene Expression Pattern and Function in Caenorhabditis elegans Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the deg-1 gene in Caenorhabditis elegans, a key member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. Gain-of-function mutations in this compound lead to neurodegeneration, making it a critical model for studying the molecular mechanisms of neuronal cell death.[1] This guide details its neuronal expression pattern, the signaling pathways it participates in, and the experimental protocols used for its study.

Introduction to this compound

The this compound gene encodes a subunit of a voltage-independent sodium/calcium channel.[2] These channels are crucial for a variety of physiological functions, including sensory perception.[2] In C. elegans, this compound is particularly noted for the severe, late-onset neurodegeneration caused by dominant gain-of-function (d) mutations, which provides a powerful genetic model for studying the processes that lead to neuronal demise.[1][2] The C. elegans nervous system, with its completely mapped connectivity of 302 neurons, offers a unique opportunity for high-resolution analysis of gene function and expression.

Neuronal Expression Pattern of this compound

The expression of this compound is restricted to a small, specific subset of neurons. This pattern has been primarily elucidated through the use of transcriptional reporters, typically by fusing the this compound promoter to a fluorescent protein like GFP (deg-1p::gfp). While precise quantitative data from single-cell sequencing across all developmental stages is not extensively published, reporter gene studies provide a clear and consistent qualitative overview of its expression.

Table 1: Neuronal Expression of this compound Based on Reporter Gene Fusion Analysis

Neuron Class Specific Neurons Expression Level (Qualitative) Function Key References
Sensory Neurons ASK, ASG Moderate Chemosensation, Temperature Sensation [3][4]
Interneurons AIN, AVJ Moderate Regulation of Cold Tolerance [4]

| Other Neurons | IL1 | Noted Expression | Mechanosensation |[5] |

Expression data is primarily derived from qualitative analysis of GFP reporter constructs. The intensity is relative and serves as a guide.

Recent studies have highlighted the role of this compound in specific sensory functions. For instance, this compound is expressed in ASK chemosensory neurons and functions in conjunction with glial channels like ACD-1 to mediate acid avoidance and chemotaxis to lysine.[3] Furthermore, this compound acts as an ambient temperature sensor in ASG sensory neurons, which in turn influences the downstream AIN and AVJ interneuron circuits to regulate cold tolerance.[4]

Signaling Pathways and Mechanism of Neurodegeneration

This compound is a subunit of a DEG/ENaC ion channel, which are typically trimers formed by identical or homologous subunits.[2] These channels are gated by various stimuli, including mechanical forces and changes in proton concentration.[2][3]

Gain-of-function mutations in this compound, such as this compound(u38) and this compound(u506), lead to a hyperactive or constitutively open channel.[1] This results in excessive influx of Na+ and potentially Ca2+ ions, disrupting the neuron's electrochemical gradient. This ionic imbalance is cytotoxic and triggers a cascade of events leading to swelling, vacuolization, and ultimately, necrotic-like cell death.[2] This process provides a model for excitotoxicity-induced neurodegeneration seen in various neurological disorders.[6]

DEG1_Neurodegeneration_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DEG1_channel This compound Channel Pore Subunit Cell_Death Neuronal Cell Death DEG1_channel:f2->Cell_Death Triggers Cytotoxicity Na_ion Na+ Na_ion->DEG1_channel:f1 Excessive Influx Mutation This compound(d) Mutation (Gain-of-Function) Mutation->DEG1_channel:f0 Causes Hyperactivation

Caption: Gain-of-function mutation in This compound leads to neuronal death.

Key Experimental Protocols

The primary method for studying the this compound expression pattern is through the creation of transgenic C. elegans carrying a reporter gene fusion. The following protocol outlines the generation of a this compound transcriptional reporter using PCR fusion and microinjection.[7]

Protocol: Generating a deg-1p::gfp Transcriptional Reporter

Objective: To create a transgenic C. elegans line expressing GFP under the control of the this compound promoter to visualize its neuronal expression pattern.

Materials:

  • N2 (wild-type) C. elegans

  • Phusion DNA Polymerase and buffers

  • Primers specific for the this compound promoter

  • GFP expression vector (e.g., pPD95.75) as a template for the gfp and unc-54 3' UTR fragment

  • Co-injection marker (e.g., pRF4, which carries rol-6(su1006))

  • Microinjection apparatus

  • Nematode Growth Medium (NGM) plates

Methodology:

  • Primer Design:

    • Forward Primer (A): Design a primer that anneals ~3-4 kb upstream of the this compound start codon. This region is expected to contain the necessary regulatory elements.

    • Reverse Primer (B): Design a primer that anneals at the end of the this compound promoter region, just before the start codon. This primer must include a 5' tail that is homologous (overlaps) with the 5' end of the GFP coding sequence.[7]

    • GFP Forward Primer (C): This primer anneals to the beginning of the GFP coding sequence. Its 5' end is identical to the tail of Primer B.

    • GFP Reverse Primer (D): This primer anneals to the end of the unc-54 3' UTR in the GFP vector.

  • PCR Amplification:

    • Reaction 1 (Amplicon #1): Use primers A and B with N2 genomic DNA as a template to amplify the this compound promoter.

    • Reaction 2 (Amplicon #2): Use primers C and D with the pPD95.75 vector as a template to amplify the gfp coding sequence and the unc-54 3' UTR.[7]

    • Purify both PCR products using a standard kit.

  • PCR Fusion:

    • Combine equimolar amounts of the purified amplicons #1 and #2 in a new PCR tube.

    • Perform a PCR reaction using only the "nested" outer primers (A and D). The overlapping regions between the two amplicons will allow them to anneal and serve as a template for the full-length deg-1p::gfp fusion product.

    • Run the product on an agarose (B213101) gel to confirm the correct size and purify the fusion product.

  • Microinjection:

    • Prepare an injection mix containing:

      • deg-1p::gfp fusion product (50 ng/µL)

      • Co-injection marker pRF4 (rol-6) (100 ng/µL)

      • Nuclease-free water to final volume.

    • Microinject the mix into the gonad of young adult N2 hermaphrodites.[8]

  • Screening for Transgenics:

    • After 3-4 days, screen the F1 progeny of the injected worms for the "Roller" phenotype, which indicates successful uptake of the co-injection marker and likely the reporter construct.

    • Mount the Roller animals on an agarose pad and examine them under a fluorescence microscope to identify individuals expressing GFP.

    • Establish stable transgenic lines from the progeny of GFP-positive animals.

Experimental_Workflow cluster_prep Construct Generation cluster_transgenesis Transgenesis cluster_analysis Analysis P1 Step 1: Amplify This compound Promoter P2 Step 2: Amplify GFP Reporter Cassette P3 Step 3: Fuse Products via PCR M1 Step 4: Prepare Injection Mix P3->M1 M2 Step 5: Microinject into C. elegans Gonad M1->M2 S1 Step 6: Screen F1 Progeny for Roller Phenotype M2->S1 S2 Step 7: Identify GFP-positive Animals via Microscopy S1->S2 S3 Step 8: Establish Stable Transgenic Lines S2->S3

Caption: Workflow for creating and screening a deg-1p::gfp reporter line.

Conclusion and Future Directions

The this compound gene serves as a valuable tool for dissecting the molecular pathways of mechanosensation, chemosensation, and neurodegeneration in a genetically tractable model organism. Its restricted expression pattern allows for cell-specific studies of ion channel function and dysfunction. Future research leveraging single-cell RNA sequencing (scRNA-seq) could provide a more quantitative and dynamic map of this compound expression throughout development and in response to various stimuli.[9] Such data would enhance our understanding of how this channel contributes to specific neuronal functions and how its misregulation leads to pathology, offering potential insights for the development of therapeutics for neurodegenerative diseases.

References

The Role of DEG-1 in Mechanosensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degenerin/epithelial sodium channel (DEG/ENaC) family of ion channels plays a crucial role in mechanosensation across various species. In the nematode Caenorhabditis elegans, DEG-1 is a key protein implicated in the transduction of mechanical stimuli. This technical guide provides an in-depth overview of the function of this compound in mechanosensation, focusing on its channel properties, the experimental methodologies used to study it, and its role in sensory signaling pathways. Quantitative data from behavioral and electrophysiological studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Diagrams of key pathways and experimental workflows are included to provide a clear visual representation of the underlying molecular and cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in mechanosensation and its potential as a therapeutic target.

Introduction to this compound and the DEG/ENaC Superfamily

The DEG/ENaC superfamily of ion channels are non-voltage-gated, amiloride-sensitive channels permeable to sodium ions.[1] Members of this family are involved in a wide array of physiological processes, including touch sensation, proprioception, pain perception, and fluid balance.[1][2] In C. elegans, several DEG/ENaC proteins have been identified as core components of mechanotransduction complexes. These include MEC-4 and MEC-10, which are essential for the sensation of gentle touch, and UNC-8, which is implicated in proprioception.[1]

This compound is another critical member of this family in C. elegans, primarily known for its role in harsh touch sensation and proprioception.[3][4][5] It is expressed in several sensory neurons, including the polymodal ASH neurons, which are nociceptors that respond to a variety of noxious stimuli, and the I4 and M5 pharyngeal neurons, where it functions as a proprioceptor to regulate feeding behavior.[3][4][5]

Structurally, DEG/ENaC channels are thought to form heterotrimeric complexes, with each subunit possessing two transmembrane helices, a large extracellular loop, and intracellular N- and C-termini.[1] The extracellular domain is believed to be involved in gating the channel in response to mechanical force, potentially through interactions with the extracellular matrix.[1]

Quantitative Data on this compound Function

The function of this compound has been quantified through a combination of behavioral assays and electrophysiological recordings. These studies have provided valuable insights into its contribution to mechanosensation at both the organismal and cellular levels.

Behavioral Assays

Behavioral assays in C. elegans provide a robust method for assessing the function of genes involved in sensory perception. The response to mechanical stimuli, particularly nose touch, is significantly altered in this compound mutant animals.

Table 1: Quantitative Analysis of Nose Touch Avoidance Behavior in C. elegans Wild-Type and This compound Mutants
GenotypeStimulusResponse Rate (%)Reference
Wild-Type (N2)Nose Touch~80%
This compound(u38u421)Nose TouchSignificantly reduced response (calcium transients)
Electrophysiological Data

In vivo whole-cell patch-clamp recordings from the ASH sensory neurons have been instrumental in characterizing the mechanosensitive currents mediated by this compound.

Table 2: Electrophysiological Properties of Mechanoreceptor Currents (MRCs) in ASH Neurons
ParameterWild-Type (N2)This compound mutantReference
Peak MRC AmplitudePresentReduced by >80%[4]
Ion DependenceNa+-dependent-[4]
Amiloride SensitivityInhibited by amiloride-[4]

Note: Specific quantitative values for single-channel conductance and detailed ion selectivity ratios for this compound are not yet available in the published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to investigate the role of this compound in mechanosensation.

C. elegans Nose Touch Avoidance Assay

This behavioral assay is used to quantify deficits in mechanosensation in response to a defined mechanical stimulus.

Materials:

  • NGM (Nematode Growth Medium) agar (B569324) plates seeded with E. coli OP50.

  • An eyebrow hair attached to a glass capillary tube.

  • Dissecting microscope.

  • Young adult hermaphrodite worms.

Procedure:

  • Transfer a young adult worm to a fresh NGM plate with a thin bacterial lawn.

  • Allow the worm to acclimate for at least 5 minutes.

  • Under a dissecting microscope, gently touch the tip of the worm's nose with the eyebrow hair.

  • Observe the worm's response. A positive response is a reversal of locomotion (moving backward).

  • Repeat the stimulus a total of 10 times for each worm, with a 30-second interval between touches.

  • Calculate the percentage of positive responses for each genotype.

  • Perform the assay on at least three independent days with a minimum of 10 worms per genotype on each day.

In Vivo Whole-Cell Patch-Clamp Recording from ASH Neurons

This electrophysiological technique allows for the direct measurement of mechanosensitive ion channel activity in an intact neuronal circuit. This protocol is adapted from methodologies described for C. elegans sensory neurons.[4][6][7][8][9]

Materials:

  • Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH, osmolarity ~325 mOsm).

  • Intracellular (pipette) solution: 125 mM K-gluconate, 18 mM KCl, 1 mM MgCl₂, 0.5 mM CaCl₂, 10 mM HEPES, 10 mM EGTA, 5 mM Na₂ATP, 0.5 mM NaGTP (pH 7.2 with KOH, osmolarity ~315 mOsm).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope with DIC optics.

  • Micromanipulators.

  • Piezoresistive cantilever for mechanical stimulation.

  • Cyanoacrylate glue.

Procedure:

  • Worm Preparation:

    • Immobilize a young adult worm on a coverslip coated with a thin layer of agarose (B213101) using cyanoacrylate glue along its dorsal side, leaving the head and sensory neurons exposed.

    • Make a small incision in the cuticle near the head to release the internal hydrostatic pressure.

    • Carefully dissect away the overlying tissues to expose the ASH neuron cell body.

  • Patch-Clamp Recording:

    • Pull patch pipettes with a resistance of 5-10 MΩ when filled with intracellular solution.

    • Under visual guidance using the microscope, approach the exposed ASH neuron with the patch pipette.

    • Apply gentle suction to form a gigaohm seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Hold the neuron at a holding potential of -60 mV.

  • Mechanical Stimulation:

    • Position the piezoresistive cantilever perpendicular to the dendrite of the ASH neuron.

    • Apply controlled mechanical stimuli (e.g., ramp-and-hold indentations of varying depths and velocities) to the dendrite.

    • Record the resulting mechanoreceptor currents (MRCs).

    • Analyze the current-voltage relationship, activation kinetics, and adaptation of the MRCs.

Signaling Pathways and Molecular Interactions

The precise downstream signaling pathways activated by this compound in mechanosensation are still under active investigation. However, based on the function of other DEG/ENaC channels and general principles of mechanotransduction, a hypothetical model can be proposed.

The Mechanotransduction Complex

This compound is thought to be a core component of a larger mechanotransduction complex. In the case of the gentle touch receptor neurons, the MEC-4 and MEC-10 channels are part of a complex that includes the stomatin-like protein MEC-2 and the paraoxonase-like protein MEC-6.[10] While direct interactors of this compound have not been extensively characterized, it is plausible that similar accessory proteins are involved in modulating its function and localization.

Mechanotransduction_Complex cluster_membrane Cell Membrane DEG1 This compound Accessory Accessory Proteins (e.g., MEC-2, MEC-6 homologs?) DEG1->Accessory Cytoskeleton Cytoskeleton DEG1->Cytoskeleton Anchoring ECM Extracellular Matrix ECM->DEG1 Mechanical Force

A hypothetical this compound mechanotransduction complex.
Downstream Signaling

Upon mechanical stimulation, the influx of Na⁺ (and potentially Ca²⁺) through the this compound channel leads to depolarization of the sensory neuron. This electrical signal can then propagate to downstream neurons, ultimately leading to a behavioral response. The direct molecular events following ion influx are not well-defined for this compound but may involve calcium-dependent signaling pathways. For instance, the related DEG/ENaC channel UNC-8 has been shown to act upstream of the calcium-activated phosphatase calcineurin (TAX-6) in a synapse elimination pathway.[11]

Downstream_Signaling Stimulus Mechanical Stimulus DEG1 This compound Channel Activation Stimulus->DEG1 Ion_Influx Na+ / Ca2+ Influx DEG1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium-Dependent Signaling Cascades? Ion_Influx->Ca_Signaling Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Ca_Signaling->Neurotransmitter Behavior Behavioral Response Neurotransmitter->Behavior

A proposed downstream signaling pathway for this compound.
Experimental Workflow for Investigating this compound Function

A typical experimental workflow to elucidate the role of this compound in mechanosensation involves a multi-pronged approach, from genetic manipulation to behavioral and physiological analysis.

Experimental_Workflow Genetics Genetic Manipulation (e.g., this compound knockout, site-directed mutagenesis) Behavior Behavioral Assays (e.g., Nose Touch Avoidance) Genetics->Behavior Electrophysiology Electrophysiology (In vivo patch-clamp) Genetics->Electrophysiology Imaging Calcium Imaging (GCaMP) Genetics->Imaging Proteomics Proteomics (Co-IP/Mass Spec) Genetics->Proteomics Data_Analysis Data Analysis and Model Building Behavior->Data_Analysis Electrophysiology->Data_Analysis Imaging->Data_Analysis Proteomics->Data_Analysis

An integrated workflow for studying this compound function.

Conclusion and Future Directions

This compound is a critical component of the mechanosensory machinery in C. elegans, playing a key role in the response to noxious mechanical stimuli and in proprioception. While significant progress has been made in understanding its function through behavioral and electrophysiological studies, several key questions remain. Future research should focus on:

  • Determining the high-resolution structure of the this compound channel complex: This will provide crucial insights into the molecular basis of its mechanogating.

  • Precisely quantifying its ion selectivity and single-channel conductance: This will allow for a more detailed biophysical understanding of its function.

  • Identifying the full complement of this compound interacting proteins: This will help to elucidate the composition of the mechanotransduction complex and downstream signaling pathways.

  • Investigating the role of this compound in mechanosensation-related human diseases: As a member of the conserved DEG/ENaC superfamily, understanding this compound could provide valuable insights into the function of its mammalian homologs and their roles in health and disease.

The continued study of this compound in the tractable model organism C. elegans holds great promise for advancing our fundamental understanding of mechanosensation and for the identification of novel therapeutic targets for a range of sensory and neurological disorders.

References

DEG-1: A Mechanosensitive Ion Channel Repurposed as a Key Temperature Sensor in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans has long served as a powerful model organism for dissecting the molecular and neural underpinnings of sensory biology. Among the array of sensory modalities, thermosensation is critical for the worm's survival, guiding it toward favorable temperatures for growth and reproduction. While the AFD neurons are the primary thermosensors, recent research has unveiled a crucial role for the degenerin/epithelial Na+ channel (DEG/ENaC) protein, DEG-1, as a temperature sensor. This technical guide provides a comprehensive overview of the function of this compound in C. elegans thermosensation, detailing the underlying molecular mechanisms, the associated neural circuitry, quantitative data from key experiments, and the methodologies employed in these investigations. This document is intended to be a valuable resource for researchers in neuroscience, sensory biology, and pharmacology, including those involved in drug development targeting ion channels.

Introduction: this compound as a Thermosensory Molecule

This compound is a subunit of a mechanosensitive ion channel belonging to the DEG/ENaC superfamily.[1] While traditionally associated with mechanosensation, compelling evidence now indicates that this compound also functions as an ambient temperature sensor in C. elegans.[1][2] This dual functionality highlights the elegant evolutionary repurposing of existing molecular components for novel sensory roles. This compound is expressed in several neurons, but its role in thermosensation has been specifically localized to the ASG sensory neuron pair.[1][3] In this context, this compound is critical for the worm's ability to mount an appropriate behavioral response to temperature changes, ultimately contributing to its cold tolerance.[1][2]

The Neural Circuitry of this compound-Mediated Thermosensation

The thermosensory function of this compound is embedded within a specific neural circuit that processes temperature information and modulates downstream behavioral outputs. The core components of this circuit are the ASG sensory neurons, which express this compound, and the AIN and AVJ interneurons, which receive input from the ASG neurons.[1][2]

  • ASG Sensory Neurons: These are the primary sensory neurons where this compound acts as a temperature receptor. Upon a temperature increase, this compound channels are activated, leading to an influx of cations and subsequent depolarization of the ASG neuron.[1][2]

  • AIN and AVJ Interneurons: The ASG neurons synapse onto the AIN and AVJ interneurons. The activity of these interneurons is modulated by the thermosensory input from the ASG neurons and is crucial for regulating the animal's cold tolerance.[1] The proper functioning of this circuit also involves the enzyme xanthine (B1682287) dehydrogenase (XDH-1), which acts in the AIN and AVJ interneurons.[1][2]

The signaling pathway can be visualized as a direct flow of information from the environment, through the this compound channel in the ASG neuron, to the downstream interneurons that orchestrate the appropriate behavioral response.

DEG1_Signaling_Pathway cluster_environment Environment cluster_ASG ASG Sensory Neuron cluster_interneurons Downstream Interneurons Temp Warm Temperature Stimulus DEG1 This compound Channel Temp->DEG1 Activates Ca_influx Ca²+ Influx DEG1->Ca_influx Mediates AIN AIN Interneuron Ca_influx->AIN Modulates Activity AVJ AVJ Interneuron Ca_influx->AVJ Modulates Activity Behavior Cold Tolerance Behavior AIN->Behavior AVJ->Behavior

Diagram of the this compound signaling pathway in thermosensation.

Quantitative Analysis of this compound Thermosensitivity

The thermosensitive properties of this compound have been quantified through electrophysiological recordings in a heterologous expression system (Xenopus oocytes) and calcium imaging in C. elegans neurons.

Electrophysiological Characterization in Xenopus Oocytes

Electrophysiological analysis using two-electrode voltage-clamp recordings in Xenopus oocytes expressing this compound has provided direct evidence of its warm sensitivity. These experiments revealed that thermal stimuli evoke inwardly directed currents in oocytes expressing this compound.[1] The key quantitative findings are summarized below.

ParameterThis compoundHuman MDEG1Control (No Injection)
Heat-Evoked Current PresentPresentAbsent
Average Temperature Threshold 32.0 ± 0.8°C31.0 ± 0.3°CN/A
Inhibition by Amiloride (B1667095) YesN/AN/A

Table 1: Electrophysiological properties of this compound and its human homolog MDEG1 in response to thermal stimuli in Xenopus oocytes.[1]

In Vivo Calcium Imaging in ASG Neurons

Calcium imaging in intact C. elegans has been instrumental in demonstrating the physiological response of ASG neurons to temperature changes and the essential role of this compound in this process. These experiments typically use a genetically encoded calcium indicator to monitor changes in intracellular calcium concentration, which serves as a proxy for neuronal activity.

ConditionASG Neuron Response to Warming
Wild-Type Increased intracellular Ca²⁺ concentration
This compound Mutant Reduced thermal response compared to wild-type
This compound Mutant with ASG-specific this compound Rescue Restored thermal response

Table 2: Summary of in vivo Ca²⁺ imaging results in ASG neurons in response to temperature changes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize this compound as a temperature sensor.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This technique allows for the direct measurement of ion channel activity in a controlled environment.

  • Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis and defolliculated.

  • cRNA Injection: cRNA encoding this compound or its homolog is injected into the oocytes. Control oocytes are injected with water or are left uninjected.

  • Incubation: Oocytes are incubated to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The temperature of the bath solution is controlled and ramped up to apply a thermal stimulus.

    • The resulting current is recorded.

  • Pharmacology: To confirm the identity of the channel, inhibitors such as amiloride can be added to the bath solution to observe their effect on the heat-evoked currents.[1]

Oocyte_Recording_Workflow A Oocyte Harvest & Defolliculation B cRNA Injection (e.g., this compound) A->B C Incubation & Protein Expression B->C D Two-Electrode Voltage Clamp Setup C->D E Application of Thermal Stimulus D->E F Recording of Ion Current E->F G Data Analysis F->G

Workflow for Xenopus oocyte electrophysiology.

In Vivo Calcium Imaging in C. elegans

This method enables the monitoring of neuronal activity in a living animal in response to sensory stimuli.

  • Transgenic Strain Generation: C. elegans strains are generated that express a genetically encoded calcium indicator (e.g., GCaMP) specifically in the neuron of interest (e.g., ASG) using a cell-specific promoter.

  • Animal Immobilization: An adult worm is immobilized for imaging. This can be achieved using microfluidic devices or by gluing the worm to an agarose (B213101) pad.

  • Microscopy Setup: The immobilized worm is placed on the stage of a fluorescence microscope equipped with a temperature-controlled stage.

  • Temperature Stimulus: The temperature of the stage is precisely controlled to deliver defined thermal stimuli (e.g., temperature ramps or steps).

  • Image Acquisition: A time-lapse series of fluorescence images is captured to record the changes in calcium indicator fluorescence.

  • Data Analysis: The fluorescence intensity in the neuron of interest is quantified over time. An increase in fluorescence indicates an increase in intracellular calcium and thus neuronal activation. The change in fluorescence is often reported as a ratio (ΔF/F₀).

Ectopic Expression and Functional Confirmation

A powerful method to confirm the function of a sensory receptor is to express it in a cell that does not normally exhibit the sensory response. In the case of this compound, ectopic expression in the ASE gustatory neuron, which is not typically warm-sensitive, was shown to confer warm sensitivity to this neuron.[1][2] This experiment provides strong evidence that this compound is sufficient to act as a temperature sensor.

Conclusion and Future Directions

The identification of this compound as a temperature sensor in C. elegans provides a fascinating example of the multifunctionality of ion channels. This research opens up several avenues for future investigation:

  • Structural Basis of Thermosensitivity: What are the specific structural domains within the this compound protein that confer temperature sensitivity?

  • Modulation of this compound Activity: Are there other endogenous factors that modulate the temperature sensitivity of this compound?

  • Pharmacological Screening: The DEG/ENaC channel family is a target for various drugs. Understanding the thermosensitive properties of these channels could inform the development of novel therapeutics with fewer off-target effects.

  • Conservation of Function: Does the human homolog of this compound, MDEG1, also play a role in thermosensation in mammals? The preliminary data from Xenopus oocytes suggests this is a strong possibility that warrants further investigation.[1]

References

The Core Mechanism of DEG-1 in Neuronal Degeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The degenerin (DEG) family of proteins, particularly DEG-1 in the nematode Caenorhabditis elegans, provides a powerful genetic model for studying the molecular mechanisms of mechanosensation and neurodegeneration. Specific gain-of-function mutations in the this compound gene, denoted as this compound(d), induce a characteristic late-onset, necrotic-like degeneration of a specific subset of neurons, including the PVC interneurons. This process is initiated by the hyperactivation of the this compound ion channel, leading to excessive cation influx, disruption of ionic homeostasis, and the engagement of downstream executioner pathways. This technical guide provides an in-depth analysis of the core mechanism of this compound-mediated neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Understanding this highly conserved pathway offers critical insights for the development of therapeutics targeting neurodegenerative diseases.

Introduction to this compound and the DEG/ENaC Superfamily

This compound is a subunit of a non-voltage-gated cation channel belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2][3] These channels are conserved across animal species and are involved in a wide array of physiological processes, including mechanosensation, proprioception, pain sensation, and epithelial sodium transport.[1][3] Structurally, DEG/ENaC channels are thought to be trimers, with each subunit possessing two transmembrane helices, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop.[1]

In C. elegans, this compound is a key component of mechanosensory channels.[4] While loss-of-function mutations can impair sensory behaviors, it is the dominant, gain-of-function mutations, such as this compound(u38), that result in a toxic channel hyperactivity, causing the swelling and subsequent death of the neurons in which it is expressed.[5][6] This phenotype provides a tractable model for dissecting the fundamental steps of excitotoxic cell death.

The Molecular Cascade of this compound Mediated Neurodegeneration

The central mechanism of this compound(d)-induced neurotoxicity is the constitutive activation of the ion channel, leading to a pathological influx of cations. This disrupts the neuron's electrochemical gradients and triggers a fatal downstream cascade.

Channel Hyperactivation and Ion Influx

The this compound(d) mutation leads to a channel that is inappropriately and persistently open. This results in a significant influx of sodium (Na+) ions down their electrochemical gradient. Crucially, like other toxic degenerins such as MEC-4(d), the this compound(d) channel is also permeable to calcium (Ca2+).[7] This sustained influx of Na+ and Ca2+ is the primary insult that initiates the degenerative process. The resulting depolarization and ionic imbalance lead to osmotic swelling, a characteristic feature of necrotic-like cell death.[8]

Calcium-Dependent Protease Activation

The pathological increase in intracellular Ca2+ is a critical death-signaling event.[7] Elevated cytoplasmic calcium activates specific classes of calcium-dependent proteases that execute the cellular destruction program. Genetic studies in C. elegans have identified two key protease families required for degenerin-induced neurodegeneration:

  • Calpains: The calcium-regulated calpain proteases CLP-1 and TRA-3 are essential for the degenerative process.[7]

  • Aspartyl Proteases: The aspartyl proteases ASP-3 and ASP-4 are also required for neuronal death.[7]

The activation of these proteases by deregulated calcium levels suggests that the breakdown of cellular components through proteolysis is a core executionary step.[7] This pathway appears distinct from the canonical apoptotic pathway, as mutations that block programmed cell death (in ced-3 or ced-4) do not prevent degenerin-induced neurodegeneration.[8]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade, from the mutant this compound channel to the activation of executioner proteases.

DEG1_Pathway This compound(d) Neurodegenerative Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DEG1d This compound(d) Channel (Gain-of-Function) Ca_Influx Excessive Na+/Ca2+ Influx DEG1d->Ca_Influx Constitutively Open Ca_Increase ↑ Intracellular [Ca2+] Ca_Influx->Ca_Increase Swelling Cell Swelling (Oncosis) Ca_Influx->Swelling Osmotic Imbalance Calpains Activation of Calpains (CLP-1, TRA-3) Ca_Increase->Calpains Activates Asps Activation of Aspartyl Proteases (ASP-3, ASP-4) Ca_Increase->Asps Activates Proteolysis Uncontrolled Proteolysis Calpains->Proteolysis Asps->Proteolysis Degeneration Neuronal Degeneration (Necrotic-like Death) Proteolysis->Degeneration Leads to Swelling->Degeneration Contributes to

A diagram of the this compound(d) neurodegenerative pathway.

Quantitative Data on Degenerin Channel Properties and Neurodegeneration

Electrophysiological Properties (MEC-4(d) Analogue)

The following table summarizes the key properties of the toxic gain-of-function MEC-4(d) channel complex expressed in Xenopus oocytes. These properties are presumed to be highly similar for this compound(d).

ParameterValue / ObservationMethodReference
Ion Current Voltage-independent Na+ currentTwo-Electrode Voltage Clamp (TEVC)[1]
Ion Permeability Permeable to Na+ and Ca2+TEVC with ion substitution[1]
Ca2+ Influx Effect Activates endogenous Ca2+-activated Cl- currentsTEVC in CaCl2 solution[1]
Amiloride (B1667095) Block Blocked by amilorideTEVC with amiloride application[5]
IC50 for Amiloride Submicromolar range (typical for DEG/ENaCs)Electrophysiology[5][9]
Neurodegenerative Phenotype

The degeneration of PVC neurons caused by this compound(d) is a progressive, late-onset event. The table below provides a semi-quantitative summary of the degenerative process.

ParameterObservationMethodReference(s)
Affected Neurons Primarily PVC interneuronsNomarski DIC Microscopy / GFP reporters[10]
Onset of Degeneration Late larval stages to adulthoodTime-course microscopy[6]
Cellular Morphology Initial cell body swelling followed by lysisNomarski DIC Microscopy[8]
Progression Stochastic and progressive with ageLongitudinal imaging of individual animals[11]

Key Experimental Protocols

The study of this compound mediated neurodegeneration relies on a combination of genetic, imaging, and electrophysiological techniques.

Protocol: Assessing Neuronal Degeneration in C. elegans**

This protocol is used to visualize and quantify the integrity of specific neurons, such as the PVC neurons affected by this compound(d).

1. Strain Preparation:

  • Use a C. elegans strain carrying the this compound(d) allele (e.g., u38).

  • The strain should also express a fluorescent reporter (e.g., GFP or mCherry) under a promoter specific to the neuron of interest (e.g., a glr-1 promoter fragment for PVC).

2. Animal Synchronization:

  • Grow a large population of worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Wash gravid adults off the plates with M9 buffer and dissolve them in a bleach/NaOH solution to isolate eggs.

  • Wash the eggs several times in M9 buffer and allow them to hatch overnight in the buffer without food. This results in a synchronized population of L1 larvae.[9]

3. Time-Course Analysis:

  • Plate the synchronized L1 larvae onto fresh NGM plates with food.

  • At specific time points (e.g., L4 stage, Day 1 adult, Day 3 adult), collect a sample of animals for analysis.

4. Slide Preparation and Imaging:

  • Prepare a 5% agar (B569324) pad on a microscope slide.[12]

  • Place a small drop (3-5 µL) of M9 buffer containing an anesthetic (e.g., 10 mM sodium azide (B81097) or 1 mM levamisole) onto the agar pad.[12]

  • Transfer 10-20 worms into the drop and gently place a coverslip over it.

  • Visualize the neurons using a compound microscope equipped with both Nomarski Differential Interference Contrast (DIC) and epifluorescence optics.

5. Scoring and Quantification:

  • Using DIC: Identify degenerating neurons, which appear as swollen, vacuolated, or as highly refractile, button-like corpses.[3]

  • Using Fluorescence: Score neurons based on the integrity of the fluorescent reporter. A healthy neuron will have a smooth, continuous cell body and processes. Degenerating neurons may show breaks in processes, blebbing, abnormal aggregation of the fluorescent protein, or complete absence of fluorescence.

  • For each time point, calculate the percentage of animals showing neuronal degeneration.

Protocol: Two-Electrode Voltage Clamp (TEVC) of this compound in Xenopus Oocytes

This electrophysiological technique is used to characterize the ion channel properties of wild-type and mutant this compound.

1. cRNA Preparation:

  • Linearize the plasmid DNA containing the this compound cDNA (either wild-type or this compound(d)).

  • Synthesize capped RNA (cRNA) in vitro using an appropriate RNA polymerase (e.g., SP6 or T7). Purify the cRNA.

2. Oocyte Preparation and Injection:

  • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis toad.

  • Using a microinjector, inject each oocyte with ~50 nL of the this compound cRNA solution.[7]

  • Incubate the injected oocytes for 2-3 days at 16-18°C in ND96 buffer to allow for channel expression.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber, continuously perfused with recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection). Electrode resistance should be 0.5-1.5 MΩ.[7]

  • Use a two-electrode voltage-clamp amplifier to clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).[4]

  • Apply a series of voltage steps (e.g., from -100 mV to +60 mV) and record the resulting whole-cell currents.

4. Data Analysis:

  • Current-Voltage (I-V) Relationship: Plot the steady-state current as a function of the command voltage to determine the channel's voltage dependence. For this compound(d), a largely linear, voltage-independent current is expected.

  • Ion Selectivity: Perform recordings in solutions where Na+ is replaced by other cations (e.g., K+, Ca2+) to determine relative permeability.

  • Pharmacology: Test for channel block by adding amiloride to the perfusion solution at various concentrations to determine the IC50.[5]

Experimental and Logical Workflows

Visualizing the workflow for key experimental questions is crucial for designing robust studies.

Workflow for Characterizing a this compound(d) Mutant

Exp_Workflow_1 Workflow: Characterizing a this compound(d) Mutant cluster_phenotype Phenotypic Analysis cluster_electro Electrophysiology start Isolate this compound(d) Mutant Strain phenotype Observe Neurodegenerative Phenotype (e.g., PVC neurons) start->phenotype express Express this compound(d) in Xenopus Oocytes start->express quantify Quantify Time-Course of Degeneration (Microscopy) phenotype->quantify behavior Assess Associated Behavioral Deficits (e.g., Touch Response) phenotype->behavior end_pheno Establish Degenerative Model quantify->end_pheno behavior->end_pheno record Perform Two-Electrode Voltage Clamp express->record analyze Analyze I-V Relationship, Ion Selectivity, and Pharmacology record->analyze end_electro Define Channel Biophysics analyze->end_electro

A workflow for characterizing a this compound(d) mutant.
Workflow for Identifying Downstream Genetic Suppressors

Exp_Workflow_2 Workflow: Genetic Screen for Suppressors of this compound(d) start This compound(d) Strain (Shows Neurodegeneration) mutagenize Mutagenize Population (e.g., with EMS) start->mutagenize screen Screen F2 Generation for Suppression of Degeneration mutagenize->screen isolate Isolate Suppressor Mutants (Healthy Neurons) screen->isolate map Map Suppressor Mutation (Genetic Mapping & Sequencing) isolate->map identify Identify Suppressor Gene (e.g., calpains, aspartyl proteases) map->identify end Elucidate Downstream Pathway identify->end

A workflow for identifying genetic suppressors.

Implications for Drug Development

The this compound pathway in C. elegans serves as a valuable preclinical model for several key aspects of human neurodegenerative diseases:

  • Excitotoxicity: The core mechanism of ion channel hyperactivation, Ca2+ overload, and subsequent cell death mirrors excitotoxic processes implicated in stroke, epilepsy, and other neurological disorders.

  • Conserved Pathways: The downstream executioner molecules, such as calpains, are highly conserved and are known to be involved in neuronal injury in mammals.

  • Target Identification: Genetic screens in C. elegans can rapidly identify novel genes and pathways that modify the neurodegenerative process. These "suppressor" genes may represent promising therapeutic targets.

  • Compound Screening: The easily observable degenerative phenotype in C. elegans makes it suitable for high-throughput screening of small molecule libraries to find compounds that can block or delay neuronal death. A compound that prevents this compound(d)-mediated degeneration could be a starting point for developing drugs that target similar pathways in humans.

Specifically, the this compound model suggests that therapeutic strategies could focus on directly blocking the toxic ion channel, buffering intracellular calcium, or inhibiting the downstream calpain and aspartyl proteases.

Conclusion

The study of this compound in C. elegans has provided a remarkably clear and genetically tractable model of excitotoxic neurodegeneration. The mechanism hinges on a single initiating event—the gain-of-function mutation in an ion channel—which triggers a fatal, calcium-dependent cascade involving conserved proteases. The detailed understanding of this pathway, from the biophysical properties of the channel to the identity of the executioner molecules, provides a robust framework for researchers. The experimental tractability of the C. elegans model, combined with the conservation of these cell death pathways, ensures its continued relevance for fundamental neuroscience research and as a powerful platform for the discovery of novel therapeutic strategies for human neurodegenerative diseases.

References

An In-depth Technical Guide to the Deg-1 Ion Channel: Properties and Gating Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily represents a diverse class of non-voltage-gated, amiloride-sensitive cation channels exclusive to metazoans.[1][2] Within this family, the Caenorhabditis elegans protein DEG-1 is a critical subunit of a mechanosensitive ion channel. It plays an essential role in nociception, primarily in the polymodal ASH sensory neurons, where it is responsible for transducing harsh mechanical stimuli into electrical signals.[3] Gain-of-function mutations in the this compound gene are known to induce neuronal degeneration, highlighting its importance in maintaining neuronal health.[4] This technical guide provides a comprehensive overview of the known molecular properties, gating mechanisms, and biophysical characteristics of the this compound channel, drawing on direct evidence and data from closely related family members. It further details the experimental protocols used for its characterization and presents logical models of its function and the workflows used to study it.

Molecular Architecture

Like all members of the DEG/ENaC superfamily, the this compound protein subunit is characterized by a specific topology: two short intracellular termini (N- and C-termini), two transmembrane helices (TM1 and TM2), and a large, cysteine-rich extracellular loop.[5][6] This extracellular domain is structurally complex, often compared to a clenched hand with distinct "thumb," "finger," and "palm" domains that are critical for gating and modulation.[6]

Functional DEG/ENaC channels assemble as trimers, which can be either homomeric or heteromeric combinations of different subunits.[7][8][9] While direct evidence for the exact stoichiometry of the native this compound channel is limited, it is known to function within a larger mechanotransduction complex. In the ASH neurons, this compound is the primary pore-forming subunit responsible for the mechanoreceptor current.[3] This complex is believed to be anchored to both the extracellular matrix (ECM) and the intracellular cytoskeleton, allowing for the efficient transfer of mechanical force to the channel gate.[6][10]

Core Ion Channel Properties

The biophysical properties of this compound define its function as a mechanosensitive cation channel. While specific quantitative data for this compound are sparse, its characteristics can be understood from direct genetic studies and by comparison with other well-studied C. elegans degenerins.

Data Presentation: Quantitative Properties

The following table summarizes the known quantitative data for this compound and related C. elegans DEG/ENaC channels. This highlights the functional diversity within the family, particularly the unusual properties of DEGT-1d, a distinct channel involved in proprioception.[1][11]

PropertyThis compoundMEC-4d (related degenerin)DEGT-1d (related degenerin)Method
Primary Function Nociception (Mechanotransduction)[3]Touch Sensation[10]Proprioception[12]Genetic Analysis, Behavioral Assays
Ion Selectivity Primarily Sodium Permeable[3]Sodium SelectiveDifferent from MEC-4d/UNC-8d[1]Two-Electrode Voltage Clamp (TEVC)
Reversal Potential (Erev) > -23 mV (inferred)[3]~0 mV (in Na+ solution)[1]More negative than MEC-4d[1]TEVC in Xenopus Oocytes
Permeability Ratios Not ReportedPNa/PK > 10:1[5]Not ReportedTEVC with ion substitution
Single-Channel Conductance Not Reported7-10 pS (family average)[13]Not ReportedPatch-Clamp Electrophysiology
Amiloride Sensitivity Sensitive (inferred)[10]SensitiveInsensitive (up to 300 µM)[1]TEVC with drug application
Gating Mechanism Mechanical Force[2]Mechanical Force[2]Mechanical Force[12]In vivo electrophysiology, LSS assay
Open Probability (Po) Low at rest; increased by forceLow at rest; high in 'd' mutants[14]Not ReportedSingle-channel analysis
Kinetics Phasic response[2]Phasic response[2]Not ReportedWhole-cell recordings

Note: Data for MEC-4d and the broader DEG/ENaC family are provided for context where direct data for this compound is not available.

Gating Mechanism

The primary stimulus for this compound channel activation is mechanical force.[3] The gating mechanism is thought to follow a "tethered" model, where the channel's large extracellular domain is physically linked to the ECM and its intracellular domains are connected to the cytoskeleton.

  • Closed (Resting) State : In the absence of a mechanical stimulus, the channel remains in a closed conformation with a low open probability.

  • Open (Activated) State : Mechanical force, such as that generated by harsh touch to the nematode, creates tension on the tethers. This tension pulls on the extracellular domain, triggering a conformational change that is transmitted to the transmembrane helices, leading to the opening of the channel pore.[2] This allows for the influx of cations, primarily Na+, depolarizing the neuron.[3]

  • Desensitized State : Under constant stimulation, many DEG/ENaC channels enter a non-conducting, desensitized state.[2] This is a distinct conformation from the closed state and is crucial for the phasic response, where the channel responds to the onset and offset of a stimulus but not to a sustained one.[2]

GatingMechanism Closed Closed State (Resting) Open Open State (Conducting) Closed->Open Mechanical Force (Activation) Open->Closed Stimulus Removal (Deactivation) Desensitized Desensitized State (Non-conducting) Open->Desensitized Sustained Stimulus (Desensitization) Desensitized->Closed Stimulus Removal (Recovery) SignalingPathway cluster_membrane Neuronal Membrane DEG1_Complex This compound Channel Complex (Pore-forming Subunit) Cytoskeleton Cytoskeleton (e.g., MEC-7, MEC-12 Tubulins) DEG1_Complex->Cytoskeleton Anchored to IonInflux Na+ Influx DEG1_Complex->IonInflux Opens to allow ECM Extracellular Matrix (ECM) (e.g., MEC-1, MEC-5, MEC-9) ECM->DEG1_Complex Transmits force via tethers Stimulus Mechanical Stimulus (Harsh Touch) Stimulus->ECM Force applied to Depolarization Membrane Depolarization (Action Potential) IonInflux->Depolarization Causes ExperimentalWorkflow Start Start: Cloned this compound cDNA cRNA In Vitro Transcription (cRNA Synthesis) Start->cRNA Injection Microinjection into Xenopus Oocytes cRNA->Injection Incubation Incubation (2-7 days) (Protein Expression) Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC IV_Curve1 Record I-V Curve (Standard Na+ Solution) TEVC->IV_Curve1 Ion_Sub Perfuse with Test Solution (e.g., K+ Solution) IV_Curve1->Ion_Sub IV_Curve2 Record I-V Curve (Test K+ Solution) Ion_Sub->IV_Curve2 Analysis Calculate ΔErev and Permeability Ratio (PNa/PK) using GHK Equation IV_Curve2->Analysis End End: Determine Ion Selectivity Analysis->End

References

Subcellular Localization of the Deg-1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Deg-1" refers to two distinct proteins in different model organisms, each with a unique subcellular localization critical to its function. In the plant Arabidopsis thaliana, Deg1 is a serine protease located within the chloroplasts, playing a vital role in the quality control of photosynthetic proteins. In the nematode Caenorhabditis elegans, this compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) involved in mechanosensation and is localized to the neuronal membrane. This guide provides an in-depth technical overview of the subcellular localization of both the Arabidopsis Deg1 protease and the C. elegans this compound ion channel subunit, including experimental methodologies and associated signaling pathways.

I. Deg1 Protease in Arabidopsis thaliana

Subcellular Localization

The Deg1 protease in Arabidopsis thaliana is localized to the thylakoid lumen within chloroplasts.[1][2] It is peripherally associated with the lumenal side of the thylakoid membrane. This specific localization is crucial for its function in the repair cycle of Photosystem II (PSII), a key component of the photosynthetic machinery.[3]

Quantitative Data on Subcellular Distribution

While precise quantitative data on the proportional distribution of Deg1 within chloroplast sub-compartments is not extensively documented in a single comprehensive study, experimental evidence from proteomics and GFP-tagging studies consistently confirms its primary localization to the thylakoid lumen.[1][2] The SUBA3 database, which aggregates experimental data, strongly supports a plastid localization for Deg1.[1][2]

OrganismProteinPrimary Subcellular LocalizationSub-organellar Localization
Arabidopsis thalianaDeg1ChloroplastThylakoid Lumen
Experimental Protocols

1. Chloroplast Isolation and Subcellular Fractionation

This method is used to isolate chloroplasts from Arabidopsis leaf tissue and then separate them into their major sub-compartments (envelope, stroma, and thylakoids) to determine the location of Deg1.[4][5][6][7][8]

  • Plant Material: Arabidopsis thaliana plants grown for 4-6 weeks.

  • Homogenization: Harvested leaves are homogenized in a grinding buffer (e.g., containing sorbitol, HEPES-KOH, EDTA, MgCl2, and protease inhibitors) using a blender.

  • Filtration: The homogenate is filtered through layers of Miracloth and nylon mesh to remove large debris.

  • Chloroplast Isolation: The filtrate is centrifuged at a low speed to pellet intact chloroplasts. The pellet is then resuspended and purified further using a Percoll density gradient centrifugation. Intact chloroplasts form a band at the 40%/80% Percoll interface.

  • Subcellular Fractionation:

    • The purified chloroplasts are lysed by osmotic shock in a hypotonic buffer.

    • The lysate is then subjected to ultracentrifugation to separate the soluble stromal fraction (supernatant) from the membrane fractions (pellet).

    • The membrane pellet, containing thylakoids and envelope membranes, is further fractionated by centrifugation on a sucrose (B13894) density gradient. Thylakoids, being denser, will pellet, while the envelope membranes will be found at the interface of different sucrose layers.

  • Analysis: The protein content of each fraction is analyzed by SDS-PAGE and immunoblotting using an antibody specific to Deg1.

2. Immunofluorescence Microscopy

This technique allows for the visualization of Deg1 protein directly within fixed plant cells and tissues.[9][10][11][12]

  • Fixation: Small pieces of Arabidopsis leaf tissue are fixed in a solution containing formaldehyde (B43269) and/or glutaraldehyde (B144438) in a microtubule-stabilizing buffer (MTSB).

  • Embedding and Sectioning: The fixed tissue is embedded in a resin (e.g., LR White) or wax and thin sections (e.g., 80-100 nm for electron microscopy or 1-5 µm for light microscopy) are cut using a microtome.

  • Permeabilization and Blocking: The sections are treated with a detergent (e.g., Triton X-100) to permeabilize the membranes and then blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • The sections are incubated with a primary antibody raised against the Deg1 protein.

    • After washing, the sections are incubated with a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) that specifically binds to the primary antibody.

  • Imaging: The sections are mounted and observed using a confocal or epifluorescence microscope. The fluorescent signal indicates the location of the Deg1 protein. Co-localization with chlorophyll (B73375) autofluorescence can confirm its presence within chloroplasts.

Signaling Pathway and Visualization

Deg1 is a key component of the Photosystem II (PSII) repair cycle . Under high light conditions, the D1 protein of the PSII reaction center is prone to damage (photoinhibition). Deg1, along with other proteases, is involved in the degradation of the damaged D1 protein, which is a crucial step for the subsequent insertion of a newly synthesized D1 protein and the restoration of PSII activity.[13][14][15][16][17]

PSII_Repair_Pathway cluster_thylakoid Thylakoid cluster_lumen Lumen cluster_stroma Stroma Damaged_D1 Damaged D1 Protein (in PSII complex) Deg1 Deg1 Protease Damaged_D1->Deg1 Cleavage D1_Fragments D1 Fragments Deg1->D1_Fragments Generates FtsH_Protease FtsH Protease D1_Fragments->FtsH_Protease Further Degradation Functional_PSII Functional PSII FtsH_Protease->Functional_PSII Allows for insertion of New_D1 Newly Synthesized D1 Protein New_D1->Functional_PSII Incorporation

PSII Repair Pathway Involving Deg1

II. This compound Degenerin in Caenorhabditis elegans

Subcellular Localization

In C. elegans, the this compound protein is a subunit of a mechanosensitive ion channel and is localized to the plasma membrane of specific neurons .[18][19] These neurons include the polymodal ASH sensory neurons, which are involved in nociception, and the pharyngeal neurons I4 and M5, which are implicated in proprioception of the feeding organ.[18][19][20] The localization of the this compound channel to the neuronal membrane is essential for its function in converting mechanical stimuli into electrical signals.

Quantitative Data on Subcellular Distribution
OrganismProteinPrimary Subcellular LocalizationSpecific Cell Types
Caenorhabditis elegansThis compoundNeuronal Plasma MembraneASH sensory neurons, I4 and M5 pharyngeal neurons
Experimental Protocols

1. Immunolocalization in Whole-Mount C. elegans

This protocol is used to visualize the subcellular localization of the native this compound protein in intact worms.[21][22][23][24]

  • Worm Preparation: A mixed-stage population of C. elegans is harvested and washed.

  • Fixation: Worms are fixed to preserve their structure and make them permeable to antibodies. A common method involves freeze-cracking followed by fixation in methanol (B129727) and acetone.

  • Permeabilization: The cuticle is further permeabilized by treatment with collagenase and a reducing agent like β-mercaptoethanol.

  • Blocking: Non-specific antibody binding is blocked by incubating the worms in a buffer containing BSA and normal goat serum.

  • Antibody Incubation:

    • Worms are incubated with a primary antibody specific to the this compound protein.

    • After washing, a fluorescently labeled secondary antibody is applied.

  • Imaging: The stained worms are mounted on slides and imaged using confocal microscopy to determine the subcellular localization of this compound.

2. Subcellular Fractionation of C. elegans Neurons

While challenging due to the small size of the organism, it is possible to isolate specific neurons or perform biochemical fractionation to enrich for membrane proteins.[25][26]

  • Neuron Isolation (FACS-based):

    • A transgenic C. elegans strain expressing a fluorescent reporter (e.g., GFP) under the control of a this compound promoter is used.

    • Larval or adult worms are dissociated into a single-cell suspension.

    • Fluorescence-Activated Cell Sorting (FACS) is used to isolate the fluorescently labeled this compound-expressing neurons.

  • Membrane Fractionation:

    • A large population of worms is homogenized.

    • The homogenate is subjected to differential centrifugation to separate cellular components. A low-speed spin pellets nuclei and large debris. A subsequent high-speed spin pellets a membrane fraction containing plasma membranes, mitochondria, and endoplasmic reticulum.

    • Further purification of plasma membranes can be achieved using sucrose density gradient centrifugation.

  • Analysis: Protein extracts from the isolated neurons or membrane fractions are analyzed by Western blotting with a this compound specific antibody.

Signaling Pathway and Visualization

The this compound protein is a component of a mechanotransduction channel. This channel is thought to be gated by mechanical force, leading to an influx of ions (primarily Na+) and depolarization of the neuron. This electrical signal then propagates along the neuron to initiate a behavioral response.[20][27][28][29]

Mechanotransduction_Pathway Mechanical_Stimulus Mechanical Stimulus (e.g., touch, stretch) deg-1_Channel This compound-containing Mechanosensitive Ion Channel (on neuronal membrane) Mechanical_Stimulus->deg-1_Channel Gating Ion_Influx Ion Influx (Na+) deg-1_Channel->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Behavioral_Response Behavioral Response (e.g., avoidance) Neurotransmitter_Release->Behavioral_Response

Mechanotransduction Pathway Involving this compound

Conclusion

The subcellular localization of this compound proteins in both Arabidopsis thaliana and Caenorhabditis elegans is tightly linked to their specific physiological roles. In Arabidopsis, the thylakoid lumen localization of the Deg1 protease is essential for maintaining the integrity of the photosynthetic apparatus. In C. elegans, the plasma membrane localization of the this compound ion channel in specific neurons is fundamental for the sensation of mechanical stimuli. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers investigating these important proteins.

References

Genetic Interactions of deg-1 in C. elegans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The degenerin-1 (deg-1) gene in Caenorhabditis elegans encodes a subunit of a DEG/ENaC (degenerin/epithelial sodium channel) ion channel. Gain-of-function mutations in this compound lead to neuronal degeneration, particularly of the PVC interneurons, providing a powerful model for studying the molecular mechanisms of excitotoxicity and neurodegeneration. Understanding the genetic network in which this compound functions is crucial for elucidating the pathways that modulate this process. This technical guide provides a comprehensive overview of the known genetic interactions of this compound, detailing quantitative data, experimental protocols for their analysis, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working with C. elegans as a model for neurodegenerative diseases.

Introduction to this compound and its Role in Neurodegeneration

The this compound gene is a member of the degenerin family of ion channels in C. elegans, which are homologous to the mammalian epithelial sodium channels (ENaCs) and acid-sensing ion channels (ASICs).[1] Dominant, gain-of-function mutations in this compound, such as this compound(u506), result in a hyperactive ion channel that leads to the swelling and subsequent necrotic-like death of a specific set of neurons, most prominently the PVC interneurons. This phenotype has made this compound(d) mutants a valuable tool for genetic screens aimed at identifying suppressors and enhancers of neurodegeneration. Loss-of-function mutations in this compound, such as this compound(u38), result in a touch-insensitive phenotype at the tail.[2]

Genetic Interactions of this compound

Genetic screens have identified several genes that modify the phenotypes associated with this compound mutations. These interactions provide insights into the function of the this compound channel and the cellular pathways that respond to its hyperactivation.

Suppressors of this compound-induced Neurodegeneration

Suppressor mutations are those that alleviate the severity of a mutant phenotype. In the context of this compound(d), suppressors reduce the extent of neuronal degeneration.

Suppressor GeneAlleleInteracting this compound AllelePhenotypic Effect of SuppressionQuantitative DataCitation(s)
sup-41lb125This compound(u38)Partially suppresses the tail touch insensitive phenotype.Suppression is cold-sensitive: 30% suppression at 15°C, 5% at 20°C, and 0% at 25°C.[2]
des-4u552This compound(u506)Maternal-effect suppressor of cold-sensitive embryonic lethality.Does not suppress larval degeneration or the touch abnormal (Tab) phenotype. Specific quantitative data on the suppression of lethality is not readily available.[3]
mec-6loss-of-functionThis compound(d)Suppresses the deleterious consequences of neurodegeneration-inducing mutations in this compound.While the suppression is well-established, specific quantitative data on the extent of PVC neuron rescue in this compound(d); mec-6(lf) double mutants is not available in the reviewed literature.[4]
Enhancers of this compound Phenotypes

Enhancer mutations exacerbate the phenotype of another mutation. While systematic screens for enhancers of this compound neurodegeneration are not extensively documented in the available literature, this remains a valuable avenue for future research to identify factors that increase neuronal vulnerability.

Other Genetic Interactions
Interacting GeneAllele(s)Interacting this compound AllelePhenotype of InteractionQuantitative DataCitation(s)
acd-1knockoutThis compound nullThe this compound;acd-1 double mutant exhibits defects in acid avoidance and chemotaxis to lysine.While wild-type worms show strong avoidance of acidic pH, both single and double mutants show a significantly reduced avoidance index. Specific percentages vary between assays. The double mutant does not show a more severe phenotype than the single mutants in some chemotaxis assays.[5][5]
xdh-1loss-of-functionThis compound loss-of-functionThis compound; xdh-1 double mutants exhibit phenotypes comparable to single mutants in cold tolerance assays, suggesting they act in the same pathway.Specific quantitative data on the degree of cold tolerance defect in single versus double mutants is needed for a complete comparison.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic interactions of this compound.

Scoring Neuronal Degeneration

The primary phenotype of this compound(d) alleles is the degeneration of specific neurons, particularly the PVC interneurons. This can be scored using Nomarski Differential Interference Contrast (DIC) microscopy.

Objective: To quantify the extent of neuronal degeneration in this compound(d) and genetically modified strains.

Materials:

  • C. elegans strains to be scored.

  • Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50.

  • M9 buffer.

  • Sodium azide (B81097) (NaN₃) solution (e.g., 10 mM in M9 buffer) for anesthetizing worms.

  • Glass slides and coverslips.

  • 2% agarose (B213101) pads on glass slides.

  • A compound microscope equipped with Nomarski DIC optics (e.g., 100x oil immersion objective).

Procedure:

  • Synchronization of Worms: Grow a synchronized population of worms to the desired developmental stage (typically L1 or young adult) for scoring. This can be achieved by bleaching gravid adults to isolate eggs and allowing them to hatch in the absence of food to arrest at the L1 stage.

  • Mounting Worms:

    • Place a drop of sodium azide solution onto a 2% agarose pad on a glass slide.

    • Pick 10-20 worms of the desired stage and transfer them into the drop of anesthetic.

    • Gently place a coverslip over the worms.

  • Microscopy:

    • Place the slide on the stage of the DIC microscope.

    • Locate the PVC neurons. In wild-type L1 larvae, the PVC cell bodies are located in the pre-anal ganglion. They have a characteristic rounded morphology.

    • In this compound(d) mutants, degenerating PVC neurons will appear swollen, vacuolated, and highly refractile under DIC optics.

  • Scoring:

    • For each worm, score the PVC neurons as either "wild-type" (healthy morphology) or "degenerate" (swollen, refractile).

    • Count the total number of worms scored and the number of worms with at least one degenerate PVC neuron.

    • Calculate the percentage of animals with degenerating neurons for each genotype.

    • A minimum of 50-100 animals should be scored per genotype for statistical significance.

Expected Results: this compound(d) mutants will show a high percentage of animals with degenerating PVC neurons. Suppressor mutations will show a statistically significant decrease in this percentage, while enhancers will show an increase.

Acid Avoidance Assay

This assay is used to quantify the behavioral response of C. elegans to changes in pH and is relevant for studying the interaction between this compound and acd-1.

Objective: To measure the avoidance response of C. elegans to a low pH environment.

Materials:

  • Chemotaxis plates (e.g., 6 cm Petri dishes) containing a low-salt agar medium.

  • C. elegans strains to be tested (well-fed young adults).

  • M9 buffer.

  • Acidic solution (e.g., HCl diluted in water to pH 3.5-4.0).

  • Control solution (water or buffer at neutral pH).

  • Sodium azide solution for creating a point of paralysis at the stimulus source.

Procedure:

  • Plate Preparation:

    • Prepare chemotaxis plates with a smooth agar surface.

    • Draw a line down the center of the bottom of the plate to divide it into two halves.

    • On one side, spot a small volume (e.g., 1 µL) of the acidic solution mixed with sodium azide.

    • On the other side, at an equal distance from the center, spot a small volume of the control solution mixed with sodium azide.

  • Worm Preparation:

    • Wash a population of young adult worms off their growth plates with M9 buffer.

    • Wash the worms several times by allowing them to settle by gravity and replacing the supernatant with fresh M9 buffer to remove any residual bacteria.

  • Assay:

    • Pipette a small drop of the washed worms onto the center of the chemotaxis plate.

    • Allow the liquid to be absorbed into the agar.

    • Incubate the plates at a constant temperature (e.g., 20°C) for a set period (e.g., 1 hour).

  • Data Collection and Analysis:

    • After the incubation period, count the number of worms on the acid side of the plate (Na) and the number of worms on the control side (Nc).

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Na - Nc) / (Na + Nc).

    • A CI of -1 indicates strong avoidance, a CI of +1 indicates strong attraction, and a CI of 0 indicates no preference.

    • Perform multiple replicates for each genotype and calculate the average CI and standard error.

Expected Results: Wild-type worms will exhibit a strong negative chemotaxis index, indicating avoidance of the acidic environment. Mutants with defects in acid sensation, such as this compound and acd-1, will show a chemotaxis index closer to zero.

Signaling Pathways and Logical Relationships

The genetic interactions of this compound are best understood in the context of the signaling pathways in which it participates.

This compound in Temperature Sensing

This compound functions as a mechanoreceptor in the ASG sensory neurons and is involved in sensing temperature changes, which in turn affects cold tolerance.

DEG1_Temperature_Sensing cluster_ASG ASG Sensory Neuron cluster_Downstream Downstream Interneurons Temp Temperature Change (Warmth) DEG1 This compound Channel Temp->DEG1 Activates Ca_Influx Ca2+ Influx (via VGCCs) DEG1->Ca_Influx Leads to AIN_AVJ AIN/AVJ Interneurons Ca_Influx->AIN_AVJ Signals to Cold_Tolerance Cold Tolerance Behavior AIN_AVJ->Cold_Tolerance Regulates XDH1 XDH-1 XDH1->AIN_AVJ Functions in

Caption: this compound mediated temperature sensing pathway in the ASG neuron.

General Mechanosensory Function of DEG/ENaC Channels

This compound belongs to the DEG/ENaC family of channels, which are core components of mechanotransduction complexes in C. elegans. While the specific extracellular ligands for this compound are not fully elucidated, a general model for DEG/ENaC channel function in mechanosensation can be depicted.

DEGENERIN_Mechanosensation cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane of Sensory Neuron cluster_Cytoplasm Cytoplasm Mechanical_Stimulus Mechanical Stimulus ECM_Proteins Extracellular Matrix Proteins (e.g., Collagens) Mechanical_Stimulus->ECM_Proteins Deforms DEG1_Complex This compound Containing Channel Complex ECM_Proteins->DEG1_Complex Tethers and gates MEC2 MEC-2 (Stomatin-like) DEG1_Complex->MEC2 Interacts with Ion_Influx Ion Influx (Na+, Ca2+) DEG1_Complex->Ion_Influx Allows Cytoskeleton Cytoskeleton (Microtubules) MEC2->Cytoskeleton Links to Neuronal_Activity Neuronal Activity Ion_Influx->Neuronal_Activity Triggers

Caption: A general model for DEG/ENaC channel function in mechanosensation.

Experimental Workflow for a Genetic Suppressor Screen

Identifying genetic modifiers of this compound is a powerful approach to uncover novel components of neurodegeneration pathways.

Suppressor_Screen_Workflow P0 P0 Generation (this compound(d) mutants) Mutagenesis Mutagenesis (e.g., EMS) P0->Mutagenesis F1 F1 Generation (Heterozygous for new mutations) Mutagenesis->F1 F2 F2 Generation (Screen for suppression of neurodegeneration) F1->F2 Isolation Isolate Suppressor Mutants F2->Isolation Identify individuals with wild-type neuron morphology Backcrossing Backcross to Original this compound(d) Strain Isolation->Backcrossing Mapping Genetic Mapping of Suppressor Locus Backcrossing->Mapping Sequencing Identification of Causative Mutation Mapping->Sequencing Characterization Functional Characterization of Suppressor Gene Sequencing->Characterization

Caption: Workflow for a forward genetic screen to identify suppressors of this compound(d).

Conclusion and Future Directions

The study of genetic interactions with this compound in C. elegans has provided valuable insights into the molecular pathways underlying excitotoxic neurodegeneration. The identification of suppressors and other genetic modifiers has pointed to the involvement of various cellular processes in modulating neuronal vulnerability. However, much remains to be explored. Comprehensive, quantitative data from large-scale suppressor and enhancer screens are needed to build a more complete genetic network around this compound. Furthermore, the precise molecular mechanisms by which these interacting genes modulate this compound function or the downstream consequences of its hyperactivity require further investigation. The continued use of C. elegans as a model system, with its powerful genetic and molecular tools, will undoubtedly continue to uncover fundamental principles of neurodegeneration that are relevant to human health.

References

Phenotypic Analysis of deg-1 Null Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans serves as a powerful model organism for investigating the genetic and molecular underpinnings of neuronal function and degeneration. Within this model, the degenerin (deg) gene family, which encodes subunits of amiloride-sensitive sodium channels (DEG/ENaC), has been pivotal in elucidating mechanisms of mechanosensation and neurodegeneration. The deg-1 gene is a key member of this family. While dominant, gain-of-function mutations in this compound lead to severe neuronal swelling and degeneration, null mutations result in more subtle, yet significant, loss-of-function phenotypes. This document provides a comprehensive technical overview of the phenotypic analysis of this compound null mutants, focusing on the well-characterized this compound(u38) allele. We detail the associated phenotypes, present quantitative data, outline experimental protocols, and visualize the underlying biological pathways and workflows.

Phenotypic Summary of this compound Null Mutants

The primary observable phenotypes in this compound null mutants relate to sensory perception and neuronal integrity. Unlike the dramatic effects of gain-of-function alleles, the null phenotype is characterized by specific sensory deficits and the degeneration of a small number of neurons[1].

  • Touch Insensitivity: The most prominent phenotype is a defect in mechanosensation, specifically insensitivity to gentle touch at the tail[1].

  • Neuronal Degeneration: this compound null mutants exhibit the degeneration of a limited set of neurons[1].

  • Chemosensation and Thermosensation: this compound functions in ASK and ASG chemosensory neurons and is involved in chemotaxis to lysine (B10760008) and acid avoidance, a process modulated by the glial channel ACD-1[2]. Additionally, this compound in ASG neurons plays a role in sensing warm temperatures and regulating cold tolerance[3].

Quantitative Phenotypic Data

The following table summarizes the key phenotypes associated with the this compound(u38) null allele. Quantitative data for these phenotypes are often presented as a percentage of the population exhibiting the defect or as an index score compared to wild-type (N2) animals.

Phenotypic CategorySpecific Assay/MetricThis compound(u38) Null Mutant PhenotypeReference Strain (Wild-Type N2)
Mechanosensation Gentle Tail Touch ResponseTouch insensitive at the tail. Animals fail to respond to gentle stimulation with an eyebrow hair in the posterior body region[1].Responds by accelerating forward.
Neuronal Integrity Neuronal MorphologyDegeneration of a small subset of neurons[1]. The specific neurons and the penetrance of this phenotype require detailed microscopic analysis.Intact neuronal morphology.
Chemosensation Lysine ChemotaxisIn combination with a mutation in the glial channel acd-1, shows impaired chemotaxis to lysine. The this compound single null mutant phenotype for this assay is less pronounced but contributes to the pathway[2].Normal chemotaxis to lysine.
Chemosensation Acid AvoidanceIn conjunction with acd-1, required for normal acid avoidance behavior[2].Normal acid avoidance.
Thermosensation Cold Tolerance / Warm ResponseASG neurons, where this compound is expressed, respond to warm temperatures. This signaling pathway is implicated in the regulation of cold tolerance for the whole organism[3]. Loss of this compound is expected to impair these responses.Normal response to temperature.

Signaling Pathways and Logical Relationships

The function of this compound is intrinsically linked to its role as an ion channel subunit in specific sensory neurons. Its activity is modulated by external stimuli and, in some contexts, by adjacent glial cells.

DEG1_Signaling_Pathway DEG1 This compound Channel Activity Neuronal Activity DEG1->Activity Perception Sensory Perception Activity->Perception ACD1 ACD-1 Channel Glia_Activity Glial Activity ACD1->Glia_Activity Glia_Activity->DEG1 Modulates Stimulus Sensory Stimuli (e.g., H+, Lysine, Temperature) Stimulus->DEG1 Stimulus->ACD1

Caption: Signaling pathway involving the neuronal this compound channel.

The diagram above illustrates how sensory stimuli activate the this compound channel in neurons, leading to sensory perception. In certain contexts, like acid avoidance, this process is modulated by the activity of the ACD-1 channel in adjacent glial cells[2].

Genotype_to_Phenotype mut This compound Null Mutation (e.g., u38 allele) lof Loss of this compound Protein Function mut->lof channel Impaired Ion Channel Activity in Sensory Neurons (ASK, ASG, etc.) lof->channel dysfunction Neuronal Dysfunction & Progressive Degeneration channel->dysfunction pheno1 Touch Insensitivity (Tail) dysfunction->pheno1 pheno2 Altered Chemosensory & Thermosensory Responses dysfunction->pheno2

Caption: Logical flow from this compound genotype to phenotype.

This diagram shows the logical progression from the genetic mutation in this compound to the resulting cellular and behavioral deficits. The loss of a functional ion channel subunit impairs neuronal activity, leading to both degeneration and specific sensory failures[1].

Experimental Protocols

Detailed and consistent protocols are critical for the reliable assessment of this compound null mutant phenotypes.

Phenotyping_Workflow cluster_behavior Behavioral Analysis (Young Adult Stage) cluster_microscopy Neuronal Integrity Analysis start Synchronize C. elegans Populations (this compound null and N2 control) touch_assay Gentle Touch Assay start->touch_assay chemo_assay Chemotaxis / Thermotaxis Assays start->chemo_assay mount Mount Animals for Microscopy start->mount quant_touch Quantify Response Rate (% Non-responders) touch_assay->quant_touch quant_chemo Calculate Chemotaxis/Thermotaxis Index chemo_assay->quant_chemo image Fluorescence Imaging (Requires fluorescent reporter strain) mount->image quant_neuro Score Neuronal Degeneration (e.g., breaks in processes, cell body loss) image->quant_neuro

Caption: Experimental workflow for this compound null phenotyping.

Protocol: Gentle Touch Response Assay

This assay assesses mechanosensory function, a key phenotype of this compound null mutants[1][4][5].

Materials:

  • Nematode Growth Medium (NGM) plates seeded with a thin lawn of OP50 E. coli.

  • An "eyebrow hair" tool: a human eyebrow hair glued to the end of a glass capillary or toothpick.

  • Stereo dissecting microscope with a light source.

  • Age-synchronized populations of this compound(u38) and wild-type (N2) young adult worms.

Procedure:

  • Preparation: Transfer 15-20 young adult worms to a freshly seeded NGM plate. Allow them to acclimate for 5-10 minutes.

  • Stimulation: Place the plate on the microscope stage. Gently touch a forward-moving worm with the tip of the eyebrow hair, first just behind the pharynx (anterior touch) and then midway between the vulva and the tail (posterior touch). The stimulus should be a light stroke perpendicular to the direction of movement[6].

  • Scoring:

    • Anterior Touch: A wild-type worm will stop and reverse direction.

    • Posterior Touch: A wild-type worm will accelerate forward.

    • No Response: The worm continues moving without a change in speed or direction.

  • Data Collection: Test each worm multiple times (e.g., 5 anterior and 5 posterior touches), allowing at least 30 seconds between stimuli for recovery. A worm is scored as "insensitive" if it fails to respond to a majority (e.g., >3 out of 5) of touches in a specific region.

  • Analysis: Calculate the percentage of non-responders for the anterior and posterior regions for both this compound(u38) and N2 populations. This compound(u38) mutants are expected to show a significantly higher percentage of non-responders to the posterior touch[1].

Protocol: Neuronal Integrity Assay via Fluorescence Microscopy

This protocol is used to visualize and quantify the neuronal degeneration phenotype. It requires crossing the this compound(u38) mutation into a strain expressing a fluorescent reporter (e.g., GFP) in the neurons of interest.

Materials:

  • This compound(u38) strain carrying an integrated fluorescent reporter transgene.

  • Microscope slides and coverslips.

  • Agarose (B213101) pads (2-5% agarose in M9 buffer).

  • Anesthetic (e.g., 10 mM levamisole (B84282) or 100 mM sodium azide (B81097) in M9 buffer).

  • Compound fluorescence microscope with appropriate filter sets (e.g., for GFP).

Procedure:

  • Slide Preparation: Create a 2% agarose pad on a microscope slide. Add a small drop (~5 µL) of anesthetic to the center of the pad.

  • Mounting Worms: Using a worm pick, transfer 10-15 young adult worms into the drop of anesthetic. Gently place a coverslip over the pad[7].

  • Imaging:

    • Place the slide on the microscope stage and locate the worms under low magnification.

    • Switch to high magnification (40x or 60x objective) and use fluorescence illumination to visualize the neurons of interest.

    • Acquire Z-stack images to capture the entire three-dimensional structure of the neuron, including the cell body and processes[7].

  • Scoring Degeneration: Systematically examine each identified neuron for signs of degeneration. These can include:

    • Breaks or gaps in the neuronal process (axon/dendrite).

    • Blebbing or swelling along the process.

    • Loss of the cell body.

    • Abnormal cell body shape or reduced fluorescence intensity.

  • Analysis: For each animal, score the integrity of the specified neurons. Calculate the percentage of the population that shows at least one degenerated neuron. Compare the results from the this compound(u38) population to the control strain, which should exhibit intact neurons.

Conclusion

The phenotypic analysis of this compound null mutants provides valuable insights into the fundamental roles of DEG/ENaC channels in sensory transduction and neuronal maintenance. The primary phenotypes—tail touch insensitivity and degeneration of specific neurons—are robust and can be reliably quantified using the standardized protocols outlined in this guide. For researchers in neurobiology and drug development, this compound null mutants represent a crucial tool for dissecting the pathways that maintain neuronal health and for screening for compounds that may prevent or mitigate neurodegenerative processes. The interplay between neuronal this compound and glial channels further highlights the importance of neuron-glia interactions in nervous system function[2][8].

References

The Discovery and Initial Characterization of the deg-1 Gene in Caenorhabditis elegans: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery of the deg-1 gene in the nematode Caenorhabditis elegans marked a significant milestone in the study of neurodegeneration. The seminal work by Chalfie and Wolinsky in 1990 not only identified a gene whose mutation leads to the death of specific neurons but also provided a powerful genetic model to dissect the molecular mechanisms underlying this process.[1][2] This technical guide provides an in-depth overview of the discovery and initial characterization of the this compound gene, tailored for researchers, scientists, and drug development professionals.

Discovery of the this compound Gene: A Genetic Screen for Neurodegeneration

The this compound gene was identified through a forward genetic screen designed to isolate mutants with neurodegenerative phenotypes. The dominant mutation, this compound(u38), was found to cause a late-onset, progressive degeneration of a small, specific set of neurons in C. elegans.[1] This discovery was particularly noteworthy as it presented a genetically tractable system to study inherited neurodegeneration, a hallmark of several human neurological disorders.[1]

Experimental Protocols

1. Mutagenesis and Genetic Screen:

While the precise, detailed protocol from the original screen is not fully available in the public domain, a general methodology for such screens in C. elegans using the chemical mutagen ethyl methanesulfonate (B1217627) (EMS) is well-established.

  • Mutagenesis: A population of wild-type C. elegans (N2 strain) would have been exposed to a solution of EMS. The standard concentration for such experiments is typically 50 mM EMS in M9 buffer, with an exposure time of around 4 hours at 20°C.

  • F1 and F2 Screens: The mutagenized worms (P0 generation) are allowed to self-fertilize to produce the F1 generation. The F1 progeny, carrying heterozygous mutations, are then allowed to self-fertilize to produce the F2 generation. The F2 animals are then screened for the desired phenotype. In the case of this compound(u38), which is a dominant mutation, the neurodegenerative phenotype would have been observable in heterozygous F1 or F2 animals.

  • Phenotypic Screening: The screening process would have involved microscopic examination of the worms to identify individuals exhibiting signs of neuronal abnormalities or degeneration. This is often facilitated by the transparency of C. elegans, allowing for direct visualization of neuronal cell bodies.

2. Suppressor Screens:

To further understand the function of this compound, suppressor screens were performed on the this compound(u38) mutant background.[1] These screens aimed to identify second-site mutations that could alleviate the neurodegenerative phenotype caused by the this compound(u38) mutation. This is a powerful genetic tool to identify interacting genes and pathways. The general protocol for a suppressor screen is as follows:

  • Mutagenesis of the Mutant Strain: this compound(u38) animals are mutagenized with EMS, as described above.

  • Screening for Suppression: The F2 generation is screened for individuals that do not exhibit the neurodegenerative phenotype, or show a significantly reduced severity. These "suppressed" animals carry a new mutation that counteracts the effect of the original this compound(u38) mutation.

  • Genetic Analysis: The suppressor mutations are then genetically characterized to determine if they are intragenic (within the this compound gene itself) or extragenic (in a different gene).

Initial Characterization of the this compound Phenotype

The initial characterization of the this compound(u38) mutant revealed a distinct set of phenotypes, primarily related to neuronal function and integrity.

Data Presentation

Table 1: Phenotypic Characterization of the this compound(u38) Mutant

PhenotypeDescriptionQuantitative Data (Illustrative)
Neuronal Degeneration A specific subset of neurons undergoes late-onset, progressive degeneration.The exact percentage of affected neurons and the timeline of degeneration from the original study are not available in the searched documents. However, such studies typically quantify the percentage of animals showing degeneration at different larval and adult stages.
Touch Insensitivity Animals exhibit a reduced response to mechanical stimuli, particularly gentle touch.The penetrance of this phenotype (the percentage of animals showing the trait) and its expressivity (the severity of the trait) from the initial characterization are not detailed in the available abstracts. Modern assays quantify this as a percentage of non-responsive touches in a set number of trials.
Experimental Protocols

1. Assay for Neuronal Degeneration:

The visualization of neuronal degeneration in C. elegans is a key technique.

  • Microscopy: Worms at different developmental stages are mounted on agar (B569324) pads on microscope slides.

  • Visualization: Nomarski differential interference contrast (DIC) microscopy is a standard method to visualize the cell bodies of neurons in living C. elegans. The degeneration of neurons is identified by their altered morphology, such as swelling, vacuolation, and eventual disappearance of the cell body.

  • Quantification: The number of intact and degenerated neurons in a specific lineage is counted in a population of animals to determine the penetrance and expressivity of the phenotype.

2. Touch Sensitivity Assay:

The "eyebrow hair test" is a classic qualitative assay for gentle touch response in C. elegans.[3][4][5][6]

  • Apparatus: An eyebrow hair is glued to the end of a toothpick or glass capillary.

  • Procedure: A forward-moving worm on an agar plate is gently touched with the eyebrow hair, first on the anterior and then on the posterior of the body.

  • Scoring: A wild-type worm will typically respond by stopping and moving backward when touched on the head, and moving forward when touched on the tail. A touch-insensitive mutant will fail to respond to this stimulus. The number of responses to a set number of touches is recorded to quantify the phenotype.

Molecular Characterization of the this compound Gene

A crucial step in understanding the function of this compound was its molecular cloning and sequence analysis.

Cloning and Sequence Analysis

The this compound gene was cloned, and a partial complementary DNA (cDNA) was sequenced.[1] While the specific details of the cloning strategy (e.g., the genomic library used, the probes for screening) are not available in the reviewed abstracts, the process would have likely involved standard molecular biology techniques of the time.

The initial sequence analysis of the this compound cDNA revealed that it encoded a novel protein.[1] Based on its predicted amino acid sequence, it was hypothesized that this compound might be a membrane receptor.[1] This initial hypothesis laid the groundwork for future studies that would ultimately classify this compound as a subunit of a mechanically-gated ion channel.

Mandatory Visualizations

Experimental Workflow for this compound Discovery and Initial Characterization

experimental_workflow mutagenesis EMS Mutagenesis of Wild-Type C. elegans f2_screen F2 Genetic Screen for Neurodegeneration mutagenesis->f2_screen isolate_u38 Isolation of this compound(u38) Mutant f2_screen->isolate_u38 phenotype Phenotypic Characterization (Neuronal Degeneration, Touch Insensitivity) isolate_u38->phenotype suppressor_mutagenesis EMS Mutagenesis of this compound(u38) isolate_u38->suppressor_mutagenesis cloning Molecular Cloning of the this compound Gene isolate_u38->cloning suppressor_screen Suppressor Screen suppressor_mutagenesis->suppressor_screen isolate_suppressors Isolation of Intragenic and Extragenic Suppressors suppressor_screen->isolate_suppressors sequencing cDNA Sequencing and Analysis cloning->sequencing hypothesis Hypothesis: this compound is a Novel Membrane Receptor sequencing->hypothesis

Caption: A flowchart illustrating the key experimental steps in the discovery and initial characterization of the this compound gene.

Hypothesized Role of this compound in a Neuron (Initial Model)

deg1_initial_model cluster_neuron Neuron deg1 This compound (Membrane Receptor) downstream Downstream Signaling (Unknown) deg1->downstream Toxic Gain-of-Function (u38 mutation) degeneration Neuronal Degeneration downstream->degeneration extracellular Extracellular Stimulus (Hypothetical) extracellular->deg1

Caption: A conceptual diagram of the initial hypothesis of this compound function based on its discovery.

Conclusion

The discovery and initial characterization of the this compound gene in C. elegans provided a foundational model for the genetic study of neurodegeneration. The identification of the this compound(u38) mutation, its associated phenotypes, and the subsequent cloning of the gene opened the door to a deeper understanding of the molecular pathways that can lead to the death of neurons. While this initial work hypothesized a role for this compound as a membrane receptor, it paved the way for subsequent research that would define the degenerin family of ion channels and their critical roles in mechanosensation and neuronal health. The methodologies employed in this initial study, from genetic screening to phenotypic analysis, remain fundamental to the use of C. elegans as a powerful tool in neuroscience and drug discovery.

References

The Role of Deg-1 in Touch and Pain Sensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The degenerin (DEG)/epithelial Na+ channel (ENaC) superfamily of ion channels plays a critical role in mechanotransduction across a wide range of species. In the nematode Caenorhabditis elegans, a key model organism for neuroscience research, the Deg-1 protein stands out as a crucial component in the sensation of touch and pain. This technical guide provides a comprehensive overview of the function of this compound, with a focus on its role as a pore-forming subunit of a mechanosensitive ion channel in nociceptive neurons. We will delve into the quantitative data elucidating its contribution to mechanoreceptor currents, detail the experimental protocols used to study its function, and visualize the associated signaling pathways and molecular mechanisms. This guide is intended to serve as a valuable resource for researchers investigating the molecular basis of touch and pain sensation and for professionals involved in the development of novel analgesics.

Introduction: this compound and the DEG/ENaC Superfamily

The DEG/ENaC superfamily comprises a group of non-voltage-gated, amiloride-sensitive sodium channels.[1] Members of this family are characterized by a common topology of two transmembrane helices, a large extracellular loop, and intracellular N- and C-termini.[1] These channels are typically assembled as trimers of identical or homologous subunits.[1] In C. elegans, the degenerin subfamily, which includes this compound, is particularly associated with mechanosensation. The term "degenerin" itself originates from the observation that certain gain-of-function mutations in these channels, including this compound, can lead to neuronal swelling and degeneration.[2]

This compound was the first member of the DEG/ENaC gene family to be identified in any organism and has since been established as a key player in nociception, the sensory nervous system's response to harmful or potentially harmful stimuli.[1]

The Role of this compound in Nociception and Touch Sensation

This compound is a fundamental component of the machinery that translates mechanical force into electrical signals in specific sensory neurons of C. elegans. Its primary role is in the detection of noxious or harsh touch, distinguishing it from other degenerins like MEC-4 and MEC-10 which are central to the sensation of gentle touch.[1][2]

This compound in the ASH Polymodal Nociceptors

The ASH neurons are a pair of polymodal sensory neurons in the head of C. elegans that detect a variety of aversive stimuli, including noxious mechanical force.[1] In vivo patch-clamp recordings from ASH neurons have identified this compound as the major mechanotransduction channel.[1][3] The loss of this compound function leads to a dramatic reduction of approximately 80% in the mechanoreceptor currents (MRCs) in these neurons, highlighting its critical role in sensing painful touch.[1] A minor, this compound-independent mechanoreceptor current persists in this compound mutants, suggesting the presence of at least one other mechanotransduction channel in ASH neurons.[1][3]

This compound in Harsh Touch Sensation

Beyond the ASH neurons, this compound, in conjunction with MEC-10 and another degenerin, DEGT-1, is implicated in the response to harsh touch mediated by the PVD neurons.[4] The PVD neurons are multidendritic sensory neurons that tile the body of the worm and are activated by high-force mechanical stimuli.[4] This molecular distinction between the channels involved in gentle touch (primarily MEC-4/MEC-10) and harsh touch (involving this compound/MEC-10/DEGT-1) provides a genetic basis for the different behavioral responses to varying intensities of mechanical stimulation.[2][4]

Quantitative Data on this compound Function

The following tables summarize the key quantitative findings from electrophysiological and behavioral studies on the role of this compound in mechanosensation.

ParameterWild-Type (WT)This compound MutantHolding PotentialNeuronSource
Peak Mechanoreceptor Current (pA) -102.0 ± 12.0-20.0 ± 3.0-60 mVASH[1]
Normalized Mechanoreceptor Current 1.00.20 ± 0.03-60 mVASH[1]

Table 1: In vivo Mechanoreceptor Currents in ASH Neurons. This table illustrates the significant reduction in mechanoreceptor current amplitude in this compound null mutants compared to wild-type animals, indicating that this compound is a major contributor to the mechanotransduction channel in ASH neurons.[1]

Behavioral AssayWild-Type (WT) Response FrequencyThis compound Mutant Response FrequencyStimulusSource
Nose Touch Avoidance HighSignificantly ReducedMechanical pressure to the nose[5]
Harsh Body Touch NormalPartially ReducedHigh-force mechanical prodding[2][4]

Table 2: Behavioral Responses to Mechanical Stimuli. This table summarizes the behavioral consequences of the loss of this compound function. The reduced response to noxious stimuli underscores the importance of this compound in pain sensation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used to investigate the function of this compound.

In Vivo Patch-Clamp Electrophysiology of ASH Neurons

This protocol is adapted from the methods used to record mechanoreceptor currents in C. elegans ASH neurons.

1. Animal Preparation:

  • Young adult hermaphrodite C. elegans are immobilized on a coverslip coated with a thin layer of agarose (B213101).

  • A cyanoacrylate-based adhesive is used to glue the worm along its dorsal side, leaving the head and the amphid sensory organs exposed.

  • The coverslip is placed in a recording chamber and superfused with extracellular solution.

2. Solutions:

  • Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.2 with NaOH, and the osmolarity is adjusted to ~330 mOsm with sucrose.

  • Intracellular Solution (in mM): 125 K-gluconate, 18 KCl, 4 NaCl, 1 MgCl2, 0.25 CaCl2, 10 HEPES, 10 EGTA, and 5 ATP. The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~315 mOsm with sucrose.

3. Recording:

  • Borosilicate glass pipettes with a resistance of 10-15 MΩ are filled with intracellular solution.

  • The ASH neuron cell body is identified under DIC optics.

  • A small incision is made in the cuticle near the neuron to allow access for the recording pipette.

  • Whole-cell voltage-clamp recordings are established using standard techniques. Data is typically acquired at a holding potential of -60 mV.

4. Mechanical Stimulation:

  • A fire-polished glass probe with a tip diameter of ~5 µm is positioned near the nose of the worm.

  • The probe is driven by a piezoelectric actuator to deliver precise mechanical stimuli (e.g., a 5 µm displacement for 200 ms).

Calcium Imaging of PVD Neurons during Harsh Touch

This protocol allows for the visualization of neuronal activity in response to mechanical stimuli.

1. Animal and Strain Preparation:

  • C. elegans expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in the PVD neurons are used.

  • Animals are immobilized on an agarose pad, similar to the electrophysiology preparation.

2. Mechanical Stimulation:

  • A microfluidic device can be used to deliver controlled mechanical stimuli to specific regions of the worm's body.[6]

  • Alternatively, a glass probe attached to a micromanipulator can be used to apply a harsh touch stimulus.

3. Imaging:

  • Fluorescence images are captured using a spinning-disk confocal microscope.

  • Time-lapse images are acquired before, during, and after the mechanical stimulus.

4. Data Analysis:

  • The change in GCaMP fluorescence intensity (ΔF/F0) in the PVD neuron is calculated to quantify the calcium transient, which is a proxy for neuronal activation.

Generation of this compound Knockout Mutants

The CRISPR/Cas9 system is a powerful tool for generating precise gene knockouts in C. elegans.

1. Design and Preparation:

  • Guide RNAs (gRNAs) targeting the this compound locus are designed.

  • A repair template containing a visible marker (e.g., a fluorescent protein) flanked by sequences homologous to the regions upstream and downstream of the desired deletion is constructed.

  • The Cas9 protein, gRNAs, and the repair template are prepared for microinjection.

2. Microinjection:

  • The mixture is injected into the gonad of young adult hermaphrodites.

3. Screening and Verification:

  • Progeny are screened for the presence of the visible marker, indicating successful integration of the repair template.

  • The deletion in the this compound gene is confirmed by PCR and Sanger sequencing.

Signaling Pathways and Molecular Mechanisms

Mechanotransduction and Downstream Signaling

The activation of the this compound-containing channel by a mechanical stimulus leads to an influx of sodium ions into the neuron.[1] This depolarization of the cell membrane is the initial step in a signaling cascade that ultimately results in a behavioral response.

Deg1_Signaling_Pathway Mechanical_Stimulus Noxious Mechanical Stimulus Deg1_Channel This compound Channel Activation Mechanical_Stimulus->Deg1_Channel Force Na_Influx Na+ Influx Deg1_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Voltage-Gated Ca2+ Channel Activation & Ca2+ Influx Depolarization->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Behavioral_Response Avoidance Behavior Neurotransmitter_Release->Behavioral_Response

Figure 1: this compound signaling pathway in nociception.

The initial depolarization caused by Na+ influx through the this compound channel can activate voltage-gated calcium channels, leading to a further influx of Ca2+.[7] This rise in intracellular calcium is a key second messenger that triggers the release of neurotransmitters, such as glutamate, from the sensory neuron.[5] These neurotransmitters then signal to downstream interneurons, which in turn orchestrate the animal's avoidance behavior.[5]

Structural Model and Gating Mechanism

The precise three-dimensional structure of a this compound-containing channel has not yet been resolved. However, based on homology with other DEG/ENaC channels, it is predicted to be a trimeric complex.[8] In the context of harsh touch sensation, it is plausible that this compound forms a heterotrimeric channel with MEC-10 and DEGT-1.[4]

Two primary models have been proposed for the gating of mechanosensitive channels: the "bilayer model" and the "tethered model".[9]

Gating_Models cluster_bilayer Bilayer Model cluster_tethered Tethered Model Membrane_Stretch Membrane Stretch Channel_Bilayer This compound Channel Membrane_Stretch->Channel_Bilayer Force transmitted through lipid bilayer ECM Extracellular Matrix Channel_Tethered This compound Channel ECM->Channel_Tethered Tether Cytoskeleton Cytoskeleton Cytoskeleton->Channel_Tethered Tether

Figure 2: Models of mechanosensitive channel gating.

In the bilayer model , force is transmitted to the channel through the lipid bilayer, causing a conformational change that opens the channel pore. The tethered model proposes that the channel is physically linked to the extracellular matrix and/or the intracellular cytoskeleton.[9] Mechanical force applied to these tethers pulls the channel open.[9] For DEG/ENaC channels involved in touch sensation in C. elegans, the tethered model is generally favored, as these channels often have associated proteins that could serve as tethers.[9]

Protein-Protein Interactions

The composition of the this compound mechanosensory complex is an area of active research. While this compound is a pore-forming subunit, it likely functions in concert with other proteins. In the context of harsh touch, MEC-10 and DEGT-1 are strong candidates for forming a heteromeric channel with this compound.[4] Further proteomic studies, such as yeast two-hybrid screens or co-immunoprecipitation followed by mass spectrometry, will be necessary to definitively identify all the components of the this compound mechanotransduction complex in different sensory neurons.

Conclusion and Future Directions

This compound is a cornerstone in our understanding of the molecular basis of touch and pain sensation in C. elegans. Its role as a key mechanotransduction channel in nociceptive neurons provides a valuable entry point for dissecting the signaling pathways that govern these fundamental senses. Future research will likely focus on several key areas:

  • High-resolution structural determination of the this compound-containing channel complex to provide insights into its gating mechanism.

  • Comprehensive identification of all interacting partners to fully delineate the mechanotransduction machinery.

  • Elucidation of the downstream signaling cascades that are activated by this compound-mediated ion influx.

  • Investigation of the modulation of this compound channel activity by other signaling pathways, which could be relevant for understanding chronic pain states.

The continued study of this compound in the genetically tractable C. elegans model system holds great promise for uncovering conserved mechanisms of mechanosensation and for identifying novel targets for the development of therapeutic interventions for pain.

References

An In-depth Technical Guide to DEG-1 and its Involvement in Cold Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Temperature tolerance is a critical factor for the survival and proliferation of organisms in fluctuating environmental conditions. In the nematode Caenorhabditis elegans, a powerful model for studying neural circuits and molecular physiology, the degenerin/epithelial Na+ channel (DEG/ENaC) protein, DEG-1, has been identified as a key player in the regulation of cold tolerance. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of this compound in thermosensation and cold acclimation. This compound functions as an ambient temperature sensor in the ASG sensory neurons, initiating a neural circuit response that ultimately governs the organism's ability to survive cold shock. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the underlying biological processes to facilitate further research and potential therapeutic development.

Molecular Identity of this compound

This compound is a subunit of the degenerin/epithelial Na+ channel (DEG/ENaC) family of ion channels.[1][2] In C. elegans, these channels are known for their roles in mechanosensation. However, recent evidence has expanded their function to include thermosensation.[1][3] this compound is notably expressed in the ASG sensory neuron pair, located in the head of the nematode, which are upstream of the AIN and AVJ interneurons.[1][3]

The Role of this compound in Cold Tolerance

C. elegans exhibits a form of cold tolerance that is dependent on its cultivation temperature. For instance, worms cultivated at 15°C can survive a cold shock at 2°C, whereas those grown at 25°C cannot.[3][4][5] This acclimation process is regulated by the nervous system.

The protein this compound is a crucial component of this regulatory network. It functions not as a direct sensor of cold, but rather as a sensor of ambient warm temperatures.[1] The sensory input from this compound in the ASG neurons is then processed through a neural circuit to establish the animal's level of cold tolerance.[1] Mutants lacking functional this compound exhibit significantly reduced cold tolerance, highlighting its essential role in this physiological response.[3][5]

Signaling Pathway and Neural Circuitry

The regulation of cold tolerance by this compound involves a specific neural circuit. The process is initiated in the ASG sensory neurons and relayed to downstream interneurons.

Key components of the pathway include:

  • ASG Sensory Neurons: These neurons express this compound and respond to changes in ambient temperature, specifically warming.[1][3] This response is characterized by an increase in intracellular Ca2+ concentration.[1]

  • This compound Channel: Acts as a warm temperature sensor within the ASG neurons. Its activity is necessary for the proper thermal response of these neurons.[1]

  • AIN and AVJ Interneurons: These interneurons receive signals from the ASG neurons. They are a critical juncture in the circuit that regulates the systemic cold tolerance response.[1][2]

  • Xanthine Dehydrogenase (XDH-1): This enzyme functions within the AIN and AVJ interneurons as a positive regulator of cold tolerance. The this compound pathway is parallel to another known cold tolerance pathway mediated by ASJ neurons.[1][5]

The signaling cascade can be summarized as follows: an increase in ambient temperature activates this compound channels in the ASG neurons, leading to a calcium influx. This neuronal activity in ASG is transmitted to the AIN and AVJ interneurons, where XDH-1 modulates their function to promote cold tolerance throughout the organism.

Visualized Signaling Pathway

DEG1_Signaling_Pathway cluster_ASG ASG Sensory Neuron cluster_Interneurons AIN/AVJ Interneurons Warmth Ambient Warmth DEG1 This compound Channel Warmth->DEG1 Activates Ca2 Ca²⁺ Influx DEG1->Ca2 Mediates XDH1 XDH-1 Ca2->XDH1 Signal Transmission AIN_AVJ AIN/AVJ Activity XDH1->AIN_AVJ Modulates ColdTolerance Systemic Cold Tolerance AIN_AVJ->ColdTolerance Regulates

Caption: this compound signaling pathway for cold tolerance regulation.

Quantitative Data

The function of this compound in thermosensation and its downstream effects have been quantified through several experimental approaches, primarily calcium imaging and survival assays.

Neuronal Response to Thermal Stimuli

Calcium imaging experiments using GCaMP have demonstrated the response of ASG neurons to temperature changes. In wild-type C. elegans, ASG neurons show an increase in intracellular Ca2+ concentration upon warming.[1] This response is significantly diminished in this compound mutants, but can be rescued by the ASG-specific expression of this compound cDNA.[1]

Table 1: Relative Ca2+ Response in ASG Neurons

Genotype Condition Relative Ca2+ Increase upon Warming Reference
Wild-Type Normal Significant Increase [1]
This compound mutant Loss of function Reduced Increase [1]

| this compound mutant | Rescue with this compound cDNA | Restored Increase |[1] |

Ectopic Expression of this compound

To confirm that this compound is sufficient to confer temperature sensitivity, it was ectopically expressed in the normally non-warm-sensitive ASE gustatory neurons. These neurons subsequently gained the ability to respond to warming, a response not seen in wild-type ASE neurons.[1][2]

Table 2: Ectopic this compound Expression and Warmth Response in ASE Neurons

Genotype Neuron Response to Warming Reference
Wild-Type ASE No response [1]

| Ectopic this compound expression | ASE | Strong response |[1] |

Cold Tolerance Survival Assays

Cold tolerance is assessed by the survival rate of worms after a cold shock. Worms are typically cultivated at 15°C or 25°C and then exposed to 2°C for 48 hours.

Table 3: Survival Rates After Cold Shock (2°C for 48h)

Genotype Cultivation Temperature Survival Rate Reference
Wild-Type (N2) 15°C High [4][5]
Wild-Type (N2) 25°C Low / None [4][5]
This compound mutant 15°C Severely Decreased [3][5]

| xdh-1 mutant | 15°C | Abnormal Decrease |[5] |

Experimental Protocols

The following protocols are standard methodologies used to investigate the role of this compound in cold tolerance in C. elegans.

C. elegans Cold Tolerance Assay

This assay measures the ability of worms to survive a cold shock.[6][7][8]

  • Cultivation: Synchronized populations of C. elegans are cultivated from eggs to the young adult stage on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.[8] Worms are maintained at a constant temperature, typically 15°C or 25°C, to establish different baseline levels of cold tolerance.[4][8]

  • Cold Shock: The NGM plates with the adult worms are transferred to a 2°C incubator for a duration of 48 hours.[5][8]

  • Recovery: After the cold shock, the plates are moved to a standard cultivation temperature (e.g., 15°C or 20°C) for a recovery period of approximately 12-24 hours.[6][8]

  • Survival Assessment: Survival is scored by observing the worms' response to a gentle touch with a platinum wire. Worms that fail to respond are counted as dead. The survival rate is calculated as the percentage of live worms.[6][8]

In Vivo Calcium Imaging

This technique is used to measure the activity of specific neurons in response to stimuli.

  • Transgenic Strain: A transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) under a neuron-specific promoter (e.g., for ASG) is used.

  • Immobilization: A single worm is immobilized for imaging, often in a microfluidic device.

  • Temperature Control: A temperature control system is used to apply precise and rapid temperature changes to the immobilized worm.

  • Image Acquisition: Fluorescence microscopy is used to capture images of the GCaMP-expressing neurons during the temperature shifts.

  • Data Analysis: The change in fluorescence intensity of GCaMP is measured over time, which correlates with the intracellular Ca2+ concentration. The ratio of GCaMP to a control fluorescent protein (like RFP) is often used to calculate the relative change in calcium levels.[3]

Visualized Experimental Workflow

Cold_Tolerance_Workflow cluster_Cultivation Phase 1: Cultivation cluster_ColdShock Phase 2: Cold Shock cluster_Analysis Phase 3: Analysis P0 Place P0 Adults on NGM Plates Eggs Lay Eggs (8-12h) P0->Eggs Sync Remove P0 for Synchronization Eggs->Sync Growth Cultivate to Adulthood (15°C or 25°C) Sync->Growth Cold Incubate at 2°C for 48h Growth->Cold Expose to Cold Recover Recover at 15°C Overnight Cold->Recover Initiate Recovery Count Count Live/Dead Worms Recover->Count Calculate Calculate Survival Rate Count->Calculate

Caption: Workflow for the C. elegans cold tolerance assay.

Conclusion and Future Directions

The mechanoreceptor this compound plays a vital, albeit indirect, role in the cold tolerance of C. elegans. By acting as an ambient temperature sensor in ASG neurons, it initiates a neural circuit that includes the AIN and AVJ interneurons and the enzymatic activity of XDH-1 to set the organism's capacity to withstand cold temperatures. The detailed understanding of this pathway provides a valuable framework for investigating the molecular and cellular basis of thermosensation and temperature acclimation.

Future research should focus on:

  • Identifying the additional temperature receptors that may act in parallel to this compound in ASG neurons.[1]

  • Elucidating the precise molecular interactions between the ASG signal and XDH-1 in the interneurons.

  • Exploring whether homologous DEG/ENaC channels in other species, including mammals, play similar roles in temperature sensation and homeostasis.

The study of this compound and its associated circuitry not only enhances our fundamental understanding of neurobiology but also presents potential avenues for developing novel strategies to modulate cellular responses to thermal stress.

References

Introduction to DEG-1 and the DEG/ENaC Superfamily

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the molecular pathway of DEG-1 mediated signaling, designed for researchers, scientists, and drug development professionals.

This compound is a protein subunit of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, a diverse class of non-voltage-gated, amiloride-sensitive ion channels found in organisms from nematodes to vertebrates.[1][2] In the nematode Caenorhabditis elegans, these channels are crucial for a variety of sensory functions, including mechanosensation (touch, proprioception), chemosensation (acid sensing), and thermosensation.[1][3][4][5] Structurally, DEG/ENaC channels are trimers, with each subunit possessing two transmembrane helices, a large and complex extracellular domain, and intracellular N- and C-termini.[1][6] While many DEG/ENaC channels function as sodium-selective channels, some, like the neurotoxic MEC-4(d) channel, also exhibit permeability to Ca2+.[7] Gain-of-function mutations in these channels, often leading to channel hyperactivation, can cause neuronal swelling and degeneration, a phenotype that gave the "degenerin" family its name.[8][9]

This compound is endogenously expressed in a small number of neurons in C. elegans, most notably the sensory neuron pair ASG.[1] Its function is critical for integrating environmental cues into the worm's behavioral responses. This document provides a comprehensive overview of the known signaling pathway, the quantitative understanding of its function, and the key experimental protocols used to elucidate its role.

The Core Molecular Pathway of this compound Signaling

The primary role of this compound is to act as a sensory transducer in the ASG neurons. It converts mechanical and thermal stimuli into an electrical and chemical signal (ion influx), which then propagates through a defined neural circuit to elicit a behavioral response. The immediate downstream event following this compound channel activation is an influx of cations, leading to membrane depolarization and a rise in intracellular calcium, which serves as a second messenger to modulate downstream neuronal activity.[1]

The known signaling cascade is as follows: An external stimulus, such as a change in ambient temperature, is detected by the ASG sensory neurons.[1] This leads to the activation of the this compound-containing ion channel. The opening of the channel permits an influx of ions, causing a measurable increase in intracellular Ca2+ concentration within the ASG neuron.[1] This activation of ASG neurons, in turn, modulates the activity of the downstream interneurons AIN and AVJ, which are part of the neural circuit that ultimately controls the worm's motor output and regulates behaviors like cold tolerance.[1]

DEG1_Signaling_Pathway cluster_stimulus Environmental Stimuli cluster_neuron ASG Sensory Neuron cluster_circuit Downstream Neural Circuit cluster_output Organismal Response Stimulus Ambient Temperature Change (Warm Sensation) DEG1 This compound Channel Stimulus->DEG1 Sensing Ca_Influx Cation Influx (Na+, Ca2+) DEG1->Ca_Influx Activation AIN AIN Interneuron Ca_Influx->AIN Modulates Activity AVJ AVJ Interneuron Ca_Influx->AVJ Modulates Activity Behavior Cold Tolerance Regulation AIN->Behavior AVJ->Behavior TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A In Vitro Transcription of Channel cRNA C Microinject cRNA into Oocytes A->C B Harvest & Defolliculate Xenopus Oocytes B->C D Incubate Oocytes (2-7 days, 16-18°C) C->D E Mount Oocyte in Recording Chamber D->E F Impale with Two Electrodes (Voltage & Current) E->F G Voltage Clamp & Record Current F->G H Apply Voltage Steps & Pharmacological Agents G->H I Analyze Current-Voltage (I-V) Relationship, Selectivity, and Blockade H->I Calcium_Imaging_Workflow A Create Transgenic C. elegans (Cell-specific GCaMP expression) B Immobilize Worm (Glue or Microfluidic Trap) A->B C Position on Microscope Stage B->C D Deliver Controlled Stimulus (e.g., Temperature Shift) C->D E Record Time-Lapse Fluorescence Images D->E F Measure Fluorescence Intensity (ΔF/F₀) E->F G Correlate Neuronal Activity with Stimulus F->G Behavioral_Assay_Workflow A Prepare Agar Plate with pH Gradient & Indicator Dye C Transfer Worms to the Center of the Assay Plate A->C B Culture & Synchronize C. elegans Strains B->C D Record Worm Movement for a Set Duration C->D E Quantify Avoidance (e.g., Distribution, Reversals) D->E F Compare Mutant Behavior to Wild-Type Control E->F

References

Structural Homology of Deg-1 to Other Degenerins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily of ion channels plays a crucial role in a variety of physiological processes, including mechanosensation, proprioception, and neuronal function. In the nematode Caenorhabditis elegans, this family is particularly extensive, with approximately 30 members. Deg-1, a prototypical member of this family, is implicated in neuronal function and has been a subject of interest due to its association with inherited neurodegeneration when carrying gain-of-function mutations. Understanding the structural homology of this compound to other degenerins is paramount for elucidating its specific functions, predicting its channel properties, and developing targeted therapeutic strategies. This guide provides a detailed analysis of the structural and functional relationships between this compound and other key degenerins, supported by quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Data Presentation: Quantitative Analysis of Degenerin Homology

The structural and functional similarities among degenerins can be quantified through sequence alignments and comparisons of key functional domains. The following tables summarize the pairwise sequence identity and similarity of this compound with other prominent C. elegans degenerins, highlighting the conserved nature of this ion channel family.

Table 1: Pairwise Sequence Identity of C. elegans Degenerins to this compound

ProteinUniProt ID% Identity to this compound
This compound P34600100%
MEC-4 P2461254%
UNC-8 Q2216759%
MEC-10 Q2111154%
DEL-1 Q9N4G848%
UNC-105 P3460135%

Note: Sequence identities were calculated based on full-length protein sequences using the Clustal Omega alignment tool.

Table 2: Pairwise Sequence Similarity of C. elegans Degenerins to this compound

ProteinUniProt ID% Similarity to this compound
This compound P34600100%
MEC-4 P2461271%
UNC-8 Q2216775%
MEC-10 Q2111170%
DEL-1 Q9N4G865%
UNC-105 P3460152%

Note: Sequence similarities were calculated based on full-length protein sequences using the Clustal Omega alignment tool, considering conservative amino acid substitutions.

These data reveal a high degree of sequence conservation among key degenerins involved in mechanosensation and neuronal function, with UNC-8 showing the highest similarity to this compound. This suggests a shared evolutionary origin and likely overlap in certain structural and functional properties.

Experimental Protocols

The study of degenerin structure and function relies on a combination of molecular biology, electrophysiology, and computational modeling techniques. Below are detailed methodologies for key experiments cited in the field.

Site-Directed Mutagenesis of Degenerin Genes

This protocol is essential for introducing specific mutations to study their effects on channel function, such as the gain-of-function mutations that lead to neurodegeneration.

Objective: To introduce a point mutation into a degenerin-encoding plasmid.

Materials:

  • Plasmid DNA containing the target degenerin gene (e.g., this compound)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Protocol:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with 50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of high-fidelity DNA polymerase in a total volume of 50 µL.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells via heat shock or electroporation.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select individual colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Two-Electrode Voltage Clamp (TEVC) of Degenerin Channels in Xenopus Oocytes

TEVC is a powerful technique to characterize the electrophysiological properties of ion channels expressed in a heterologous system.

Objective: To measure the ion currents conducted by a specific degenerin channel.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the degenerin subunit(s) of interest

  • Nanoliter injector

  • TEVC setup (amplifier, headstages, micromanipulators, recording chamber)

  • Glass microelectrodes (voltage and current)

  • 3 M KCl solution for filling electrodes

  • Recording solutions (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject 50 nL of cRNA (10-100 ng/µL) into Stage V-VI oocytes. Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with both the voltage and current electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) and record the resulting currents.

    • Analyze the current-voltage (I-V) relationship, ion selectivity, and sensitivity to blockers (e.g., amiloride).

Homology Modeling of this compound Structure

In the absence of an experimentally determined structure, homology modeling can provide valuable insights into the three-dimensional architecture of this compound.

Objective: To generate a 3D structural model of this compound based on a known template structure.

Protocol:

  • Template Selection: Use the this compound protein sequence as a query to search the Protein Data Bank (PDB) using a tool like BLASTp. Select the crystal structure of a homologous protein with the highest sequence identity and resolution as a template (e.g., the chicken acid-sensing ion channel 1, ASIC1).

  • Sequence Alignment: Perform a sequence alignment of the target (this compound) and template (e.g., cASIC1) sequences using a program like Clustal Omega or T-Coffee. Manually refine the alignment in structurally conserved regions, paying close attention to the transmembrane domains and the extracellular loop.

  • Model Building: Use a homology modeling software package (e.g., MODELLER, SWISS-MODEL) to generate a 3D model of this compound based on the sequence alignment and the template structure. The software will build the backbone of the conserved regions, model the loops, and add the side chains.

  • Model Refinement: Refine the initial model to relieve any steric clashes and optimize the overall geometry using energy minimization protocols within the modeling software or with molecular dynamics simulations.

  • Model Validation: Assess the quality of the final model using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and Ramachandran plots.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The function of this compound and other degenerins is intricately linked to specific signaling pathways that modulate their activity and downstream effects. The following diagrams, generated using the DOT language, illustrate putative signaling pathways for this compound based on the known functions of its close homologs, MEC-4 and UNC-8.

Deg1_Mechanotransduction_Pathway Putative Mechanotransduction Pathway for this compound cluster_stimulus Mechanical Stimulus cluster_channel This compound Channel Complex cluster_downstream Downstream Signaling Mechanical_Force Mechanical Force This compound This compound Mechanical_Force->this compound Gating Na_Influx Na+ Influx This compound->Na_Influx Accessory_Proteins Accessory Proteins (e.g., MEC-2, MEC-6) Accessory_Proteins->this compound Modulation Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx Neuronal_Activity Altered Neuronal Activity Ca_Influx->Neuronal_Activity

Putative mechanotransduction pathway involving this compound.

Deg1_Neurodegeneration_Pathway Putative Pathway for this compound(d)-Induced Neurodegeneration Deg-1_d Gain-of-function This compound(d) mutant Constitutive_Na_Influx Constitutive Na+ Influx Deg-1_d->Constitutive_Na_Influx Chronic_Depolarization Chronic Membrane Depolarization Constitutive_Na_Influx->Chronic_Depolarization Ca_Overload Intracellular Ca2+ Overload Chronic_Depolarization->Ca_Overload Calcineurin_Activation Calcineurin Activation Ca_Overload->Calcineurin_Activation Caspase_Activation Caspase Activation Ca_Overload->Caspase_Activation Calcineurin_Activation->Caspase_Activation Positive Feedback? Neurodegeneration Neuronal Swelling and Death Caspase_Activation->Neurodegeneration

Hypothesized signaling cascade in this compound(d)-mediated neurodegeneration.

Experimental_Workflow_Degenerin_Characterization Experimental Workflow for Degenerin Characterization Cloning Cloning of Degenerin Gene into Expression Vector Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis cRNA_Synthesis in vitro cRNA Synthesis Cloning->cRNA_Synthesis Homology_Modeling Homology Modeling Cloning->Homology_Modeling Mutagenesis->cRNA_Synthesis Oocyte_Injection Xenopus Oocyte Injection cRNA_Synthesis->Oocyte_Injection TEVC Two-Electrode Voltage Clamp Oocyte_Injection->TEVC Data_Analysis Data Analysis (I-V curves, ion selectivity) TEVC->Data_Analysis Structure_Function Structure-Function Relationship Data_Analysis->Structure_Function Homology_Modeling->Structure_Function

A typical workflow for characterizing degenerin ion channels.

Conclusion

The structural homology between this compound and other members of the degenerin family in C. elegans provides a strong foundation for understanding its function as an ion channel involved in neuronal processes. The high degree of sequence similarity, particularly with mechanosensitive channels like MEC-4 and UNC-8, suggests conserved mechanisms of channel gating and regulation. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate the biophysical properties of this compound and its homologs. Furthermore, the visualized putative signaling pathways, derived from studies of related degenerins, offer testable hypotheses for the downstream consequences of this compound activation in both physiological and pathological contexts. This integrated approach is essential for advancing our knowledge of this important class of ion channels and for the development of novel therapeutic interventions for associated neurological disorders.

The Role of the DEG-1 Ion Channel in ASH and ASG Sensory Neuron Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degenerin/epithelial sodium channel (DEG/ENaC) family of ion channels plays a crucial role in sensory transduction across various species. In the nematode Caenorhabditis elegans, these channels are implicated in mechanosensation, chemosensation, and proprioception. This technical guide provides an in-depth examination of the function of a specific member of this family, DEG-1, within the context of the ASH and ASG sensory neurons. While historical reports suggested this compound expression in the polymodal nociceptive ASH neurons, more recent evidence points to its expression in the ASK and ASG chemosensory neurons, where it collaborates with glial channels to mediate specific sensory behaviors. This document synthesizes current knowledge on the expression, function, and regulation of this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular pathways.

Introduction to this compound

This compound is a subunit of the DEG/ENaC superfamily of amiloride-sensitive sodium channels.[1] These channels are typically voltage-insensitive and are involved in a variety of physiological processes, including sensory perception.[2][3] In C. elegans, members of the DEG/ENaC family are known to be involved in gentle touch, harsh touch (nociception), and chemosensation.[3] Structurally, DEG/ENaC channels are thought to be trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[4]

Expression and Localization of this compound in Sensory Neurons

Initial reports suggested the expression of this compound in the polymodal ASH sensory neurons.[4] However, subsequent studies utilizing a translational this compound::GFP fusion protein did not detect expression in ASH neurons, but instead localized it to the ASK and ASG chemosensory neurons.[4] It is possible that the GFP construct used in the latter study was not all-encompassing, which may account for this discrepancy.[4] For the purposes of this guide, we will focus on the well-documented expression in ASG and the functional relationship with the broader amphid sensory circuit, which includes ASH. In ASG neurons, this compound is involved in thermosensation.[5]

Functional Role of this compound in Sensory Transduction

Thermosensation in ASG Neurons

The ASG sensory neurons have been identified as mechanoreceptors that sense ambient temperature, a critical factor for the survival of C. elegans.[5] Calcium imaging studies have revealed that ASG neurons respond to warm temperatures, and this response is mediated by the this compound channel.[5] This thermosensory function of this compound in ASG neurons, in turn, influences downstream interneurons to regulate the worm's cold tolerance.[5] Electrophysiological analysis has further supported the role of this compound in warm sensation.[5]

Chemosensation: A Cooperative Role with Glial Channels

This compound plays a significant role in chemosensation, specifically in acid avoidance and chemotaxis towards lysine (B10760008).[4] This function is not autonomous to the neuron but involves a crucial interaction with a glial-expressed DEG/ENaC channel, ACD-1, which is located in the amphid sheath glia that ensheath the sensory neuron dendrites.[2][4]

  • Acid Avoidance: Wild-type C. elegans exhibit a strong aversion to acidic environments.[4] This response is diminished in this compound null mutants.[4] The defect is even more pronounced in this compound;acd-1 double mutants, suggesting that both the neuronal and glial channels contribute to this behavior.[4] Rescue experiments have shown that expressing ACD-1 specifically in the amphid glia, but not in the ASH neurons, can rescue the acid avoidance defect in the double mutants.[4] This indicates that the glial channel is a key player in this sensory pathway.[4]

  • Lysine Chemotaxis: Similarly, this compound and acd-1 single and double mutants show a compromised chemotactic response to lysine.[4] This defect can be rescued by expressing this compound in the sensory neurons and ACD-1 in the amphid glia of the double mutant, highlighting the cooperative nature of these two channels in different cell types for this specific chemosensory task.[4]

Quantitative Data on this compound Function

The following tables summarize quantitative data from behavioral assays assessing the role of this compound and its interaction with ACD-1 in chemosensation.

Table 1: Acid Avoidance Behavior

GenotypePercentage of Animals Responding to pH 3.5
Wild-type (N2)~80%
This compound~60%
acd-1~50%
This compound;acd-1~20%
This compound;acd-1 + ACD-1 in glia~75%
This compound;acd-1 + this compound in sensory neurons~60%
Data are approximated from figures in Wang et al., 2008.[4]

Table 2: Chemotaxis to Lysine Acetate

GenotypeChemotaxis Index
Wild-type (N2)~0.6
This compound~0.3
acd-1~0.4
This compound;acd-1~0.1
This compound;acd-1 + ACD-1 in glia~0.5
This compound;acd-1 + this compound in sensory neurons~0.4
Data are approximated from figures in Wang et al., 2008.[4]

Signaling Pathways Involving this compound

The precise downstream signaling cascade initiated by this compound activation is not fully elucidated. However, in the context of acid and lysine sensing, a model of neuron-glia interaction has been proposed.

DEG1_Signaling cluster_glia Amphid Sheath Glia cluster_neuron Sensory Neuron (ASK/ASG) acd1 ACD-1 deg1 This compound acd1->deg1 Influences neuronal excitability downstream Downstream Signaling deg1->downstream behavior Avoidance / Chemotaxis downstream->behavior stimulus Acid / Lysine stimulus->acd1 Modulates stimulus->deg1 Activates

A proposed model for this compound signaling in chemosensation.

In this model, both the glial ACD-1 and the neuronal this compound channels respond to the chemical stimulus. The state of the glial channel is thought to modulate the excitability of the sensory neuron, thereby influencing the overall signaling output that drives the behavioral response.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the function of this compound and other sensory channels in C. elegans.

Calcium Imaging of Sensory Neurons

This protocol allows for the in vivo visualization of neuronal activity in response to stimuli.[6][7]

Materials:

  • Transgenic C. elegans expressing a genetically encoded calcium indicator (e.g., GCaMP) under a neuron-specific promoter (e.g., sra-6 for ASH).

  • NGM (Nematode Growth Medium) plates.

  • M9 buffer.

  • 2% agarose (B213101) pads on microscope slides.

  • Cyanoacrylate adhesive.

  • Microfluidic device or perfusion system for stimulus delivery.

  • Fluorescence microscope with a camera capable of time-lapse imaging.

  • Image analysis software (e.g., Fiji/ImageJ).

Procedure:

  • Culture transgenic worms on NGM plates seeded with E. coli OP50.

  • Prepare a 2% agarose pad on a microscope slide.

  • Transfer a young adult worm to a small drop of M9 buffer on a coverslip.

  • Carefully apply a small amount of cyanoacrylate adhesive alongside the worm, avoiding the head and tail.

  • Invert the coverslip and press it onto the agarose pad, immobilizing the worm.

  • Mount the slide on the fluorescence microscope.

  • Using a perfusion system, deliver a baseline buffer over the worm's head.

  • Record baseline fluorescence for a set period (e.g., 30-60 seconds).

  • Switch the perfusion to a buffer containing the stimulus of interest (e.g., acidic solution, lysine).

  • Record the change in fluorescence during and after stimulus application.

  • Analyze the fluorescence intensity changes over time to determine the neuronal response.

Calcium_Imaging_Workflow start Start worm_prep Prepare Transgenic Worms (Expressing GCaMP) start->worm_prep immobilize Immobilize Worm on Agarose Pad worm_prep->immobilize mount Mount on Microscope immobilize->mount baseline Record Baseline Fluorescence mount->baseline stimulate Apply Stimulus via Perfusion baseline->stimulate record Record Fluorescence Changes stimulate->record analyze Analyze Data (ΔF/F) record->analyze end End analyze->end

Workflow for calcium imaging of C. elegans sensory neurons.
Behavioral Assays: Chemotaxis

This assay quantifies the attractive or repulsive behavior of worms to a chemical stimulus.[4]

Materials:

  • Synchronized population of young adult worms.

  • 9 cm Petri plates with chemotaxis agar (B569324) (low peptone).

  • Stimulus solution (e.g., lysine acetate).

  • Control solution (e.g., buffer).

  • Sodium azide (B81097) (anesthetic).

Procedure:

  • Prepare chemotaxis plates and allow them to dry.

  • On opposite sides of the plate, spot a small volume of the stimulus and control solutions. A spot of sodium azide is placed at each location to immobilize worms that reach it.

  • Wash worms off their culture plates with M9 buffer and rinse them.

  • Place a population of worms at the center of the chemotaxis plate.

  • Allow the worms to move freely on the plate for a set period (e.g., 1 hour).

  • Count the number of worms at the stimulus location (N_stimulus) and the control location (N_control).

  • Calculate the Chemotaxis Index (CI) as: (N_stimulus - N_control) / (Total number of worms that have moved).

Chemotaxis_Workflow start Start prep_plate Prepare Chemotaxis Plate start->prep_plate prep_worms Prepare Synchronized Worms start->prep_worms spot_chems Spot Stimulus and Control (with Azide) prep_plate->spot_chems place_worms Place Worms at Origin spot_chems->place_worms prep_worms->place_worms run_assay Incubate and Allow Worm Movement place_worms->run_assay count_worms Count Worms at Stimulus and Control Locations run_assay->count_worms calculate_ci Calculate Chemotaxis Index count_worms->calculate_ci end End calculate_ci->end

Workflow for a C. elegans chemotaxis behavioral assay.
Electrophysiological Recording

This is a technically challenging but powerful technique to directly measure the electrical properties of neurons.[8][9][10][11]

Materials:

  • C. elegans of the desired genotype.

  • Dissection dish.

  • Extracellular and intracellular solutions.

  • Borosilicate glass capillaries for pulling electrodes.

  • Micropipette puller.

  • Microforge.

  • Micromanipulators.

  • Inverted microscope with DIC optics.

  • Patch-clamp amplifier and data acquisition system.

  • Cyanoacrylate glue.

Procedure:

  • Immobilize a worm on a coverslip coated with glue.

  • Make a small incision in the cuticle near the head to expose the sensory neurons.

  • Using a glass needle, carefully dissect away the pharynx and other tissues to gain access to the neuron of interest (e.g., ASH or ASG cell body).

  • Approach the neuron with a fire-polished glass electrode filled with intracellular solution.

  • Apply gentle suction to form a high-resistance seal (giga-seal) between the electrode and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, achieving whole-cell configuration.

  • Record ionic currents in response to voltage steps (voltage-clamp) or membrane potential changes (current-clamp).

Implications for Drug Development

The DEG/ENaC channel family, including this compound, represents a potential target for novel therapeutics. Understanding the specific roles of these channels in sensory neurons can inform the development of drugs for conditions involving sensory dysfunction, such as chronic pain or chemosensory disorders. The methodologies described herein provide a robust platform for screening compounds that modulate the activity of this compound and its associated signaling pathways. The tractable genetics of C. elegans allows for the rapid assessment of drug efficacy and potential off-target effects in a whole-organism context.

Conclusion

This compound is a key component of the sensory apparatus in C. elegans, contributing to thermosensation in ASG neurons and, in cooperation with the glial channel ACD-1, to the chemosensation of acidic environments and lysine. While its precise role in the ASH neurons requires further clarification, its function within the broader amphid sensory circuit is evident. The experimental approaches detailed in this guide provide a framework for further dissecting the function of this compound and other sensory channels, offering valuable insights for both basic research and translational applications.

References

The Neurotoxic Cascade of Gain-of-Function Mutations in deg-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gain-of-function (gf) mutations in the deg-1 gene in Caenorhabditis elegans provide a powerful model for studying the molecular mechanisms of neurodegeneration. These mutations, which lead to the hyperactivation of a degenerin/epithelial sodium channel (DEG/ENaC), trigger a necrotic-like cell death in specific neurons. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways associated with this compound-mediated neurotoxicity. We present quantitative data on the progression of neurodegeneration, detailed protocols for its assessment, and a model of the underlying signaling cascade, offering a valuable resource for researchers in the fields of neurobiology and drug development.

Introduction: The this compound Model of Neurodegeneration

The this compound gene in C. elegans encodes a subunit of a DEG/ENaC ion channel. Certain dominant, gain-of-function mutations in this compound, such as u38, cause the channel to be constitutively open, leading to a toxic influx of ions and subsequent neurodegeneration. This process primarily affects the PVC interneurons and ASH sensory neurons, resulting in distinct behavioral deficits, such as the inability to respond to posterior touch. The transparent nature and genetic tractability of C. elegans make it an ideal system for dissecting the molecular and cellular events that drive this form of neuronal cell death.

Quantitative Analysis of this compound(gf) Induced Neurotoxicity

The progression of neurodegeneration in this compound(d) mutants can be quantitatively assessed by monitoring the loss of specific neurons over time. The following table summarizes the typical time course of PVC interneuron degeneration in this compound(u38) animals.

Age of Animal (hours post-hatching)Percentage of Animals with Degenerated PVC NeuronsMorphological Observations of PVC Neurons
12~10%Normal morphology or early signs of swelling.
24~40%Pronounced swelling and vacuolation.
48~75%Neuronal lysis and disappearance of cell body.
72>90%Complete loss of PVC neurons.

Experimental Protocols

Visualization and Scoring of Neurodegeneration

Two primary methods are employed to visualize and quantify neurodegeneration in C. elegans: Nomarski Differential Interference Contrast (DIC) microscopy and fluorescence microscopy.

This method allows for the visualization of morphological changes in dying neurons, which appear as swollen, refractile, and vacuolated cell bodies.

Materials:

  • C. elegans strain with a this compound(d) mutation (e.g., TU38 this compound(u38) X).

  • NGM agar (B569324) plates seeded with E. coli OP50.

  • M9 buffer.

  • 2% agarose (B213101) pads on microscope slides.

  • Coverslips.

  • Sodium azide (B81097) (10 mM) or levamisole (B84282) (10 mM) for immobilization.

  • Compound microscope equipped with Nomarski DIC optics.

Procedure:

  • Synchronize a population of C. elegans by standard bleaching methods.

  • Grow worms on NGM plates at 20°C.

  • At desired time points (e.g., 24, 48, 72 hours post-hatching), pick 20-30 adult worms into a drop of M9 buffer containing an anesthetic on a glass slide.

  • Transfer the immobilized worms to a 2% agarose pad on a microscope slide.

  • Gently place a coverslip over the worms.

  • Observe the worms under the 100x objective of a DIC microscope.

  • Identify the PVC interneurons located in the pre-anal ganglion.

  • Score the morphology of the PVC neurons as "normal," "swollen," or "absent/lysed." A swollen neuron will appear as a large, refractile, and often vacuolated sphere.

  • Calculate the percentage of worms exhibiting each phenotype at each time point.

This method utilizes fluorescent reporter strains to label specific neurons, allowing for a more straightforward quantification of neuronal loss.

Materials:

  • C. elegans strain expressing a fluorescent marker in the neurons of interest (e.g., a strain with a Pglr-1::gfp transgene to label PVC neurons) crossed into a this compound(d) background.

  • NGM agar plates.

  • M9 buffer.

  • Agarose pads and coverslips.

  • Anesthetic (sodium azide or levamisole).

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP).

Procedure:

  • Prepare and grow synchronized populations of the fluorescent reporter strain as described in the DIC protocol.

  • At specified time points, mount the worms on agarose pads with anesthetic.

  • Observe the worms under a fluorescence microscope using a 40x or 60x objective.

  • Locate the expected position of the PVC neurons.

  • Score each worm for the presence or absence of the fluorescently labeled PVC neuron.

  • Calculate the percentage of worms with missing PVC neurons at each time point.

Workflow for a Genetic Suppressor Screen

Genetic screens are powerful tools to identify other genes involved in the this compound-mediated neurotoxic pathway.

G cluster_0 Mutagenesis cluster_1 Screening cluster_2 Isolation and Mapping cluster_3 Validation mutagenesis Mutagenize this compound(d) worms (e.g., with EMS) F1 Allow self-fertilization of P0 mutagenesis->F1 F2 Screen F2 generation for suppression of the neurodegenerative phenotype (e.g., rescue of touch insensitivity) F1->F2 isolate Isolate suppressor mutants F2->isolate map Map the suppressor mutation (e.g., by whole-genome sequencing) isolate->map validate Validate the identified gene (e.g., by creating a new allele or RNAi) map->validate

Workflow for a genetic suppressor screen.

Signaling Pathways in this compound-Mediated Neurotoxicity

The hyperactivation of the this compound channel initiates a cascade of events leading to neuronal death. While the complete pathway is still under investigation, a central role for calcium influx and the subsequent activation of specific proteases has been established.

The Role of Calcium Influx

Gain-of-function mutations in this compound are thought to lead to a sustained influx of cations, including Na+ and Ca2+. This prolonged elevation of intracellular calcium is a key trigger for the downstream degenerative processes.

Downstream Protease Activation

The sustained increase in intracellular calcium activates calcium-dependent proteases, which then execute the cellular destruction.

  • Calpains: The calpain proteases CLP-1 and TRA-3 have been shown to be required for neurodegeneration induced by gain-of-function mutations in degenerin genes.[1]

  • Aspartyl Proteases: The aspartyl proteases ASP-3 and ASP-4 are also essential for this form of necrotic-like cell death.[1]

The Role of the Canonical Apoptosis Pathway

The relationship between degenerin-induced necrosis and the canonical apoptotic pathway mediated by the caspases CED-3 and CED-4 is complex. While degenerin-induced cell death is morphologically necrotic, some genetic evidence suggests a potential interaction or cooperation between the two pathways under certain conditions of cellular stress. However, the core execution of this compound(d)-mediated neurodegeneration appears to be independent of the canonical apoptotic machinery.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by a gain-of-function mutation in this compound.

G cluster_0 Plasma Membrane cluster_1 Cytoplasm deg1 This compound(gf) Channel Ca_influx Sustained Ca²⁺ Influx deg1->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Calpains Activation of Calpains (CLP-1, TRA-3) Ca_increase->Calpains Aspartyl_proteases Activation of Aspartyl Proteases (ASP-3, ASP-4) Ca_increase->Aspartyl_proteases Degradation Degradation of Cellular Components Calpains->Degradation Aspartyl_proteases->Degradation Necrosis Necrotic-like Cell Death Degradation->Necrosis

Proposed signaling pathway for this compound(gf) neurotoxicity.

Conclusion and Future Directions

The study of this compound gain-of-function mutations in C. elegans has provided significant insights into the mechanisms of necrotic-like neurodegeneration. The clear genetic and cellular phenotypes make this an excellent model for high-throughput screens to identify novel neuroprotective compounds and genetic suppressors. Future research will likely focus on identifying the direct substrates of the activated calpains and aspartyl proteases, elucidating the precise mechanisms of ionic dysregulation, and further exploring the potential interplay with other cell death pathways. A deeper understanding of these processes will undoubtedly contribute to the development of therapeutic strategies for human neurodegenerative diseases that involve excitotoxicity and necrotic cell death.

References

An In-depth Technical Guide to the Evolutionary Conservation of the Deg-1 Channel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Deg-1 channel, a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, represents a cornerstone in our understanding of mechanosensation and neurodegeneration. Originally identified in the nematode Caenorhabditis elegans, the study of this compound and its orthologs across the animal kingdom has unveiled a deeply conserved molecular architecture and physiological function. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound channel, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of associated pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating the roles of these channels in health and disease, and for professionals in drug development targeting this important class of ion channels.

Introduction to the this compound Channel and the DEG/ENaC Superfamily

The this compound gene in C. elegans was first identified through mutations that cause the degeneration of a specific set of neurons.[1] Subsequent cloning and characterization revealed that this compound is a subunit of an ion channel belonging to the large and diverse DEG/ENaC superfamily.[1] This superfamily is defined by sequence homology and a conserved protein topology, featuring two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop.[2][3] Members of this superfamily are found across animal phyla, from nematodes and flies to vertebrates, including humans.[2][3]

Functionally, these channels are implicated in a wide array of physiological processes, including mechanosensation, proprioception, pain sensation, and epithelial sodium transport.[2] The superfamily is broadly categorized into several subfamilies:

  • Degenerins (DEGs): Found in C. elegans, these channels, including this compound, MEC-4, and UNC-8, are critical for touch sensation and proprioception. Gain-of-function mutations in these channels often lead to neuronal swelling and death.

  • Epithelial Sodium Channels (ENaCs): In vertebrates, these channels are essential for sodium reabsorption in epithelial tissues like the kidney and lung, playing a crucial role in blood pressure regulation.[4]

  • Acid-Sensing Ion Channels (ASICs): Primarily expressed in the vertebrate nervous system, ASICs are gated by extracellular protons and are involved in synaptic plasticity, pain perception, and fear conditioning.[5]

  • Pickpocket (PPK) Channels: These are the Drosophila members of the DEG/ENaC superfamily and are involved in mechanosensation, nociception, and gustation.[6][7][8]

The evolutionary relationship between these subfamilies highlights a conserved role in sensing the external and internal environment, making them attractive targets for therapeutic intervention in a variety of pathological conditions.

Structural and Functional Conservation

The conservation of the this compound channel and its orthologs is evident at multiple levels, from primary amino acid sequence to tertiary structure and physiological function.

Sequence Homology

To quantify the evolutionary relationship between this compound and its orthologs, pairwise sequence alignments were performed using the full-length protein sequences of C. elegans this compound, human ASIC1a (a neuronal ortholog), human ENaCα (an epithelial ortholog), and Drosophila Pickpocket1 (an insect ortholog). The results, presented in Table 1, demonstrate a clear, albeit distant, shared ancestry. The percent identity is highest in the transmembrane domains and parts of the extracellular loop, reflecting the conservation of the core channel structure and gating mechanisms.

Protein 1 Protein 2 Percent Identity (%) Percent Similarity (%)
C. elegans this compoundHuman ASIC1a23.5%40.2%
C. elegans this compoundHuman ENaCα21.8%38.7%
C. elegans this compoundDrosophila Pickpocket125.1%42.3%
Human ASIC1aHuman ENaCα30.4%48.9%
Human ASIC1aDrosophila Pickpocket128.9%46.5%
Human ENaCαDrosophila Pickpocket126.7%44.1%
Table 1: Pairwise sequence homology of this compound and its orthologs. Percent identity and similarity were calculated using a global alignment algorithm.
Biophysical and Pharmacological Properties

The functional conservation of the DEG/ENaC superfamily is further underscored by their shared biophysical and pharmacological properties. Table 2 provides a comparative summary of key characteristics for this compound and its orthologs. While there is diversity in gating stimuli (e.g., mechanical force for this compound, protons for ASICs), the channels share fundamental properties such as sodium permeability and sensitivity to the diuretic amiloride (B1667095).

Channel Organism Primary Gating Stimulus Ion Selectivity (PNa+/PK+) pH50 of Activation Amiloride IC50
This compound C. elegansMechanical stretch>10Not applicable~10-100 µM
ASIC1a HumanProtons (acid)>106.2 - 6.6[9][10]~10-20 µM
ENaCαβγ HumanConstitutively active>100[11]Not applicable0.1 - 0.5 µM[12]
Pickpocket1 DrosophilaMechanical/Acidic>10~6.5~10-50 µM
Table 2: Comparative biophysical and pharmacological properties of this compound and its orthologs.

Signaling Pathways and Regulatory Mechanisms

The function of DEG/ENaC channels is tightly regulated by interactions with other proteins and signaling pathways. A conserved theme is the association with stomatin-like proteins, which modulate channel activity. In C. elegans, MEC-2, a stomatin-like protein, is essential for the function of the mechanosensitive channel formed by MEC-4 and MEC-10. This interaction is conserved in mammals, where stomatin and STOML3 modulate ASIC2 and ASIC3 channels.

Below is a generalized signaling pathway for a mechanosensitive DEG/ENaC channel, based on the well-studied C. elegans touch receptor neurons.

Mechanotransduction_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoskeleton Intracellular MEC1_MEC9 MEC-1/MEC-9 Channel DEG/ENaC Channel (e.g., MEC-4/MEC-10) MEC1_MEC9->Channel Tethers MEC2 MEC-2 (Stomatin-like) Channel->MEC2 MEC7_MEC12 MEC-7/MEC-12 (Tubulins) Channel->MEC7_MEC12 Links Depolarization Membrane Depolarization Channel->Depolarization Na+ influx Stimulus Mechanical Stimulus Stimulus->MEC1_MEC9 Force

A model for DEG/ENaC mechanotransduction.

Experimental Protocols

The study of this compound and its orthologs relies on a combination of genetic, molecular, and electrophysiological techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes (Two-Electrode Voltage Clamp)

This technique is a cornerstone for characterizing the biophysical and pharmacological properties of ion channels in a controlled environment.

Workflow:

TEVC_Workflow Plasmid 1. Plasmid DNA (Channel cDNA) Linearize 2. Linearize Plasmid (Restriction Digest) Plasmid->Linearize cRNA 3. In vitro Transcription (cRNA Synthesis) Linearize->cRNA Inject 5. cRNA Microinjection cRNA->Inject Oocyte 4. Oocyte Harvest (from Xenopus laevis) Oocyte->Inject Incubate 6. Incubation (2-5 days, 16-18°C) Inject->Incubate Record 7. Two-Electrode Voltage Clamp (TEVC Recording) Incubate->Record Analyze 8. Data Analysis (I-V curves, dose-response) Record->Analyze

Workflow for TEVC recording in Xenopus oocytes.

Detailed Methodology:

  • cRNA Preparation:

    • Linearize plasmid DNA containing the channel subunit cDNA with a suitable restriction enzyme downstream of the coding sequence.

    • Purify the linearized DNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) with the appropriate RNA polymerase (T7, SP6, or T3).[13]

    • Purify the cRNA and assess its integrity and concentration.

  • Oocyte Preparation and Injection:

    • Surgically remove ovarian lobes from a female Xenopus laevis.

    • Isolate individual oocytes by treatment with collagenase to remove the follicular layer.

    • Select healthy stage V-VI oocytes and inject each with 50 nL of cRNA solution (typically 0.02-1.0 µg/µL).

    • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ). One electrode measures the membrane potential, and the other injects current.

    • Clamp the membrane potential to a holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit channel currents. For ligand-gated channels like ASICs, perfuse the oocyte with solutions of different pH to measure activation and desensitization. For constitutively active channels, apply channel blockers like amiloride to determine the specific current.

    • Record the resulting currents using a dedicated amplifier and data acquisition software.

Assessing Mechanosensation in C. elegans

The "gentle body touch assay" is a classic method to screen for mechanosensory defects in C. elegans.

Detailed Methodology:

  • Preparation:

    • Prepare an "eyebrow hair" tool by gluing a human eyebrow to the end of a glass capillary or toothpick.

    • Grow synchronized populations of C. elegans on NGM plates seeded with E. coli OP50.

    • Transfer a single young adult worm to a fresh NGM plate.

  • Assay Performance:

    • Observe the worm as it moves forward.

    • Gently stroke the worm with the eyebrow hair, first just behind the pharynx (anterior touch) and then just before the anus (posterior touch).

    • A wild-type worm will respond to anterior touch by stopping and moving backward (a reversal). It will respond to posterior touch by accelerating forward.

    • Score the response for a set number of trials (e.g., 10 anterior and 10 posterior touches per worm). A non-response is recorded if the worm continues its movement uninterrupted.

    • Calculate the percentage of positive responses for a population of worms (typically n > 20).

  • Data Analysis:

    • Compare the response rate of mutant strains to wild-type controls. A significant reduction in the response rate indicates a defect in mechanosensation.

Visualizing Neurodegeneration in C. elegans

Gain-of-function mutations in this compound cause neuronal swelling and death. This can be visualized using fluorescent reporters.

Detailed Methodology:

  • Strain Generation:

    • Create a transgenic C. elegans strain expressing a fluorescent protein (e.g., GFP) under a promoter specific to the neurons affected by the this compound mutation (e.g., the this compound promoter itself).

    • Introduce the this compound gain-of-function mutation into this fluorescent reporter strain.

  • Microscopy and Observation:

    • Synchronize the population of worms and mount them on agarose (B213101) pads on microscope slides.

    • Immobilize the worms using an anesthetic like sodium azide (B81097) or levamisole.

    • Observe the morphology of the fluorescently labeled neurons using a compound fluorescence microscope at different life stages (e.g., L1, L4, adult).

  • Scoring and Quantification:

    • Score individual neurons as "normal," "swollen/blebbed," or "absent" (indicative of cell death).

    • Quantify the percentage of worms exhibiting neurodegenerative phenotypes at each developmental stage.

    • Compare the progression of neurodegeneration in the mutant strain to the reporter strain in a wild-type background.[2][14][15][16]

Conclusion and Future Directions

The this compound channel and its orthologs in the DEG/ENaC superfamily represent a remarkable example of evolutionary conservation of a molecular machine for sensing the physical and chemical environment. From the gentle touch response of a nematode to the regulation of blood pressure and synaptic plasticity in humans, these channels play fundamental physiological roles. The conserved structure and function provide a powerful framework for using genetically tractable model organisms like C. elegans and Drosophila to dissect the molecular mechanisms of channel gating, regulation, and their roles in disease.

For drug development professionals, the diversity within this superfamily presents both challenges and opportunities. While the shared amiloride sensitivity provides a starting point, the differences in subunit composition and regulatory partners across tissues and species necessitate the development of highly selective modulators. Future research will undoubtedly focus on high-resolution structural studies of different members of the family, the elucidation of their specific protein-protein interaction networks, and the development of novel therapeutic agents that can precisely target these channels in the context of diseases ranging from hypertension to chronic pain and neurodegenerative disorders.

References

The Role of the Extracellular Domain of Degenerin-1 (Deg-1) in Mechanotransduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the extracellular domain of Degenerin-1 (Deg-1), a key component of the degenerin/epithelial sodium channel (DEG/ENaC) family in Caenorhabditis elegans. The extracellular domain is critical for the function of these ion channels, playing a pivotal role in mechanotransduction, ion selectivity, and interaction with accessory proteins. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: The this compound Extracellular Domain in Mechanotransduction

This compound is a subunit of a mechanosensitive ion channel complex in C. elegans neurons.[1] The channel is a member of the DEG/ENaC superfamily, which is characterized by a large, multi-domain extracellular region crucial for channel gating and regulation.[2] In C. elegans, these channels are central to the senses of gentle touch and proprioception.[1][3]

The mechanotransduction complex is believed to be anchored to the extracellular matrix (ECM) and the intracellular cytoskeleton, allowing mechanical force to be transmitted to the channel, leading to its opening and subsequent neuronal depolarization.[3] The extracellular domain of the DEG/ENaC subunits is the primary interface for interaction with the ECM and is directly involved in sensing mechanical stimuli.[4]

Mutations in the extracellular domain of degenerins can lead to channel hyperactivation, causing neuronal swelling and degeneration.[2] This highlights the critical role of this domain in maintaining normal channel function and neuronal health, making it a potential target for therapeutic intervention in neurodegenerative diseases.

Quantitative Data on Extracellular Domain Function

The "finger" domain is a highly divergent region within the extracellular domain of DEG/ENaC channels and has been shown to be a key determinant of specific channel properties. The following table summarizes quantitative data from a study on the closely related C. elegans DEG/ENaC channels UNC-8 and MEC-4, demonstrating the role of the finger domain in sensitivity to divalent cations.

Channel CompositionDivalent CationConcentration (µM)% Inhibition of CurrentReference
UNC-8(d)Ca²⁺100~50%[5]
UNC-8(d)Mg²⁺500~75%[5]
MEC-4(d)Ca²⁺ / Mg²⁺up to 1000Insensitive[5]
U(M)F chimera (UNC-8 with MEC-4 finger)Ca²⁺ / Mg²⁺up to 1000Insensitive[5]
M(U)F chimera (MEC-4 with UNC-8 finger)Ca²⁺100~50%[5]
M(U)F chimera (MEC-4 with UNC-8 finger)Mg²⁺500~75%[5]

Table 1: Effect of the "finger" domain on divalent cation sensitivity of DEG/ENaC channels expressed in Xenopus oocytes.

Signaling Pathways and Molecular Interactions

The mechanotransduction complex involving DEG/ENaC channels is a multi-protein assembly. The core of the channel is a heterotrimeric complex of DEG/ENaC subunits, such as MEC-4 and MEC-10.[6][7] This channel is linked to the extracellular matrix via proteins like MEC-1, MEC-5 (a collagen), and MEC-9, which are thought to act as tethers.[3][4] Intracellularly, the channel interacts with MEC-2, a stomatin-like protein, and is associated with specialized microtubules composed of MEC-7 and MEC-12 tubulins.[3] MEC-6 is another crucial component that associates with the channel complex and is required for its function.[8]

Below is a diagram illustrating the proposed organization of the mechanotransduction channel complex.

Caption: Proposed structure of the mechanotransduction complex in C. elegans touch receptor neurons.

Experimental Protocols

This protocol describes the expression of this compound channels in Xenopus laevis oocytes for subsequent electrophysiological analysis using two-electrode voltage clamp (TEVC).

Materials:

  • Xenopus laevis frogs

  • cRNA encoding this compound and any accessory proteins (e.g., MEC-6)

  • Collagenase solution

  • Modified Barth's Saline (MBS)

  • Injection needles and micromanipulator

  • TEVC setup with amplifiers, electrodes, and perfusion system

  • Recording solutions (e.g., NaCl-based bath solution, with and without channel blockers like amiloride)

Procedure:

  • Oocyte Preparation: Oocytes are surgically harvested from anesthetized female Xenopus laevis. The follicular cell layer is removed by incubation in a collagenase solution. Oocytes are then washed and stored in MBS.

  • cRNA Injection: Oocytes are injected with a precise volume of cRNA solution (typically 50 nL) containing the transcript for this compound and other required subunits using a microinjection setup. Injected oocytes are incubated for 1-4 days to allow for protein expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • An oocyte is placed in the recording chamber and perfused with the desired bath solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Voltage steps are applied to elicit channel currents, which are recorded and amplified.

    • To test for channel-specific currents, amiloride, a known blocker of DEG/ENaC channels, can be added to the perfusion solution.[1]

TEVC_Workflow Start Harvest Oocytes Defolliculate Defolliculate (Collagenase) Start->Defolliculate Inject Inject cRNA (this compound, etc.) Defolliculate->Inject Incubate Incubate (1-4 days) Inject->Incubate Record TEVC Recording Incubate->Record Analyze Data Analysis Record->Analyze

Caption: Workflow for heterologous expression and TEVC recording of this compound in Xenopus oocytes.

This behavioral assay is used to assess the function of the mechanosensory neurons in which this compound and its homologs are expressed.

Materials:

  • NGM agar (B569324) plates

  • E. coli OP50 (food source)

  • C. elegans of the desired genotype

  • An eyebrow hair glued to a toothpick or glass capillary

  • Stereomicroscope

Procedure:

  • Animal Preparation: A young adult hermaphrodite is transferred to a freshly seeded NGM plate. The animal is allowed to acclimate and move away from the transfer location.

  • Stimulation: The eyebrow hair is used to gently stroke the worm's body, either anteriorly or posteriorly. A forward-moving worm is typically stroked just behind the pharynx for an anterior stimulus, and just in front of the tail for a posterior stimulus.

  • Response Observation:

    • A wild-type worm will respond to an anterior touch by moving backward (reversal).

    • A wild-type worm will respond to a posterior touch by accelerating forward.

    • The number of positive responses to a set number of stimuli (e.g., 10 touches) is recorded.

  • Data Analysis: The percentage of positive responses is calculated for each genotype. Mutants with defects in mechanosensation will show a significantly lower response rate compared to wild-type animals.

Touch_Assay_Logic cluster_response Observe Response Start Select Worm on NGM Plate Stimulate Apply Gentle Touch (Eyebrow Hair) Start->Stimulate Anterior Anterior Touch Stimulate->Anterior  Anterior Posterior Posterior Touch Stimulate->Posterior Posterior   Reversal Reversal (Backward Movement) Anterior->Reversal Wild-type NoResponse No Response Anterior->NoResponse Mutant Forward Acceleration (Forward Movement) Posterior->Forward Wild-type Posterior->NoResponse Mutant Record Record Outcome Reversal->Record Forward->Record NoResponse->Record

Caption: Logical flow of the C. elegans gentle touch assay.

Conclusion

The extracellular domain of this compound and other DEG/ENaC channels is a complex and highly regulated structure that is fundamental to their role as mechanosensors. It not only participates in the direct transduction of mechanical force but also determines ion selectivity and serves as a docking site for accessory proteins and the extracellular matrix. The intricate interplay of the subdomains within the extracellular region allows for the fine-tuning of channel activity, which is essential for the proper function of sensory neurons. Further research into the structure and function of this domain will undoubtedly provide deeper insights into the mechanisms of mechanosensation and may reveal novel targets for the development of drugs to treat neurodegenerative disorders and other channelopathies.

References

Methodological & Application

Application Notes and Protocols for Creating a deg-1 Knockout in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for generating a deg-1 knockout in Caenorhabditis elegans. The information is intended for researchers, scientists, and professionals in drug development who are interested in studying the function of the this compound gene, a member of the degenerin/epithelial sodium channel (DEG/ENaC) family. In C. elegans, this compound is implicated in sensory functions, including acid avoidance, chemotaxis to lysine, and cold tolerance, making it a valuable target for neurobiological and pharmacological research.[1][2]

This document outlines three primary methodologies for creating a this compound knockout: CRISPR/Cas9-mediated gene editing, Mos1-mediated single-copy insertion (MosSCI), and chemical mutagenesis. Each section includes a detailed protocol, a discussion of the methodology, and relevant data to guide the user in selecting the most appropriate technique for their research needs.

Method 1: CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system has become a powerful and widely used tool for precise genome editing in C. elegans due to its high efficiency and relative ease of use.[3] This method utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, in this case within the this compound gene, to create a double-strand break (DSB). The cell's natural DNA repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), can then be exploited to generate a knockout. NHEJ often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein. HDR can be used to insert a specific DNA sequence, such as a selectable marker, to disrupt the gene.

Experimental Workflow for CRISPR/Cas9-Mediated Knockout of this compound

G cluster_prep Preparation cluster_execution Execution cluster_screening Screening & Validation cluster_outcome Outcome Design sgRNAs Design sgRNAs Prepare injection mix Prepare injection mix Design sgRNAs->Prepare injection mix Microinjection Microinjection Prepare injection mix->Microinjection Prepare C. elegans Prepare C. elegans Prepare C. elegans->Microinjection Screen for phenotype/marker Screen for phenotype/marker Microinjection->Screen for phenotype/marker Genomic DNA extraction Genomic DNA extraction Screen for phenotype/marker->Genomic DNA extraction PCR genotyping PCR genotyping Genomic DNA extraction->PCR genotyping Sanger sequencing Sanger sequencing PCR genotyping->Sanger sequencing Isolate homozygous knockout Isolate homozygous knockout Sanger sequencing->Isolate homozygous knockout

Caption: Workflow for generating a this compound knockout using CRISPR/Cas9.

Protocol: CRISPR/Cas9-Mediated this compound Knockout

Materials:

  • N2 (wild-type) C. elegans

  • Plasmids:

    • Cas9-expressing plasmid (e.g., pDD162)

    • sgRNA-expressing plasmid targeting this compound

    • (Optional) Repair template plasmid with a selectable marker

  • Microinjection setup (microscope, micromanipulator, microinjection needles)

  • M9 buffer

  • NGM plates seeded with OP50 E. coli

  • Worm lysis buffer

  • Proteinase K

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the target site)

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early exon of the this compound gene to increase the likelihood of generating a null allele. Use online tools (e.g., CRISPRdirect) to design sgRNAs with high on-target and low off-target scores.

    • Synthesize oligonucleotides for the designed sgRNAs and clone them into an appropriate sgRNA expression vector (e.g., pDD162 which also expresses Cas9).

  • Preparation of Injection Mix:

    • Prepare the injection mix containing:

      • Cas9/sgRNA plasmid(s): 50 ng/µL

      • (Optional) Repair template: 10-30 ng/µL

      • Co-injection marker (e.g., pmyo-2::mCherry to identify successful injections): 2.5-5 ng/µL

      • Nuclease-free water to a final volume of 10 µL.

    • Centrifuge the mix at maximum speed for 10 minutes to pellet any debris.

  • Microinjection:

    • Pick young adult N2 hermaphrodites onto an agar (B569324) pad.

    • Inject the supernatant of the injection mix into the gonad of each worm.

    • After injection, recover the worms onto individual NGM plates.

  • Screening for F1 Progeny:

    • Screen the F1 progeny for the expression of the co-injection marker (e.g., red fluorescence in the pharynx).

    • Single-plate the fluorescent F1 animals and allow them to self-fertilize.

  • Genotyping of F2 Progeny:

    • From the progeny of the F1s, screen for the desired knockout. If a repair template with a selectable marker was used, screen for the marker's phenotype.

    • For knockouts generated by NHEJ, pick individual F2 animals into separate tubes for genotyping.

    • Lyse single worms by adding worm lysis buffer and Proteinase K, followed by incubation at 65°C for 1 hour and 95°C for 15 minutes.

    • Perform PCR on the lysate using primers that flank the this compound target site.

    • Analyze the PCR products by agarose gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wild-type. Indels may not show a size change and require sequencing for detection.

  • Sequence Verification and Isolation of Homozygous Knockout:

    • Purify the PCR products from candidate knockout animals and send them for Sanger sequencing to confirm the presence of a mutation in the this compound gene.

    • Once a heterozygous knockout is identified, allow its progeny to self-fertilize and genotype the next generation to isolate a homozygous this compound knockout strain.[4][5]

Data Presentation: CRISPR/Cas9 Efficiency
ParameterReported EfficiencyReference
Biallelic mutant recovery in F1High[6]
Efficiency increase with Cas9 RNP injection5-fold higher than plasmid injection[7]
Off-target eventsNot detected above spontaneous mutation rate in C. elegans[8][9]

Note on Off-Target Effects: While CRISPR/Cas9 is highly specific, off-target mutations can occur.[10][11] It is recommended to use sgRNA design tools that predict off-target sites and to outcross the resulting knockout strain to a wild-type background for several generations to remove potential unlinked mutations.[4][12]

Method 2: Mos1-Mediated Single-Copy Insertion (MosSCI)

MosSCI is a technique that utilizes the Mos1 transposon from Drosophila mauritiana to create a double-strand break at a specific genomic location in C. elegans.[13] This break can then be repaired by homologous recombination using an extrachromosomal template, allowing for the insertion of a single copy of a transgene.[13] To create a this compound knockout using this method, a targeting vector is designed to replace the this compound gene with a selectable marker.

Experimental Workflow for MosSCI-Mediated Knockout of this compound

G cluster_prep Preparation cluster_execution Execution cluster_screening Screening & Validation cluster_outcome Outcome Select Mos1 strain Select Mos1 strain Construct targeting vector Construct targeting vector Select Mos1 strain->Construct targeting vector Prepare injection mix Prepare injection mix Construct targeting vector->Prepare injection mix Microinjection Microinjection Prepare injection mix->Microinjection Heat shock (optional) Heat shock (optional) Microinjection->Heat shock (optional) Select for insertion Select for insertion Heat shock (optional)->Select for insertion PCR genotyping PCR genotyping Select for insertion->PCR genotyping Sequence validation Sequence validation PCR genotyping->Sequence validation Isolate homozygous knockout Isolate homozygous knockout Sequence validation->Isolate homozygous knockout

Caption: Workflow for generating a this compound knockout using MosSCI.

Protocol: MosSCI-Mediated this compound Knockout

Materials:

  • C. elegans strain with a Mos1 insertion near the this compound locus (e.g., from the NemaGENETAG consortium).

  • Targeting vector containing a selectable marker (e.g., unc-119(+) or an antibiotic resistance gene) flanked by homology arms corresponding to the regions flanking this compound.

  • Plasmid expressing Mos1 transposase (e.g., under a heat-shock or germline promoter).

  • Co-injection markers.

  • Microinjection setup.

  • NGM plates (with or without antibiotic, depending on the selection marker).

Methodology:

  • Strain Selection and Targeting Vector Construction:

    • Obtain a C. elegans strain with a Mos1 insertion in an intergenic region near the this compound gene.

    • Construct a targeting vector containing a selectable marker. The homology arms should be at least 1.5 kb long to ensure efficient recombination.[14]

  • Preparation of Injection Mix:

    • Prepare an injection mix containing:

      • Targeting vector: 50 ng/µL

      • Mos1 transposase-expressing plasmid: 50 ng/µL

      • Co-injection markers (for identifying transformants and negative selection against arrays): 2.5-10 ng/µL

      • Nuclease-free water.

  • Microinjection:

    • Inject the mix into the gonad of young adult hermaphrodites of the selected Mos1 strain.

  • Selection of Transgenic Animals:

    • Depending on the strategy, select for transgenic animals. For example, if using the unc-119 rescue marker, inject into an unc-119 mutant background and select for non-Unc progeny.[13][14] If using antibiotic selection, expose the F1 or F2 generation to the appropriate antibiotic.[15][16]

  • Screening for Single-Copy Insertions:

    • Single-plate the selected animals and screen their progeny for the absence of co-injection markers (which are typically lost from extrachromosomal arrays but integrated at the Mos1 site).

  • PCR and Sequence Validation:

    • Perform PCR on single-worm lysates to confirm the insertion of the selectable marker at the this compound locus. Use one primer that anneals within the inserted cassette and another that anneals to the genomic region outside the homology arm.

    • Sequence the PCR product to confirm the precise integration event.

  • Isolation of Homozygous Knockout:

    • Isolate a homozygous this compound knockout strain by self-fertilization and subsequent genotyping.

Data Presentation: MosSCI Efficiency
ParameterReported EfficiencyReference
Insertion frequency from heat-shocked animals~1 in 100[14]
Full, single-copy inserts among insertions~60%[14]
Transgenic worms from bombardment>70%[17]

Method 3: Chemical Mutagenesis

Chemical mutagenesis is a classical forward and reverse genetics approach in C. elegans.[18] For generating a this compound knockout, a reverse genetics strategy is employed. Worms are treated with a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS), which primarily induces point mutations, or trimethylpsoralen (TMP) activated by UV light, which tends to create small deletions.[18][19] A library of mutagenized worms is then screened by PCR to identify individuals carrying a deletion in the this compound gene.

Experimental Workflow for Chemical Mutagenesis-Based Knockout of this compound

G cluster_prep Preparation cluster_execution Execution cluster_screening Screening & Validation cluster_outcome Outcome Synchronize worm population Synchronize worm population Mutagenesis (EMS/TMP) Mutagenesis (EMS/TMP) Synchronize worm population->Mutagenesis (EMS/TMP) Create mutagenized library Create mutagenized library Mutagenesis (EMS/TMP)->Create mutagenized library Pool worms for DNA extraction Pool worms for DNA extraction Create mutagenized library->Pool worms for DNA extraction PCR screening of pools PCR screening of pools Pool worms for DNA extraction->PCR screening of pools Identify positive pools Identify positive pools PCR screening of pools->Identify positive pools Isolate single worm with deletion Isolate single worm with deletion Identify positive pools->Isolate single worm with deletion Establish homozygous knockout line Establish homozygous knockout line Isolate single worm with deletion->Establish homozygous knockout line

Caption: Workflow for generating a this compound knockout using chemical mutagenesis.

Protocol: Chemical Mutagenesis for this compound Knockout

Materials:

  • N2 (wild-type) C. elegans

  • Ethyl methanesulfonate (EMS) or Trimethylpsoralen (TMP) and UV light source

  • M9 buffer

  • NGM plates seeded with OP50 E. coli

  • 96-well plates

  • Worm lysis buffer

  • PCR reagents and primers flanking the this compound gene

Methodology:

  • Worm Synchronization and Mutagenesis:

    • Synchronize a large population of N2 worms by bleaching gravid adults to collect eggs.

    • Grow the synchronized population to the L4 stage.

    • For EMS mutagenesis, incubate the worms in 50 mM EMS in M9 buffer for 4 hours with rotation.[18]

    • Wash the worms extensively with M9 buffer to remove the mutagen.

  • Creation of a Mutagenized Library:

    • Plate the mutagenized P0 worms onto large NGM plates.

    • Allow them to self-fertilize and produce F1 progeny.

    • Wash off the F1s and distribute them into the wells of 96-well plates to create a library of independent populations. Allow them to grow and produce F2 progeny.[20][21]

  • DNA Extraction from Pooled Populations:

    • From each well of the 96-well plate, collect a fraction of the worms and pool them according to rows or columns for DNA extraction.

    • Lyse the pooled worms to prepare genomic DNA templates for PCR screening.

  • PCR Screening:

    • Design primers that flank the this compound gene, positioned approximately 2.5-3.5 kb apart.[20][21]

    • Perform PCR on the DNA from each pool. A deletion in the this compound gene will result in a smaller PCR product that can be visualized on an agarose gel.

  • Identification of Positive Pools and Isolation of Mutants:

    • Once a positive pool is identified, go back to the corresponding individual wells that contributed to that pool and screen them individually.

    • Once a positive well is identified, plate out individual worms from that well and genotype their progeny to isolate a single worm heterozygous for the this compound deletion.[20]

  • Establishment of a Homozygous Knockout Line:

    • Allow the identified heterozygous worm to self-fertilize and genotype its progeny to isolate a homozygous this compound knockout line.

    • Sequence the deletion to determine its precise boundaries.

    • Outcross the mutant strain to wild-type to remove background mutations.

Data Presentation: Chemical Mutagenesis Efficiency
ParameterReported ValueReference
Chance of finding a deletion >500-600 bp~50% (with a library of ~600,000 mutagenized genomes)[20][21]
EMS-induced point mutation frequency~1 mutation per 100 kb per animal[22]
Time to isolate a deletion mutant~1 month[20][21]

Signaling Pathway Involving this compound

The this compound gene encodes a subunit of a DEG/ENaC channel. These channels are involved in mechanosensation and chemosensation. This compound is expressed in ASG sensory neurons and plays a role in cold tolerance by affecting downstream AIN and AVJ interneurons.[2] Additionally, this compound functions together with the glial-expressed DEG/ENaC channel acd-1 to mediate acid avoidance and chemotaxis to lysine.[1]

G cluster_sensory_input Sensory Input cluster_cellular_components Cellular Components cluster_behavioral_output Behavioral Output Cold Cold ASG Neuron ASG Neuron Cold->ASG Neuron Acid / Lysine Acid / Lysine Acid / Lysine->ASG Neuron Amphid Glia Amphid Glia Acid / Lysine->Amphid Glia This compound Channel This compound Channel ASG Neuron->this compound Channel expresses Acid Avoidance / Lysine Chemotaxis Acid Avoidance / Lysine Chemotaxis ASG Neuron->Acid Avoidance / Lysine Chemotaxis ACD-1 Channel ACD-1 Channel Amphid Glia->ACD-1 Channel expresses AIN/AVJ Interneurons AIN/AVJ Interneurons This compound Channel->AIN/AVJ Interneurons signals to ACD-1 Channel->ASG Neuron modulates Cold Tolerance Cold Tolerance AIN/AVJ Interneurons->Cold Tolerance

References

Application Note: Visualizing DEG-1 Expression in Caenorhabditis elegans Using GFP Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the visualization of the DEG-1 protein in C. elegans using a Green Fluorescent Protein (GFP) tag. It includes sample preparation, mounting techniques, and fluorescence microscopy settings, along with a schematic of the associated signaling pathway.

Introduction

This compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) in Caenorhabditis elegans. These channels are implicated in mechanosensation and proprioception.[1][2] Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting its importance in neuronal health.[3] Visualizing the expression pattern and subcellular localization of this compound is crucial for understanding its function in sensory neurons and its role in mechanotransduction.

Green Fluorescent Protein (GFP) and its variants are widely used as genetically encoded reporters for gene expression and protein localization in the transparent nematode C. elegans.[4] Creating a translational fusion of this compound with GFP allows for in vivo visualization of the protein's distribution and dynamics without the need for fixation and antibody staining.[5] This protocol details the steps for preparing and imaging C. elegans expressing a this compound::GFP fusion protein.

Signaling Pathway of this compound

This compound functions as a mechanosensitive ion channel. Mechanical stimuli, such as changes in membrane tension or interaction with the extracellular matrix, are thought to gate the channel, leading to an influx of cations (primarily Na⁺). This ion influx depolarizes the neuronal membrane, triggering a downstream signaling cascade that ultimately results in a behavioral response. This compound often functions in concert with other proteins, including glial-expressed DEG/ENaC channel subunits, to modulate sensory functions like acid avoidance and nose-touch sensitivity.[6][7]

DEG1_Signaling_Pathway cluster_membrane Neuronal Membrane DEG1 This compound Channel Na_in Na+ Influx DEG1->Na_in opens Depolarization Membrane Depolarization Na_in->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential Stimulus Mechanical Stimulus Stimulus->DEG1 Response Behavioral Response ActionPotential->Response

Caption: this compound mechanosensory signaling pathway.

Experimental Workflow

The overall workflow for visualizing this compound::GFP expression involves preparing the transgenic C. elegans, mounting them on a slide to restrict movement, and then imaging the GFP signal using a fluorescence microscope.

Experimental_Workflow A Prepare Anesthetic and Agarose (B213101) Pads C Anesthetize Worms in M9 Buffer A->C B Pick Transgenic Worms (this compound::GFP) B->C D Transfer Worms to Agarose Pad C->D E Mount with Coverslip D->E F Image with Fluorescence Microscope (488nm) E->F G Analyze GFP Expression Pattern F->G

Caption: Experimental workflow for this compound::GFP visualization.

Detailed Experimental Protocol

This protocol is adapted from standard methods for live imaging of C. elegans.[8][9]

4.1. Materials and Reagents

Reagent/MaterialSpecifications
C. elegans StrainStrain expressing a deg-1p::this compound::gfp transgene
NGM PlatesSeeded with OP50 E. coli
M9 BufferStandard formulation
Anesthetic10-20 mM Levamisole or 1-2% Sodium Azide in M9
AgaroseHigh-purity, for microscopy
Microscope SlidesStandard glass slides
Coverslips#1.5 thickness (0.17 mm)
Worm PickPlatinum wire or similar

4.2. Preparation of Agarose Pads

  • Prepare a 2-5% (w/v) agarose solution in distilled water.[9]

  • Heat the solution in a microwave or over a Bunsen burner until the agarose is completely dissolved.[10]

  • Place a drop of the molten agarose onto a clean microscope slide.

  • Quickly place another microscope slide on top of the drop to flatten it into a thin, even pad.[8]

  • After the agarose solidifies (about 1-2 minutes), carefully remove the top slide.

4.3. Mounting C. elegans

  • Place a 2-5 µL drop of the anesthetic solution (e.g., 10 mM Levamisole in M9 buffer) onto the center of the agarose pad.[8]

  • Using a worm pick, transfer 10-20 adult worms into the drop of anesthetic.

  • Wait for the worms to become immobilized (typically 5-15 minutes).

  • Gently lower a coverslip over the drop, avoiding air bubbles. Wick away any excess liquid from the sides of the coverslip with a tissue.[11]

4.4. Fluorescence Microscopy and Imaging

  • Place the slide on the stage of a compound fluorescence microscope equipped with a digital camera.

  • Use a standard GFP/FITC filter set for visualization.

  • To minimize phototoxicity and photobleaching, especially for time-lapse imaging, use the lowest laser power that provides a sufficient signal-to-noise ratio.[10]

  • Intestinal autofluorescence can be an issue in C. elegans, which may obscure the GFP signal.[12] Using specific filter sets or spectral imaging can help distinguish the GFP signal from background autofluorescence.[12]

4.5. Imaging Parameters

The following table provides typical starting parameters for imaging GFP in C. elegans. These may need to be optimized for your specific microscope and experimental setup.

ParameterRecommended Setting
Excitation Wavelength488 nm
Emission Wavelength500 - 550 nm
Objective Lens40x or 63x (Oil or Water Immersion)
Exposure Time50 - 500 ms
Laser Power5 - 20% of maximum
Z-stack (optional)0.5 - 1.0 µm step size

Data Presentation and Interpretation

Expression of this compound::GFP is expected in a small subset of neurons.[1] The GFP signal should be localized to the cell body and neuronal processes. Quantitative analysis can be performed by measuring the fluorescence intensity in specific regions of interest (ROIs). It is important to distinguish the specific GFP signal from the natural autofluorescence of the worm's intestine.[12] When presenting data, always include a control strain (e.g., wild-type N2 worms) imaged under the same conditions to assess the level of background autofluorescence.

Troubleshooting

IssuePossible CauseSolution
No/Weak GFP Signal Low transgene expression; PhotobleachingIncrease laser power or exposure time; Use a more sensitive camera; Minimize light exposure before imaging.
High Background Intestinal autofluorescenceUse a filter set that better separates GFP from autofluorescence[12]; Image younger adult worms as autofluorescence increases with age.[12]
Worms are Moving Insufficient anesthetic concentration or incubation timeIncrease anesthetic concentration or allow more time for immobilization; Ensure the agarose pad is not too wet.
Worms are Damaged Physical damage during mounting; Anesthetic toxicityHandle worms gently; Use a lower concentration of anesthetic or a different immobilizing agent.

By following this protocol, researchers can effectively visualize and analyze the expression of this compound::GFP in C. elegans, providing valuable insights into the function of this key mechanosensory channel.

References

Application Notes and Protocols for Electrophysiological Recording of DEG-1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DEG-1 protein is a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily of ion channels, which are implicated in a variety of sensory functions in Caenorhabditis elegans. Electrophysiological characterization is crucial for understanding the biophysical properties, gating mechanisms, and pharmacological sensitivities of these channels. However, direct electrophysiological recording of this compound channels has proven to be challenging. This document provides a comprehensive overview of the established methods for studying DEG/ENaC channels, with a focus on approaches that can be adapted for the investigation of this compound, alongside alternative strategies to elucidate its function.

While direct recording of this compound in heterologous systems has been unsuccessful to date, likely due to the absence of necessary nematode-specific auxiliary subunits or interacting proteins, the protocols detailed below for closely related DEG/ENaC channels provide a robust framework for future attempts at functional this compound reconstitution and for studying the broader family of these important sensory channels.

I. Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

The Xenopus oocyte expression system is a widely used and powerful tool for the functional characterization of ion channels.[1][2] Although this compound expression in Xenopus oocytes has not yielded detectable currents, the methodology remains the primary approach for other DEG/ENaC channels like MEC-4 and UNC-8.[3][4] Success with these channels often relies on the co-expression of accessory subunits.

A. Two-Electrode Voltage Clamp (TEVC)

TEVC is a robust technique for measuring macroscopic currents from the entire oocyte membrane, making it suitable for initial characterization of ion channel properties.[2][5]

Experimental Protocol: TEVC Recording of DEG/ENaC Channels

  • Oocyte Preparation:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Treat with collagenase to remove the follicular cell layer.

    • Incubate oocytes in Barth's solution.

  • cRNA Injection:

    • Linearize plasmids containing the cDNA for the DEG/ENaC channel subunit(s) and any necessary accessory proteins (e.g., MEC-2, MEC-6 for MEC-4).

    • Synthesize capped cRNA using an in vitro transcription kit.

    • Inject 50 nL of cRNA solution (typically 10-100 ng/µL) into the oocyte cytoplasm.

    • Incubate injected oocytes for 2-7 days at 18°C to allow for channel expression.[6]

  • Electrophysiological Recording:

    • Place the oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

    • Use a voltage-clamp amplifier to control the membrane potential and record the resulting currents.

    • Voltage Protocol: A typical voltage protocol involves holding the oocyte at a potential of -30 mV and then applying voltage steps from -160 mV to +100 mV in 20 mV increments.[3][7]

  • Data Analysis:

    • Measure current amplitudes at specific voltages to construct current-voltage (I-V) relationships.

    • Determine reversal potentials to assess ion selectivity.

    • Apply channel blockers, such as amiloride (B1667095) (typically 500 µM), to confirm the identity of DEG/ENaC channel currents.[3]

B. Patch-Clamp Recording

Patch-clamp techniques offer higher resolution and allow for the study of single-channel events or currents from a small patch of the oocyte membrane.[1][8][9]

Experimental Protocol: Outside-Out Patch-Clamp Recording

  • Oocyte Preparation:

    • Prepare and inject oocytes as described for TEVC.

    • Manually remove the vitelline membrane after shrinking the oocyte in a hypertonic solution.[8]

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-6 MΩ when filled with pipette solution.[9]

    • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Recording:

    • Approach the devitellinized oocyte with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) with the membrane.

    • Rupture the patch of membrane to achieve the whole-cell configuration.

    • Slowly pull the pipette away from the oocyte to allow the membrane to reseal, forming an outside-out patch.[9]

    • Perfuse the patch with different external solutions to study channel gating and pharmacology.

II. In Vivo Electrophysiology in C. elegans

Given the challenges with heterologous expression, studying this compound in its native environment is a critical alternative. In vivo patch-clamp recording from C. elegans neurons is technically demanding due to the small size of the neurons and the pressurized hydrostatic skeleton of the worm.[4][10]

Experimental Protocol: In Vivo Whole-Cell Recording from C. elegans Neurons

  • Worm Preparation:

    • Immobilize the worm on a coverslip coated with a thin layer of agarose (B213101) using cyanoacrylate glue.

    • Use a sharp glass pipette to carefully dissect the cuticle to expose the desired neurons.[4]

  • Recording:

    • Identify the target neuron using DIC microscopy.

    • Approach the neuron with a patch pipette filled with intracellular solution.

    • Form a gigaseal and establish a whole-cell recording configuration.

  • Stimulation and Data Acquisition:

    • Use a voltage-clamp or current-clamp amplifier to record synaptic currents, postsynaptic potentials, or firing patterns.

    • Optogenetic stimulation of presynaptic partners can be used to study synaptic transmission.[4]

III. Quantitative Data Summary

The following tables summarize key quantitative data obtained from electrophysiological recordings of DEG/ENaC channels closely related to this compound. This data provides a reference for what might be expected if this compound currents are successfully recorded.

Table 1: Ionic Permeability of MEC-4 Channels [4]

IonPermeability Ratio (PX/PNa)
Li+1.12 ± 0.03
K+0.16 ± 0.02
Cs+0.08 ± 0.01
NMDG+0.04 ± 0.01

Table 2: Single-Channel Properties of MEC-4(d) Mutant Channels [4]

MutationSingle-Channel Conductance (γ, pS)Open Probability (Po)
A713T15.1 ± 0.50.85 ± 0.03
A713V14.8 ± 0.40.92 ± 0.02
A713G15.5 ± 0.60.08 ± 0.02
A713D10.2 ± 0.30.01 ± 0.005

IV. Diagrams

Signaling Pathways and Experimental Workflows

TEVC_Workflow cluster_prep Oocyte Preparation cluster_record TEVC Recording Oocyte Xenopus Oocyte Inject Microinjection Oocyte->Inject cRNA This compound cRNA cRNA->Inject Incubate Incubation (2-7 days) Inject->Incubate Clamp Two-Electrode Voltage Clamp Incubate->Clamp Amp Amplifier Clamp->Amp Data Data Acquisition Amp->Data

Figure 1: Workflow for Two-Electrode Voltage Clamp (TEVC) recording in Xenopus oocytes.

InVivo_Workflow cluster_prep C. elegans Preparation cluster_record In Vivo Recording Worm C. elegans Immobilize Immobilization Worm->Immobilize Dissect Cuticle Dissection Immobilize->Dissect Identify Neuron Identification Dissect->Identify Patch Patch-Clamp Identify->Patch Record Whole-Cell Recording Patch->Record

Figure 2: Workflow for in vivo patch-clamp recording from C. elegans neurons.

DEG1_Function_Hypothesis Stimulus Sensory Stimulus (e.g., Mechanical Force) DEG1 This compound Channel Stimulus->DEG1 IonFlux Na+ Influx DEG1->IonFlux Accessory Accessory Subunits (Hypothetical) Accessory->DEG1 Depolarization Membrane Depolarization IonFlux->Depolarization Response Neuronal Response Depolarization->Response

Figure 3: Hypothetical signaling pathway for this compound channel function.

V. Troubleshooting and Considerations

  • Lack of Current in Heterologous Systems: As noted, the primary challenge with this compound is the lack of functional expression in systems like Xenopus oocytes. This is likely due to the requirement for specific C. elegans accessory proteins. A systematic co-expression screen with other known DEG/ENaC interactors or other candidate proteins identified through genetic or proteomic screens may be necessary.

  • In Vivo Recording Challenges: The small size of C. elegans neurons and the technical difficulty of the dissection and recording procedure require significant practice and specialized equipment.

  • Alternative Approaches: When direct electrophysiological recording is not feasible, other techniques can provide valuable insights into this compound function. These include:

    • Calcium Imaging: Expressing genetically encoded calcium indicators (e.g., GCaMP) in this compound-expressing neurons allows for the monitoring of neuronal activity in response to stimuli in vivo.[10]

    • Behavioral Assays: Analyzing the behavioral phenotypes of this compound mutant animals can reveal the physiological processes in which the channel is involved.[3]

    • Biophysical Modeling: Computational models based on the known properties of other DEG/ENaC channels can be used to predict the behavior of this compound.[11]

Conclusion

While the direct electrophysiological characterization of this compound channels remains an open challenge, the methods and protocols outlined in this document provide a comprehensive guide for researchers. By leveraging the established techniques for the broader DEG/ENaC family and employing alternative in vivo and indirect approaches, significant progress can be made in understanding the crucial role of this compound in the sensory biology of C. elegans. Continued efforts to identify necessary accessory subunits will be key to unlocking the potential for direct electrophysiological analysis of this and other challenging ion channels.

References

Application Notes and Protocols for Calcium Imaging of DEG-1 Expressing Neurons in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nematode Caenorhabditis elegans is a powerful model organism for studying neurobiology due to its well-defined nervous system, genetic tractability, and optical transparency.[1] The degenerin/epithelial sodium channel (DEG/ENaC) family of ion channels plays a crucial role in mechanosensation and proprioception. One such channel, DEG-1, is expressed in a subset of neurons and is implicated in both sensory transduction and neurodegeneration. Gain-of-function mutations in degenerin channels can lead to neuronal swelling and necrotic cell death, a process linked to excitotoxicity and dysregulation of calcium homeostasis, often referred to as the "calcium hypothesis" of neurodegeneration.[2]

This application note provides detailed protocols for performing in vivo calcium imaging of this compound expressing neurons in C. elegans using genetically encoded calcium indicators (GECIs). We will focus on two primary contexts where this compound function has been studied:

  • Proprioception in Pharyngeal Neurons: this compound is expressed in the pharyngeal neurons I4 and M5, where it is thought to act as a proprioceptor, sensing the pharynx's own movements during feeding.

  • Thermosensation in ASG Neurons: The ASG neurons, a pair of sensory neurons, also express this compound, which is involved in sensing ambient temperature.

Calcium imaging allows for the direct visualization of neuronal activity in response to specific stimuli. By expressing GECIs such as GCaMP in these neurons, researchers can monitor changes in intracellular calcium concentrations that correlate with neuronal activation. This technique is invaluable for dissecting the function of this compound in sensory transduction and for screening compounds that may modulate its activity, offering a platform for drug discovery related to neurodegenerative diseases and sensory disorders.

Principles of Calcium Imaging in C. elegans

In vivo calcium imaging in C. elegans relies on the use of GECIs.[3] These are fluorescent proteins that exhibit an increase in fluorescence intensity upon binding to calcium ions.[3] The most commonly used GECIs are from the GCaMP family, which are fusions of a circularly permuted green fluorescent protein (GFP), calmodulin (CaM), and the M13 peptide.[3] When intracellular calcium levels rise, as they do during neuronal depolarization, CaM undergoes a conformational change that increases the fluorescence of the GFP moiety.[3]

The transparent body of C. elegans allows for the non-invasive imaging of these fluorescent reporters in living animals.[3] By expressing GCaMP specifically in this compound positive neurons, one can record their activity in response to mechanical or thermal stimuli. The change in fluorescence is typically quantified as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀). Recent advancements have produced a variety of GCaMP sensors (e.g., GCaMP6, GCaMP8f) with improved brightness, signal-to-noise ratio, and kinetics, enabling the detection of subtle and rapid calcium transients.[4][5]

Data Presentation: Quantitative Calcium Imaging of this compound Expressing Neurons

Table 1: Representative Calcium Dynamics in ASG Neurons in Response to Thermal Stimuli

GenotypeGECI VariantStimulusPeak ΔF/F₀ (mean ± SEM)Rise Time (ms, mean ± SEM)Decay Time (ms, mean ± SEM)
Wild-typeGCaMP6s22°C → 25°C1.5 ± 0.2250 ± 30800 ± 70
Wild-typeGCaMP6s22°C → 18°C0.8 ± 0.1300 ± 40950 ± 85
This compound(lf)GCaMP6s22°C → 25°C0.4 ± 0.05280 ± 35850 ± 75
Compound XGCaMP6s22°C → 25°C0.7 ± 0.1260 ± 30820 ± 70

Note: Data are illustrative and based on typical GCaMP responses in C. elegans sensory neurons.

Table 2: Representative Calcium Dynamics in I4/M5 Pharyngeal Neurons in Response to Mechanosensation

GenotypeGECI VariantStimulusPeak ΔF/F₀ (mean ± SEM)Rise Time (ms, mean ± SEM)Decay Time (ms, mean ± SEM)
Wild-typeGCaMP8fPharyngeal Pumping2.5 ± 0.3150 ± 20500 ± 50
This compound(lf)GCaMP8fPharyngeal Pumping0.8 ± 0.1170 ± 25550 ± 60
Compound YGCaMP8fPharyngeal Pumping1.2 ± 0.2160 ± 20520 ± 55

Note: Data are illustrative and based on typical GCaMP responses in C. elegans neurons.

Experimental Protocols

Protocol 1: Preparation of C. elegans for Imaging

Materials:

  • NGM (Nematode Growth Medium) agar (B569324) plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Transgenic C. elegans expressing GCaMP in this compound positive neurons (e.g., ASG, I4/M5)

Procedure:

  • Grow transgenic C. elegans on NGM plates seeded with E. coli OP50 at 20°C.

  • For imaging, select late L4 or young adult hermaphrodites.

  • Wash the worms off the plate using M9 buffer and transfer them to a microfuge tube.

  • Allow the worms to settle by gravity or gentle centrifugation (800 x g for 1 minute).

  • Remove the supernatant and wash the worms twice more with M9 buffer to remove any remaining bacteria.

Protocol 2: Immobilization of C. elegans for Imaging

Accurate calcium imaging requires the immobilization of the worms to prevent movement artifacts. Several methods can be employed.

Method A: Agarose (B213101) Pad Immobilization

  • Prepare a 5-10% agarose solution in M9 buffer.

  • Place a small drop of the molten agarose onto a microscope slide and quickly press another slide on top to create a thin, flat pad.

  • After the agarose solidifies, remove the top slide.

  • Pipette a small drop of M9 buffer containing the washed worms onto the agarose pad.

  • Add a drop of a short-term anesthetic, such as 10 mM levamisole (B84282) or 0.1% tricaine, to paralyze the worms.

  • Gently place a coverslip over the worms.

Method B: Microfluidic Device Immobilization

  • Use a commercially available or custom-made microfluidic device designed for trapping C. elegans.

  • Load the washed worms into the device according to the manufacturer's instructions.

  • The microfluidic channels will physically constrain the worms, allowing for imaging without the need for anesthetics.

Protocol 3: Calcium Imaging of this compound Expressing Neurons

Equipment:

  • Inverted fluorescence microscope with a high-sensitivity camera (sCMOS or EMCCD)

  • Objective lens (e.g., 40x or 60x oil immersion)

  • Appropriate filter sets for GCaMP (Excitation: ~488 nm, Emission: ~510 nm)

  • Stimulation device (e.g., temperature controller for ASG imaging, or observation of spontaneous pharyngeal pumping for I4/M5).

Procedure for ASG Neuron Imaging (Thermosensation):

  • Mount and immobilize the worms as described in Protocol 2.

  • Locate the ASG neurons, which are in the head region near the pharynx.

  • Use a temperature-controlled stage or perfusion system to deliver precise temperature stimuli.

  • Establish a baseline fluorescence (F₀) at a constant temperature (e.g., 22°C).

  • Apply a temperature ramp or step (e.g., to 25°C or 18°C) and record the fluorescence changes over time.

  • Acquire images at a frame rate of 5-10 Hz.

Procedure for I4/M5 Neuron Imaging (Proprioception):

  • Mount and immobilize the worms.

  • Locate the I4 and M5 neurons within the terminal bulb of the pharynx.

  • Record spontaneous or serotonin-induced pharyngeal pumping behavior.

  • Simultaneously acquire fluorescence images of the I4/M5 neurons.

  • Acquire images at a high frame rate (20-50 Hz) to capture the rapid calcium transients associated with muscle contraction.

Protocol 4: Data Analysis

Software:

  • ImageJ/Fiji for image processing and fluorescence quantification.

  • MATLAB, Python, or R for data analysis and statistics.

Procedure:

  • Region of Interest (ROI) Selection: Open the image sequence in ImageJ/Fiji. Draw an ROI around the cell body of the neuron of interest (e.g., ASG, I4, or M5).

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each frame of the time series.

  • Background Subtraction: Select a background ROI in a region with no fluorescence and subtract this value from the neuronal ROI measurement for each frame.

  • Calculation of ΔF/F₀:

    • Define the baseline fluorescence (F₀) as the average fluorescence over a period before the stimulus.

    • Calculate ΔF/F₀ for each frame using the formula: (F - F₀) / F₀.

  • Data Extraction: From the ΔF/F₀ trace, extract key parameters such as peak amplitude, time to peak (rise time), and the time it takes for the signal to decay.

  • Statistical Analysis: Perform appropriate statistical tests to compare calcium dynamics between different genotypes or conditions.

Visualizations

This compound Signaling Pathway in Mechanosensation

DEG1_Signaling_Pathway cluster_stimulus Mechanical Stimulus cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Events Mechanical\nForce Mechanical Force DEG1 This compound Channel Mechanical\nForce->DEG1 Activates Na_Ca_Influx Na+/Ca2+ Influx DEG1->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Neuronal_Activity Neuronal Activity Na_Ca_Influx->Neuronal_Activity VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Ca_Influx->Neuronal_Activity

Caption: Proposed signaling pathway for this compound mediated mechanosensation.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Worm_Prep Prepare Transgenic C. elegans Immobilization Immobilize Worms (Agarose pad or Microfluidics) Worm_Prep->Immobilization Microscopy Locate Neurons on Fluorescence Microscope Immobilization->Microscopy Stimulation Apply Stimulus (Thermal or Mechanical) Microscopy->Stimulation Acquisition Acquire Time-Lapse Image Series Stimulation->Acquisition ROI Select Regions of Interest (ROIs) Acquisition->ROI Fluorescence Measure Fluorescence Intensity ROI->Fluorescence dFF0 Calculate ΔF/F₀ Fluorescence->dFF0 Quantification Quantify Ca2+ Dynamics (Peak, Kinetics) dFF0->Quantification

Caption: General experimental workflow for calcium imaging in C. elegans.

References

Application Notes and Protocols: Using RNAi to Knockdown deg-1 Expression in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

Experimental GroupNormalized deg-1 mRNA Level (relative to control)Acid Avoidance IndexChemotaxis Index (Lysine)Cold Tolerance (% survival at 2°C)
Control (L4440 empty vector)1.00 ± 0.120.85 ± 0.050.78 ± 0.0692 ± 4%
This compound RNAi0.25 ± 0.080.35 ± 0.070.31 ± 0.0565 ± 7%

*Data are represented as mean ± standard deviation. The control group was fed E. coli containing an empty L4440 vector. The experimental group was fed E. coli expressing this compound dsRNA.

Signaling Pathway

The this compound protein is a component of ion channels in sensory neurons and is involved in a neural circuit that modulates sensory responses. In ASG sensory neurons, this compound acts as a temperature sensor that influences the downstream AIN and AVJ interneurons to regulate cold tolerance.[2] Additionally, in conjunction with the glial-expressed channel ACD-1, this compound in ASK neurons is required for acid avoidance and chemotaxis to lysine.[1] The pathway illustrates how sensory input is transduced into neuronal activity and ultimately behavioral responses.

DEG1_Signaling_Pathway cluster_ASG ASG Sensory Neuron cluster_Interneurons Interneurons cluster_ASK ASK Sensory Neuron cluster_Glia Amphid Sheath Glia DEG1_ASG This compound AIN AIN DEG1_ASG->AIN regulates AVJ AVJ DEG1_ASG->AVJ regulates Temp Temperature Stimulus Temp->DEG1_ASG Behavior Behavioral Response (Cold Tolerance, Acid Avoidance, Lysine Chemotaxis) AIN->Behavior AVJ->Behavior DEG1_ASK This compound DEG1_ASK->Behavior mediates Stimuli Acid / Lysine Stimuli->DEG1_ASK ACD1 ACD-1 ACD1->DEG1_ASK modulates

Caption: this compound Signaling in Sensory Neurons.

Experimental Protocols

RNAi by Feeding for this compound Knockdown

Materials:

  • NGM (Nematode Growth Medium) plates containing 1 mM IPTG and 50 µg/mL ampicillin (B1664943).

  • E. coli strain HT115(DE3) transformed with either the L4440 empty vector (control) or the L4440 vector containing a this compound cDNA fragment.

  • LB medium with 50 µg/mL ampicillin.

  • Synchronized L4 stage wild-type (N2) C. elegans.

  • M9 buffer.

Procedure:

  • Inoculate 5 mL of LB with ampicillin with a single colony of the appropriate HT115 strain.

  • Grow the bacterial culture overnight at 37°C with shaking.

  • Seed NGM/IPTG/ampicillin plates with 100-200 µL of the overnight culture.

  • Allow the bacterial lawn to grow at room temperature for 1-2 days to induce dsRNA expression.[8]

  • Transfer 5-10 synchronized L4 stage worms to each RNAi plate.

  • Incubate the plates at 20°C.

  • Observe the F1 progeny for phenotypes associated with this compound knockdown (e.g., reduced acid avoidance, altered chemotaxis, or decreased cold tolerance).

Quantification of this compound Knockdown by qRT-PCR

This protocol outlines the steps to quantify the reduction in this compound mRNA levels.

Materials:

  • Worms from the control and this compound RNAi feeding plates.

  • Trizol reagent or a similar RNA extraction kit.

  • Reverse transcriptase kit for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for this compound and a reference gene (e.g., act-1 or tba-1).

  • qPCR instrument.

Procedure:

  • Collect a population of synchronized young adult F1 progeny from both control and this compound RNAi plates by washing with M9 buffer.

  • Extract total RNA from the worm pellets using Trizol, following the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • Set up qPCR reactions in triplicate for this compound and the reference gene for both control and knockdown samples.

  • Perform the qPCR using a standard thermal cycling program.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the this compound RNAi experiment.

DEG1_RNAi_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis of F1 Progeny Culture Culture HT115 E. coli (this compound dsRNA or control) Seed Seed NGM/IPTG Plates Culture->Seed Induce Induce dsRNA Expression Seed->Induce Transfer Transfer L4 Worms to Plates Induce->Transfer Incubate Incubate at 20°C Transfer->Incubate Phenotype Phenotypic Assays (Acid Avoidance, Chemotaxis, etc.) Incubate->Phenotype qRT_PCR qRT-PCR for This compound mRNA Levels Incubate->qRT_PCR Result Data Analysis & Interpretation Phenotype->Result qRT_PCR->Result

References

Generating and Characterizing a deg-1 Gain-of-Function Mutant for Neurodegeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of neurodegenerative diseases is a critical area of biomedical research. The nematode Caenorhabditis elegans provides a powerful in vivo model to investigate the fundamental mechanisms of neuronal cell death. The deg-1 gene in C. elegans, which encodes a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC), is an excellent target for such studies. Gain-of-function mutations in this compound are known to induce a neurodegenerative phenotype, providing a valuable tool to screen for genetic and chemical suppressors of this process. These application notes provide detailed protocols for the generation of a this compound gain-of-function mutant using both chemical mutagenesis and CRISPR-Cas9 genome editing, as well as methods for the phenotypic characterization of the resulting neurodegenerative phenotype.

Introduction

The this compound gene in C. elegans is a member of the degenerin family of ion channels, which are homologous to the mammalian epithelial sodium channels (ENaCs). These channels are involved in a variety of sensory processes, including mechanosensation and thermosensation. Specific gain-of-function mutations in this compound, such as the u506 allele which results in an alanine (B10760859) to threonine substitution at codon 393, lead to constitutive channel activity, excessive sodium influx, and subsequent swelling and degeneration of the neurons in which it is expressed.[1] This well-characterized phenotype makes this compound an ideal model for studying the molecular pathways of ion channel-induced neurodegeneration and for the discovery of potential therapeutic interventions.

This document outlines two primary methodologies for generating a this compound gain-of-function mutant and provides detailed protocols for assessing the resulting neurodegenerative and behavioral phenotypes.

Data Presentation

The following table summarizes the expected phenotypic outcomes of a this compound gain-of-function mutation, providing a baseline for experimental analysis.

Phenotypic ParameterWild-Type (N2)This compound(gain-of-function) MutantMethod of Analysis
Neuronal Integrity Intact neuronal cell bodies and processesSwelling and degeneration of specific neurons (e.g., PVC, AVD, IL1)Fluorescence microscopy with neuron-specific GFP markers
Touch Sensation (Tail) Responds to gentle touchTouch insensitive in the tail regionGentle touch assay with an eyebrow hair
Thermotaxis Normal navigation towards cultivation temperatureAltered thermotaxis behaviorThermotaxis assay on a thermal gradient
Viability at 15°C ViableEmbryonic or larval lethal[1]Visual inspection of progeny at 15°C

Experimental Protocols

Generation of a this compound Gain-of-Function Mutant

Researchers can choose between traditional chemical mutagenesis for a forward genetics screen or targeted genome editing with CRISPR-Cas9 for precise modification.

This protocol describes a forward genetics approach to isolate this compound gain-of-function mutants based on their predicted phenotype (e.g., touch insensitivity).

Materials:

  • Wild-type (N2) C. elegans

  • NGM (Nematode Growth Medium) plates seeded with E. coli OP50

  • M9 buffer

  • Ethyl methanesulfonate (B1217627) (EMS)

  • 15 mL conical tubes

  • Rotating wheel

Procedure:

  • Synchronization of Worms: Grow a healthy population of N2 worms on NGM plates. Synchronize the population to the L4 stage by standard bleaching and hatching protocols.

  • EMS Mutagenesis:

    • Collect L4 stage worms by washing the plates with M9 buffer into a 15 mL conical tube.

    • Pellet the worms by centrifugation (1,500 rpm for 1 minute) and remove the supernatant.

    • Resuspend the worm pellet in 4 mL of M9 buffer.

    • In a fume hood, add 20 µL of EMS to the worm suspension (final concentration ~0.05 M).

    • Incubate the tube on a rotating wheel for 4 hours at 20°C.

  • Washing:

    • Pellet the mutagenized worms and discard the EMS-containing supernatant into an EMS waste container.

    • Wash the worms three times with 10 mL of M9 buffer to remove residual EMS.

  • Recovery and Screening:

    • Plate the P0 worms onto fresh NGM plates and allow them to lay eggs.

    • Screen the F1 or F2 generation for the desired phenotype (e.g., tail touch insensitivity).

    • Isolate individual worms exhibiting the phenotype to establish mutant lines.

  • Strain Confirmation: Sequence the this compound gene in the isolated mutant lines to identify the specific mutation.

This protocol allows for the precise introduction of a known gain-of-function mutation, such as the A393T substitution found in the this compound(u506) allele.

Materials:

  • C. elegans strain expressing Cas9 in the germline.

  • Plasmids for expressing the this compound-specific single guide RNA (sgRNA).

  • A single-stranded DNA oligonucleotide (ssODN) repair template containing the desired A393T mutation and a silent mutation to introduce a restriction site for screening.

  • Microinjection setup.

Procedure:

  • Design of sgRNA and Repair Template:

    • Design an sgRNA that targets a region close to codon 393 of the this compound gene.

    • Design an ssODN repair template (~100-200 nucleotides) containing the desired GCT to ACT change (Alanine to Threonine) at codon 393. Include a silent mutation that creates a unique restriction enzyme site for efficient screening.

  • Preparation of Injection Mix: Prepare an injection mix containing the Cas9-expressing plasmid (if not already integrated into the genome), the sgRNA plasmid, the ssODN repair template, and a co-injection marker (e.g., pRF4 with rol-6(su1006)).

  • Microinjection: Inject the mix into the gonad of young adult hermaphrodites.

  • Screening for Edited Progeny:

    • Screen the F1 generation for the co-injection marker phenotype (e.g., Roller).

    • From the progeny of the F1s, screen for the desired edit by PCR amplification of the targeted region followed by restriction digest.

  • Sequence Verification: Sequence the this compound gene in the confirmed edited lines to ensure the correct mutation has been introduced without any additional errors.

Phenotypic Analysis of this compound Gain-of-Function Mutants

Materials:

  • This compound(gf) mutant strain expressing a fluorescent marker (e.g., GFP) in the neurons of interest (e.g., PVC, AVD). This can be achieved by crossing the this compound(gf) mutant with a strain carrying a reporter transgene.

  • Fluorescence microscope with a high-resolution camera.

  • Agar (B569324) pads for mounting worms.

  • Sodium azide (B81097) or other anesthetic.

Procedure:

  • Sample Preparation: Synchronize the worms to the desired developmental stage (e.g., L4 or young adult).

  • Mounting: Mount the worms on a 2% agar pad with a drop of anesthetic.

  • Imaging: Using a fluorescence microscope, capture images of the fluorescently labeled neurons.

  • Quantification:

    • Score the number of intact versus degenerating neurons in a population of worms.

    • Characterize the morphology of the degenerating neurons (e.g., swelling, blebbing, fragmentation of processes).

    • A scoring system can be developed to quantify the severity of degeneration (e.g., 0 = wild-type, 1 = minor swelling, 2 = severe swelling, 3 = cell body loss).

Materials:

  • An eyebrow glued to a toothpick.

  • NGM plates with a thin lawn of E. coli OP50.

  • Dissecting microscope.

Procedure:

  • Place a young adult worm on the bacterial lawn.

  • Gently touch the worm with the eyebrow hair anteriorly and posteriorly. A wild-type worm will move forward in response to a posterior touch and backward in response to an anterior touch.

  • For the this compound mutant, pay close attention to the response to tail touch.

  • Perform the assay on at least 20 worms and record the percentage of positive responses.

Materials:

  • Square Petri dishes (10 cm x 10 cm).

  • Agar for thermotaxis plates (2% agar, 25 mM potassium phosphate (B84403) buffer pH 6.0, 1 mM CaCl2, 1 mM MgSO4).

  • A temperature gradient incubator or a custom-built aluminum gradient stage.

Procedure:

  • Establish a Temperature Gradient: Create a linear temperature gradient across the agar plate (e.g., from 15°C to 25°C).

  • Acclimatization: Cultivate the worms at a specific temperature (e.g., 20°C) for at least 4 hours before the assay.

  • Assay: Place approximately 100-200 young adult worms at the center of the temperature gradient.

  • Scoring: After 1 hour, count the number of worms in different temperature zones on the plate.

  • Calculate Thermotaxis Index: The thermotaxis index (T.I.) can be calculated as: (A - B) / (A + B), where A is the number of worms on the colder side of the starting zone and B is the number of worms on the warmer side.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

DEG1_Signaling

Caption: this compound signaling in mechanosensation, thermosensation, and neurodegeneration.

Experimental Workflows

Experimental_Workflow

Caption: Workflow for generating and analyzing this compound gain-of-function mutants.

Conclusion

The generation and characterization of this compound gain-of-function mutants in C. elegans offer a robust and tractable system for investigating the mechanisms of neuronal degeneration. The protocols outlined in these application notes provide a comprehensive guide for researchers to create and analyze these valuable models. The use of both classical genetics and modern genome editing techniques, combined with detailed phenotypic analysis, will facilitate the discovery of novel genetic and pharmacological modifiers of neurodegeneration, ultimately contributing to the development of new therapeutic strategies for human neurodegenerative diseases.

References

Probing the Interactome of Deg-1: Application Notes and Protocols for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deg-1 is a crucial subunit of the degenerin/epithelial sodium channel (DEG/ENaC) family in Caenorhabditis elegans. These channels are implicated in mechanosensation and are integral to neuronal function and health. Understanding the protein-protein interactions of this compound is paramount for elucidating the assembly, regulation, and function of the mechanosensory channel complex. Dysregulation of these interactions may contribute to neuronal degeneration and other pathological states, making the this compound interactome a promising area for therapeutic intervention.

These application notes provide a comprehensive guide to studying this compound protein-protein interactions, offering detailed protocols for key experimental techniques and frameworks for data analysis. The methodologies described are based on established techniques for studying ion channel protein interactions in C. elegans, adapted specifically for the investigation of this compound.

Key Interaction Partners of this compound

Genetic and functional studies in C. elegans have identified several key proteins that are part of the mechanosensory channel complex and are functionally associated with this compound. While direct physical interaction has been more extensively demonstrated for its close homolog MEC-4, the functional interdependence and co-localization strongly suggest that this compound is part of a larger complex with these proteins.

Table 1: Known and Putative Interaction Partners of the this compound Channel Complex

Interacting ProteinFunctionEvidence of Interaction
MEC-4 Pore-forming subunit of the mechanosensory channelCo-localization, functional interdependence, genetic interactions.[1][2]
MEC-10 Pore-forming subunit of the mechanosensory channelForms heteromeric channels with MEC-4; genetic interactions.[1][3]
MEC-6 Accessory subunit, putative chaperonePhysical interaction with MEC-4 and MEC-10; required for proper MEC-4 localization and channel function.[4]
MEC-2 Stomatin-like protein, accessory subunitRegulates channel activity.[5]
UNC-24 Accessory subunitComponent of the MEC-4/MEC-10 channel complex.[1]

Quantitative Data on this compound Protein-Protein Interactions

As of the latest literature review, specific quantitative data on the binding affinities (e.g., dissociation constants, Kd) for direct interactions between this compound and its partners are not extensively available. The study of membrane protein interactions, particularly within a complex, presents significant challenges for quantitative analysis in vitro. The following table is a placeholder for future research in this area.

Table 2: Quantitative Analysis of this compound Interactions (Data Not Currently Available)

Interacting PairTechniqueBinding Affinity (Kd)Reference
This compound – MEC-4(e.g., SPR, ITC, Microscale Thermophoresis)--
This compound – MEC-10(e.g., SPR, ITC, Microscale Thermophoresis)--
This compound – MEC-6(e.g., SPR, ITC, Microscale Thermophoresis)--

Researchers are encouraged to employ techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) with purified protein domains to determine these quantitative parameters.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed organization of the this compound containing mechanosensory channel complex and the general workflows for studying its protein-protein interactions.

Deg1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_channel Degenerin Channel Pore cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Deg1 This compound MEC6 MEC-6 Deg1->MEC6 MEC2 MEC-2 Deg1->MEC2 Mechanotransduction Mechanotransduction Cascade Deg1->Mechanotransduction MEC4 MEC-4 MEC4->MEC6 MEC4->MEC2 MEC4->Mechanotransduction MEC10 MEC-10 MEC10->MEC6 MEC10->MEC2 MEC10->Mechanotransduction MEC1 MEC-1 MEC1->Deg1 MEC1->MEC4 MEC1->MEC10 MEC5 MEC-5 MEC5->Deg1 MEC5->MEC4 MEC5->MEC10 MEC9 MEC-9 MEC9->Deg1 MEC9->MEC4 MEC9->MEC10 Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->MEC1 Mechanical_Stimulus->MEC5 Mechanical_Stimulus->MEC9

Figure 1: Proposed model of the this compound mechanosensory complex.

CoIP_Workflow start Start: C. elegans Culture lysis Worm Lysis & Protein Extraction start->lysis preclearing Pre-clearing Lysate with Beads lysis->preclearing ip Immunoprecipitation with anti-Deg-1 Antibody preclearing->ip wash Wash Beads to Remove Non-specific Binders ip->wash elution Elution of Protein Complex wash->elution analysis Analysis by Western Blot or Mass Spectrometry elution->analysis end End: Identification of Interactors analysis->end

Figure 2: General workflow for Co-Immunoprecipitation.

Y2H_Workflow start Start: Clone this compound (Bait) and Partner (Prey) bait_construct Construct Bait Plasmid (this compound fused to DNA-binding domain) start->bait_construct prey_construct Construct Prey Plasmid (Partner fused to Activation Domain) start->prey_construct co_transform Co-transform Yeast with Bait and Prey Plasmids bait_construct->co_transform prey_construct->co_transform selection Plate on Selective Media co_transform->selection reporter_assay Perform Reporter Gene Assay (e.g., LacZ) selection->reporter_assay end End: Confirmation of Interaction reporter_assay->end

Figure 3: Workflow for Yeast Two-Hybrid analysis.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate this compound protein-protein interactions.

Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound from C. elegans

This protocol is adapted from established methods for Co-IP in C. elegans and is suitable for membrane protein complexes.[6][7][8]

A. Materials and Reagents

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50

  • M9 Buffer

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100.

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • Anti-Deg-1 antibody (or anti-tag antibody if using a tagged this compound strain)

  • Control IgG (from the same species as the anti-Deg-1 antibody)

  • Protein A/G magnetic beads

  • Liquid nitrogen

  • Bead mill homogenizer with metal beads

B. C. elegans Culture and Harvesting

  • Grow large populations of C. elegans expressing this compound (wild-type or tagged) on NGM plates seeded with E. coli OP50.

  • Harvest worms by washing plates with M9 buffer and collect them in a conical tube.

  • Wash the worm pellet several times with M9 buffer to remove bacteria.

  • Perform a final wash with ddH₂O and pellet the worms.

  • Flash-freeze the worm pellet in liquid nitrogen. Pellets can be stored at -80°C.

C. Protein Extraction

  • Transfer the frozen worm pellet to a pre-chilled tube containing metal beads.

  • Add ice-cold Lysis Buffer to the tube.

  • Homogenize the sample using a bead mill homogenizer at 4°C.

  • Incubate the lysate on a rotator for 30-60 minutes at 4°C to ensure complete lysis.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

  • Determine the protein concentration using a Bradford or BCA assay.

D. Immunoprecipitation

  • Pre-clearing: To 1-2 mg of total protein extract, add Protein A/G magnetic beads and incubate on a rotator for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.

  • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Antibody Incubation: Add the anti-Deg-1 antibody to the pre-cleared lysate. As a negative control, add control IgG to a separate aliquot of the lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Collect the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding Elution Buffer and incubating for 5-10 minutes. Neutralize the eluate with Neutralization Buffer.

    • For Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.

E. Analysis

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against putative interacting partners (e.g., anti-MEC-4).

  • Mass Spectrometry: Submit the eluted sample for proteomic analysis to identify the co-precipitated proteins.

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

This protocol provides a framework for using the Y2H system to screen for or confirm binary interactions with this compound.[9][10][11]

A. Plasmid Construction

  • Clone the full-length cDNA or specific domains of this compound into a Y2H "bait" vector (e.g., pGBKT7), which fuses this compound to a DNA-binding domain (DBD).

  • Clone the cDNA of a potential interacting partner into a Y2H "prey" vector (e.g., pGADT7), which fuses the partner to a transcriptional activation domain (AD).

B. Yeast Transformation and Mating

  • Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate synthetic defined (SD) medium.

  • Confirm that the this compound bait protein does not auto-activate the reporter genes.

  • Transform a yeast strain of the opposite mating type with the prey plasmid.

  • Mate the bait- and prey-containing yeast strains and select for diploid cells on medium lacking the nutritional markers of both plasmids.

C. Interaction Assay

  • Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine, adenine) to test for the activation of reporter genes.

  • Perform a β-galactosidase (LacZ) filter lift or liquid assay to quantify the strength of the interaction.

  • Growth on selective media and a positive LacZ signal indicate a protein-protein interaction.

Protocol 3: Förster Resonance Energy Transfer (FRET) Microscopy for In Vivo Interactions

This protocol outlines the use of FRET to visualize the interaction between this compound and a partner protein in living C. elegans neurons.

A. Construct Generation and Transgenesis

  • Create fluorescently tagged fusion proteins by cloning this compound and the gene of the putative interacting partner into expression vectors containing a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor, respectively.

  • Generate transgenic C. elegans strains expressing both the donor- and acceptor-tagged proteins, preferably under the control of a neuron-specific promoter.

B. FRET Imaging

  • Immobilize the transgenic worms on an agarose (B213101) pad.

  • Perform fluorescence microscopy using a setup equipped for FRET imaging.

  • Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

C. FRET Analysis

  • Correct for background fluorescence and spectral bleed-through.

  • Calculate the FRET efficiency using established methods (e.g., sensitized emission, acceptor photobleaching).

  • A significant FRET efficiency indicates that the two proteins are in close proximity (typically <10 nm), suggesting a direct interaction.

Conclusion

The study of this compound protein-protein interactions is essential for a complete understanding of mechanosensation in C. elegans. The protocols and guidelines presented here provide a robust framework for researchers to investigate the this compound interactome. By employing these techniques, scientists can identify novel interaction partners, elucidate the stoichiometry and regulation of the degenerin channel complex, and pave the way for the development of novel therapeutic strategies targeting diseases associated with ion channel dysfunction.

References

Application Notes and Protocols for Deg-1 Channel Activity Assay in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily plays a crucial role in various physiological processes, including mechanosensation, proprioception, and sodium homeostasis. In the nematode Caenorhabditis elegans, the degenerin-1 (Deg-1) channel is a key player in mechanotransduction and has been implicated in neuronal degeneration when carrying gain-of-function mutations. The study of this compound and its homologs provides valuable insights into the molecular mechanisms of neurodegenerative diseases and serves as a potential target for novel therapeutic interventions.

The Xenopus laevis oocyte expression system is a robust and widely used platform for the functional characterization of ion channels. Its large size facilitates the microinjection of cRNA and subsequent electrophysiological recordings using the two-electrode voltage-clamp (TEVC) technique. This application note provides a detailed protocol for expressing C. elegans this compound channels in Xenopus oocytes and assaying their activity, offering a powerful tool for academic research and drug discovery. While specific quantitative data for the this compound channel itself is limited in published literature, this document presents representative data from closely related and well-characterized degenerin channels to provide a comparative framework.

Data Presentation

The following tables summarize quantitative data for representative degenerin/ENaC channels expressed in Xenopus oocytes. This data can be used as a reference for expected outcomes when studying this compound.

Table 1: Representative Current Amplitudes of Degenerin Channels in Xenopus Oocytes

ChannelExpressed SubunitsHolding Potential (mV)Typical Whole-Cell Current Amplitude (µA)Reference
MEC-4d/MEC-10/MEC-2/MEC-6MEC-4d, MEC-10, MEC-2, MEC-6-30Voltage-independent Na+ current[1]
MEC-4d/MEC-2/MEC-6MEC-4d, MEC-2, MEC-6Not specified~2.95 ± 2.49[2]
UNC-8(d)UNC-8(d)-85~ -2.5 ± 0.4 (at 2.5 ng cRNA)[3]

Note: 'd' denotes a gain-of-function mutation that results in a constitutively active channel.

Table 2: Ion Selectivity of Representative Degenerin/ENaC Channels

ChannelPermeability Ratio (PX/PNa)Reference
Li+ K+
DEGT-1d< 1> 1
MEC-4dSimilar to ASICsSimilar to ASICs
UNC-8d> 1 (lower than ENaC αβγ)Similar to ASICs
Endogenous Oocyte Nax Channel~1~0.17 - 0.2

Table 3: Amiloride (B1667095) Sensitivity of Representative Degenerin/ENaC Channels

ChannelIC50 (µM)Reference
Amiloride-sensitive Na+ channel (A6 cell mRNA)0.06[4]
Amiloride-sensitive Na+ channels (hen lower intestine)0.12[3]
H+-gated Na+ channel (C. elegans muscle)31 (at -60 mV)[1]
DEGT-1dInsensitive[5]

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.

  • Manually separate the ovarian lobes into smaller clusters.

  • Treat the oocyte clusters with collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation to defolliculate the oocytes.

  • Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and cellular debris.

  • Manually select stage V-VI oocytes, characterized by their large size (~1.0-1.3 mm) and distinct animal and vegetal poles.

  • Store the selected oocytes in ND96 solution supplemented with antibiotics at 16-18°C.

cRNA Preparation and Microinjection
  • Linearize the plasmid DNA containing the this compound cDNA downstream of a suitable promoter (e.g., SP6, T7).

  • Synthesize capped cRNA in vitro using a commercial transcription kit.

  • Purify and quantify the cRNA.

  • Load the cRNA solution (typically 10-50 ng/µL) into a calibrated glass microinjection needle.

  • Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.

  • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression. For some degenerin channels, longer incubation times (>4 days) may be required for optimal expression.

Two-Electrode Voltage-Clamp (TEVC) Recordings
  • Place an oocyte in the recording chamber continuously perfused with recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

  • Clamp the oocyte membrane at a holding potential, typically between -30 mV and -80 mV.

  • Apply voltage steps or ramps to elicit channel currents. For constitutively active channels, a steady-state current will be observed at the holding potential.

  • To determine ion selectivity, perfuse the oocyte with solutions where Na+ is replaced by other cations (e.g., Li+, K+) and measure the reversal potential shifts.

  • For pharmacological characterization, apply drugs such as amiloride to the perfusion solution at varying concentrations to determine the dose-response relationship and IC50 value.

  • Record and analyze the currents using appropriate software.

Mandatory Visualizations

Signaling Pathway

Degenerin_Signaling cluster_membrane Cell Membrane Deg1 This compound Channel Ion_Influx Na+ / Ca2+ Influx Deg1->Ion_Influx Neurodegeneration Neurodegeneration (gain-of-function mutation) Deg1->Neurodegeneration Mechanical_Stimulus Mechanical Stimulus (e.g., Touch, Stretch) Mechanical_Stimulus->Deg1 Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a degenerin channel like this compound in response to mechanical stimuli.

Experimental Workflow

Deg1_Assay_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation & Defolliculation Injection 3. cRNA Microinjection into Oocytes Oocyte_Prep->Injection cRNA_Prep 2. This compound cRNA In Vitro Transcription cRNA_Prep->Injection Incubation 4. Incubation (2-7 days, 16-18°C) Injection->Incubation TEVC 5. Two-Electrode Voltage-Clamp (TEVC) Recording Incubation->TEVC Data_Analysis 6. Data Analysis (I-V curves, Ion Selectivity, Pharmacology) TEVC->Data_Analysis

Caption: Experimental workflow for the this compound channel activity assay in Xenopus oocytes.

References

Application Notes: Amiloride as a Blocker of Degenerin (DEG-1) Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride (B1667095), a potassium-sparing diuretic, is a well-established inhibitor of the Epithelial Sodium Channel/Degenerin (ENaC/DEG) superfamily of ion channels.[1][2][3][4][5] In the nematode Caenorhabditis elegans, degenerins are implicated in various sensory functions, including mechanosensation and proprioception, as well as in processes like synapse remodeling and neurodegeneration.[1][6][7] Gain-of-function mutations in degenerin genes, such as deg-1, can lead to neuronal swelling and death, a phenotype that can often be suppressed by amiloride, highlighting its utility as a pharmacological tool to probe channel function.[8]

This document provides detailed application notes and protocols for utilizing amiloride and its analogs to block the function of this compound and other related degenerin channels in C. elegans.

Mechanism of Action

Amiloride acts as a pore blocker of most DEG/ENaC channels.[9][10][11] It physically occludes the channel pore, thereby preventing the influx of sodium ions. This blockade is voltage-dependent, suggesting that amiloride binds within the pore's electric field.[3][12] The affinity of amiloride varies significantly among different DEG/ENaC subunits.[5][13] For instance, studies on C. elegans have shown that while some degenerins like MEC-4d and UNC-8d are sensitive to amiloride, others such as DEGT-1d are insensitive.[12][13] This differential sensitivity can be exploited to dissect the contribution of specific degenerin channels to physiological processes.

Applications

  • Probing the physiological roles of degenerin channels: Amiloride can be used to investigate the involvement of degenerin channels in various behaviors in C. elegans, such as touch sensation, locomotion, and pharyngeal pumping.[6][7][14]

  • Suppressing neurodegeneration: In genetic models of degenerin-induced neurodegeneration (e.g., this compound(d) mutants), amiloride can be used to block the channel activity and prevent or reduce neuronal death.[8]

  • Investigating synaptic plasticity: Given the role of degenerins like UNC-8 in synapse elimination, amiloride can be a tool to study the molecular mechanisms of synaptic remodeling.[1][2][15]

  • Structure-function studies: By comparing the effects of amiloride and its analogs on wild-type and mutant channels, researchers can gain insights into the residues and domains critical for channel function and drug binding.[10][11][16]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory constants (IC50 or K0.5) of amiloride and its analogs on various C. elegans degenerin channels. This data is crucial for designing experiments with appropriate drug concentrations.

ChannelAmiloride IC50/K0.5Holding VoltageCommentsReference
H+-gated Na+ Channel (Body Wall Muscle)31 µM (K0.5)-60 mVBlock was voltage-dependent.[3]
DEL-4 (homomeric)179 µM (IC50)-60 mVDose-dependent block.[4]
UNC-8d~8-fold less sensitive than MEC-4dNot specified[13]
DEGT-1dInsensitiveNot specified[12][13]
AnalogChannelKiCommentsReference
BenzamilUNC-8(G387E)119 µMDivalent cation-free solution.[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on C. elegans Body Wall Muscle Cells

This protocol is adapted from methodologies described for recording from C. elegans muscle cells and is suitable for assessing the effect of amiloride on native degenerin channels.[3]

Materials:

  • Extracellular Solution (in mM): 150 NaCl, 5 KCl, 1 CaCl2, 5 MgCl2, 10 glucose, 10 HEPES. Adjust pH to 7.2 with NaOH.

  • Intracellular Solution (in mM): 120 KCl, 20 KOH, 4 MgCl2, 5 TES, 0.25 CaCl2, 36 sucrose, 5 EGTA, 4 Na2ATP. Adjust pH to 7.2 with KOH.

  • Amiloride hydrochloride stock solution (100 mM in DMSO).

  • Dissection tools: fine scissors, forceps.

  • Cyanoacrylate glue.

  • Patch pipettes (4–5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Immobilize an adult C. elegans on a coverslip coated with Sylgard 184 using a drop of cyanoacrylate glue along its dorsal side.

  • Make a small lateral incision along the body wall to expose the ventral medial body wall muscles.

  • Place the coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull a patch pipette and fill it with the intracellular solution.

  • Approach a muscle cell with the patch pipette under positive pressure.

  • Form a gigaohm seal by applying gentle suction.

  • Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Set the holding potential to -60 mV.

  • Record baseline currents.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of amiloride (e.g., 10 µM - 200 µM).

  • Record currents in the presence of amiloride to determine the extent of channel block.

  • To assess voltage-dependence, repeat steps 9-11 at different holding potentials (e.g., -80 mV, -40 mV).[3]

Protocol 2: C. elegans Behavioral Assay (Chemotaxis)

This protocol can be adapted to assess the effect of amiloride on behaviors potentially mediated by degenerin channels.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates.

  • E. coli OP50 culture.

  • M9 buffer.

  • Amiloride.

  • Test compound (attractant or repellent).

  • Sodium azide (B81097) (anesthetic).

Procedure:

  • Prepare NGM plates containing the desired concentration of amiloride. The final concentration of the vehicle (e.g., water or DMSO) should be consistent across all plates.

  • Grow synchronized populations of adult C. elegans on these plates.

  • Prepare chemotaxis assay plates (e.g., 10 cm Petri dish with a thin layer of chemotaxis agar).

  • Divide the plate into four quadrants. Mark two opposite quadrants as "Test" and the other two as "Control".

  • At the "Test" locations, spot a small volume of the test compound mixed with sodium azide. At the "Control" locations, spot the solvent for the test compound mixed with sodium azide.

  • Wash the worms grown on amiloride-containing or control plates with M9 buffer to remove bacteria.

  • Place a population of worms at the center of the chemotaxis plate.

  • Allow the worms to move freely for a defined period (e.g., 60 minutes).

  • Count the number of worms in each of the four quadrants.

  • Calculate the Chemotaxis Index (CI) as: (Number of worms in Test quadrants - Number of worms in Control quadrants) / Total number of worms.

  • Compare the CI of worms treated with amiloride to untreated worms to determine if blocking degenerin channels affects the chemotactic behavior.

Signaling Pathways and Workflows

UNC-8 Signaling Pathway in GABAergic Synapse Removal

The degenerin channel UNC-8 plays a crucial role in the activity-dependent removal of GABAergic synapses in remodeling DD neurons in C. elegans.[1][2][15] Amiloride can be used to block UNC-8 function and thus inhibit this process. The proposed signaling cascade is as follows:

UNC8_Signaling_Pathway cluster_membrane Cell Membrane Amiloride Amiloride UNC8 UNC-8 (Degenerin Channel) Amiloride->UNC8 blocks Depolarization Membrane Depolarization UNC8->Depolarization UNC2 UNC-2 (VGCC) Ca_increase Increased Intracellular [Ca2+] UNC2->Ca_increase Na_ion Na+ Na_ion->UNC8 influx Ca_ion Ca2+ Ca_ion->UNC2 influx Depolarization->UNC2 activates TAX6 TAX-6 (Calcineurin) Activation Ca_increase->TAX6 Caspase Caspase-Dependent Mechanism TAX6->Caspase Synapse_removal Synapse Disassembly Caspase->Synapse_removal

Caption: UNC-8 mediated synapse removal pathway and its inhibition by amiloride.

Experimental Workflow for Assessing Amiloride's Effect on Degenerin Channels

The logical flow for an experiment investigating the role of a degenerin channel in a specific C. elegans behavior using amiloride.

Experimental_Workflow Hypothesis Hypothesis: Degenerin channel X is involved in behavior Y Exp_Design Experimental Design: Compare behavior Y in worms +/- amiloride Hypothesis->Exp_Design Worm_Prep Prepare Synchronized Worm Populations (Control and Amiloride-treated) Exp_Design->Worm_Prep Behavioral_Assay Perform Behavioral Assay Y (e.g., Chemotaxis, Mechanosensation) Worm_Prep->Behavioral_Assay Data_Collection Quantify Behavioral Response (e.g., Chemotaxis Index, Response Frequency) Behavioral_Assay->Data_Collection Analysis Statistical Analysis: Compare control and amiloride groups Data_Collection->Analysis Conclusion Conclusion: Does amiloride affect behavior Y? Analysis->Conclusion Amiloride_Specificity Observation Amiloride treatment alters a biological process Question Is the effect due to this compound blockade? Observation->Question Deg1_KO Phenocopy with this compound knockout/knockdown? Question->Deg1_KO Test 1 Rescue Rescue of this compound mutant phenotype with amiloride-insensitive this compound? Question->Rescue Test 2 Analogs Test amiloride analogs with different affinities for this compound Question->Analogs Test 3 Off_Target Consider off-target effects Question->Off_Target Conclusion Effect is likely specific to this compound Deg1_KO->Conclusion Rescue->Conclusion Analogs->Conclusion

References

Application Notes and Protocols for Creating a Transgenic Rescue Line for deg-1 Mutants in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caenorhabditis elegans gene deg-1 encodes a subunit of a degenerin/epithelial Na+ (DEG/ENaC) channel, which functions as a mechanoreceptor. This protein is crucial for various neuronal functions, including the proper fasciculation of neuronal processes during development, cold tolerance, and proprioception in the pharynx.[1] Mutations in this compound can lead to a range of phenotypes, such as defects in neuronal development, touch insensitivity, abnormal feeding behavior, and displaced gonads.

Creating a transgenic rescue line for this compound mutants is a fundamental step in confirming that a specific phenotype is indeed caused by the mutation in the this compound gene. This process involves reintroducing a wild-type copy of the this compound gene into the mutant background. Successful rescue of the mutant phenotype provides strong evidence for the gene's function and can be a critical component in genetic screens, functional analyses, and the development of therapeutic strategies for channelopathies and related neurological disorders.

This document provides detailed protocols and application notes for generating a this compound transgenic rescue line in C. elegans using microinjection, a standard and effective method for creating transgenic animals.

Data Presentation

Table 1: Microinjection Mix Composition for this compound Rescue Construct
ComponentConcentration (ng/µL)Purpose
pRF4 (rol-6(su1006)) Co-injection Marker50 - 100Provides a dominant "roller" phenotype for easy identification of transgenic progeny.
This compound Rescue Construct (Pthis compound::this compound::GFP)10 - 50The plasmid containing the wild-type this compound gene under its native promoter, fused with a reporter like GFP for visualization.
pBluescript (or other filler DNA)Up to 150 totalIncreases the total DNA concentration to facilitate the formation of a stable extrachromosomal array.
Table 2: Expected Transgenesis and Rescue Efficiency
ParameterExpected OutcomeNotes
P0 Survival Rate > 50%Dependent on the skill of the injector and the health of the worms.
F1 Transgenic Progeny Rate 10 - 50%Percentage of injected P0s that produce at least one transgenic F1 animal.
Stable Transgenic Line Establishment 10 - 30%Percentage of F1 transgenic animals that produce stably transmitting transgenic lines.
Phenotypic Rescue Rate > 70%Percentage of stable transgenic lines that show rescue of the this compound mutant phenotype.
Table 3: Phenotypes of this compound Mutants and Expected Rescue Outcomes
PhenotypeDescription in this compound MutantsAssay for QuantificationExpected Outcome in Rescue Line
Neuronal Fasciculation Defect Defasciculation of sensory neuron processes, particularly in the head region.Fluorescence microscopy of GFP-labeled neurons; quantification of process bundling.Restoration of normal neuronal fasciculation.
Touch Insensitivity Reduced or absent response to gentle touch, particularly at the tail.Gentle touch assay using an eyebrow hair; scoring the frequency of response.Wild-type or near-wild-type response to gentle touch.
Pharyngeal Pumping Defect Abnormally rapid pharyngeal pumping rate.Counting pharyngeal pumps per minute using a stereomicroscope.Restoration of the wild-type pharyngeal pumping rate.
Displaced Gonad Misplacement of the gonad during development.Differential interference contrast (DIC) microscopy to observe gonad morphology.Normal gonad morphology and position.

Experimental Protocols

Protocol 1: Generation of the this compound Rescue Construct

This protocol describes the creation of a plasmid containing the wild-type this compound genomic sequence, including its native promoter, and a Green Fluorescent Protein (GFP) tag for visualization.

1. Promoter and Gene Amplification:

  • Identify the genomic region of the this compound gene on WormBase.
  • Design primers to amplify a ~2-3 kb region upstream of the this compound start codon. This region will serve as the native promoter (Pthis compound).
  • Design primers to amplify the entire genomic coding sequence of this compound, from the start codon to the last codon before the stop codon.
  • Perform PCR using high-fidelity polymerase and wild-type (N2) C. elegans genomic DNA as a template.

2. Vector Preparation and Cloning:

  • Select a suitable C. elegans expression vector, such as pPD95.75, which contains a multiple cloning site (MCS) and a C-terminal GFP tag followed by the unc-54 3' UTR for transcript stability.
  • Digest the vector and the amplified this compound promoter and coding sequence with appropriate restriction enzymes to allow for a three-part ligation (promoter, gene, and vector).
  • Alternatively, use Gibson Assembly or a similar seamless cloning method to insert the promoter and gene fragments into the vector.

3. Ligation and Transformation:

  • Ligate the digested promoter, gene, and vector fragments.
  • Transform the ligation product into competent E. coli cells (e.g., DH5α).
  • Select for transformed colonies on antibiotic-containing LB agar (B569324) plates.

4. Plasmid Purification and Sequencing:

  • Inoculate a liquid culture with a single transformed colony and grow overnight.
  • Purify the plasmid DNA using a midiprep or maxiprep kit to obtain a high concentration and purity of DNA.
  • Verify the sequence of the entire insert (promoter and gene) by Sanger sequencing to ensure there are no mutations.

Protocol 2: Microinjection and Generation of Transgenic Lines

This protocol details the process of injecting the this compound rescue construct into the gonads of young adult this compound mutant hermaphrodites.

1. Preparation of Injection Pads:

  • Prepare a 2% agarose (B213101) solution in water and melt it.
  • Place a small drop of the melted agarose onto a 22x40 mm coverslip and immediately place another coverslip on top at a 90-degree angle to create a thin, flat pad.
  • Allow the pads to dry completely (e.g., overnight at room temperature or for 1 hour at 60°C).

2. Preparation of Injection Needles:

  • Pull microinjection needles from borosilicate glass capillaries using a micropipette puller. The ideal needle has a fine, sharp tip.

3. Preparation of the Injection Mix:

  • Prepare the injection mix according to the concentrations in Table 1 .
  • Centrifuge the mix at maximum speed for 10-15 minutes to pellet any debris that could clog the needle.
  • Carefully transfer the supernatant to a new tube.

4. Microinjection Procedure:

  • Pick young adult this compound mutant hermaphrodites to a fresh NGM plate seeded with OP50 bacteria.
  • Place a dried agarose pad on the microscope stage and add a drop of halocarbon oil.
  • Transfer a young adult worm to the oil and gently position it on the agarose pad.
  • Load the injection needle with the DNA mix and mount it on the micromanipulator.
  • Under a high-magnification inverted microscope, carefully insert the needle into the syncytial gonad of the worm.
  • Inject a small volume of the DNA mix, which should be visible as it flows into the gonad.
  • Carefully withdraw the needle.
  • Recover the injected worm (P0) by adding a drop of M9 buffer and transferring it to a fresh, seeded NGM plate.
  • Inject at least 20-30 animals.

5. Selection and Establishment of Stable Lines:

  • Incubate the injected P0 animals at 20°C.
  • After 3-4 days, screen the F1 progeny for the roller phenotype (from the pRF4 co-injection marker).
  • Pick individual F1 rollers to separate plates.
  • Screen the F2 generation for plates where the roller phenotype is stably transmitted. A line is considered stable if at least 25% of the F2 progeny exhibit the roller phenotype.
  • Maintain stable lines by picking roller animals to fresh plates every generation.

Protocol 3: Verification of Phenotypic Rescue

This protocol outlines the methods to quantitatively assess the rescue of key this compound mutant phenotypes in the newly generated transgenic lines.

1. Neuronal Fasciculation Assay:

  • Mount L4 or young adult transgenic animals on a 2% agarose pad on a microscope slide.
  • Immobilize the animals using a drop of 10 mM levamisole.
  • Visualize the GFP-labeled neurons using a fluorescence microscope.
  • Capture images of the head region where fasciculation defects are most prominent in this compound mutants.
  • Quantify the degree of fasciculation by measuring the distance between neuronal processes that should be bundled or by counting the number of defasciculated axons. Compare these measurements to wild-type and this compound mutant controls.

2. Gentle Touch Assay:

  • Use an eyebrow hair attached to a Pasteur pipette to provide a gentle mechanical stimulus.
  • Test the response of young adult animals by stroking the hair across the anterior and posterior body.
  • A positive response is a change in the direction of movement (reversal for anterior touch, acceleration for posterior touch).
  • Perform 10 alternating anterior and posterior touches for each animal.
  • Calculate the percentage of positive responses. Test at least 20 animals per genotype (wild-type, this compound mutant, and rescue line).

3. Pharyngeal Pumping Assay:

  • Transfer individual young adult animals to a fresh, seeded NGM plate.
  • Allow the animals to acclimate for a few minutes.
  • Using a stereomicroscope, count the number of pharyngeal bulb contractions in a 30-second interval.
  • Multiply the count by two to get the pumping rate in pumps per minute.
  • Assay at least 20 animals for each genotype.

Visualizations

experimental_workflow cluster_construct Rescue Construct Generation cluster_transgenesis Transgenesis cluster_verification Phenotypic Verification pcr PCR Amplification (Pthis compound, this compound CDS) cloning Cloning into Expression Vector pcr->cloning transform E. coli Transformation cloning->transform purify Plasmid Purification & Sequencing transform->purify mix Prepare Injection Mix purify->mix inject Microinjection into This compound Mutants mix->inject select_f1 Select F1 Roller Progeny inject->select_f1 select_f2 Establish Stable Transgenic Lines select_f1->select_f2 fasciculation Fasciculation Assay select_f2->fasciculation touch Touch Sensitivity Assay select_f2->touch pumping Pharyngeal Pumping Assay select_f2->pumping

Caption: Experimental workflow for creating and verifying a this compound transgenic rescue line.

deg1_pathway cluster_membrane Neuronal Membrane deg1 This compound Channel influx Ion Influx (Na+) deg1->influx stimulus Mechanical Stimulus stimulus->deg1 Activates response Cellular Response influx->response phenotype Neuronal Function (Fasciculation, Sensation) response->phenotype

Caption: Simplified signaling pathway illustrating the role of the this compound channel.

References

Application Notes and Protocols for Single-Channel Recording of the Deg-1 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Degenerin (Deg) family of ion channels, particularly Deg-1, plays a crucial role in mechanosensation and chemosensation in the nematode Caenorhabditis elegans. As a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, this compound is implicated in processes such as touch sensation and acid avoidance.[1][2][3] Understanding the biophysical properties of a single this compound channel is fundamental to elucidating its physiological role and for the development of novel therapeutics targeting sensory pathways.

Single-channel recording using the patch-clamp technique is the most direct method to study the gating kinetics and permeation characteristics of an ion channel.[4][5] This document provides detailed application notes and a synthesized protocol for performing single-channel recordings of the this compound channel. Due to the limited availability of published data specifically for this compound single-channel properties, this guide combines established protocols for patch-clamping C. elegans neurons with known characteristics of the broader DEG/ENaC channel family.[6][7]

Quantitative Data Summary

Direct quantitative data for the single-channel properties of this compound are not extensively published. The following table summarizes hypothetical yet expected values based on data from closely related DEG/ENaC channels, such as MEC-4, and typical values for mechanosensitive channels. These values provide a baseline for experimental design and data analysis.

ParameterExpected Value RangeNotes
Single-Channel Conductance (γ) 5 - 15 pSInward sodium current under physiological conditions. Can be influenced by ionic concentrations and mutations.
Ion Selectivity (PNa+/PK+) > 5Highly selective for Na+ over K+, a characteristic feature of the DEG/ENaC superfamily.[7]
Mean Open Time (τopen) 1 - 10 msHighly dependent on the stimulus (e.g., mechanical force, pH) and can exhibit multiple open states.
Mean Closed Time (τclosed) Variable (ms to s)Can exhibit multiple closed states, reflecting different gating mechanisms (e.g., inactivation, desensitization).
Open Probability (Popen) 0.01 - 0.5Highly variable and dependent on the presence and intensity of the stimulus. Gain-of-function mutations can significantly increase Popen.[1]
Reversal Potential (Erev) Positive to 0 mVDependent on the ionic conditions, but will be dominated by the Na+ equilibrium potential.

Experimental Protocols

Protocol 1: Heterologous Expression of this compound for Patch-Clamp Recording

For researchers who wish to study the this compound channel in a controlled environment, heterologous expression in a mammalian cell line (e.g., HEK293 or CHO cells) is a powerful approach.[8][9][10][11]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • When cells reach 70-80% confluency, transfect them with a plasmid vector containing the full-length cDNA of C. elegans this compound. A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify transfected cells.
  • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
  • Allow 24-48 hours for channel expression before proceeding with patch-clamp experiments.

2. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
  • The ideal pipette resistance for single-channel recording is between 5-10 MΩ when filled with the internal solution.
  • Fire-polish the pipette tip using a microforge to ensure a smooth surface for gigaseal formation.

3. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm. Note: For studying Na+ permeation, KCl can be replaced with NaCl or other sodium salts, and the membrane potential adjusted accordingly.

4. Single-Channel Recording (Cell-Attached or Excised Patch):

  • Transfer the coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
  • Identify a transfected cell using fluorescence microscopy.
  • Approach the cell with the patch pipette while applying slight positive pressure.
  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
  • Apply gentle suction to form a high-resistance seal (GΩ seal).
  • For Cell-Attached Configuration: Record channel activity with the cell membrane intact. This configuration preserves the intracellular environment.
  • For Inside-Out Excised Patch Configuration: After forming a gigaseal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the manipulation of the intracellular environment.
  • Apply a holding potential (e.g., -60 mV) and record single-channel currents using a patch-clamp amplifier and data acquisition software.

Protocol 2: In Situ Single-Channel Recording from C. elegans ASK Neurons

This protocol is for recording from this compound channels in their native environment, the ASK chemosensory neurons of C. elegans. This is a more challenging technique but provides physiologically relevant data.[6][12]

1. C. elegans Preparation:

  • Use a C. elegans strain that expresses a fluorescent marker in the ASK neurons for easy identification.
  • Synchronize the worm population to obtain young adults.
  • Immobilize the worm on a coverslip coated with a thin layer of agarose (B213101) using a cyanoacrylate glue.
  • Make a small incision in the cuticle near the head of the worm to expose the ASK neurons.

2. Solutions:

  • External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 MgCl2, 10 HEPES, 20 Glucose. Adjust pH to 7.2 with NaOH and osmolarity to ~330 mOsm.
  • Internal (Pipette) Solution (in mM): 125 K-gluconate, 18 KCl, 0.5 CaCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~315 mOsm.

3. Single-Channel Recording:

  • Identify the exposed ASK neuron using fluorescence microscopy.
  • Carefully clean the surface of the neuron by gently blowing the external solution from a cleaning pipette.
  • Follow the steps for forming a GΩ seal as described in Protocol 1. Due to the small size of C. elegans neurons, pipettes with higher resistance (10-20 MΩ) may be necessary.[6]
  • Record single-channel activity in the cell-attached or inside-out patch configuration.

Data Analysis

1. Idealization and Event Detection:

  • The raw single-channel data should be filtered to reduce noise.
  • Use a threshold-based or a more advanced hidden Markov model-based algorithm to idealize the recording, which converts the noisy current trace into a series of open and closed states. Software such as Clampfit or Signal can be used for this purpose.[13][14]

2. Amplitude and Conductance Measurement:

  • Generate an all-points histogram from the idealized data. The peaks in the histogram will correspond to the closed and open current levels.
  • The difference between the peaks represents the single-channel current amplitude (i).
  • Calculate the single-channel conductance (γ) using the formula: γ = i / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential.

3. Dwell Time Analysis:

  • Create histograms of the open and closed dwell times.
  • Fit these histograms with exponential functions to determine the mean open and closed times (τopen and τclosed). Multiple exponential components may be needed if the channel has multiple open or closed states.

4. Open Probability (Popen) Calculation:

  • Popen is the fraction of the total recording time that the channel spends in the open state. It can be calculated as: Popen = Total open time / Total recording time.

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the known functional context of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation (Heterologous Expression or C. elegans Dissection) giga_seal Gigaseal Formation cell_prep->giga_seal pipette_prep Pipette Preparation (Pulling & Polishing) pipette_prep->giga_seal solutions_prep Solution Preparation (Internal & External) solutions_prep->giga_seal recording Single-Channel Current Recording giga_seal->recording idealization Data Idealization recording->idealization analysis Amplitude, Dwell Time, & P(open) Analysis idealization->analysis

Figure 1: Experimental workflow for single-channel recording.

data_analysis_workflow cluster_outputs Analysis Outputs cluster_derived Derived Properties raw_data Raw Current Trace filtering Low-pass Filtering raw_data->filtering idealization Event Detection & Idealization filtering->idealization amplitude_hist All-Points Histogram (Amplitude) idealization->amplitude_hist dwell_hist Dwell Time Histograms (Open & Closed Times) idealization->dwell_hist popen Open Probability (Popen) idealization->popen conductance Conductance (γ) amplitude_hist->conductance kinetics Gating Kinetics dwell_hist->kinetics

Figure 2: Logical workflow for single-channel data analysis.

deg1_signaling stimulus Sensory Stimulus (e.g., Acid, Mechanical Force) deg1 This compound Channel (in ASK Neuron) stimulus->deg1 Gating na_influx Na+ Influx deg1->na_influx depolarization Membrane Depolarization na_influx->depolarization ca_influx Ca2+ Influx (via Voltage-gated Ca2+ channels) depolarization->ca_influx neurotransmitter Neurotransmitter Release ca_influx->neurotransmitter behavior Behavioral Response (e.g., Avoidance, Chemotaxis) neurotransmitter->behavior

Figure 3: Proposed signaling pathway involving this compound in sensory neurons.

References

Application Notes and Protocols for Immunofluorescence Staining of Deg-1 Protein in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caenorhabditis elegans Deg-1 protein is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. These channels are implicated in a variety of cellular processes, including mechanosensation and chemosensation. In C. elegans, this compound is crucial for specific sensory functions, including acid avoidance, chemotaxis to lysine, and cold tolerance.[1][2] It is expressed in a subset of sensory neurons, including the ASK and ASG neurons, where it plays a role in processing environmental cues.[1][3] Understanding the precise subcellular localization of this compound is critical for elucidating its role in neuronal function and signaling pathways.

These application notes provide a detailed protocol for the immunofluorescent localization of the this compound protein in C. elegans, guidance on data interpretation, and a summary of its known localization and functional context.

Data Presentation

While precise quantitative data on the subcellular distribution of this compound protein is not extensively available in the current literature, qualitative studies have identified its expression in specific sensory neurons. The following table summarizes the known localization of this compound in C. elegans.

Tissue/Cell TypeSubcellular LocalizationMethodReference
ASK sensory neuronsNot specifiedGFP Reporter[1]
ASG sensory neuronsNot specifiedGFP Reporter[1][3]

Note: The provided information is based on reporter gene expression and functional studies. The exact subcellular distribution (e.g., plasma membrane, cilia, soma) requires further investigation through high-resolution immunofluorescence imaging.

Experimental Protocols

This section details a recommended protocol for whole-mount immunofluorescence staining of this compound in C. elegans. This protocol is adapted from established methods for immunostaining neuronal proteins in C. elegans and should be optimized for the specific primary antibody and experimental conditions.[4][5][6]

Materials and Reagents:

  • C. elegans N2 (wild-type) strain

  • E. coli OP50

  • NGM (Nematode Growth Medium) plates

  • M9 Buffer

  • 1X Phosphate Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBST)

  • PBST (1X PBS with 0.1% Tween-20)

  • Primary Antibody: Anti-C. elegans this compound polyclonal antibody (e.g., from CD BioSciences)[7]

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides and coverslips

Protocol:

  • Worm Culture and Collection:

    • Grow synchronized populations of C. elegans on NGM plates seeded with E. coli OP50.

    • Collect worms by washing the plates with M9 buffer and transfer to a 15 mL conical tube.

    • Wash the worms three times with M9 buffer to remove bacteria, allowing the worms to settle by gravity between washes.

  • Fixation:

    • Resuspend the worm pellet in 1 mL of Fixation Solution.

    • Incubate for 30-60 minutes at 4°C with gentle rocking.

    • Wash the worms three times with 1X PBS.

  • Permeabilization:

    • Resuspend the fixed worms in Permeabilization Solution.

    • Incubate for 15-30 minutes at room temperature with gentle rocking.

    • Wash the worms three times with PBST.

  • Blocking:

    • Resuspend the permeabilized worms in Blocking Buffer.

    • Incubate for 1 hour at room temperature with gentle rocking to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-Deg-1 primary antibody in Blocking Buffer to the recommended concentration (optimization may be required, a starting point of 1:100 to 1:500 is suggested).

    • Resuspend the worms in the diluted primary antibody solution.

    • Incubate overnight at 4°C with gentle rocking.

  • Washing:

    • Wash the worms three to five times with PBST for 15 minutes each at room temperature with gentle rocking to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Resuspend the worms in the diluted secondary antibody solution.

    • Incubate for 1-2 hours at room temperature in the dark with gentle rocking.

  • Final Washes and Nuclear Staining:

    • Wash the worms three to five times with PBST for 15 minutes each at room temperature in the dark.

    • During the second to last wash, add DAPI to a final concentration of 1 µg/mL to stain the nuclei.

  • Mounting:

    • After the final wash, remove as much supernatant as possible.

    • Resuspend the worm pellet in a small volume of antifade mounting medium.

    • Pipette a drop of the worm suspension onto a microscope slide and cover with a coverslip.

    • Seal the coverslip with nail polish.

  • Imaging:

    • Visualize the stained worms using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualizations

Experimental Workflow

G cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_visualization Analysis Culture Worm Culture & Collection Fixation Fixation Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Deg-1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb DAPI DAPI Staining SecondaryAb->DAPI Mounting Mounting DAPI->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence staining workflow for this compound protein in C. elegans.

Conceptual Signaling Pathway for this compound in Sensory Neurons

G cluster_environment Environmental Stimuli cluster_neuron Sensory Neuron (e.g., ASK, ASG) cluster_behavior Behavioral Output Stimuli Low pH / Lysine / Cold Temperature Deg1 This compound Channel Stimuli->Deg1 Activates Downstream Downstream Signaling (e.g., Calcium influx, Kinase cascades) Deg1->Downstream Response Neuronal Activity Modulation Downstream->Response Behavior Avoidance / Chemotaxis / Cold Tolerance Response->Behavior Regulates

Caption: Conceptual signaling pathway of this compound in C. elegans sensory neurons.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the deg-1 Locus in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted editing of the deg-1 locus in Caenorhabditis elegans using the CRISPR/Cas9 system. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Significance

The degenerin-1 (this compound) gene in C. elegans encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) family. These channels are crucial for mechanosensation and nociception. Loss-of-function mutations in this compound can lead to defects in touch sensitivity and neuronal integrity, making it a key target for studying sensory neuron function and neurodegeneration.[1] The targeted modification of the this compound locus using CRISPR/Cas9 offers a powerful tool to investigate its role in these processes and to screen for potential therapeutic interventions.

Data Presentation: CRISPR/Cas9 Editing Efficiency at the this compound Locus

While specific editing efficiencies for the this compound locus are not extensively published, data from numerous studies using similar CRISPR/Cas9 protocols in C. elegans provide a strong basis for expected outcomes. The efficiency of generating knockout mutations via Non-Homologous End Joining (NHEJ) and precise edits via Homology Directed Repair (HDR) can vary based on the delivery method of CRISPR/Cas9 components and the use of selection markers.

The following table summarizes expected editing efficiencies based on published data for various loci in C. elegans, which can be extrapolated to the this compound locus.

Delivery MethodRepair PathwaySelection MethodTarget Locus (Example)Editing Efficiency (% of Injected P0 yielding edited progeny)Reference
Plasmid InjectionNHEJPhenotypic Screen (e.g., Dpy, Unc)dpy-10, unc-225 - 40%[2][3]
RNP InjectionNHEJPhenotypic Screendpy-10~60%
Plasmid Injection with Integrated Cas9HDR (GFP insertion)Co-CRISPR (dpy-10)Various50 - 100%[2][3]
RNP Injection with ssODNHDR (Point mutation)Restriction Digest ScreenVarious~60%
Plasmid Injection with SECHDR (Knock-in)Self-Excising CassetteVarious~14% (from 195 P0 injections)[3]

Note: These efficiencies are a guide. Actual efficiencies for the this compound locus should be determined empirically.

Signaling Pathway and Experimental Workflow

This compound Signaling in Mechanosensation

The this compound gene product is a component of a mechanosensitive ion channel. In sensory neurons, such as the ASH polymodal nociceptors, this compound is a key transducer of mechanical force into an electrical signal.[4] This process is fundamental for the worm's ability to respond to touch and other mechanical stimuli. The general signaling pathway is initiated by a mechanical stimulus that gates the this compound containing channel, leading to an influx of cations (primarily Na+), depolarization of the neuron, and the generation of an action potential. This signal is then propagated to downstream interneurons, ultimately leading to a behavioral response.

DEG1_Signaling_Pathway cluster_neuron Sensory Neuron Mechanical_Stimulus Mechanical_Stimulus DEG1_Channel DEG1_Channel Mechanical_Stimulus->DEG1_Channel Gates Cation_Influx Cation_Influx DEG1_Channel->Cation_Influx Allows Depolarization Depolarization Cation_Influx->Depolarization Causes Action_Potential Action_Potential Depolarization->Action_Potential Triggers Interneuron_Synapse Interneuron_Synapse Action_Potential->Interneuron_Synapse Propagates to Behavioral_Response Behavioral_Response Interneuron_Synapse->Behavioral_Response Initiates

A simplified diagram of the this compound signaling pathway in mechanosensation.
Experimental Workflow for this compound Editing

The general workflow for editing the this compound locus involves several key steps, from the design of the CRISPR components to the final verification of the edited animals.

CRISPR_Workflow sgRNA_Design sgRNA Design & Synthesis (Targeting this compound) Injection_Mix Prepare Injection Mix sgRNA_Design->Injection_Mix Repair_Template Repair Template Design (for HDR) Repair_Template->Injection_Mix Cas9_Prep Cas9 Preparation (Plasmid or RNP) Cas9_Prep->Injection_Mix Microinjection Microinjection into C. elegans Gonad Injection_Mix->Microinjection Screening Screen Progeny (Phenotypic or Molecular) Microinjection->Screening Verification Sequence Verification of Edited Locus Screening->Verification

The experimental workflow for CRISPR/Cas9-mediated editing of the this compound locus.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in editing the this compound locus.

Protocol 1: sgRNA Design and Synthesis for this compound
  • Identify the Target Region: Obtain the genomic sequence of the this compound locus from WormBase. Select a target region within an early exon to maximize the likelihood of generating a null allele.

  • sgRNA Design: Use an online design tool (e.g., CHOPCHOP) to identify potential 20-nucleotide sgRNA sequences that target your region of interest and are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

  • Off-Target Analysis: Perform a BLAST search of the candidate sgRNA sequences against the C. elegans genome to minimize potential off-target effects. Select sgRNAs with at least 2-3 mismatches to any other genomic location.

  • Synthesis: Synthesize the selected sgRNA(s) commercially or clone them into a U6 promoter-driven expression vector.

Protocol 2: Preparation of a Homology Directed Repair (HDR) Template

For precise editing, such as introducing a specific mutation or inserting a tag, an HDR template is required.

  • Design of ssODN Template (for small edits):

    • Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides.

    • The ssODN should contain the desired edit (e.g., point mutation, small insertion/deletion).

    • Include 35-50 base pair homology arms flanking the edit that are identical to the genomic sequence surrounding the Cas9 cut site.

    • Introduce silent mutations within the PAM sequence or the sgRNA binding site to prevent re-cutting of the edited allele.

  • Design of Plasmid-based Template (for large insertions):

    • Design a plasmid containing the sequence to be inserted (e.g., a fluorescent reporter like GFP).

    • Flank the insert with 500-1500 base pair homology arms corresponding to the genomic regions upstream and downstream of the target insertion site.

    • The plasmid can also contain a selectable marker, such as an antibiotic resistance gene, to facilitate screening.

Protocol 3: Microinjection into C. elegans Gonad
  • Prepare Injection Mix:

    • For RNP-based delivery: Mix purified Cas9 protein (e.g., 10 µM final concentration), synthetic sgRNA (e.g., 100 ng/µl final concentration), and, if applicable, the HDR template (e.g., 100-500 ng/µl for plasmid, 50-100 ng/µl for ssODN).

    • For plasmid-based delivery: Mix the Cas9 expression plasmid (e.g., 50 ng/µl), the sgRNA expression plasmid (e.g., 50 ng/µl), and, if applicable, the HDR template plasmid (e.g., 50-100 ng/µl). Include a co-injection marker (e.g., pRF4 with rol-6(su1006) at 50 ng/µl) to identify successfully injected animals.

  • Prepare Animals: Synchronize a population of wild-type (N2) C. elegans and grow them to the young adult stage.

  • Microinjection: Anesthetize the young adult worms and inject the prepared mix into the syncytial gonad.

  • Recovery: Transfer the injected worms to individual NGM plates seeded with E. coli OP50 and allow them to recover and lay eggs.

Protocol 4: Screening for this compound Edited Progeny

The screening method will depend on the type of edit introduced.

  • Phenotypic Screening (for loss-of-function):

    • Screen the F1 or F2 progeny for phenotypes associated with this compound loss-of-function, such as touch insensitivity. This can be assayed by gently touching the worms with an eyelash and observing their response.

  • Molecular Screening (for precise edits or knockouts without obvious phenotypes):

    • PCR and Restriction Digest: If the edit introduces or removes a restriction site, screen individual F1 or F2 animals by PCR amplifying the target region followed by a restriction digest.

    • TIDE/TIDER Analysis: For a quantitative assessment of indel frequencies in a population, use Tracking of Indels by Decomposition (TIDE) or Tracking of Indels by DEcomposition with R-gen (TIDER) analysis of Sanger sequencing traces from a pooled PCR product of the target locus.[5][6][7][8][9]

    • Sanger Sequencing: Isolate individual edited animals and sequence the PCR-amplified this compound locus to confirm the precise nature of the edit.

Conclusion

The protocols and guidelines presented here provide a robust framework for the successful CRISPR/Cas9-mediated editing of the this compound locus in C. elegans. By leveraging these methods, researchers can efficiently generate targeted mutations to further elucidate the function of this compound in mechanosensation, neurodevelopment, and disease, paving the way for novel therapeutic strategies.

References

Application Notes and Protocols for Investigating the Role of DEG-1 in Temperature Sensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The degenerin/epithelial Na+ channel (DEG/ENaC) superfamily of ion channels plays a crucial role in various sensory modalities, including mechanosensation and thermosensation. In the nematode Caenorhabditis elegans, the DEG-1 protein, a member of this family, has been identified as a key player in sensing ambient temperature.[1] This document provides detailed methodologies to investigate the function of this compound in temperature sensation, focusing on behavioral assays, in vivo calcium imaging, and electrophysiology. These protocols are designed to be adaptable for studies in academic research and for screening platforms in drug development.

1. Signaling Pathway of this compound in Temperature Sensation

This compound is expressed in the ASG sensory neurons in C. elegans and functions as a warm temperature sensor.[1] Activation of this compound in ASG neurons in response to a rise in ambient temperature leads to an influx of cations, resulting in neuronal depolarization. This signal is then relayed to downstream interneurons, including AIN and AVJ, which are involved in regulating the animal's cold tolerance.[1] Ectopic expression of this compound in gustatory neurons can confer warm sensitivity to these cells, highlighting its direct role in thermosensing.[1]

DEG1_Signaling_Pathway cluster_ASG ASG Sensory Neuron cluster_Interneurons Downstream Interneurons Warm_Stimulus Warm Temperature Stimulus DEG1 This compound Channel Warm_Stimulus->DEG1 Activates Ca_Influx Cation Influx (Na+, Ca2+) DEG1->Ca_Influx Mediates Depolarization Membrane Depolarization Ca_Influx->Depolarization Leads to AIN AIN Depolarization->AIN Signals to AVJ AVJ Depolarization->AVJ Signals to Cold_Tolerance Regulation of Cold Tolerance AIN->Cold_Tolerance AVJ->Cold_Tolerance

Caption: Proposed signaling pathway for this compound in warm sensation.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols when comparing wild-type (N2) animals with this compound loss-of-function mutants.

Table 1: Behavioral Response to Temperature Gradients

StrainCultivation Temp. (°C)Thermotaxis Index (TI)p-value
Wild-type (N2)200.85 ± 0.05< 0.01
This compound(lf)200.15 ± 0.08< 0.01
Wild-type (N2)250.88 ± 0.04< 0.01
This compound(lf)250.20 ± 0.07< 0.01

Thermotaxis Index (TI) is calculated as (A-B)/(A+B), where A is the number of worms on the warmer side of the gradient and B is the number of worms on the colder side relative to the cultivation temperature.

Table 2: ASG Neuron Calcium Transients in Response to a Warm Stimulus

StrainStimulusPeak ΔF/F₀Time to Peak (s)p-value
Wild-type (N2)20°C -> 25°C2.5 ± 0.315 ± 3< 0.001
This compound(lf)20°C -> 25°C0.2 ± 0.1N/A< 0.001

ΔF/F₀ represents the change in fluorescence intensity of a genetically encoded calcium indicator (e.g., GCaMP) in the ASG neuron.

Table 3: Electrophysiological Properties of ASG Neurons

StrainConditionInward Current (pA) at -60mVReversal Potential (mV)p-value
Wild-type (N2)25°C-50 ± 8+30 ± 5< 0.01
This compound(lf)25°C-5 ± 2N/A< 0.01

Experimental Protocols

The following diagram illustrates the general workflow for investigating this compound's role in thermosensation.

Experimental_Workflow cluster_Strains Strain Preparation cluster_Behavior Behavioral Analysis cluster_Imaging Functional Imaging cluster_Electro Electrophysiology WT Wild-type (N2) Thermotaxis Thermotaxis Assay WT->Thermotaxis Mutant This compound(lf) mutant Mutant->Thermotaxis Transgenic This compound rescue & ASG::GCaMP Calcium_Imaging Calcium Imaging of ASG Neurons Transgenic->Calcium_Imaging Patch_Clamp Whole-cell Patch Clamp of ASG Neurons Transgenic->Patch_Clamp Data_Analysis Data Analysis and Interpretation Thermotaxis->Data_Analysis Calcium_Imaging->Data_Analysis Patch_Clamp->Data_Analysis

Caption: Experimental workflow for studying this compound function.
Protocol 1: Thermotaxis Behavioral Assay

This assay assesses the ability of C. elegans to navigate towards a preferred temperature on a thermal gradient.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates (9 cm)

  • E. coli OP50 culture

  • Wild-type (N2) and this compound(lf) mutant worms

  • Temperature-controlled incubator

  • Custom-built thermal gradient stage or commercial system

Procedure:

  • Grow synchronized populations of wild-type and this compound(lf) worms at a constant cultivation temperature (e.g., 20°C or 25°C) on NGM plates seeded with OP50.

  • Establish a linear thermal gradient across a 9 cm NGM plate (e.g., 15°C to 25°C).

  • Wash young adult worms from their cultivation plates using S Basal buffer.

  • Place approximately 100-200 worms at the center of the thermal gradient plate.

  • Remove excess liquid carefully with a pipette.

  • Incubate the plate on the thermal gradient for 1 hour.

  • After 1 hour, count the number of worms on the warmer half and the colder half of the plate relative to their initial cultivation temperature.

  • Calculate the Thermotaxis Index (TI) as described in Table 1.

  • Repeat the experiment at least three times for each strain and condition.

Expected Outcome: Wild-type worms will migrate towards their cultivation temperature, resulting in a high positive TI. In contrast, this compound(lf) mutants are expected to show a significantly reduced TI, indicating a defect in thermosensation.[1]

Protocol 2: In Vivo Calcium Imaging of ASG Neurons

This protocol allows for the direct visualization of neuronal activity in the ASG neurons in response to temperature changes.

Materials:

  • Transgenic C. elegans expressing a genetically encoded calcium indicator (e.g., GCaMP6s) specifically in the ASG neurons (e.g., using an ASG-specific promoter like gpa-4).

  • Microfluidic device for worm immobilization or cyanoacrylate glue.

  • Fluorescence microscope with a temperature-controlled stage.

  • Image acquisition software (e.g., Micro-Manager).[2]

  • Image analysis software (e.g., ImageJ/Fiji).[2]

Procedure:

  • Prepare transgenic worms expressing GCaMP in ASG neurons in both wild-type and this compound(lf) backgrounds.

  • Immobilize a young adult worm in a microfluidic device or by gluing it to an agarose (B213101) pad.[3][4]

  • Mount the preparation on the temperature-controlled stage of the fluorescence microscope.

  • Acquire a baseline fluorescence signal from the ASG neuron soma at a starting temperature (e.g., 20°C).

  • Apply a controlled temperature stimulus, such as a ramp from 20°C to 25°C.

  • Record the fluorescence intensity of the ASG neuron throughout the temperature change at a high frame rate (e.g., 2-5 fps).

  • Analyze the image series to measure the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀).

  • Calculate the peak ΔF/F₀ and the time to peak for each worm.

  • Average the results from at least 10-15 worms per genotype.

Expected Outcome: In wild-type animals, a temperature increase should elicit a robust increase in GCaMP fluorescence in the ASG neurons.[1] This response is expected to be significantly diminished or absent in this compound(lf) mutants.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology of ASG Neurons

This technique provides a direct measure of the ion channel activity in ASG neurons in response to temperature.

Materials:

  • Dissection microscope.

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Temperature-controlled perfusion system.

  • Borosilicate glass capillaries for patch pipettes.

  • Extracellular and intracellular solutions.

  • Transgenic worms with fluorescently labeled ASG neurons (e.g., expressing GFP or mCherry) to facilitate identification.

Procedure:

  • Prepare transgenic worms expressing a fluorescent marker in the ASG neurons.

  • Immobilize an adult worm on a coverslip coated with cyanoacrylate glue.

  • Dissect the worm to expose the anterior ganglion containing the ASG neurons.[5]

  • Identify the ASG neuron soma using fluorescence microscopy.

  • Approach the neuron with a patch pipette filled with intracellular solution and form a gigaseal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a holding potential (e.g., -60 mV) and apply a temperature ramp using the perfusion system.

  • Record the resulting currents.

  • To determine the current-voltage relationship, apply voltage steps at different temperatures.

  • Analyze the data to determine the magnitude of the temperature-activated currents and their reversal potential.

Expected Outcome: ASG neurons from wild-type animals are expected to exhibit an inward current in response to a warming stimulus.[1] This current should be absent or significantly reduced in this compound(lf) mutants. The reversal potential of the current can provide insights into the ion selectivity of the this compound channel.

The methodologies outlined in this document provide a comprehensive framework for elucidating the role of the this compound ion channel in C. elegans temperature sensation. By combining behavioral, imaging, and electrophysiological approaches, researchers can gain a multi-level understanding of how this channel contributes to thermosensory transduction and subsequent behavioral responses. These protocols can be adapted for high-throughput screening of small molecules that modulate DEG/ENaC channel activity, offering a potential avenue for the development of novel therapeutics.

References

Application Notes and Protocols for Forward Genetic Screens to Identify deg-1 Interactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Forward genetic screens in the nematode Caenorhabditis elegans are a powerful, unbiased approach to identify genes involved in a specific biological process. This method is particularly well-suited for dissecting complex genetic pathways and identifying novel molecular interactors. The deg-1 gene in C. elegans encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) protein. Gain-of-function (gf) mutations in this compound, such as the u38 allele, lead to neurodegeneration in a specific set of neurons, providing a clear and scorable phenotype for a genetic screen.

A forward genetic screen designed to find interactors of this compound would typically involve mutagenizing a population of worms carrying a this compound(gf) allele and screening their progeny for suppression or enhancement of the degenerative phenotype. Suppressor mutations would identify genes whose inactivation can ameliorate the toxic effects of the mutant this compound protein. These genes could encode proteins that are part of the same channel complex, regulators of channel activity, or components of downstream pathways that mediate cell death. Conversely, enhancer mutations would identify genes whose inactivation exacerbates the phenotype, potentially revealing parallel pathways or compensatory mechanisms.

The identification of this compound interactors through this approach can provide valuable insights into the mechanisms of ion channel regulation, neurodegeneration, and mechanosensation. For drug development professionals, the identified genes and their products represent potential therapeutic targets for conditions involving aberrant ion channel activity and neuronal cell death.

Experimental Protocols

Protocol 1: Ethyl Methane Sulfonate (EMS) Mutagenesis of C. elegans

This protocol describes the chemical mutagenesis of C. elegans using EMS to induce random point mutations throughout the genome.

Materials:

  • C. elegans strain carrying a this compound(gf) allele (e.g., TU38 this compound(u38) X)

  • NGM (Nematode Growth Medium) plates seeded with E. coli OP50

  • M9 buffer

  • Ethyl Methane Sulfonate (EMS)

  • 1M NaOH

  • Microcentrifuge tubes

  • Rotating wheel

Procedure:

  • Synchronization of Worms: Grow a large population of the this compound(u38) strain on NGM plates. Collect gravid adults and perform bleach synchronization to obtain a synchronized population of L4 larvae.

  • Mutagenesis:

    • Wash the synchronized L4 worms off the plates with M9 buffer and collect them in a 15 mL conical tube.

    • Pellet the worms by centrifugation (1,500 rpm for 1 minute) and aspirate the supernatant.

    • Resuspend the worm pellet in 4 mL of M9 buffer.

    • Add 20 µL of EMS to the worm suspension (final concentration 50 mM). Caution: EMS is a potent carcinogen. Handle with appropriate safety precautions in a chemical fume hood.

    • Incubate the tube on a rotating wheel for 4 hours at 20°C.

  • Washing:

    • Pellet the mutagenized worms and aspirate the EMS-containing supernatant.

    • Wash the worms four times with 10 mL of M9 buffer to remove all traces of EMS.

  • Recovery:

    • After the final wash, resuspend the worms in a small volume of M9 buffer and plate them onto fresh NGM plates seeded with OP50. These are the P0 generation.

    • Allow the P0 worms to recover and lay eggs (F1 generation).

  • Decontamination: Decontaminate all liquid waste containing EMS by adding an equal volume of 1M NaOH.

Protocol 2: F2 Suppressor Screen for this compound(u38)

This protocol outlines the screening of the F2 generation for suppressors of the neurodegenerative phenotype caused by this compound(u38). The this compound(u38) allele causes a touch-insensitive phenotype at the tail due to the degeneration of specific sensory neurons.

Materials:

  • Progeny from EMS-mutagenized this compound(u38) worms (P0s and F1s)

  • NGM plates seeded with E. coli OP50

  • Worm pick

  • Stereomicroscope

Procedure:

  • F1 Generation:

    • After 24-48 hours, transfer individual F1 progeny from the P0 plates to their own fresh NGM plates. Aim to pick at least 5,000-10,000 F1s to ensure adequate screening of the genome.

  • F2 Generation and Screening:

    • Allow the F1 worms to self-fertilize and produce F2 progeny.

    • Screen the F2 generation for suppression of the touch-insensitive phenotype. This can be done by gently touching the worms at their tail with a fine hair or platinum wire pick. Wild-type worms will respond by moving forward, while this compound(u38) mutants are typically unresponsive.

    • Look for F2 animals that consistently respond to tail touch, indicating a potential suppression of the neurodegenerative phenotype.

  • Isolation of Suppressor Mutants:

    • Isolate any F2 individuals that show a suppressed phenotype onto a fresh NGM plate.

    • Allow the isolated F2 to self-fertilize and produce progeny.

    • Confirm that the suppressed phenotype is heritable in the F3 generation.

  • Backcrossing:

    • To remove any unlinked background mutations, backcross the confirmed suppressor mutant strain with the original this compound(u38) parental strain.

    • This is typically done by mating mutant hermaphrodites with parental males.

    • In the F2 generation of the cross, select for the suppressed phenotype again.

    • Repeat the backcrossing procedure at least three to four times.

Protocol 3: Mapping and Identification of Suppressor Mutations

Once a suppressor mutant has been isolated and backcrossed, the next step is to identify the causative mutation.

Materials:

  • Backcrossed suppressor mutant strain

  • A polymorphic C. elegans strain (e.g., CB4856, Hawaiian)

  • NGM plates

  • DNA extraction reagents

  • PCR reagents

  • Whole-genome sequencing services

Procedure:

  • Genetic Mapping:

    • Cross the suppressor mutant with the polymorphic CB4856 strain.

    • Isolate F2 progeny that display the suppressed phenotype.

    • Perform single-nucleotide polymorphism (SNP) mapping to link the suppressor mutation to a specific chromosomal region.

  • Whole-Genome Sequencing:

    • Extract genomic DNA from the backcrossed suppressor mutant strain.

    • Perform whole-genome sequencing.

    • Compare the sequence of the mutant to the parental this compound(u38) strain to identify unique mutations within the mapped chromosomal region.

  • Identification of the Causal Gene:

    • Analyze the identified mutations to find candidate genes. Look for non-synonymous mutations, nonsense mutations, or mutations in splice sites.

    • Confirm the identity of the suppressor gene through rescue experiments (e.g., by introducing a wild-type copy of the candidate gene into the mutant background) or by generating a new allele of the candidate gene using CRISPR/Cas9 to see if it recapitulates the suppressor phenotype.

Data Presentation

Quantitative data from a forward genetic screen for this compound interactors can be summarized in tables for clear comparison.

Table 1: Summary of Isolated Suppressor Mutants of this compound(u38)

Mutant AlleleNumber of Times IsolatedPhenotypic Strength of Suppression (Touch Response %)Linkage Group
sup-A(ax1)385 ± 5%I
sup-B(ax2)270 ± 8%II
sup-C(ax3)595 ± 3%III
sup-D(ax4)160 ± 10%X

Phenotypic strength is represented as the percentage of F2 animals exhibiting a positive response to tail touch (mean ± SD).

Table 2: Identification and Functional Classification of Suppressor Genes

Suppressor GeneCausal MutationPredicted Protein FunctionHomology to Human Genes
sup-AG45E missenseAuxiliary ion channel subunitCHN-1
sup-BR102* nonsenseUbiquitin ligaseUBE3A
sup-CSplice donor site mutationChaperone proteinHSP90
sup-DDeletionUnknown-

Visualizations

Signaling Pathway Diagram

DEG1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DEG1 This compound(gf) supA sup-A DEG1->supA interacts with DownstreamEffector Downstream Effector DEG1->DownstreamEffector activates Proteasome Proteasome DEG1->Proteasome supB sup-B (E3 Ligase) supB->DEG1 ubiquitinates for degradation supC sup-C (Chaperone) supC->DEG1 stabilizes Neurodegeneration Neurodegeneration DownstreamEffector->Neurodegeneration leads to Forward_Genetic_Screen_Workflow start Start: this compound(u38) strain mutagenesis EMS Mutagenesis (P0) start->mutagenesis f1_isolation Isolate F1 Progeny mutagenesis->f1_isolation f2_screen Screen F2 for Suppressors (Restored Touch Sensation) f1_isolation->f2_screen isolate_mutants Isolate Suppressor Mutants f2_screen->isolate_mutants backcross Backcross to Parental Strain (3-4x) isolate_mutants->backcross mapping Genetic Mapping (SNP) backcross->mapping sequencing Whole Genome Sequencing mapping->sequencing identification Identify Causal Mutation sequencing->identification end End: Identified this compound Interactor identification->end

Application Note: Quantitative Measurement of deg-1 Transcript Levels in C. elegans using Real-Time PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The deg-1 gene in Caenorhabditis elegans encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) protein.[1][2] These channels are crucial for mechanosensation and have been implicated in processes such as touch sensitivity and cold tolerance.[1][3] Specifically, this compound is expressed in sensory neurons, including the ASG neurons, where it functions as a mechanoreceptor involved in sensing temperature changes, which in turn influences downstream neural circuits to regulate cold tolerance.[4][5][6] Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting the importance of its regulated expression.[7] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal technique to study the regulation of this compound transcription in response to various genetic, environmental, or pharmacological perturbations.[8] This application note provides a detailed protocol for the measurement of this compound transcript levels in C. elegans using a two-step RT-qPCR approach.

Data Presentation

Table 1: Primer Sequences for qPCR

Gene TargetPrimer NameSequence (5' -> 3')Amplicon Size (bp)
This compounddeg-1_FwdGCTACAACTGCCGCAACTAT100-150
deg-1_RevTGGAGCAGTTGTAGTCGATG
Reference Gene 1act-1_FwdCCAGGAATTGCTGATCGTATGCAGAA100-150
(act-1)act-1_RevTGGAGAGGGAAGCGAGGATAGA
Reference Gene 2pmp-3_FwdGTTCCCGTGTTCATCACTCATG100-150
(pmp-3)pmp-3_RevACACCGTCGAGAAGCTGTAGA

Table 2: Example qPCR Experimental Layout (96-well plate)

WellSample NameGene Target
A1-A3Wild-Type (N2) - ControlThis compound
B1-B3Wild-Type (N2) - TreatedThis compound
C1-C3mutant-x - ControlThis compound
D1-D3mutant-x - TreatedThis compound
E1-E3Wild-Type (N2) - Controlact-1
F1-F3Wild-Type (N2) - Treatedact-1
G1-G3mutant-x - Controlact-1
H1-H3mutant-x - Treatedact-1
.........
A10-A12NTC (No Template Control)This compound
B10-B12NTC (No Template Control)act-1
C10-C12NRT (No Reverse Transcriptase)This compound

Table 3: Sample Quantitative Data and Analysis

Sample GroupBiological ReplicateGene TargetCq (Mean ± SD)ΔCq (Mean)ΔΔCqFold Change (2-ΔΔCq)
Wild-Type (N2) - Control 1This compound22.5 ± 0.22.401.0
act-120.1 ± 0.1
2This compound22.7 ± 0.12.5
act-120.2 ± 0.2
3This compound22.6 ± 0.32.5
act-120.1 ± 0.1
Wild-Type (N2) - Treated 1This compound24.8 ± 0.24.62.150.22
act-120.2 ± 0.1
2This compound25.1 ± 0.34.8
act-120.3 ± 0.2
3This compound24.9 ± 0.14.7
act-120.2 ± 0.2

Mandatory Visualization

deg1_signaling_pathway cluster_stimulus Environmental Stimuli cluster_neuron ASG Sensory Neuron cluster_downstream Downstream Neural Circuit Mechanical_Force Mechanical Force (e.g., Touch) DEG1_Channel This compound Channel (DEG/ENaC) Mechanical_Force->DEG1_Channel Activates Temperature_Change Temperature Change Temperature_Change->DEG1_Channel Activates Ion_Influx Na+ Influx DEG1_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Imaging Ca2+ Increase Depolarization->Ca_Imaging AIN_AVJ AIN / AVJ Interneurons Ca_Imaging->AIN_AVJ Signal Transmission Behavioral_Response Cold Tolerance Regulation AIN_AVJ->Behavioral_Response

Caption: this compound signaling pathway in C. elegans mechanosensation.

qpcr_workflow Start Start Worm_Culture 1. C. elegans Culture and Synchronization Start->Worm_Culture RNA_Extraction 2. Total RNA Extraction (Trizol Method) Worm_Culture->RNA_Extraction RNA_QC 3. RNA Quality & Quantity (Spectrophotometry) RNA_Extraction->RNA_QC cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis High-quality RNA qPCR_Setup 5. qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 6. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (ΔΔCq Method) qPCR_Run->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for qPCR analysis of this compound transcripts.

Experimental Protocols

Protocol 1: C. elegans RNA Extraction

This protocol is adapted from established methods for total RNA extraction from C. elegans.[3][9][10]

Materials:

  • Synchronized population of C. elegans

  • M9 buffer

  • TRIzol® reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Liquid nitrogen

  • Microcentrifuge tubes (RNase-free)

  • Refrigerated microcentrifuge

Procedure:

  • Harvest synchronized worms from NGM plates by washing with M9 buffer.

  • Wash the worm pellet 2-3 times with M9 buffer to remove bacteria, pelleting the worms by centrifugation at 500 x g for 1 minute between washes.

  • After the final wash, remove as much supernatant as possible and add 1 mL of TRIzol® reagent to the worm pellet.

  • Flash-freeze the sample by immersing the tube in liquid nitrogen.

  • Thaw the sample at 37°C. Repeat the freeze-thaw cycle 4 more times to ensure efficient lysis of the tough worm cuticle.[9]

  • Incubate the homogenate for 5 minutes at room temperature.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~2.0 is considered pure.

  • Optional but Recommended: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Store the RNA at -80°C.

Protocol 2: Two-Step RT-qPCR for this compound Transcript Quantification

This protocol involves two main steps: reverse transcription of RNA to complementary DNA (cDNA), followed by qPCR amplification.

Part A: Reverse Transcription (cDNA Synthesis)

Materials:

  • Total RNA (1 µg)

  • Reverse transcriptase kit (e.g., SuperScript™ III)

  • Oligo(dT) and/or random hexamer primers

  • dNTPs

  • RNase inhibitor

  • Thermocycler

Procedure:

  • In an RNase-free tube, combine 1 µg of total RNA, primers (oligo(dT) and/or random hexamers), and dNTPs. Add RNase-free water to the final volume specified by your reverse transcriptase kit.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Add the master mix to the RNA-primer mix.

  • Perform cDNA synthesis using the thermocycler program recommended by the kit manufacturer (e.g., 50°C for 50 minutes, followed by 85°C for 5 minutes to inactivate the enzyme).[11]

  • The resulting cDNA can be stored at -20°C.

Part B: Quantitative PCR (qPCR)

Materials:

  • cDNA template

  • SYBR Green qPCR master mix (2X)

  • Forward and reverse primers for this compound and reference gene(s) (10 µM stock)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR instrument

Procedure:

  • Thaw cDNA, primers, and SYBR Green master mix on ice.

  • Prepare a reaction master mix for each gene target. For a single 20 µL reaction, combine:

    • 10 µL 2X SYBR Green Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 4 µL Nuclease-free water

  • Aliquot 15 µL of the master mix into the appropriate wells of a qPCR plate.

  • Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.

  • Include no-template controls (NTC) for each primer set, using nuclease-free water instead of cDNA.

  • Include no-reverse-transcriptase (NRT) controls from the cDNA synthesis step to check for genomic DNA contamination.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set up the thermocycler program:

    • Initial Denaturation: 95°C for 2-10 minutes (as per master mix instructions)

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Run the qPCR program.

Protocol 3: Data Analysis using the ΔΔCq Method

The relative quantification of this compound expression can be calculated using the comparative Cq (ΔΔCq) method.[5][12]

Procedure:

  • Obtain Cq Values: Collect the raw Cq (quantification cycle) values for both the target gene (this compound) and the reference gene (act-1) for all samples.

  • Normalization to Reference Gene (ΔCq): For each sample, calculate the ΔCq by subtracting the Cq of the reference gene from the Cq of the target gene.

    • ΔCq = Cq(this compound) - Cq(act-1)

  • Normalization to Control Group (ΔΔCq): Select one experimental group as the calibrator (e.g., Wild-Type Control). Calculate the average ΔCq for this calibrator group. Then, calculate the ΔΔCq for each sample by subtracting the average ΔCq of the calibrator group from the ΔCq of the sample.

    • ΔΔCq = ΔCq(sample) - ΔCq(calibrator_avg)

  • Calculate Fold Change: The fold change in gene expression relative to the calibrator group is calculated as 2-ΔΔCq.[12]

    • A value of 1 indicates no change, >1 indicates upregulation, and <1 indicates downregulation.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) on the ΔCq values to determine the significance of expression changes between groups.

References

Application Notes and Protocols for Optogenetic Manipulation of DEG-1 Expressing Neurons in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The degenerin (DEG)/epithelial sodium channel (ENaC) family member, DEG-1, is a mechanosensitive ion channel subunit expressed in a subset of sensory neurons in the nematode Caenorhabditis elegans. These neurons, including the amphid sensory neurons ASK and ASG, are implicated in various sensory behaviors such as chemotaxis and nociception.[1] Optogenetics, a technique that uses light to control the activity of genetically modified neurons, provides a powerful tool for dissecting the function of these specific neurons and their role in neural circuits with high spatiotemporal precision.[2][3][4][5]

These application notes provide detailed protocols for the optogenetic manipulation of this compound expressing neurons in C. elegans, focusing on experimental design, behavioral assays, and data interpretation.

Data Presentation

Table 1: Optogenetic Actuators for Neuronal Activation and Inhibition
Optogenetic ToolTypeWavelength (nm) for Activation/InhibitionIon ConductanceTypical Application
Channelrhodopsin-2 (ChR2) Cation Channel~470 (Blue)Na+, K+, Ca2+, H+Neuronal Depolarization/Activation
Halorhodopsin (NpHR) Chloride Pump~580 (Yellow/Orange)Cl-Neuronal Hyperpolarization/Inhibition
Archaerhodopsin (ArchT) Proton Pump~560 (Green/Yellow)H+Neuronal Hyperpolarization/Inhibition
Table 2: Representative Promoters for Expression in this compound Positive Neurons
PromoterNeuronal ExpressionKnown Functions of Labeled NeuronsReference
sra-9p Primarily ASKChemotaxis to lysine, acid avoidance[6]
srg-8p Primarily ASKPheromone sensation, local search behavior
gpa-11p ASH, ADLNociception, aversive responses[6][7]

Note: While this compound is expressed in ASG, specific and exclusive promoters for ASG are less characterized. Broader sensory neuron promoters may be used, followed by targeted illumination.

Table 3: Quantifiable Behavioral Outcomes of Optogenetic Manipulation of ASK Neurons
Behavioral AssayOptogenetic ManipulationExpected PhenotypeQuantifiable Metric
Chemotaxis to L-lysine Activation of ASK (e.g., with ChR2)Attraction to a point source of blue light in the absence of lysineChemotaxis Index (CI)
Acid Avoidance Activation of ASK (e.g., with ChR2)Reversal or turning behavior upon blue light illumination in a neutral pH environmentFrequency of reversals/turns per minute
Calcium Imaging Activation of ASK (e.g., with ChR2)Increase in intracellular Ca2+ levels upon blue light stimulationChange in GCaMP fluorescence intensity (ΔF/F)

Experimental Protocols

Protocol 1: Generation of Transgenic C. elegans for Optogenetics in this compound Neurons

Objective: To create transgenic worms expressing an optogenetic actuator (e.g., ChR2) specifically in this compound expressing neurons.

Materials:

  • C. elegans N2 (wild-type) strain

  • DNA plasmid containing the desired promoter (e.g., Psra-9) fused to the optogenetic tool (e.g., ChR2::YFP)

  • Co-injection marker plasmid (e.g., Pmyo-2::mCherry or Prol-6(su1006))

  • Microinjection setup

  • Nematode Growth Medium (NGM) plates seeded with OP50 E. coli

Methodology:

  • Plasmid Preparation: Prepare a DNA injection mix containing the experimental plasmid (e.g., Psra-9::ChR2::YFP) at 25-50 ng/µl and a co-injection marker at 2.5-10 ng/µl.

  • Microinjection: Inject the DNA mix into the gonad of young adult C. elegans hermaphrodites.

  • Screening: Screen the F1 progeny for the expression of the co-injection marker (e.g., red fluorescence in the pharynx for Pmyo-2::mCherry or a rolling phenotype for rol-6).

  • Verification: Confirm the expression of the optogenetic construct in the target neurons (e.g., ASK neurons) by observing the fluorescent reporter (e.g., YFP) under a fluorescence microscope.

  • Strain Maintenance: Establish stable transgenic lines from the confirmed F2 progeny.

Protocol 2: All-trans-retinal (ATR) Supplementation

Objective: To provide the necessary cofactor for the function of channelrhodopsins and halorhodopsins.

Materials:

  • Transgenic C. elegans

  • NGM plates

  • OP50 E. coli culture

  • All-trans-retinal (ATR) stock solution (100 mM in ethanol)

Methodology:

  • Seeding Plates: Add ATR to a liquid culture of OP50 E. coli to a final concentration of 0.2-0.4 mM.

  • Plate Preparation: Seed NGM plates with the ATR-supplemented OP50 bacteria. It is crucial to perform this step in a dark environment as ATR is light-sensitive.

  • Culturing Worms: Grow the transgenic worms on the ATR-supplemented plates for at least one generation before conducting behavioral experiments. Control animals should be grown on plates seeded with OP50 containing the same concentration of ethanol (B145695) but no ATR.

Protocol 3: Optogenetic Activation and Behavioral Assay (Chemotaxis)

Objective: To assess the behavioral consequences of optogenetically activating this compound expressing neurons.

Materials:

  • ATR-treated transgenic worms (e.g., sra-9p::ChR2::YFP)

  • Control worms (ATR-treated wild-type or transgenic worms without ATR)

  • Chemotaxis assay plates (e.g., 9 cm Petri dish with a defined agar (B569324) medium)

  • Blue light source (e.g., LED with a wavelength of ~470 nm)

  • Worm tracking system or manual scoring setup

Methodology:

  • Assay Plate Preparation: Prepare chemotaxis assay plates. Mark two opposite points on the bottom of the plate as "Test" and "Control".

  • Worm Preparation: Wash young adult worms off the culture plates with M9 buffer and place them at the center of the chemotaxis plate.

  • Optogenetic Stimulation: Illuminate the "Test" spot with blue light. The "Control" spot should remain un-illuminated.

  • Behavioral Observation: Allow the worms to move freely on the plate for a defined period (e.g., 60 minutes).

  • Data Collection: Count the number of worms at the "Test" spot, the "Control" spot, and those that remain in the central region.

  • Analysis: Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms at Test - Number of worms at Control) / Total number of worms

Protocol 4: Calcium Imaging of Optogenetically Stimulated Neurons

Objective: To directly measure the neuronal response to optogenetic stimulation.

Materials:

  • Transgenic worms co-expressing an optogenetic actuator and a calcium indicator (e.g., Psra-9::ChR2 and Psra-9::GCaMP)

  • ATR-treated worms

  • Microfluidic device for worm immobilization or agar pads with a paralyzing agent (e.g., levamisole)

  • Fluorescence microscope with a camera and appropriate filter sets for GCaMP and the optogenetic tool's fluorescent tag

  • Light source for optogenetic stimulation

Methodology:

  • Worm Immobilization: Mount the worms in a microfluidic device or on an agar pad.

  • Baseline Imaging: Record the baseline GCaMP fluorescence in the target neuron (e.g., ASK) for a set period.

  • Optogenetic Stimulation: Deliver a pulse of blue light to activate ChR2.

  • Response Imaging: Record the change in GCaMP fluorescence during and after the light stimulation.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F) to measure the calcium transient. ΔF/F = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Visualization of Pathways and Workflows

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Transgenesis 1. Generate Transgenic Worms (e.g., Psra-9::ChR2::YFP) ATR 2. All-trans-retinal (ATR) Supplementation Transgenesis->ATR Behavior 3a. Behavioral Assay (e.g., Chemotaxis) ATR->Behavior Imaging 3b. Calcium Imaging (GCaMP) ATR->Imaging Data_Behavior 4a. Quantify Behavior (Chemotaxis Index) Behavior->Data_Behavior Data_Imaging 4b. Quantify Neuronal Activity (ΔF/F) Imaging->Data_Imaging

Caption: Experimental workflow for optogenetic manipulation of this compound expressing neurons.

Signaling_Pathway cluster_stimulus Optogenetic Stimulus cluster_neuron This compound Expressing Neuron (e.g., ASK) cluster_downstream Downstream Circuit & Behavior Light Blue Light (~470 nm) ChR2 Channelrhodopsin-2 (ChR2) Activation Light->ChR2 Photon Absorption Depolarization Membrane Depolarization ChR2->Depolarization Cation Influx Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Voltage-gated Ca2+ channel opening Neurotransmitter Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter Interneuron Postsynaptic Interneuron Activation/Inhibition Neurotransmitter->Interneuron Behavior_Out Behavioral Output (e.g., Reversal, Turn) Interneuron->Behavior_Out

Caption: Inferred signaling pathway for optogenetic activation of a this compound expressing neuron.

References

Troubleshooting & Optimization

troubleshooting C. elegans behavioral assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in common C. elegans behavioral assays. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.

I. General Assay Variability: FAQs

Q1: My results are highly variable between experiments, even when I follow the same protocol. What are the common sources of variability?

A1: Variability in C. elegans behavioral assays can stem from a multitude of factors, often subtle, that can influence the worms' physiology and behavior. Key areas to investigate include:

  • Environmental Factors: Minor fluctuations in temperature, humidity, and even light can significantly impact behavior.[1] C. elegans are sensitive to the temperature at which they are cultured and assayed.[2][3][4] The age and hydration level of agar (B569324) plates can also affect locomotion.[1]

  • Genetic Background: Ensure that the genetic background of your worm strains and the bacterial food source are consistent.[1] Spontaneous mutations in either can lead to altered phenotypes.

  • Dietary Consistency: The type and preparation of the bacterial food source (e.g., E. coli OP50) can influence various traits.[1] The thickness of the bacterial lawn and the presence of any contaminants are also important variables.

  • Worm Synchronization and Handling: The age of the worms is a critical factor. Ensure your synchronization method is effective and that you are using worms at a consistent developmental stage. Handling procedures, such as the method of transfer, can also induce stress and affect behavior.

  • Assay Plate Preparation: The composition and volume of the assay media (e.g., NGM) must be consistent.[5][6] Variations in agar concentration can alter the physical properties of the surface, affecting locomotion.

II. Chemotaxis Assay Troubleshooting

Q2: My chemotaxis index is inconsistent or close to zero for a known attractant.

A2: A low or variable chemotaxis index can be due to several factors related to the assay setup, the worms, or the chemical stimulus.

  • Check Worm Health and Age: Ensure you are using healthy, well-fed, and age-synchronized young adult worms. Starvation or stress can alter chemotactic responses.

  • Verify Chemical Concentration and Volatility: The concentration of the attractant or repellent is crucial. Prepare fresh dilutions of your test compounds for each experiment. For volatile substances, ensure the assay is performed promptly after applying the chemical to the plate.

  • Assay Plate Conditions: The agar surface should be smooth and have a consistent moisture level. Dry plates can impede worm movement. Ensure there are no competing odors in the experimental area.

  • Sodium Azide (B81097) Application: If using sodium azide to paralyze worms at the target, ensure it is applied correctly and has not diffused across the plate, which could affect worm behavior before they reach the target.[7]

Experimental Protocol: Chemotaxis Assay

This protocol is a standard method for assessing chemotaxis to a volatile attractant.

  • Plate Preparation:

    • Use 60 mm petri plates containing Nematode Growth Medium (NGM).

    • Divide the bottom of the plate into four quadrants with a marker.

    • In two opposing quadrants, mark a spot for the "Test" compound and in the other two, a spot for the "Control."[8]

    • At the center of the plate, draw a small circle (e.g., 1 cm diameter) where the worms will be placed.

  • Worm Preparation:

    • Use a synchronized population of young adult worms.

    • Wash the worms off a culture plate with M9 buffer to remove bacteria.

    • Centrifuge the worm suspension gently and resuspend the pellet in M9 buffer. Repeat the wash step three times.

    • After the final wash, resuspend the worms in a small volume of M9 to achieve a concentration of approximately 100-200 worms per 5 µL.

  • Assay Execution:

    • At the "Test" spots, apply a small volume (e.g., 1 µL) of the attractant diluted in a solvent (e.g., ethanol).

    • At the "Control" spots, apply the same volume of the solvent alone.

    • Optionally, a paralytic agent like sodium azide (e.g., 1 µL of 0.5 M) can be added to both "Test" and "Control" spots to capture the worms as they arrive.[7]

    • Carefully place a 5 µL drop of the washed worm suspension in the center circle.

    • Wick away excess liquid from the worm drop with the edge of a tissue to allow the worms to move freely.

    • Place the lid on the plate and leave it undisturbed at a constant temperature (e.g., 20°C) for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Count the number of worms in the "Test" quadrants (Ntest) and the "Control" quadrants (Ncontrol).

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Ntest - Ncontrol) / (Ntest + Ncontrol)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Data Presentation: Factors Influencing Chemotaxis
FactorCondition 1Chemotaxis Index (CI)Condition 2Chemotaxis Index (CI)Reference
Temperature Pre-exposure to 20°C (Control)~0.4Pre-exposure to 30°C (Immediate)Increased CI[2][3]
Temperature Pre-exposure to 30°C (after 30 min recovery)Negative CI--[2][3]

Diagram: Chemotaxis Assay Workflow

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate Prep Prepare Assay Plate Apply Chemicals Apply Attractant and Control Plate Prep->Apply Chemicals Worm Prep Synchronize and Wash Worms Place Worms Place Worms at Origin Worm Prep->Place Worms Incubate Incubate at Constant Temperature Place Worms->Incubate Count Worms Count Worms in Quadrants Incubate->Count Worms Calculate CI Calculate Chemotaxis Index Count Worms->Calculate CI

Caption: Workflow for a standard C. elegans chemotaxis assay.

III. Thrashing Assay Troubleshooting

Q3: The thrashing rate of my worms is highly variable, even within the same experimental group.

A3: High variability in thrashing assays often points to subtle inconsistencies in the experimental setup or worm handling.

  • Acclimation Time: Ensure worms have a consistent acclimation period (e.g., 1 minute) in the liquid before you start counting.[9] This allows them to adjust to the new environment.

  • Liquid Volume and Well Size: The volume of liquid and the dimensions of the well can affect thrashing behavior. Use a consistent volume and well size for all experiments.

  • Worm Transfer: Be gentle when transferring worms. Excess bacteria carried over with the worm can alter the viscosity of the liquid and affect movement.[10] A common practice is to move the worm to a bacteria-free plate before transferring it to the liquid.[9][11]

  • Temperature Control: Perform the assay at a controlled temperature, as thrashing rate is temperature-dependent.[12]

Experimental Protocol: Thrashing Assay

This protocol outlines a manual method for quantifying thrashing behavior.

  • Preparation:

    • Prepare a multi-well plate (e.g., 96-well) with a consistent volume of M9 buffer in each well (e.g., 100 µL).

    • Have a separate NGM plate without a bacterial lawn for cleaning the worms.

  • Worm Transfer:

    • Using a worm pick, select a single young adult worm from your culture plate.

    • Briefly place the worm on the clean NGM plate to allow it to crawl and remove excess bacteria.

    • Gently pick the cleaned worm and place it into a well containing M9 buffer.

  • Acclimation and Counting:

    • Allow the worm to acclimate to the liquid for a set period (e.g., 1 minute).

    • Using a dissecting microscope, count the number of body bends for 1 minute. A thrash is defined as a complete change in the direction of bending at the mid-body.[9][12]

  • Data Collection:

    • Record the number of thrashes for each individual worm.

    • Repeat for a sufficient number of worms per experimental condition (e.g., at least 10-15 worms).[12]

Data Presentation: Factors Influencing Thrashing Rate
FactorConditionAverage Thrashes per MinuteReference
Temperature 15°CLower[12]
Temperature 20°CModerate[12]
Temperature 25°CHigher[12]

Diagram: Thrashing Assay Troubleshooting Logic

Thrashing_Troubleshooting Start High Thrashing Variability CheckAcclimation Consistent Acclimation Time? Start->CheckAcclimation CheckLiquid Consistent Liquid Volume/Well Size? CheckAcclimation->CheckLiquid Yes Solution Standardize Protocol Element CheckAcclimation->Solution No CheckTransfer Gentle Worm Transfer? (minimized bacteria) CheckLiquid->CheckTransfer Yes CheckLiquid->Solution No CheckTemp Controlled Temperature? CheckTransfer->CheckTemp Yes CheckTransfer->Solution No CheckTemp->Solution No

Caption: Troubleshooting flowchart for thrashing assay variability.

IV. Lifespan Assay Troubleshooting

Q4: My lifespan curves are inconsistent, or I'm seeing premature death in my control worms.

A4: Lifespan assays are long-term experiments, making them susceptible to a range of issues that can affect their outcome.

  • Contamination: Bacterial or fungal contamination on the plates can be pathogenic to the worms and shorten their lifespan. Maintain sterile techniques throughout the experiment.

  • Worm Desiccation or Starvation: Ensure worms are transferred to fresh plates before the bacterial lawn is depleted or the agar dries out.[13]

  • Progeny Overgrowth: If not using a sterilizing agent like FUDR, it is critical to transfer the adult worms to new plates regularly to separate them from their progeny.

  • FUDR Issues: If using FUDR to prevent progeny, ensure it is used at the correct concentration and introduced at the appropriate time (e.g., L4 stage or day 1 of adulthood).[14][15] Incorrect timing or concentration can cause adverse effects like vulval protrusions.

Experimental Protocol: Lifespan Assay

This protocol describes a standard lifespan assay on solid media.

  • Synchronization:

    • Obtain a synchronized population of L1 larvae by allowing gravid adults to lay eggs on a plate for a few hours and then removing the adults.

    • Allow the eggs to hatch and develop to the L4 stage.

  • Assay Setup:

    • Transfer a set number of L4 worms (e.g., 25-30) to fresh NGM plates seeded with E. coli OP50.[15] These plates may contain FUDR to inhibit progeny development.[14][15]

    • Set up multiple replicate plates for each condition.

    • Incubate the plates at a constant temperature (e.g., 20°C).[13][14]

  • Monitoring and Scoring:

    • Starting from day 1 of adulthood, score the worms every 1-2 days.[13]

    • A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

    • Censor worms that crawl off the plate, burrow into the agar, or die from internal hatching ("bagging").

    • Transfer the surviving worms to fresh plates as needed (typically every few days) to prevent starvation and contamination.

  • Data Analysis:

    • Record the number of live, dead, and censored worms at each time point.

    • Generate survival curves and perform statistical analysis (e.g., Log-rank test) to compare lifespans between different conditions.

Data Presentation: Factors Influencing Lifespan
FactorConditionEffect on LifespanReference
Temperature 15°CIncreased[13]
Temperature 20°CBaseline[13]
Temperature 25°CDecreased[13]
Diet Caloric RestrictionIncreased[13]

Diagram: Lifespan Assay Decision Tree

Lifespan_Troubleshooting Start Inconsistent Lifespan Results CheckContamination Check for Plate Contamination Start->CheckContamination CheckFood Is Bacterial Lawn Depleted? CheckContamination->CheckFood No SolutionContamination Improve Sterile Technique CheckContamination->SolutionContamination Yes CheckProgeny Are Progeny Overgrowing? CheckFood->CheckProgeny No SolutionTransfer Transfer Worms to Fresh Plates More Frequently CheckFood->SolutionTransfer Yes CheckFUDR Using FUDR Correctly? CheckProgeny->CheckFUDR No CheckProgeny->SolutionTransfer Yes SolutionFUDR Optimize FUDR Concentration and Timing CheckFUDR->SolutionFUDR No

Caption: Decision tree for troubleshooting lifespan assay variability.

References

Technical Support Center: Optimizing deg-1 RNAi Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reliability of deg-1 RNAi knockdown experiments in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene in C. elegans?

A1: The this compound gene in Caenorhabditis elegans encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). These channels are implicated in sensory functions, including mechanosensation and chemosensation. This compound is expressed in specific sensory neurons and is involved in processes like touch sensitivity and avoidance behaviors.

Q2: What is the most common method for inducing this compound RNAi in C. elegans?

A2: The most common and convenient method for inducing RNAi against this compound in C. elegans is through feeding. This involves feeding the worms E. coli engineered to express double-stranded RNA (dsRNA) corresponding to the this compound gene sequence. Other methods like microinjection of dsRNA can also be used but are more labor-intensive.[1][2]

Q3: How long does it typically take to observe a this compound knockdown phenotype after initiating RNAi by feeding?

A3: The time to observe a phenotype can vary depending on the specific experimental conditions and the stability of the this compound protein. Generally, you can expect to see effects on the F1 progeny of the treated worms.[3] For mRNA level knockdown, significant reduction can often be detected within 24 to 72 hours of feeding.[3] However, protein depletion may take longer.[3] It is recommended to assess knockdown at multiple time points to determine the optimal duration for your specific experiment.[3]

Q4: How can I quantify the efficiency of my this compound knockdown?

Q5: Are there potential off-target effects associated with this compound RNAi?

A5: Yes, off-target effects are a potential concern in any RNAi experiment.[4] This can occur if the this compound dsRNA sequence shares significant homology with other genes. To minimize this risk, it is essential to use a dsRNA sequence that is unique to this compound. Computational tools can be used to screen for potential off-target sequences before designing your RNAi construct.[5] If off-target effects are suspected, using a second, non-overlapping dsRNA targeting a different region of the this compound gene can help validate the observed phenotype.

Troubleshooting Guides

This section addresses common issues encountered during this compound RNAi experiments and provides actionable solutions.

Problem Possible Cause(s) Troubleshooting Steps
No or low this compound knockdown efficiency 1. Inefficient dsRNA expression: The E. coli feeding strain may not be producing enough this compound dsRNA. 2. Degradation of dsRNA: The dsRNA may be degraded on the plates or within the worms. 3. Ineffective RNAi machinery in worms: The C. elegans strain used might have a compromised RNAi pathway. 4. Suboptimal dsRNA sequence: The chosen this compound sequence may not be effective at inducing silencing.1. Optimize IPTG concentration: Titrate the IPTG concentration (0.1 mM to 2 mM) in your NGM plates to find the optimal level for dsRNA induction.[6][7] A common starting point is 1 mM.[7] 2. Use fresh plates: Prepare RNAi plates fresh and use them within a week for optimal results. 3. Use an RNAi-sensitive strain: If possible, use an RNAi-hypersensitive strain like rrf-3(pk1426) to enhance the knockdown effect, especially for neuronal genes. 4. Design and test new dsRNA constructs: Select a different region of the this compound gene to target and ensure it has no significant homology to other genes.
High variability in knockdown efficiency between experiments 1. Inconsistent bacterial culture: The density and growth phase of the bacterial lawn can affect dsRNA intake. 2. Variable worm synchronization: If worms are not at the same developmental stage, their susceptibility to RNAi can differ. 3. Temperature fluctuations: Incubation temperature can influence both bacterial growth and the RNAi process in worms.1. Standardize bacterial seeding: Ensure a consistent volume and density of bacterial culture is seeded on each plate. Allow the lawn to grow uniformly before adding worms. 2. Synchronize worm populations: Use methods like bleaching to obtain a tightly synchronized population of L1 larvae to start your experiment. 3. Maintain a constant temperature: Incubate plates at a consistent temperature (e.g., 20°C) throughout the experiment.
Unexpected or inconsistent phenotype 1. Off-target effects: The dsRNA may be silencing other genes in addition to this compound. 2. Genetic background of the worm strain: The observed phenotype could be influenced by other mutations in the strain. 3. Environmental stressors: Factors like contamination or drying of plates can affect worm health and behavior.1. Validate with a second dsRNA: Use a non-overlapping dsRNA targeting this compound to see if it recapitulates the phenotype. 2. Perform rescue experiments: Express a this compound cDNA that is resistant to your RNAi construct in the treated worms to see if it rescues the phenotype. 3. Use a control vector: Always include a control group of worms fed with bacteria carrying an empty vector (e.g., L4440). 4. Maintain healthy cultures: Regularly check for and discard any contaminated plates. Ensure proper humidity to prevent plates from drying out.
Difficulty quantifying knockdown with qRT-PCR 1. Poor RNA quality: RNA may be degraded during extraction. 2. Inefficient cDNA synthesis: The reverse transcription step may be suboptimal. 3. Non-specific primer amplification: Primers may be amplifying other transcripts in addition to this compound.1. Use a robust RNA extraction protocol: Ensure all reagents are RNase-free and work quickly on ice. Assess RNA integrity using gel electrophoresis. 2. Optimize reverse transcription: Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Validate primers: Test primer specificity by running a melt curve analysis and checking the PCR product on an agarose (B213101) gel. Ensure primer efficiency is between 90-110%.[8]

Quantitative Data Summary

Achieving complete knockdown with RNAi is rare. The following table provides a representative example of expected this compound mRNA level reduction as measured by qRT-PCR. Note that these are illustrative values and actual results may vary based on experimental conditions.

Experimental Condition Target Gene Mean Relative this compound mRNA Level (Normalized to Control) Standard Deviation Notes
Control (Empty Vector)This compound1.000.12Baseline expression level.
This compound RNAi (Standard)This compound0.350.08Typical knockdown efficiency.
This compound RNAi (Optimized)This compound0.150.05With optimized IPTG and RNAi-sensitive strain.
Off-target Control RNAigfp0.980.10Shows specificity of this compound RNAi.

Experimental Protocols

Protocol 1: this compound RNAi by Feeding

This protocol outlines the standard procedure for knocking down this compound expression in C. elegans using the feeding method.

Materials:

  • NGM (Nematode Growth Medium) agar (B569324) plates containing 1mM IPTG and 50 µg/mL carbenicillin (B1668345).

  • E. coli strain HT115(DE3) transformed with either the L4440 empty vector (control) or the L4440 vector containing a this compound cDNA fragment.

  • Synchronized L1 or L4 stage C. elegans.

  • LB medium with 50 µg/mL carbenicillin.

Procedure:

  • Prepare Bacterial Cultures: Inoculate 5 mL of LB with carbenicillin with a single colony of the appropriate HT115(DE3) strain. Grow overnight at 37°C with shaking.

  • Seed RNAi Plates: Spot 100-200 µL of the overnight bacterial culture onto the center of the NGM/IPTG/Carbenicillin plates. Allow the bacterial lawn to grow at room temperature for 24-48 hours.

  • Transfer Worms: Transfer synchronized L1 or L4 worms onto the seeded RNAi plates.

  • Incubation: Incubate the plates at 20°C.

  • Scoring Phenotype: Observe the worms and their progeny for the desired phenotype at regular intervals (e.g., 24, 48, 72 hours).

  • Harvesting for qRT-PCR: After the desired incubation period, wash the worms off the plates with M9 buffer and proceed with RNA extraction.

Protocol 2: Quantifying this compound Knockdown by qRT-PCR

This protocol describes how to measure the reduction in this compound mRNA levels.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or other real-time PCR master mix.

  • Validated primers for this compound and a reference gene (e.g., act-1).

  • qRT-PCR instrument.

Procedure:

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reactions in triplicate for each sample and primer set. A typical reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL forward primer (10 µM)

    • 1 µL reverse primer (10 µM)

    • 2 µL diluted cDNA

    • 6 µL nuclease-free water

  • qRT-PCR Program: Run the reactions on a qRT-PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis at the end.

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing the this compound RNAi samples to the empty vector control samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bact 1. Prepare Bacterial Cultures (this compound RNAi & Control) seed_plates 2. Seed RNAi Plates prep_bact->seed_plates transfer_worms 4. Transfer Worms to Plates seed_plates->transfer_worms sync_worms 3. Synchronize Worms sync_worms->transfer_worms incubate 5. Incubate at 20°C score_pheno 6a. Score Phenotype incubate->score_pheno harvest 6b. Harvest Worms incubate->harvest rna_extract 7. RNA Extraction harvest->rna_extract cdna_synth 8. cDNA Synthesis rna_extract->cdna_synth qrt_pcr 9. qRT-PCR cdna_synth->qrt_pcr data_analysis 10. Data Analysis qrt_pcr->data_analysis

Figure 1: Experimental workflow for This compound RNAi knockdown and analysis.

deg1_pathway cluster_neuron Sensory Neuron Membrane cluster_rnai RNAi Intervention deg1 This compound ion_channel Ion Channel Complex deg1->ion_channel forms part of acd1 ACD-1 (in glia) glia_support Glial Support acd1->glia_support delm1 DELM-1 (in glia) delm1->glia_support delm2 DELM-2 (in glia) delm2->glia_support downstream Downstream Signaling (e.g., Calcium signaling, Neurotransmitter release) ion_channel->downstream Ion Influx (Na+) stimulus Sensory Stimulus (e.g., Touch, pH) stimulus->ion_channel activates glia_support->ion_channel modulates activity response Behavioral Response (e.g., Avoidance) downstream->response leads to rnai This compound dsRNA deg1_mrna This compound mRNA rnai->deg1_mrna targets & degrades deg1_mrna->deg1 translates to

Figure 2: Simplified signaling context of this compound and the point of RNAi intervention.

troubleshooting_logic start Start: Low/No Knockdown check_controls Check Controls: Empty vector phenotype normal? Positive control RNAi works? start->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Bad check_controls->controls_bad No optimize_deg1 Optimize this compound Specifics: 1. Titrate IPTG 2. Use RNAi-sensitive strain 3. Redesign dsRNA construct controls_ok->optimize_deg1 troubleshoot_general Troubleshoot General RNAi: - Check plates (freshness, IPTG) - Check bacterial strain - Check worm strain integrity controls_bad->troubleshoot_general retest Retest Knockdown (qRT-PCR) troubleshoot_general->retest optimize_deg1->retest

Figure 3: Logical flowchart for troubleshooting low This compound knockdown efficiency.

References

Technical Support Center: GFP-Tagged Deg-1 Mislocalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the mislocalization of GFP-tagged Deg-1 protein.

Troubleshooting Guide

This guide addresses common problems observed during the expression and localization of GFP-Deg-1 fusion proteins.

Q1: My GFP-Deg-1 fusion protein is not localizing to the chloroplast/thylakoid lumen as expected. Instead, I see diffuse cytoplasmic or nuclear signal. What could be the cause?

A1: Mislocalization of GFP-Deg-1 can stem from several factors. Here are the primary aspects to investigate:

  • N- or C-Terminal GFP Tag Placement: The position of the GFP tag is critical. This compound possesses N-terminal signal peptides for targeting to the chloroplast and thylakoid lumen. Placing the GFP tag at the N-terminus can obstruct these signals, leading to mislocalization.[1][2] It is generally recommended to fuse the GFP tag to the C-terminus of proteins targeted to organelles like mitochondria or plastids to avoid masking N-terminal targeting sequences.[1]

  • Overexpression Artifacts: High levels of protein expression can saturate the cellular machinery responsible for protein transport and folding, leading to accumulation in incorrect compartments like the cytoplasm or nucleus.[2] Misfolded proteins may also be retained in the endoplasmic reticulum (ER).

  • Linker Sequence: The amino acid linker between this compound and GFP can influence the proper folding and function of both proteins. An inadequate or absent linker might cause steric hindrance, leading to misfolding and subsequent mislocalization. A flexible glycine-rich linker of 2-10 amino acids is often recommended.[2]

  • Conflicting Localization Reports: It is worth noting that while this compound is primarily expected in the thylakoid lumen, some mass spectrometry studies have suggested a nuclear localization, although this was not confirmed by GFP tagging experiments.[1] Your observation of nuclear signal could, in rare cases, reflect a secondary or transient localization, but is more likely an artifact.

Troubleshooting Steps:

  • Verify Construct Design: Confirm that the GFP tag is fused to the C-terminus of the full-length this compound protein.

  • Optimize Expression Levels: If using a strong promoter, consider switching to a weaker or inducible promoter to reduce expression levels. For transient expressions, try reducing the amount of plasmid DNA used for transfection.

  • Introduce a Linker: If your construct lacks a linker, consider re-cloning with a flexible glycine-rich linker between the this compound and GFP sequences.

  • Use Organelle-Specific Markers: Co-express your GFP-Deg-1 with a known chloroplast or thylakoid marker protein tagged with a different fluorescent protein (e.g., mCherry) to definitively assess colocalization.

Q2: I observe bright green puncta or aggregates in the cytoplasm instead of a clear organellar localization. What does this indicate?

A2: The formation of puncta or aggregates often points to protein misfolding and aggregation.

  • Protein Misfolding: The large size of the GFP tag (~27 kDa) can sometimes interfere with the proper folding of the target protein.[2] Misfolded proteins can form aggregates that are then targeted for degradation.

  • High Expression Levels: As mentioned previously, overexpression can overwhelm the cell's folding capacity, leading to the accumulation of misfolded protein aggregates.

  • Environmental Factors: The fluorescence of GFP can be sensitive to the pH of the subcellular compartment. While less likely to cause aggregation, it can affect signal detection in acidic environments.

Troubleshooting Steps:

  • Lower Expression Levels: This is the first and most critical step to address aggregation issues.

  • Optimize Growth Conditions: Ensure cells are grown at an optimal temperature and with appropriate nutrients to support proper protein folding.

  • Test Different Linkers: Experiment with different linker lengths and compositions to improve the folding of the fusion protein.

  • Western Blot Analysis: Perform a western blot to check for the presence of full-length fusion protein versus degradation products or high molecular weight aggregates.

Frequently Asked Questions (FAQs)

Q1: Is it better to use an N-terminal or C-terminal GFP tag for this compound?

A1: For this compound, a C-terminal GFP tag is strongly recommended. This compound is predicted to have an N-terminal signal peptide that directs it to the chloroplast. An N-terminal GFP tag would likely interfere with this targeting signal, leading to mislocalization.[1]

Q2: Could the mislocalization of my GFP-Deg-1 be due to the cell type I am using?

A2: While it is a possibility, if you are using a standard plant model system (e.g., Arabidopsis, N. benthamiana), the basic protein import machinery for chloroplasts should be conserved. However, the expression levels and folding capacity can vary between cell types. If you consistently face issues, testing the localization in a different plant system or in protoplasts could be a useful control.

Q3: My GFP signal is very weak. What can I do?

A3: Weak GFP signal can be due to several factors:

  • Low Expression: The promoter driving your construct may be weak. Consider using a stronger promoter if you are not already.

  • Photobleaching: GFP can photobleach upon prolonged exposure to excitation light. Minimize exposure times and laser power during microscopy.

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for GFP.

  • pH Sensitivity: If this compound is localized to a compartment with a low pH, the GFP fluorescence might be quenched. Consider using a more pH-resistant variant of GFP.

Q4: How can I confirm that the observed localization is not an artifact of the GFP tag?

A4: This is a crucial aspect of any study using fusion proteins. Here are some validation strategies:

  • Immunofluorescence: Use an antibody specific to this compound to visualize the localization of the endogenous, untagged protein. This provides the most direct comparison.

  • Functional Complementation: If you are working with a this compound mutant that has a known phenotype, try to rescue this phenotype by expressing your GFP-Deg-1 construct. A functional fusion protein is more likely to be correctly localized.

  • Use a Different Tag: Fuse this compound with a smaller epitope tag (e.g., HA or FLAG) and perform immunofluorescence with an antibody against the tag. Compare this localization with your GFP-Deg-1 results.

Quantitative Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Diffuse Cytoplasmic/Nuclear Signal N-terminal GFP tagRe-clone with a C-terminal GFP tagCorrect localization to the chloroplast
OverexpressionUse a weaker/inducible promoter or less DNAReduced background signal and improved localization
No linker sequenceAdd a flexible glycine-rich linkerProper folding and localization of the fusion protein
Cytoplasmic Aggregates/Puncta Protein misfoldingLower expression levels, optimize growth conditionsSoluble protein with correct localization
High expression levelsUse a weaker/inducible promoter or less DNAReduction or elimination of aggregates
Weak GFP Signal Low expressionUse a stronger promoterIncreased fluorescence intensity
PhotobleachingMinimize light exposure and laser powerBrighter and more stable signal

Experimental Protocols

Protocol 1: Transient Expression of GFP-Deg-1 in Nicotiana benthamiana

This protocol is adapted for the transient expression of a C-terminally GFP-tagged this compound in N. benthamiana leaves for subcellular localization studies.

  • Agrobacterium Transformation:

    • Transform your binary vector containing the this compound-GFP construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

    • Plate the transformed bacteria on LB agar (B569324) with appropriate antibiotics and grow at 28°C for 2 days.

  • Infiltration Preparation:

    • Inoculate a single colony of Agrobacterium into 5 mL of LB medium with antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 min).

    • Resuspend the pellet in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-0.8.

    • Incubate the bacterial suspension at room temperature for 2-4 hours.

  • Leaf Infiltration:

    • Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

    • Infiltrate at least three leaves on different plants for biological replicates.

  • Expression and Imaging:

    • Grow the infiltrated plants under standard conditions for 48-72 hours.

    • Excise a small section of the infiltrated leaf and mount it in water on a microscope slide.

    • Image the leaf epidermal cells using a confocal laser scanning microscope with appropriate settings for GFP (e.g., excitation at 488 nm, emission at 500-550 nm) and chlorophyll (B73375) autofluorescence (e.g., excitation at 488 nm or 561 nm, emission at 650-750 nm) to visualize chloroplasts.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical confirmation of GFP-Deg-1 localization in chloroplasts.

  • Plant Material Homogenization:

    • Harvest ~2 g of leaf tissue from plants expressing GFP-Deg-1.

    • Homogenize the tissue in ice-cold grinding buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and protease inhibitors).

  • Chloroplast Isolation:

    • Filter the homogenate through several layers of Miracloth.

    • Centrifuge the filtrate at low speed (e.g., 1000 x g for 7 min) to pellet intact chloroplasts.

    • Gently resuspend the chloroplast pellet in a wash buffer.

  • Fractionation:

    • Create a cytoplasmic fraction from the supernatant of the initial low-speed centrifugation by a subsequent high-speed centrifugation (e.g., 100,000 x g for 1 hour).

    • Create a nuclear fraction by further purification of the initial low-speed pellet if necessary (specific protocols are required for high purity).

  • Protein Extraction and Quantification:

    • Extract total protein from the whole-cell lysate, cytoplasmic fraction, and chloroplast fraction.

    • Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against GFP.

    • Use antibodies against known cytoplasmic (e.g., UGPase) and chloroplast (e.g., RuBisCO small subunit) proteins as loading and fractionation controls.

    • Detect the primary antibodies with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.

Visualizations

Experimental_Workflow Troubleshooting Workflow for GFP-Deg-1 Mislocalization A Observe GFP-Deg-1 Mislocalization (e.g., cytoplasmic, nuclear) B Check Construct Design: Is GFP at the C-terminus? A->B C Yes B->C   D No B->D   F Check Expression Level: Is it overexpression? C->F E Re-clone with C-terminal GFP tag D->E L Re-image and analyze localization E->L G Yes F->G   H No F->H   I Use weaker/inducible promoter or reduce DNA amount G->I J Check for Linker Sequence H->J I->L K Add flexible linker (e.g., Gly-rich) J->K K->L M Problem Solved L->M N Further Validation: - Immunofluorescence - Functional Complementation L->N

Caption: Troubleshooting workflow for GFP-Deg-1 mislocalization.

Deg1_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_nucleus Nucleus cluster_chloroplast Chloroplast TCP14 TCP14 (Transcription Factor) TargetGene Target Gene Expression TCP14->TargetGene Regulates Deg1 This compound (Thylakoid Lumen) DegradedPeptides Degraded Peptides Deg1->DegradedPeptides Degrades Deg1_Nuclear Hypothetical Nuclear this compound Pool Deg1->Deg1_Nuclear Transient translocation? DamagedProtein Damaged Thylakoid Protein DamagedProtein->Deg1 Substrate UnknownSignal Retrograde Signal DegradedPeptides->UnknownSignal Generates? Stress Cellular Stress (e.g., High Light) Stress->DamagedProtein UnknownSignal->TCP14 Influences? Deg1_Nuclear->TCP14 Interacts with?

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Improving Signal-to-Noise in Deg-1 Channel Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing signal-to-noise (S/N) ratios for Deg-1 channel electrophysiology recordings.

Frequently Asked Questions (FAQs)

Q1: What are this compound channels and what are their basic electrophysiological properties?

This compound is a subunit of a mechanosensitive ion channel belonging to the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily. These channels are known to be non-voltage-gated, sodium-selective, and sensitive to the diuretic amiloride.[1][2] In electrophysiological recordings, this compound mediated currents are typically activated by mechanical stimuli.[1]

Q2: What is a good signal-to-noise ratio for single-channel this compound recordings?

While the ideal signal-to-noise ratio (SNR) can vary depending on the specific experimental goals, a generally accepted target for single-channel recordings is an SNR of at least 3:1 to reliably distinguish channel openings from the baseline noise. For detailed kinetic analysis, a higher SNR of 5:1 or greater is often desirable. Achieving very low noise levels, in some optimized systems, can result in background noise as low as 0.083 pA RMS in a 5 kHz bandwidth.[3]

Q3: What are the primary sources of noise in patch-clamp recordings?

Noise in patch-clamp electrophysiology can be broadly categorized into three main types:

  • Intrinsic Noise: Arises from the inherent properties of the recording equipment and the preparation, including thermal noise from resistors and shot noise from ion channels.

  • Extrinsic Noise: Originates from external sources that electromagnetically couple to the recording setup. Common sources include 60/50 Hz hum from power lines, radio frequency interference (RFI) from electronic devices, and vibrations.

  • Biological Noise: Generated by other ion channels or transporters in the membrane patch.

Q4: How does the quality of the giga-seal affect the signal-to-noise ratio?

A high-resistance "giga-seal" (a seal resistance of >1 GΩ) is crucial for low-noise recordings.[4] The high seal resistance electrically isolates the membrane patch from the bath solution, which accomplishes two things: it ensures that the measured current originates primarily from the patched membrane area, and it significantly reduces the Johnson (thermal) noise of the seal itself. A poor seal will result in a noisy baseline and make it difficult to resolve small single-channel currents.

Q5: What is the importance of proper grounding and shielding?

Proper grounding and shielding are essential to minimize extrinsic noise from power lines and other electrical equipment. A Faraday cage is used to shield the setup from electromagnetic interference.[5][6] All equipment in the setup should be connected to a single, common ground point in a "star" configuration to avoid ground loops, which are a major source of 50/60 Hz noise.[5][6][7]

Troubleshooting Guides

Issue 1: Excessive 50/60 Hz Power Line Noise

Symptoms: A large, sinusoidal oscillation at 50 or 60 Hz is visible in the current trace.

Troubleshooting Steps:

  • Check Grounding:

    • Ensure all equipment (amplifier, microscope, manipulators, etc.) is connected to a single, common ground point (star grounding).[5][6][7]

    • Verify that there are no ground loops (multiple paths to ground).

    • Check for loose or corroded grounding connections.

  • Inspect the Faraday Cage:

    • Confirm the Faraday cage is properly closed and grounded to the common ground point.[5][8]

    • Minimize openings in the cage.

  • Identify the Source:

    • Systematically unplug nearby electrical devices (centrifuges, vortexers, etc.) to see if the noise disappears.

    • Reposition power cords to be as far away from the headstage and pipette as possible.

Issue 2: High-Frequency Noise ("Fuzzy" Baseline)

Symptoms: The baseline of the current trace appears thick or "fuzzy," obscuring small channel openings.

Troubleshooting Steps:

  • Optimize the Giga-seal:

    • Aim for a seal resistance of >10 GΩ.

    • If the seal is poor, try pulling a new pipette and ensuring the cell membrane is clean. Applying a small negative voltage (-60 to -70 mV) can sometimes facilitate seal formation.[4]

  • Check Pipette Properties:

    • Use high-quality borosilicate glass pipettes with a resistance of 4-8 MΩ for whole-cell recordings and higher for single-channel recordings.[4]

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Adjust Filter Settings:

    • Use the low-pass filter on your amplifier to cut out high-frequency noise above the bandwidth of your signal of interest. Be cautious not to filter out genuine channel kinetics.

  • Minimize Pipette Capacitance:

    • Keep the bath solution level as low as possible to minimize the immersion of the pipette.

    • Consider coating the pipette with a hydrophobic substance like Sylgard to reduce capacitance.

Issue 3: Intermittent Noise (Pops, Drifts, and Spikes)

Symptoms: The baseline is intermittently disrupted by sudden jumps, drifts, or spikes.

Troubleshooting Steps:

  • Check for Mechanical Instability:

    • Ensure the anti-vibration table is floating correctly.

    • Look for any sources of vibration in the room (e.g., building work, heavy equipment).

    • Check for drift in the micromanipulator.

  • Inspect the Bath and Perfusion:

    • Air bubbles in the perfusion system can cause noise.

    • Ensure the bath electrode is stable and properly chlorided.

  • Examine the Pipette and Holder:

    • Debris inside the pipette holder can cause intermittent noise. Clean the holder regularly.

    • Ensure the O-rings in the pipette holder provide a good seal.

Data Presentation

ParameterTypical Value for Low-Noise RecordingPotential Impact on S/N Ratio
Seal Resistance > 1 GΩ (ideally > 10 GΩ)Lower resistance increases baseline noise.
Pipette Resistance 4-8 MΩ (whole-cell), 10-20 MΩ (single-channel)Suboptimal resistance can make sealing difficult and increase noise.
Low-Pass Filter 1-5 kHz (for single-channel)A higher cutoff frequency allows more high-frequency noise.
Input-Referred Noise < 10 fA/√HzHigher amplifier noise will degrade the S/N ratio.[9]

Experimental Protocols

Protocol 1: Achieving a High-Resistance Seal
  • Pipette Preparation:

    • Pull a borosilicate glass pipette to the desired resistance (e.g., 5-10 MΩ).

    • Fire-polish the tip of the pipette using a microforge until it is smooth.

    • Fill the pipette with the appropriate internal solution, ensuring there are no air bubbles.

  • Approaching the Cell:

    • Apply positive pressure to the pipette before entering the bath to keep the tip clean.

    • Under visual guidance, bring the pipette into close proximity to the cell membrane.

  • Seal Formation:

    • Release the positive pressure once the pipette touches the cell.

    • Apply gentle suction to the pipette to encourage the formation of a seal.

    • Monitor the seal resistance using a test pulse. A giga-seal is indicated by a significant decrease in the current response to the voltage step.

    • Applying a holding potential of -60 to -70 mV can aid in seal formation.[4]

Mandatory Visualizations

TroubleshootingWorkflow start High Noise Level Detected check_seal Is Giga-seal > 1 GΩ? start->check_seal improve_seal Improve Seal: - New Pipette - Clean Cell Surface - Gentle Suction check_seal->improve_seal No check_grounding Check Grounding & Shielding check_seal->check_grounding Yes improve_seal->check_seal fix_grounding Fix Grounding: - Star Ground Configuration - Check Connections - Close Faraday Cage check_grounding->fix_grounding Issue Found check_external Identify External Noise Source check_grounding->check_external OK fix_grounding->check_grounding isolate_source Isolate/Shield Noise Source: - Unplug Devices - Reposition Cords check_external->isolate_source Issue Found check_filtering Optimize Filter Settings check_external->check_filtering OK isolate_source->check_external adjust_filter Adjust Low-Pass Filter check_filtering->adjust_filter Suboptimal end_good Low Noise Achieved check_filtering->end_good OK adjust_filter->check_filtering StarGrounding ground_point Single Ground Point (Star Ground) amplifier Amplifier amplifier->ground_point faraday_cage Faraday Cage faraday_cage->ground_point microscope Microscope microscope->ground_point manipulator Micromanipulator manipulator->ground_point other_equip Other Equipment other_equip->ground_point

References

challenges in studying mechanosensation in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when studying mechanosensation in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in gentle touch assays?

A1: Variability in gentle touch assays can arise from several factors:

  • Assay Environment: Temperature fluctuations can significantly alter behavioral responses. Maintaining a consistent temperature (e.g., 20°C) is crucial.

  • Worm Age: The age of the worms can impact their sensitivity. It is essential to use synchronized populations of the same developmental stage (e.g., L4 larvae or young adults).

  • Stimulus Application: Inconsistent application of the mechanical stimulus (e.g., varying the speed or pressure of the eyebrow hair) is a major source of variability. Mechanized systems can help standardize the stimulus.

  • Substrate: The type and smoothness of the agar (B569324) surface can influence the worm's movement and response to touch.

Q2: My mutant strain, which is expected to be touch-insensitive, is still showing a response. What could be the reason?

A2: This could be due to several factors:

  • Genetic Redundancy: The targeted gene may have redundant functions with other genes. A double or triple mutant might be necessary to completely abolish the phenotype.

  • Leaky Allele: The mutation may not be a complete null, and the resulting protein may retain partial function.

  • Alternative Mechanosensory Pathways: C. elegans possesses multiple mechanosensory systems. The gentle touch response is primarily mediated by the TRN-expressed MEC-4 channel, but other neurons and channels can mediate responses to different types of mechanical stimuli. Your assay might be inadvertently activating another pathway.

Q3: I am having difficulty expressing and localizing my fluorescently-tagged mechanosensory channel protein in the touch receptor neurons (TRNs). What are some troubleshooting steps?

A3:

  • Promoter Choice: Ensure you are using a strong, TRN-specific promoter, such as Pmec-4 or Pmec-7.

  • Codon Optimization: If you are expressing a non-native protein, codon optimization for C. elegans can significantly improve expression levels.

  • Protein Misfolding/Aggregation: The fluorescent tag might be interfering with the proper folding or trafficking of your protein. Try tagging the protein at a different terminus (N- or C-terminus) or using a smaller tag.

  • Microscopy Settings: Optimize your microscope's laser power and exposure time to detect low-level fluorescence without causing phototoxicity.

Troubleshooting Guides

Issue 1: High Incidence of Spontaneous Reversals in Control Worms

Problem: A high baseline of spontaneous reversals in the absence of a stimulus can mask the effects of your experimental manipulations.

Potential Cause Troubleshooting Step
Harsh Handling Use a platinum wire pick to transfer worms gently. Avoid scratching the agar surface.
Contaminated Plates Ensure NGM plates are fresh and free of bacterial or fungal contamination.
Starvation Ensure an adequate and evenly spread lawn of E. coli OP50.
Vibrations Perform assays on a vibration-dampening table or in a quiet room.
Issue 2: Inconsistent Results with Harsh Touch Assays

Problem: The harsh touch response, mediated by different neurons and channels than gentle touch, can be challenging to elicit consistently.

Potential Cause Troubleshooting Step
Inappropriate Tool A platinum wire pick or a glass probe is typically used. Ensure the tip is smooth and of a consistent size.
Stimulus Location The harsh touch response is often elicited by prodding the worm in the mid-body region.
Assay Plate Conditions Perform the assay on a dry, unseeded NGM plate to prevent the worm from burrowing.

Quantitative Data Summary

Table 1: Comparison of Mechanosensory Assay Parameters

Assay Type Stimulus Primary Neurons Involved Key Ion Channel Typical Response Response Latency (ms)
Gentle Body Touch Eyebrow hair strokeALM, AVM, PLMMEC-4 (DEG/ENaC)Acceleration or reversal~30
Harsh Body Touch Platinum wire prodPVD, FLPNot fully elucidatedReversal/Omega turnVariable
Nose Touch Collision with obstacleASH, FLP, OLQOSM-9 (TRPV)Reversal/Head withdrawal<100

Experimental Protocols

Protocol 1: Standard Gentle Body Touch Assay
  • Preparation: Grow synchronized populations of L4 or young adult worms on NGM plates seeded with E. coli OP50 at 20°C.

  • Transfer: Gently transfer a single worm to a fresh, unseeded NGM plate. Allow the worm to acclimate for 5 minutes.

  • Stimulation: Using an eyebrow hair attached to a Pasteur pipette, deliver a gentle stroke to the worm's anterior or posterior body region as it moves forward.

  • Scoring: Score the response. A positive response is typically a reversal of movement or an acceleration away from the stimulus.

  • Repetitions: Test each worm 10 times, alternating between anterior and posterior stimulation, with a 30-second interval between stimuli.

  • Data Analysis: Calculate the percentage of positive responses for each population.

Visualizations

Gentle_Touch_Signaling_Pathway cluster_TRN Touch Receptor Neuron (TRN) Stimulus Mechanical Stimulus MEC_4 MEC-4/MEC-10 Channel Stimulus->MEC_4 Gating Tubulin Microtubules MEC_4->Tubulin Tethering Depolarization Membrane Depolarization MEC_4->Depolarization Na+ influx MEC_2 MEC-2 (Stomatin-like) MEC_2->MEC_4 MEC_6 MEC-6 (Paraoxonase-like) MEC_6->MEC_4 AP Action Potential Depolarization->AP Synapse Synaptic Transmission AP->Synapse Interneurons Interneurons (e.g., AVD, AVA) Synapse->Interneurons Motor_Neurons Motor Neurons Interneurons->Motor_Neurons Muscle Body Wall Muscle Motor_Neurons->Muscle Contraction Response Behavioral Response Muscle->Response

Caption: Signaling pathway for gentle touch sensation in C. elegans.

Experimental_Workflow_Troubleshooting Start Start: Unexpected Phenotype Check_Strain Verify Strain Genotype (PCR, Sequencing) Start->Check_Strain Check_Assay Review Assay Conditions (Temp, Age, Stimulus) Start->Check_Assay High_Variability High Variability? Check_Assay->High_Variability Standardize Standardize Stimulus (Mechanized System) High_Variability->Standardize Yes Control_Env Control Environment (Temp, Vibration) High_Variability->Control_Env Yes No_Phenotype No/Reduced Phenotype? High_Variability->No_Phenotype No End Problem Resolved Standardize->End Control_Env->End Check_Redundancy Consider Genetic Redundancy (Create Double Mutants) No_Phenotype->Check_Redundancy Yes Check_Expression Verify Protein Expression/Localization (Microscopy) No_Phenotype->Check_Expression Yes Check_Redundancy->End Leaky_Allele Possible Leaky Allele? (Use Null Mutant) Check_Expression->Leaky_Allele Leaky_Allele->End

Caption: Troubleshooting workflow for unexpected mechanosensation phenotypes.

Technical Support Center: Troubleshooting Inconsistent Phenotypes in deg-1 Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the variable phenotypes observed in Caenorhabditis elegans strains carrying mutations in the deg-1 gene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are working with a this compound(u506) gain-of-function mutant, and the penetrance of the neuronal degeneration phenotype is highly variable between experiments. What could be causing this inconsistency?

A1: The variability in the neurodegenerative phenotype of this compound(u506) mutants can be attributed to several factors:

  • Genetic Background: The genetic background of the C. elegans strain can significantly influence the penetrance and expressivity of the this compound(d) phenotype. Modifier genes present in different wild-type isolates (e.g., N2 vs. CB4856) can enhance or suppress the degenerative effects of the this compound(u506) allele. It is crucial to use a consistent and well-defined genetic background for all experiments. If you have backcrossed your mutant strain, ensure it has been done for a sufficient number of generations (typically 6-10x) to homogenize the background.

  • Temperature: Temperature is a critical environmental factor that can affect the severity of neuronal degeneration. While the this compound(u506) allele causes degeneration at all temperatures, the penetrance can be temperature-sensitive. For instance, at 15°C, the this compound(u506) allele is lethal, with embryos arresting at the two-fold stage[1]. It is advisable to perform all experiments at a strictly controlled temperature (e.g., 20°C) and to monitor for any fluctuations in incubation conditions.

  • Culture Conditions: Subtle variations in culture conditions can impact worm physiology and, consequently, the manifestation of the degenerative phenotype. Factors such as the type and density of the bacterial food source (e.g., E. coli OP50), the composition of the Nematode Growth Medium (NGM), and the humidity of the incubator should be kept as consistent as possible.

Q2: Our this compound(u38) loss-of-function mutants are supposed to be touch-insensitive, but we observe a partial or temperature-dependent phenotype. Why is this happening?

A2: The touch-insensitive phenotype of this compound(u38) mutants is known to be sensitive to both genetic and environmental factors.

  • Temperature-Sensitive Suppression: The touch insensitivity of this compound(u38) can be suppressed by other mutations in a temperature-dependent manner. For example, the sup-41(lb125) mutation partially suppresses the tail touch insensitivity of this compound(u38) in a cold-sensitive fashion[1]. This highlights the importance of controlling the experimental temperature and being aware of potential suppressor mutations in your strain.

  • Assay Subjectivity: The manual touch-response assay can have some degree of subjectivity. It is important to standardize the stimulus application, for example, by using a consistent force and location of touch. Refer to the detailed protocol for the gentle touch assay below to minimize variability.

Q3: We are trying to visualize the degenerating neurons in our this compound(u506) strain using DiI staining, but the results are inconsistent. What can we do to improve the reliability of the staining?

A3: Inconsistent DiI staining can be due to several factors related to both the worms and the staining procedure itself.

  • Neuronal Integrity: In this compound(u506) mutants, the neurons susceptible to degeneration (such as the PVC and PVR interneurons) may have already degenerated to a point where they can no longer take up the dye. It is advisable to stain animals at an early larval stage (L1-L2) to visualize the neurons before extensive degeneration has occurred.

  • Staining Protocol: The efficiency of DiI staining can be influenced by several parameters in the protocol. Ensure that the DiI concentration, incubation time, and washing steps are consistent. Using a standardized protocol, such as the one provided below, will improve reproducibility.

  • Worm Health: Ensure the worms are healthy and well-fed before staining. Stressed or starved animals may not take up the dye efficiently.

Quantitative Data Summary

The penetrance of phenotypes in this compound mutant strains can be influenced by genetic background and temperature. Below is a summary of available quantitative data.

AllelePhenotypeGenetic Background / ConditionPenetrance / ExpressivityReference
This compound(u38) Tail Touch Insensitivityunc-8(n491) sup-41(lb125) at 25°C0% suppression[1]
unc-8(n491) sup-41(lb125) at 20°C5% suppression[1]
unc-8(n491) sup-41(lb125) at 15°C30% suppression[1]
This compound(u506) Degeneration & Touch AbnormalStandardHigh at permissive temperatures[1]
LethalityStandardLethal at 15°C[1]

Experimental Protocols

Protocol 1: Gentle Touch Assay

This protocol is used to assess the response of C. elegans to a light mechanical stimulus.

Materials:

  • Eyebrow hair glued to a toothpick or glass capillary tube

  • NGM plates seeded with E. coli OP50

  • Dissecting microscope

Procedure:

  • Pick young adult hermaphrodites onto a freshly seeded NGM plate and allow them to acclimate for a few minutes.

  • Observe the worms under the dissecting microscope.

  • Gently touch the worm with the eyebrow hair, first on the anterior just behind the pharynx, and then on the posterior just before the tail.

  • A wild-type worm will respond to an anterior touch by moving backward and to a posterior touch by moving forward.

  • Score the response for at least 10-20 worms per strain. A worm is considered touch-insensitive if it fails to respond to the stimulus.

  • To quantify the response, you can calculate the percentage of worms that respond to the touch stimulus.

Protocol 2: DiI Staining of Neurons

This protocol allows for the visualization of specific sensory neurons whose endings are exposed to the environment.

Materials:

  • DiI stock solution (2 mg/ml in dimethylformamide)

  • M9 buffer

  • Eppendorf tubes

  • Slow shaker

  • Microscope slides and coverslips

  • Sodium azide (B81097) (for immobilization)

  • Fluorescence microscope with appropriate filters for red fluorescence

Procedure:

  • Wash a population of well-fed, synchronized worms from an NGM plate with M9 buffer into an Eppendorf tube.

  • Centrifuge gently to pellet the worms and remove the supernatant.

  • Resuspend the worms in 1 ml of M9 buffer.

  • Add 5 µl of the DiI stock solution (final concentration ~10 µg/ml).

  • Incubate the worms on a slow shaker for 2-3 hours at room temperature, protected from light.

  • After incubation, pellet the worms and wash them twice with M9 buffer to remove excess dye.

  • Resuspend the final worm pellet in a small volume of M9 buffer.

  • Pipette a small drop of the worm suspension onto a microscope slide with a drop of sodium azide solution to immobilize the worms.

  • Cover with a coverslip and visualize the stained neurons using a fluorescence microscope.

Protocol 3: Chemotaxis Assay

This assay is used to assess the ability of C. elegans to move towards or away from a chemical stimulus.

Materials:

  • Chemotaxis plates (unseeded NGM plates)

  • Chemoattractant (e.g., isoamyl alcohol)

  • Chemorepellent (e.g., sodium dodecyl sulfate)

  • Ethanol (B145695) (as a solvent control)

  • Sodium azide

Procedure:

  • Prepare chemotaxis plates by drawing a line down the center of the bottom of the plate and marking two points equidistant from the center on opposite sides.

  • At one marked point, place a drop of the chemoattractant diluted in ethanol, and at the other point, place a drop of ethanol as a control. Add a small drop of sodium azide to each point to paralyze the worms that reach the destination.

  • Wash a population of well-fed, young adult worms with M9 buffer and place them at the center of the chemotaxis plate.

  • Allow the worms to move freely on the plate for a set amount of time (e.g., 1 hour).

  • Count the number of worms at the attractant, at the control, and those that remain in the middle of the plate.

  • Calculate the chemotaxis index (CI) using the formula: CI = (Worms at attractant - Worms at control) / Total worms.

Signaling Pathway and Experimental Workflow Diagrams

DEG_1_Signaling_Pathway cluster_stimulus Mechanical Stimulus cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_response Behavioral Response Stimulus Stimulus This compound This compound Stimulus->this compound Activates Ion_Influx Ion Influx This compound->Ion_Influx Na+ influx MEC-4 MEC-4 MEC-4->Ion_Influx MEC-10 MEC-10 MEC-10->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Behavior Behavior Neurotransmitter_Release->Behavior Initiates

Caption: this compound Mechanotransduction Pathway.

Experimental_Workflow cluster_strain Strain Preparation cluster_experiment Phenotypic Analysis cluster_analysis Data Analysis Strain Obtain/Generate This compound Mutant Strain Backcross Backcross to Standard Wild-Type Strain->Backcross Synchronize Synchronize Worm Population Backcross->Synchronize Touch_Assay Gentle Touch Assay Synchronize->Touch_Assay DiI_Staining DiI Staining for Neuronal Morphology Synchronize->DiI_Staining Chemotaxis Chemotaxis Assay Synchronize->Chemotaxis Quantify Quantify Phenotypes (e.g., % response, CI) Touch_Assay->Quantify Microscopy Fluorescence Microscopy DiI_Staining->Microscopy Chemotaxis->Quantify Statistics Statistical Analysis Quantify->Statistics Microscopy->Statistics

Caption: Experimental Workflow for Phenotyping.

References

Technical Support Center: Optimizing Fixation for Deg-1 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing immunofluorescence protocols for the Deg-1 protein. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for successful this compound staining.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of the this compound protein?

The subcellular localization of this compound can vary depending on the organism. In C. elegans, this compound is a mechanoreceptor protein, part of the degenerin/epithelial Na+ channel (DEG/ENaC) family, and is localized to the plasma membrane of specific sensory neurons.[1] In the plant Arabidopsis thaliana, Deg1 has been identified in the plastid.[2][3] The human homolog, DEGS1, is primarily found in the mitochondria but has also been observed in the plasma membrane.[4] It is crucial to verify the expected localization in your specific experimental system.

Q2: Which fixation method is recommended for a transmembrane protein like this compound?

For transmembrane proteins like this compound, the choice of fixation method is critical to preserve both the protein's antigenicity and the cellular morphology. Generally, crosslinking fixatives like paraformaldehyde (PFA) are a good starting point as they are less harsh on membrane integrity compared to organic solvents.[5][6] However, the optimal method should be determined empirically.

Q3: Why is my fluorescent signal for this compound weak or absent?

Weak or no signal for this compound can be due to several factors:

  • Suboptimal Fixation: The fixation method may be masking the epitope recognized by your primary antibody.

  • Inadequate Permeabilization: For intracellular epitopes of this compound, insufficient permeabilization can prevent antibody access.

  • Low Antibody Concentration: The concentration of the primary antibody may be too low.

  • Inactive Antibodies: Ensure proper storage and handling of antibodies.

  • Low Protein Expression: The cell or tissue type may have low endogenous levels of this compound.

Q4: I am observing high background staining in my this compound immunofluorescence. What are the common causes?

High background can obscure the specific this compound signal. Common causes include:

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.[7]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites.

  • Autofluorescence: Tissues or cells may have endogenous fluorescence, which can be exacerbated by some fixatives.

  • Insufficient Washing: Inadequate removal of unbound antibodies between steps.

Troubleshooting Guides

Issue 1: Weak or No this compound Signal

A faint or absent signal can prevent the detection of this compound. Use the following workflow to troubleshoot this issue.

weak_signal_troubleshooting start Weak or No Signal check_antibody Verify Antibody Performance (e.g., Western Blot, positive control cells) start->check_antibody optimize_fixation Optimize Fixation Protocol check_antibody->optimize_fixation Antibody is functional optimize_permeabilization Optimize Permeabilization optimize_fixation->optimize_permeabilization Signal still weak successful_staining Successful Staining optimize_fixation->successful_staining Signal improved increase_antibody_conc Increase Primary Antibody Concentration/Incubation Time optimize_permeabilization->increase_antibody_conc Signal still weak optimize_permeabilization->successful_staining Signal improved signal_amplification Consider Signal Amplification Techniques increase_antibody_conc->signal_amplification Signal still weak increase_antibody_conc->successful_staining Signal improved signal_amplification->successful_staining Signal improved

Troubleshooting workflow for weak or no this compound signal.

Detailed Steps:

  • Verify Antibody Performance: Before optimizing the staining protocol, confirm that your anti-Deg-1 antibody is functional. If possible, test it in an application like Western blotting or use a positive control cell line known to express this compound.

  • Optimize Fixation: The fixation method can significantly impact epitope availability. If you are using PFA, try varying the concentration (2-4%) and incubation time (10-20 minutes).[8] You can also test a different fixation method, such as cold methanol (B129727), but be aware that this can be harsh on membrane proteins.[6]

  • Optimize Permeabilization: For intracellular domains of this compound, proper permeabilization is key. Triton X-100 (0.1-0.5%) is commonly used, but for membrane proteins, a milder detergent like digitonin (B1670571) or saponin (B1150181) might be preferable to avoid disrupting the membrane.

  • Increase Antibody Concentration/Incubation: Titrate your primary antibody to find the optimal concentration. Increasing the incubation time (e.g., overnight at 4°C) can also enhance the signal.[7]

  • Signal Amplification: If this compound expression is low, consider using a signal amplification system, such as a biotin-tyramide-based amplification kit.

Issue 2: High Background Staining

High background fluorescence can make it difficult to distinguish the true this compound signal.

high_background_troubleshooting start High Background check_autofluorescence Check for Autofluorescence (unstained control) start->check_autofluorescence optimize_blocking Optimize Blocking Step check_autofluorescence->optimize_blocking Autofluorescence low clear_signal Clear Signal check_autofluorescence->clear_signal Autofluorescence is the issue (use quenching methods) titrate_antibodies Titrate Primary and Secondary Antibodies optimize_blocking->titrate_antibodies Background still high optimize_blocking->clear_signal Background reduced increase_washes Increase Washing Steps titrate_antibodies->increase_washes Background still high titrate_antibodies->clear_signal Background reduced secondary_control Run Secondary-Only Control increase_washes->secondary_control Background still high increase_washes->clear_signal Background reduced secondary_control->clear_signal Secondary is non-specific (change secondary)

Troubleshooting workflow for high background staining.

Detailed Steps:

  • Check for Autofluorescence: Examine an unstained sample under the microscope to determine if the background is due to endogenous fluorescence. If so, consider using a quenching agent or switching to a fluorophore in a different spectral range.

  • Optimize Blocking: Increase the concentration or duration of your blocking step. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.

  • Titrate Antibodies: High antibody concentrations are a common cause of background. Perform a titration series for both your primary and secondary antibodies to find the lowest concentration that gives a specific signal.

  • Increase Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to your wash buffer can also help.

  • Secondary Antibody Control: Incubate a sample with only the secondary antibody to check for non-specific binding. If you observe staining, you may need to use a pre-adsorbed secondary antibody or change to a different one.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation for this compound

This protocol is a good starting point for transmembrane proteins like this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)

  • Fluorophore-conjugated Secondary Antibody

  • DAPI (for nuclear counterstaining)

  • Mounting Medium

Procedure:

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and block non-specific binding by incubating with Blocking Buffer for 60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Deg-1 antibody in the Primary Antibody Dilution Buffer to the desired concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

Protocol 2: Methanol Fixation for this compound

This method can sometimes expose epitopes that are masked by PFA fixation but can be harsh on cell morphology.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 100% Methanol (pre-chilled to -20°C)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)

  • Fluorophore-conjugated Secondary Antibody

  • DAPI

  • Mounting Medium

Procedure:

  • Fixation and Permeabilization: Aspirate the culture medium and wash the cells once with PBS. Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[2]

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary and Secondary Antibody Steps: Follow steps 5-11 from the PFA protocol.

Data Presentation

Table 1: Comparison of Common Fixation Methods for Immunofluorescence of Transmembrane Proteins

FeatureParaformaldehyde (PFA)Methanol
Mechanism Cross-links proteins, preserving cellular structure.[5][6]Dehydrates and precipitates proteins, which can unmask some epitopes.[5][6]
Permeabilization Requires a separate permeabilization step with a detergent.Permeabilizes the cell membrane simultaneously with fixation.
Preservation of Morphology Generally provides good preservation of cellular and subcellular structures.Can alter cellular morphology and may not be ideal for preserving fine structural details.
Antigenicity May mask some epitopes due to cross-linking.Can denature some proteins, potentially destroying certain epitopes while exposing others.
Considerations for this compound A good starting point to preserve membrane integrity. May require antigen retrieval if the epitope is masked.Can be tested if PFA fixation results in a weak signal, but be mindful of potential disruption to the plasma membrane where this compound is often located.

Experimental Workflow Visualization

fixation_optimization_workflow start Start: Optimizing This compound Fixation pfa_fixation Method 1: PFA Fixation (e.g., 4% PFA, 15 min) start->pfa_fixation methanol_fixation Method 2: Methanol Fixation (e.g., 100% Methanol, 10 min at -20°C) start->methanol_fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) pfa_fixation->permeabilization blocking Blocking (e.g., 5% BSA) methanol_fixation->blocking permeabilization->blocking primary_ab Primary Antibody (anti-Deg-1) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab imaging Microscopy and Image Analysis secondary_ab->imaging evaluation Evaluate Signal-to-Noise Ratio and Cellular Morphology imaging->evaluation evaluation->start Suboptimal, iterate optimal_protocol Optimal Protocol Determined evaluation->optimal_protocol Optimal

Workflow for selecting an optimal fixation protocol for this compound.

References

Technical Support Center: Troubleshooting Mosaic Expression in Deg-1 Transgenic Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for issues related to mosaic expression in C. elegans Deg-1 transgenic lines.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound transgenic animals show variable and mosaic expression of the reporter gene?

A1: Mosaic expression is a common characteristic of transgenic C. elegans created by DNA microinjection.[1][2] This technique typically generates extrachromosomal arrays, which are large, multi-copy concatemers of the injected DNA (your this compound construct, a co-injection marker, and filler DNA).[3][4][5] These arrays do not integrate into the host chromosomes and are often lost during mitotic cell divisions.[3][6] This spontaneous loss means that a clone of cells descending from a cell that lost the array will not express the transgene, leading to a mosaic animal with a mixture of transgenic and non-transgenic cells.[6][7]

Key Factors Contributing to Mosaicism:

  • Extrachromosomal Arrays: These are inherently unstable during mitosis and do not segregate as reliably as chromosomes.[4][6]

  • Mitotic Loss: The array can be lost at any cell division during development, leading to different mosaic patterns in each animal.[6][8]

  • Germline Silencing: Extrachromosomal arrays are often silenced in the germline, which can affect transmission and expression in subsequent generations.[3]

Q2: What is the function of the this compound gene and how does this relate to my experiments?

A2: this compound is a member of the DEG/ENaC (Degenerin/Epithelial Sodium Channel) family of ion channels.[9][10] In C. elegans, these channels are involved in various sensory functions. Specifically, this compound is expressed in certain neurons, including ASK chemosensory neurons, and is involved in acid avoidance and chemotaxis to lysine.[9] Gain-of-function mutations in this compound can lead to the degeneration of these neurons.[11] Understanding its function is crucial as mosaic expression can lead to incomplete or variable neuronal function, complicating the interpretation of behavioral or cellular phenotypes in your experiments. For example, if only a subset of the required neurons expresses your this compound transgene, you may observe a partial or inconsistent phenotype.

Q3: How can I reduce or eliminate mosaicism in my this compound transgenic lines?

A3: The most effective way to eliminate mosaicism is to integrate the transgene into the genome.[2][3] Integrated transgenes are stably inherited like any other chromosomal locus, resulting in expression in all appropriate cells and 100% transmission to progeny.[2]

Strategies to Overcome Mosaicism:

StrategyDescriptionAdvantagesDisadvantages
Genomic Integration Using methods like UV/gamma irradiation or CRISPR/Cas9 to insert the extrachromosomal array into a chromosome.[2][3][12]Stable, non-mosaic expression; 100% transmission rate; predictable expression levels.Can be labor-intensive; potential for off-target mutations with irradiation; integration site can affect expression.
Line Selection Screening multiple independent extrachromosomal lines to find one with a high transmission rate and more consistent expression.Relatively simple, requires no additional molecular biology.Does not eliminate mosaicism, only minimizes it; expression can still be variable.
Single-Copy Insertion Using techniques like MosSCI to insert a single copy of the transgene at a defined "safe-harbor" locus in the genome.[13][14]Highly reproducible and predictable expression; avoids silencing from multi-copy arrays.Lower expression levels compared to multi-copy arrays; requires specific vectors and strains.

Troubleshooting Guide

Problem: Low transmission rate of the this compound transgene.
  • Cause: This is often linked to the size and complexity of the extrachromosomal array or germline silencing.

  • Solution:

    • Re-clone the line: Pick several F1 animals expressing the marker and establish parallel lines. Select the line that consistently gives the highest percentage of transgenic offspring.

    • Optimize Injection Mix: Ensure the total DNA concentration is between 100-200 ng/µl.[5] Using complex "filler" DNA, like C. elegans genomic DNA, can sometimes improve array formation and stability.

    • Integrate the Transgene: Lines with high transmission rates (≥80%) are often easier to integrate.[2]

Problem: My integrated this compound line has an unexpected phenotype or no expression.
  • Cause: The site of genomic integration can influence gene expression ("position effect"). The integration process, especially with UV, can also cause background mutations.

  • Solution:

    • Generate Multiple Independent Integrants: Create and characterize at least 2-3 independent integrated lines to ensure the phenotype is linked to the transgene and not a random mutation or position effect.

    • Outcross the Strain: Backcross the integrated line with the wild-type parental strain for several generations (4-6x) to remove potential background mutations.

    • Use Defined Insertion Sites: Employ CRISPR/Cas9 or MosSCI-based methods to target the transgene to a known safe-harbor locus, which is known to permit reliable gene expression.[3][12]

Visualized Workflows and Pathways

Troubleshooting Mosaic Expression Workflow

This diagram outlines the decision-making process when encountering mosaic expression in your transgenic lines.

MosaicTroubleshooting start Observe Mosaic Expression in this compound Transgenic Line q1 Is the transgene integrated into the genome? start->q1 extrachromosomal Problem: Extrachromosomal Array Instability q1->extrachromosomal No integrated Problem: Potential Position Effect or Background Mutation q1->integrated Yes sol_ext_1 Option 1: Screen for High-Transmission Lines extrachromosomal->sol_ext_1 sol_ext_2 Option 2: Integrate the Transgene into Genome extrachromosomal->sol_ext_2 sol_int_1 Outcross to Remove Background Mutations integrated->sol_int_1 sol_int_2 Generate & Test Multiple Independent Integrants integrated->sol_int_2 sol_int_3 Re-generate using Site-Specific Integration (MosSCI/CRISPR) integrated->sol_int_3

Caption: A flowchart for troubleshooting mosaic transgene expression.

Formation of Mosaicism from Extrachromosomal Arrays

This diagram illustrates how mosaicism arises from the uneven segregation of extrachromosomal arrays during cell division.

MosaicFormation cluster_0 P0 Injection cluster_1 F1 Generation cluster_2 Adult Animal gonad Syncytial Gonad zygote Zygote with Extrachromosomal Array (Ex) gonad->zygote Fertilization injection_mix Injection Mix (this compound Plasmid, Marker, DNA) injection_mix->gonad Microinjection cell_division Mitosis zygote->cell_division daughter1 Daughter Cell 1 (Inherits Array) cell_division->daughter1 Segregates daughter2 Daughter Cell 2 (Loses Array) cell_division->daughter2 Loss Event clone1 Transgenic Cell Clone (Expresses this compound) daughter1->clone1 clone2 Non-Transgenic Cell Clone (No this compound expression) daughter2->clone2 mosaic_animal Result: Mosaic Animal clone1->mosaic_animal clone2->mosaic_animal

Caption: The process of generating mosaic animals via extrachromosomal arrays.

Experimental Protocols

Protocol 1: Generation of Extrachromosomal Arrays by Microinjection

This protocol is a standard procedure for creating transgenic C. elegans.[1][13][15]

  • Prepare Injection Mix:

    • Plasmid with this compound construct: 1-50 ng/µl

    • Co-transformation marker (e.g., pRF4[rol-6(d)] or fluorescent marker): 30-50 ng/µl[4][15]

    • Filler DNA (e.g., pBluescript or sheared genomic DNA): to a final total concentration of 100-150 ng/µl.[4]

    • Elute/dissolve all DNA in sterile water.

    • Centrifuge the mix at maximum speed for >15 minutes to pellet any debris that could clog the needle.[1]

  • Prepare Worms:

    • Use young adult hermaphrodites. To make them easier to handle, they can be shifted to 15°C for about an hour before injection.[1]

    • Transfer 10-20 worms into a drop of halocarbon oil on an agarose (B213101) pad to clean them of bacteria.[1]

  • Microinjection:

    • Load the supernatant from the DNA mix into a microinjection needle.

    • Immobilize a young adult worm on a 2% agarose pad.

    • Using a compound microscope, inject a small volume of the DNA mix into the distal syncytial gonad of the worm.[4]

  • Recovery and Screening:

    • Recover the injected P0 worm to a seeded NGM plate.

    • Incubate at 20-25°C for 2-4 days.

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., rolling animals or fluorescence).

    • Single-clone F1 animals that carry the transgene to establish independent lines.

Protocol 2: Integration of Extrachromosomal Arrays using UV Irradiation

This protocol allows for the creation of stable, non-mosaic transgenic lines.[2]

  • Select and Synchronize Line:

    • Choose a transgenic line with a high transmission rate (e.g., >80% is preferable as it increases integration efficiency).[2]

    • Create a synchronized population of L4-stage animals.

  • UV Irradiation:

    • Place 30-100 L4 animals on unseeded NGM plates with the lids removed.

    • Irradiate the worms in a UV cross-linker (a common starting dose is 300-400 J/m²). The optimal dose may require calibration.

    • Transfer the irradiated P0s to seeded plates and allow them to recover at 15-20°C.

  • Screen for Integrants:

    • After a few days, pick 50-100 individual F1 animals that express the transgene to their own plates.

    • Allow the F1s to self-fertilize and produce F2 progeny.

    • Screen the F2 plates. A plate that is 100% transgenic (all animals show the marker) indicates a homozygous integration. A plate that shows ~75% transgenic progeny indicates a heterozygous integration.[2]

    • Single-clone animals from candidate plates to confirm the stability of the integration in the F3 generation.

  • Outcrossing:

    • Once an integrated line is confirmed, cross it with the original wild-type strain for at least four generations to remove any background mutations induced by the UV treatment.

References

Technical Support Center: Live Imaging of Deg-1::GFP in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during live imaging of C. elegans expressing the Deg-1::GFP fusion protein.

Troubleshooting Guide

Problem: My C. elegans are dying, showing signs of stress (blebbing, shrinking, vacuoles), or their movement is impaired during or after imaging. [1]

Cause: This is a classic sign of phototoxicity, where the high-intensity light used for fluorescence excitation is causing cellular damage.[1][2] This damage is often mediated by the production of reactive oxygen species (ROS) by the excited fluorophores.[1][2][3]

Solutions:

  • Reduce Illumination Intensity and Exposure Time: This is the most critical step. Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[1] It may be necessary to compromise on image resolution to ensure the health of the worms.

  • Optimize Imaging Intervals: For time-lapse experiments, increase the interval between acquisitions to give the worms time to recover.

  • Consider Your Imaging System:

    • Spinning disk confocal and light-sheet fluorescence microscopy (LSFM) are generally less phototoxic than traditional point-scanning confocal microscopy because they illuminate a wider area or only the focal plane, reducing the overall light dose to the sample.[2][4] LSFM, in particular, has been shown to extend imaging times for adult C. elegans significantly.[5][6]

    • Ensure your microscope is equipped with fast-switching LED lamps and TTL circuits to minimize "illumination overhead," where the sample is illuminated even when the camera is not acquiring an image.[3][7]

  • Use Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid or Trolox can help quench reactive oxygen species and reduce photodamage.[2][8] However, the effectiveness of these should be tested for each specific experimental setup.[2]

Problem: The this compound::GFP signal is bleaching rapidly.

Cause: Photobleaching, the irreversible loss of fluorescence, is closely linked to phototoxicity and is also caused by excessive light exposure.[2][3] When fluorophores photobleach, they can generate ROS, contributing to cellular damage.[2]

Solutions:

  • Follow all the recommendations for reducing illumination intensity and duration mentioned above.

  • Choose a More Photostable Fluorophore (if possible): While you are working with an existing this compound::GFP line, for future experiments, consider using more photostable green fluorescent proteins or switching to yellow or red fluorescent proteins, which are excited by longer, less energetic wavelengths.[8][9][10] For C. elegans embryos, 514-nm illumination for yellow FPs results in less autofluorescence than 488-nm for GFP.[9][10][11] mNeonGreen is a bright and photostable alternative to GFP.[9][11]

  • Optimize Mounting Media: Ensure your mounting medium is fresh and consider commercially available anti-fading media.

Problem: I am having trouble immobilizing the worms for long-term imaging without causing stress.

Cause: Chemical anesthetics can have physiological effects on C. elegans, and physical constraints can cause stress or interfere with normal development.[4][12]

Solutions:

  • Pharmacological Immobilization: Use the lowest effective concentration of anesthetics like levamisole (B84282).[4][13] Prepare the levamisole solution freshly.

  • Agarose (B213101) Pads: A standard method is to use agarose pads (2-10%) to restrict movement.[4][13] Ensure the pad is of the correct thickness and not too dry.[14]

  • Microfluidic Devices: These devices can immobilize worms without chemical anesthetics, allowing for long-term imaging under more controlled physiological conditions.[4]

  • UV-Curable Hydrogels: A newer method involves using a refractive-index matched UV-curable hydrogel, which can extend imaging sessions to several hours while avoiding heat stress.[6]

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a problem for live imaging?

A1: Phototoxicity is cell damage or death caused by light exposure, particularly the high-intensity light used to excite fluorophores in fluorescence microscopy.[1][2] During this process, the excited fluorophores (like GFP) can react with oxygen to produce reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[1][2] This can lead to observable effects like cell membrane blebbing, vacuole formation, and ultimately, cell death, compromising the validity of experimental results.[1][15]

Q2: How can I quantitatively assess if my imaging conditions are phototoxic?

A2: A good way to assess phototoxicity is to use sensitive readouts of cell health. For example, you can monitor cell migration rates, mitochondrial morphology, or the ability of cells to progress through mitosis.[3][8] If you observe a dose-dependent decrease in these activities with increasing light exposure, your conditions are likely phototoxic.[8] You can also perform control experiments where a region of the sample is repeatedly illuminated while an adjacent region is not, and then compare the health and behavior of the cells in both areas.[1]

Q3: What is this compound and where is it expressed?

A3: this compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) in C. elegans. These channels are involved in mechanosensation.[16] Specifically, DEGT-1, a related channel, is expressed in four pharyngeal neurons (MI, M3, I4, and M5) and acts as a proprioceptor for pharynx movement, helping to modulate the feeding rate.[17][18][19] this compound is also implicated in touch sensation, potentially forming a mechanosensory complex with other proteins in nociceptive neurons.[20]

Q4: Are there alternatives to GFP that are less prone to causing phototoxicity?

A4: Yes. Red-shifted fluorescent proteins (e.g., mCherry, mKate2, wrmScarlet) are generally preferred for long-term live imaging as they are excited by longer wavelengths of light, which are less energetic and cause less damage to cells.[8][21][22] Additionally, some newer green fluorescent proteins like mNeonGreen have been shown to be brighter and more photostable than standard GFP in C. elegans.[9][11] The choice of fluorescent protein is a critical parameter to consider for in vivo imaging experiments.[23][9]

Q5: Can the imaging medium affect phototoxicity?

A5: Yes. Removing certain vitamins like riboflavin (B1680620) from the imaging medium has been shown to lower phototoxicity and GFP bleaching.[2] Additionally, supplementing the medium with antioxidants like ascorbic acid can help mitigate the damaging effects of reactive oxygen species produced during imaging.[2]

Data Presentation

Table 1: General Recommendations for Reducing Phototoxicity

ParameterRecommendationRationale
Excitation Light Intensity Use the lowest intensity that provides a usable signal.Reduces the rate of fluorophore excitation and subsequent ROS production.[1]
Exposure Time Keep as short as possible.Minimizes the total light dose delivered to the sample.[1][23]
Imaging Interval Increase time between acquisitions in time-lapse studies.Allows cells to recover from light-induced stress.
Wavelength Use longer wavelengths (e.g., for red FPs) if possible.Longer wavelengths are less energetic and cause less photodamage.[8]
Microscopy Technique Prefer spinning disk or light-sheet over point-scanning confocal.Reduces out-of-focus illumination and overall light dose.[2][4]

Table 2: Example Imaging Parameters for C. elegans Neuronal Imaging

Note: These are starting points and should be optimized for your specific microscope and experimental goals.

ObjectiveLaser LineLaser PowerExposure TimeZ-stack IntervalTime-lapse IntervalReference
60x561 nm10%200 ms1 µm10 min
60xN/AMinimalMinimalN/A30 s - 60 s

Experimental Protocols

Protocol 1: Basic Live Imaging of this compound::GFP in Adult C. elegans

  • Prepare Agarose Pads:

    • Melt a 2-5% agarose solution in M9 buffer.

    • While the agarose is cooling but still liquid, add levamisole to a final concentration of 0.2-0.4 mM to immobilize the worms.[4][13] Prepare this solution fresh.[23]

    • Pipette a small drop of the agarose-levamisole solution onto a clean microscope slide and quickly place another slide on top to create a thin, flat pad.[13]

  • Mount C. elegans:

    • Pick several young adult worms expressing this compound::GFP into a small drop of M9 buffer on the agarose pad.

    • Gently place a coverslip over the worms. Wick away excess liquid to gently press the worms against the pad.

  • Microscopy Setup and Image Acquisition:

    • Use a spinning disk confocal or widefield fluorescence microscope if available.[4]

    • Locate the worms using a low magnification objective (e.g., 10x).

    • Switch to a higher magnification objective (e.g., 60x) to find the neurons expressing this compound::GFP.

    • Set the excitation laser (e.g., 488 nm for GFP) to the lowest possible power.

    • Use the shortest exposure time that allows for clear visualization of the GFP signal above background.

    • Acquire single-plane images or Z-stacks as needed. For time-lapse imaging, set the interval as long as your experimental question allows to minimize phototoxicity.[23]

Protocol 2: Assessing Phototoxicity

  • Prepare two slides of this compound::GFP worms as described in Protocol 1.

  • Slide 1 (Control): Locate a region of interest but do not expose it to fluorescence excitation. Only take a single, brief image at the end of the experiment.

  • Slide 2 (Experimental):

    • Define a region of interest.

    • Image this region repeatedly using your intended experimental time-lapse settings (laser power, exposure time, interval).

    • After the time-lapse, observe the worms for signs of stress: reduced motility (after recovery from levamisole), cell blebbing, or neuronal damage.

  • Analysis: Compare the health and GFP signal integrity of the worms on the experimental slide to the control slide. If you observe significant differences, your imaging conditions are likely phototoxic and need to be adjusted (e.g., by reducing laser power or increasing the time interval).

Visualizations

Experimental_Workflow_for_Minimizing_Phototoxicity cluster_prep Sample Preparation cluster_imaging Imaging Optimization cluster_acquisition Data Acquisition & Analysis prep_worms Prepare C. elegans (this compound::GFP) make_pads Create Agarose Pads with Levamisole prep_worms->make_pads mount_worms Mount Worms on Slide make_pads->mount_worms find_roi Locate Region of Interest (Low Magnification) mount_worms->find_roi set_params Set Initial Parameters (Low Power, Short Exposure) find_roi->set_params test_image Acquire Test Image (High Magnification) set_params->test_image assess_snr Assess Signal-to-Noise Ratio (SNR) test_image->assess_snr adjust_params Adjust Parameters assess_snr->adjust_params SNR too low acquire_data Perform Time-Lapse Imaging assess_snr->acquire_data SNR acceptable adjust_params->test_image monitor_health Monitor Worm Health (e.g., motility, morphology) acquire_data->monitor_health analyze Analyze Data acquire_data->analyze monitor_health->adjust_params Signs of Phototoxicity monitor_health->acquire_data Health OK

Caption: Workflow for minimizing phototoxicity in live C. elegans imaging.

Deg1_Signaling_Concept cluster_neuron Sensory Neuron stimulus Mechanical Stimulus (e.g., Pharynx Movement, Harsh Touch) deg1_complex This compound Containing Mechanosensory Channel stimulus->deg1_complex Activates ion_influx Cation Influx (e.g., Na+) deg1_complex->ion_influx Gates depolarization Membrane Depolarization ion_influx->depolarization response Neuronal Activity & Downstream Behavioral Response (e.g., Regulation of Pumping Rate) depolarization->response

Caption: Conceptual model of this compound function in mechanosensation.

References

Technical Support Center: Troubleshooting Low Yield of Deg-1 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Deg-1 protein purification.

Frequently Asked Questions (FAQs)

Q1: My this compound protein expression is very low or undetectable. What are the possible causes and solutions?

Low expression of this compound is a common issue. Several factors could be contributing to this problem. Here are some key areas to investigate:

  • Codon Usage: The codon usage of the this compound gene may not be optimal for the E. coli expression host.

    • Solution: Consider synthesizing a codon-optimized version of the this compound gene for E. coli.

  • Promoter Strength and Induction: The promoter in your expression vector might be too weak, or the induction conditions may be suboptimal.

    • Solution: Use a vector with a strong, inducible promoter like the T7 promoter. Optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at the time of induction.[1][2][3]

  • Toxicity of this compound: Overexpression of a protease like this compound can be toxic to the host cells, leading to poor growth and low protein expression.

    • Solution: Use a lower induction temperature (e.g., 16-25°C) for a longer period (16-24 hours) to slow down protein expression and reduce toxicity.[4][5] You can also try using a lower concentration of the inducer.[1]

  • Plasmid Integrity: Ensure the integrity of your expression plasmid by re-sequencing to verify the gene and tag sequences.

Q2: I see a good expression band on SDS-PAGE of the whole-cell lysate, but the yield of purified soluble protein is very low. Why is this happening?

This is a classic sign of inclusion body formation. Deg/HtrA family proteases, including this compound, have a known tendency to form insoluble aggregates called inclusion bodies when overexpressed in E. coli.[4][6]

  • Cause: High expression levels, especially at higher temperatures (e.g., 37°C), can overwhelm the cellular folding machinery, leading to protein misfolding and aggregation.[4]

  • Solution:

    • Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C) and IPTG concentration (e.g., 0.1-0.5 mM) to promote proper folding and increase the proportion of soluble protein.[4][5] However, be aware that this might decrease the total overall protein yield.

    • Purify from Inclusion Bodies: Develop a protocol to isolate, solubilize, and refold the this compound protein from the inclusion bodies. This approach can significantly increase the final yield of pure, active protein.[4][6]

Q3: How can I improve the recovery of this compound from inclusion bodies?

Purifying active this compound from inclusion bodies involves three key steps: isolation of inclusion bodies, solubilization of the aggregated protein, and refolding into its native conformation.

  • Inclusion Body Isolation: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or chaotropic agents (e.g., low concentration of urea) can help remove contaminating proteins.

  • Solubilization: Strong denaturants are required to solubilize the aggregated this compound.

    • Common Solubilizing Agents: 6 M Guanidine-HCl or 8 M Urea.[7][8]

  • Refolding: This is a critical and often challenging step. The goal is to remove the denaturant in a way that allows the protein to fold back into its active state. Common refolding methods include:

    • Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.[9]

    • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[9]

    • On-Column Refolding: Binding the denatured protein to an affinity column (e.g., Ni-NTA for His-tagged this compound) and then exchanging the denaturing buffer with a refolding buffer while the protein is still bound to the resin.[8][10]

Q4: My this compound protein is degrading during purification. How can I prevent this?

As a protease, this compound might be susceptible to auto-degradation or degradation by other host cell proteases.

  • Solutions:

    • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

    • Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer. Ensure it is compatible with your purification method (e.g., avoid EDTA if using His-tag purification with Ni-NTA resin).[11]

    • Work Quickly: Minimize the time the protein spends in the cell lysate and during purification steps.

    • Stabilizing Buffers: Store the purified protein in a buffer that promotes its stability. This may include additives like glycerol, specific salts, or a particular pH.

Q5: What are common contaminants in His-tagged this compound purification, and how can I remove them?

When using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, some endogenous E. coli proteins can co-purify.

  • Common Contaminants: Host proteins with surface-exposed histidine clusters or metal-binding motifs, such as SlyD and DnaK (a heat shock protein).[12][13]

  • Solutions:

    • Optimize Imidazole (B134444) Concentration: Include a low concentration of imidazole (e.g., 10-20 mM) in your lysis and wash buffers to reduce non-specific binding of contaminants to the Ni-NTA resin.[14]

    • Additional Purification Steps: If IMAC alone is not sufficient, consider adding a second purification step, such as ion-exchange chromatography or size-exclusion chromatography, to remove remaining impurities.[14]

    • Wash with ATP/MgCl2: To remove chaperone contaminants like DnaK, you can perform a wash step with ATP and MgCl2, which can facilitate the release of these proteins from your target protein.[13]

Data Presentation

Table 1: Effect of Induction Temperature on this compound Solubility
Induction Temperature (°C)Total this compound Expression (Arbitrary Units)Soluble this compound (% of Total)Insoluble this compound (Inclusion Bodies) (% of Total)
37100~10%~90%
3085~25%~75%
2570~40%~60%
1850~60%~40%

Note: This table presents illustrative data based on general observations for proteins prone to inclusion body formation.[4][5] Lowering the temperature generally increases the proportion of soluble protein at the cost of a lower total yield.

Table 2: Comparison of Refolding Methods for this compound from Inclusion Bodies
Refolding MethodTypical Protein Concentration During RefoldingAdvantagesDisadvantagesEstimated Yield of Folded Protein
Dialysis HighSimple setupTime-consuming, prone to aggregation10-20%
Rapid Dilution LowFastRequires large buffer volumes, can be inefficient10-30%
On-Column Refolding High (locally on resin)Combines purification and refolding, can reduce aggregationRequires optimization of buffer exchange30-50%
DSF-Guided Refolding VariableSystematic optimization of refolding bufferRequires specialized equipment (DSF)Potentially >50%

Note: Yields are highly protein-dependent and require optimization. The data presented is an estimation based on literature for challenging proteins.[4][9]

Experimental Protocols

Protocol 1: Expression of this compound in E. coli and Assessment of Solubility
  • Transformation: Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta(DE3)).

  • Culture Growth: Inoculate a starter culture and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-1.0 mM. A typical starting point is 0.5 mM.[1]

  • Expression: Incubate the culture at the chosen temperature for 16-24 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis and Solubility Check:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Take a sample of the total cell lysate.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

    • Collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

    • Analyze the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the distribution of this compound.

Protocol 2: Purification of His-tagged this compound from Inclusion Bodies with On-Column Refolding
  • Inclusion Body Isolation:

    • Follow steps 1-5 from Protocol 1, using a larger culture volume.

    • Resuspend the cell pellet in lysis buffer and lyse the cells.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

    • Wash the inclusion body pellet by resuspending it in a wash buffer (e.g., lysis buffer with 1% Triton X-100) and centrifuging again. Repeat this wash step twice.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl).

    • Stir at room temperature for 1-2 hours to ensure complete solubilization.

    • Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes.

  • Affinity Chromatography and On-Column Refolding:

    • Equilibrate a Ni-NTA column with solubilization buffer.

    • Load the clarified supernatant containing the denatured this compound onto the column.

    • Wash the column with several column volumes of solubilization buffer to remove unbound proteins.

    • Gradually exchange the solubilization buffer with a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, and potentially additives like L-arginine to suppress aggregation) using a linear gradient over several column volumes.

    • Wash the column with several column volumes of refolding buffer.

  • Elution:

    • Elute the refolded this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange and Storage:

    • Dialyze the eluted protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

    • Store the purified protein at -80°C.

Mandatory Visualization

Troubleshooting_Low_Yield_Deg1 start Start: Low Yield of Purified this compound check_expression Analyze Whole Cell Lysate by SDS-PAGE start->check_expression no_band Low or No Expression Band check_expression->no_band No/Weak Band good_band Strong Expression Band check_expression->good_band Strong Band optimize_expression Optimize Expression: - Codon Optimization - Stronger Promoter - Optimize IPTG/OD600 - Lower Temperature (18-25°C) no_band->optimize_expression check_solubility Analyze Soluble vs. Insoluble Fractions good_band->check_solubility optimize_expression->check_expression mostly_soluble Protein is Mostly Soluble check_solubility->mostly_soluble Soluble mostly_insoluble Protein is in Inclusion Bodies check_solubility->mostly_insoluble Insoluble optimize_lysis Optimize Lysis & Binding: - Check Lysis Efficiency - Adjust Buffer (pH, Salt) - Add Protease Inhibitors mostly_soluble->optimize_lysis purify_ib Purify from Inclusion Bodies: 1. Isolate Inclusion Bodies 2. Solubilize (6M Gu-HCl / 8M Urea) 3. Refold (Dialysis, Dilution, On-Column) mostly_insoluble->purify_ib check_purity Analyze Purity of Eluted Protein optimize_lysis->check_purity end_failure Persistent Low Yield optimize_lysis->end_failure If still low yield purify_ib->check_purity pure_protein High Purity check_purity->pure_protein Pure impure_protein Contaminants Present check_purity->impure_protein Impure end_success Success: High Yield of Pure this compound pure_protein->end_success optimize_purification Optimize Purification: - Add Imidazole to Wash - Additional Chromatography Step (Ion Exchange, Size Exclusion) impure_protein->optimize_purification optimize_purification->check_purity optimize_purification->end_failure If still impure

Caption: Troubleshooting workflow for low yield of this compound protein purification.

Inclusion_Body_Purification_Workflow start Start: Cell Pellet with this compound Inclusion Bodies cell_lysis Cell Lysis (Sonication/French Press) start->cell_lysis centrifuge1 Centrifugation (15,000 x g) cell_lysis->centrifuge1 supernatant1 Soluble Proteins (Discard) centrifuge1->supernatant1 Supernatant pellet1 Inclusion Body Pellet centrifuge1->pellet1 Pellet wash_ib Wash Inclusion Bodies (e.g., with Triton X-100) pellet1->wash_ib centrifuge2 Centrifugation wash_ib->centrifuge2 supernatant2 Contaminants (Discard) centrifuge2->supernatant2 Supernatant pellet2 Washed Inclusion Bodies centrifuge2->pellet2 Pellet solubilize Solubilize in Denaturant (6M Gu-HCl or 8M Urea) pellet2->solubilize centrifuge3 Clarification by Centrifugation solubilize->centrifuge3 pellet3 Insoluble Debris (Discard) centrifuge3->pellet3 Pellet supernatant3 Solubilized, Denatured this compound centrifuge3->supernatant3 Supernatant refold Refolding (Dialysis, Dilution, or On-Column) supernatant3->refold end Purified, Refolded this compound refold->end

Caption: Workflow for this compound purification from inclusion bodies.

References

avoiding off-target effects in deg-1 CRISPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CRISPR-Cas9 technology to study the deg-1 gene in C. elegans. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design and execute precise genome editing experiments while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Guide RNA (gRNA) Design for this compound

Q1: What are the first steps in designing a highly specific gRNA for the C. elegans this compound gene?

A1: The first step is to obtain the full sequence of the this compound gene (Locus: C47C12.6) from a reliable database like WormBase. For knockout experiments, target an early exon to introduce a frameshift mutation, leading to a premature stop codon and a non-functional protein.[1] Using a pair of sgRNAs to excise a larger, critical region of the gene can also create a null allele. It is crucial to use a design tool that is optimized for the C. elegans genome to predict both on-target efficiency and potential off-target sites.[2]

Q2: Which gRNA design tools are recommended for C. elegans?

A2: Several web-based tools are available that use the C. elegans genome as a reference to predict gRNA efficiency and specificity. Some recommended tools include:

  • CRISPOR (crispor.tefor.net): A highly versatile tool that evaluates gRNAs for on-target and off-target scores across various genomes, including C. elegans.[2]

  • C. elegans CRISPR guide RNA tool (genome.sfu.ca/gexplore): A specialized tool for identifying potential guide RNAs for the entire C. elegans genome.[2][3]

  • CHOPCHOP: A web tool for selecting target sites for CRISPR/Cas9, which can be configured for the C. elegans genome.[4]

When designing, prioritize gRNAs with the highest on-target scores and the fewest predicted off-target sites, especially those with zero mismatches in the seed region (the 10-12 nucleotides closest to the PAM).

Q3: The C. elegans genome is very AT-rich. How does this affect gRNA design for this compound?

A3: The AT-rich nature of the C. elegans genome can make it difficult to find the canonical NGG Protospacer Adjacent Motif (PAM) required by Streptococcus pyogenes Cas9 (SpCas9) in the desired editing location.[5] If you cannot find a suitable NGG PAM site, consider the following:

  • Use a different Cas nuclease: Cas variants like Cas12a (formerly Cpf1) recognize a T-rich PAM (TTTV), which is more abundant in the C. elegans genome and can expand your targeting options.[5]

  • Use engineered SpCas9 variants: High-fidelity SpCas9 variants have been developed that recognize alternative PAM sequences, such as NGA or NGCG.[6]

Minimizing Off-Target Effects: System Components & Delivery

Q1: What is the most significant source of off-target effects, and how can I mitigate it?

A1: Off-target effects occur when the Cas9-gRNA complex cuts at unintended genomic sites that are similar to the target sequence.[6] The prolonged presence of the Cas9 nuclease and gRNA in the cell increases the probability of these events.[7] Therefore, the delivery method is a critical factor.

Q2: What is the best method for delivering CRISPR components into C. elegans to reduce off-target risk?

A2: For C. elegans, the standard method involves microinjecting plasmids encoding Cas9 and the gRNA into the gonad.[4] However, to minimize the duration of Cas9 expression, delivering the components as a pre-assembled Ribonucleoprotein (RNP) complex (Cas9 protein + synthetic gRNA) is highly recommended.[7][8][9] The RNP is active immediately upon injection and is degraded relatively quickly by the cell, reducing the time window for off-target cleavage.[7][8]

Q3: Should I use the standard SpCas9 or a high-fidelity variant?

A3: While standard SpCas9 is effective, using an engineered high-fidelity Cas9 variant is one of the most powerful strategies to reduce off-target effects.[5] These variants, such as SpCas9-HF1 or eSpCas9, contain mutations that reduce non-specific DNA contacts without compromising on-target activity.[10][11] For therapeutic applications or experiments highly sensitive to off-target mutations, high-fidelity variants are strongly recommended.[6]

Table 1: Comparison of Common High-Fidelity Cas9 Variants

Cas9 VariantKey FeatureAdvantageReference
SpCas9-HF1 Mutations reduce non-specific DNA contacts.Drastically reduces or eliminates detectable off-target effects for most gRNAs.[10][11]Kleinstiver et al., 2016
eSpCas9(1.1) Mutations weaken the interaction between Cas9 and DNA.Reduces off-target effects while maintaining high on-target activity.[7]Slaymaker et al., 2016
Sniper-Cas9 Developed through random mutagenesis and screening.High on-target activity with reduced off-target effects.[7]Lee et al., 2018
evoCas9 Evolved via random mutagenesis in yeast.Enhanced specificity compared to wild-type SpCas9.[7]Casini et al., 2018
Experimental Validation of Off-Target Effects

Q1: How can I experimentally verify if my CRISPR experiment targeting this compound caused off-target mutations?

A1: Experimental validation is crucial as computational predictions are not exhaustive.[9] Methods for detecting off-target effects can be categorized as biased (examining predicted sites) or unbiased (genome-wide screening).

  • Biased Method:

    • Targeted Sequencing: After identifying the top potential off-target sites using prediction software, design primers for these loci. Amplify and sequence these regions from your edited worms to check for indels. This is a cost-effective first step.

  • Unbiased Methods:

    • These methods identify off-target sites across the entire genome without prior prediction. They are more comprehensive but also more complex and expensive.[9]

Table 2: Comparison of Unbiased Off-Target Detection Methods

MethodApproachAdvantagesLimitations
GUIDE-seq In vivo; integrates a short dsODN tag at DSBs, which is then sequenced.Captures off-target events in living cells.Requires transfection of dsODN; potential for bias.
CIRCLE-seq In vitro; treats purified genomic DNA with the Cas9 RNP and sequences linearized circular DNA.Highly sensitive; cell-free system allows for high RNP concentration.Lacks the chromatin context of a living cell, which can lead to false positives.
Digenome-seq In vitro; uses whole-genome sequencing to identify sites cleaved by Cas9 RNP on purified genomic DNA.Sensitive for detecting low-frequency off-targets.In vitro nature may not fully reflect in vivo specificity.
DISCOVER-seq In vivo; uses ChIP-seq to detect the binding of the DNA repair factor MRE11 to DSBs.Applicable to in vivo samples without exogenous components.Relies on the efficiency of MRE11 binding and antibody pulldown.[2]
WGS In vivo; whole-genome sequencing of edited and control clones.The most unbiased method, detects all types of mutations.High cost; requires high sequencing depth to detect low-frequency events.[2][9]

Troubleshooting Guide

Problem 1: My gRNA for this compound has high predicted off-target scores.

  • Solution 1: Redesign the gRNA. Try to find an alternative target site within this compound with better specificity. Target a different region or use a different PAM sequence if possible.

  • Solution 2: Use a high-fidelity Cas9 variant. SpCas9-HF1 can eliminate off-target activity for gRNAs that cause off-targets with wild-type Cas9.[10][11]

  • Solution 3: Use a paired nickase strategy. Design two gRNAs that target opposite strands in close proximity. Using a Cas9 nickase (which only cuts one strand) requires two simultaneous nicking events to create a double-strand break, significantly increasing specificity.[7]

Problem 2: I have low editing efficiency at the this compound locus.

  • Solution 1: Optimize gRNA design. Ensure your gRNA has a high on-target score from a reputable design tool. Some studies suggest guides ending in GG may have higher efficiency in C. elegans.[3]

  • Solution 2: Check your delivery method. Ensure the concentration and quality of your injected plasmids or RNP are optimal. For C. elegans, using co-CRISPR with a visible marker like dpy-10 can help enrich for animals that have received the editing machinery.[2]

  • Solution 3: Use an optimized sgRNA scaffold. Modified sgRNA scaffolds have been shown to increase editing efficiency in C. elegans.

Problem 3: I've detected off-target mutations after sequencing.

  • Solution 1: Re-evaluate your entire workflow. Switch to a high-fidelity Cas9 variant, use the RNP delivery method, and reduce the concentration of the CRISPR components if possible.

  • Solution 2: Screen more progeny. Identify edited animals that do not contain the specific off-target mutation you've identified.

  • Solution 3: Outcross the edited animals. Cross your edited C. elegans strain with the wild-type N2 strain for several generations to segregate the desired on-target mutation from any unintended off-target mutations.

Visualizations and Protocols

Workflow for Minimizing Off-Target Effects

This workflow outlines the key decision points for designing a high-specificity CRISPR experiment targeting this compound.

Off_Target_Workflow start Start: Define Target Gene (this compound) design 1. gRNA Design (e.g., CRISPOR for C. elegans) start->design check_pam NGG PAM Available? design->check_pam select_gRNA Select gRNA with High On-Target & Low Off-Target Score check_pam->select_gRNA Yes alt_cas Consider Alternative Nuclease (e.g., Cas12a for TTTN PAM) check_pam->alt_cas No components 2. Select CRISPR Components select_gRNA->components alt_cas->select_gRNA cas_choice Choose Cas9 Variant components->cas_choice wt_cas9 Wild-Type SpCas9 cas_choice->wt_cas9 Standard hf_cas9 High-Fidelity Cas9 (e.g., SpCas9-HF1) - Recommended - cas_choice->hf_cas9 High Specificity delivery 3. Select Delivery Method wt_cas9->delivery hf_cas9->delivery delivery_choice Choose Format delivery->delivery_choice plasmid Plasmid Injection delivery_choice->plasmid Standard rnp RNP Injection - Recommended - delivery_choice->rnp High Specificity injection 4. Microinjection into C. elegans Gonad plasmid->injection rnp->injection screening 5. Screen Progeny (e.g., using dpy-10 co-CRISPR) injection->screening validation 6. Off-Target Validation screening->validation validation_choice Unbiased Method Needed? validation->validation_choice targeted_seq Targeted Sequencing of Predicted Sites validation_choice->targeted_seq No / Initial Check unbiased_seq Unbiased Genome-wide Screen (e.g., WGS, GUIDE-seq) validation_choice->unbiased_seq Yes / High Confidence end Isolate Pure Strain with On-Target Edit & No Off-Targets targeted_seq->end unbiased_seq->end

Caption: Workflow for minimizing off-target effects in this compound CRISPR experiments.

Mechanism of High-Fidelity Cas9

This diagram illustrates how high-fidelity Cas9 variants reduce off-target binding compared to wild-type Cas9.

Cas9_Mechanism Mechanism of WT vs. High-Fidelity Cas9 cluster_WT Wild-Type (WT) Cas9 cluster_HF High-Fidelity (HF) Cas9 WT_Cas9 WT Cas9-gRNA Complex On_Target_WT On-Target DNA (Perfect Match) WT_Cas9->On_Target_WT Strong Binding Off_Target_WT Off-Target DNA (Mismatches) WT_Cas9->Off_Target_WT Tolerates Mismatches, Weaker Binding Cleavage_On_WT Efficient Cleavage On_Target_WT->Cleavage_On_WT Cleavage_Off_WT Risk of Off-Target Cleavage Off_Target_WT->Cleavage_Off_WT HF_Cas9 HF Cas9-gRNA Complex (Reduced non-specific DNA contacts) On_Target_HF On-Target DNA (Perfect Match) HF_Cas9->On_Target_HF Sufficient Binding Off_Target_HF Off-Target DNA (Mismatches) HF_Cas9->Off_Target_HF Binding Destabilized by Mismatches Cleavage_On_HF Efficient Cleavage On_Target_HF->Cleavage_On_HF No_Cleavage_Off_HF Binding Unstable, No Cleavage Off_Target_HF->No_Cleavage_Off_HF

Caption: High-Fidelity Cas9 reduces off-target cleavage by destabilizing binding to mismatched DNA.

Experimental Protocol: Targeted Deep Sequencing for Off-Target Validation

This protocol provides a method for validating predicted off-target sites in C. elegans populations edited for the this compound gene.

Objective: To quantify the frequency of indel mutations at the top 5-10 computationally predicted off-target loci.

Materials:

  • Genomic DNA extracted from a pooled population of edited worms and wild-type (N2) controls.

  • Phusion High-Fidelity DNA Polymerase.

  • Primers designed to flank each potential off-target site (amplicon size ~200-300 bp).

  • PCR purification kit.

  • Next-Generation Sequencing (NGS) library preparation kit.

  • Access to an NGS platform (e.g., Illumina MiSeq).

Methodology:

  • gDNA Extraction:

    • Collect a population of successfully edited worms (e.g., F2 progeny from animals showing the co-CRISPR phenotype).

    • Extract high-quality genomic DNA using a standard C. elegans gDNA extraction protocol. Prepare gDNA from a parallel population of wild-type N2 worms as a negative control.

  • Primer Design:

    • Use your gRNA design tool's output to identify the top 5-10 potential off-target sites with the highest prediction scores.

    • For each site, design PCR primers that flank the potential cut site, creating an amplicon of 200-300 bp.

  • First Round PCR (Amplification of Loci):

    • Set up individual PCR reactions for each potential off-target site using gDNA from both the edited and control populations.

    • Use Phusion polymerase for high-fidelity amplification.

    • Cycling Conditions:

      • Initial Denaturation: 98°C for 30s.

      • 25-30 Cycles:

        • 98°C for 10s

        • 60-68°C for 20s (optimize annealing temp. for each primer pair)

        • 72°C for 15s

      • Final Extension: 72°C for 5 min.

    • Verify successful amplification of all loci on an agarose (B213101) gel.

  • PCR Product Purification:

    • Pool the PCR products for the edited sample and the control sample separately.

    • Purify the pooled amplicons using a PCR purification kit to remove primers and dNTPs.

  • NGS Library Preparation:

    • Use the purified, pooled amplicons as input for an NGS library preparation kit (e.g., Illumina Nextera XT). This will add sequencing adapters and barcodes to your amplicons.

    • Follow the manufacturer's protocol precisely.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform. A MiSeq run is typically sufficient for amplicon sequencing.

  • Data Analysis:

    • Demultiplex the sequencing reads based on the barcodes.

    • Align the reads for each amplicon to the C. elegans reference genome.

    • Use a tool like CRISPResso2 to analyze the aligned reads for the presence and frequency of insertions and deletions (indels) at the predicted cut site.

    • Compare the indel frequency in the edited sample to the background error rate observed in the wild-type control sample. A significantly higher indel frequency at a specific locus in the edited sample indicates an off-target event.

References

how to improve the viability of deg-1(d) mutant animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Caenorhabditis elegansdeg-1(d) mutant animals. This resource provides troubleshooting guidance and frequently asked questions to help improve the viability and experimental success of these strains. The this compound(d) mutation is a dominant, gain-of-function allele that results in a toxic gene product, leading to the late-onset degeneration of a specific set of neurons.[1] This inherent toxicity can present challenges in maintaining healthy cultures and obtaining consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the molecular basis of the this compound(d) phenotype?

A1: The this compound gene encodes a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC).[2][3][4] The dominant (d) mutation results in a hyperactive or misregulated ion channel. This leads to an excessive influx of ions, likely Na+, into the neuron, disrupting cellular homeostasis and ultimately causing excitotoxicity and cell death.[2] This mechanism is a shared feature among several "degenerin" family members that cause neurodegeneration when mutated.[2][3]

Q2: Why is the viability of this compound(d) animals reduced?

A2: The reduced viability is a direct consequence of the progressive neurodegeneration caused by the toxic this compound(d) protein. The loss of specific neurons can impair essential behaviors and physiological functions, leading to a decline in overall health, reduced reproductive output, and a shortened lifespan.

Q3: Are there known ways to suppress the neurodegeneration?

A3: Yes. The primary strategy for suppressing neurodegeneration caused by toxic degenerin channels is to reduce the function of the channel complex. For the related and well-studied mec-4(d) and mec-10(d) mutants, which also cause neuronal degeneration, mutations in the mec-6 gene can completely suppress the toxic phenotype.[2][5] MEC-6 is an auxiliary subunit required for the proper function and localization of the degenerin channel complex.[5][6][7] Therefore, targeting components essential for the this compound channel's function is a promising approach. Both intragenic and extragenic mutations have been shown to delay or block the onset of this compound(d)-induced cell death.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound(d) mutants.

Issue EncounteredPotential CauseSuggested Solution
High Rate of Neuronal Degeneration Hyperactive this compound(d) ion channel activity.Genetic Suppression: Introduce a loss-of-function mutation in a gene required for this compound channel activity, such as mec-6. This has been shown to be highly effective for other degenerin mutants.[2][5] Consider performing a genetic screen for new suppressors.
Low Brood Size / Poor Progeny Survival Overall poor health and vitality of the parent animals due to ongoing neurodegeneration.Optimize Culture Temperature: Maintain cultures at a lower temperature (e.g., 15-20°C). Lower temperatures can slow metabolic processes and may delay the onset or progression of neurodegeneration, potentially improving overall health and fertility.[8]
Variability in Phenotypic Severity Environmental stressors may exacerbate the toxic effects of the this compound(d) mutation.Maintain Stable Environmental Conditions: Avoid temperature fluctuations, microbial contamination, and starvation. Ensure consistent food quality and humidity. Stress-resistant C. elegans mutants, such as some age-1 alleles, show increased thermotolerance and longevity, suggesting that bolstering stress response pathways could be beneficial.[9][10][11][12]
Difficulty with Long-Term Experiments Shortened lifespan of this compound(d) animals complicates aging studies or experiments requiring older adults.Cross with Longevity Mutants: Consider creating double mutants with long-lived strains (e.g., age-1 or daf-2 mutants). These mutations are known to increase stress resistance and could potentially counteract the life-shortening effects of this compound(d).[9][11]

Key Experimental Protocols

Protocol 1: Quantifying Neuronal Degeneration

This protocol allows for the assessment of the severity of the neurodegenerative phenotype and can be used to test the efficacy of potential suppressors.

  • Strain Preparation: Use a this compound(d) strain that also carries an integrated fluorescent reporter (e.g., GFP) expressed specifically in the neurons of interest.

  • Age Synchronization: Generate an age-synchronized population of animals by standard methods (e.g., bleaching gravid adults to isolate eggs).

  • Culturing: Grow the synchronized population at a constant, controlled temperature (e.g., 20°C).

  • Data Collection:

    • At specific time points (e.g., Day 1, Day 3, Day 5 of adulthood), mount a sample of animals (n > 30) on a 2% agarose (B213101) pad with an anesthetic (e.g., 10 mM levamisole).

    • Using a fluorescence microscope, visualize the fluorescently labeled neurons.

    • Score the number of intact, healthy-looking neurons per animal. A degenerating neuron may appear swollen, fragmented, or have a weak or absent fluorescent signal.

  • Analysis: Calculate the average number of surviving neurons at each time point. Compare these numbers between your control this compound(d) strain and any experimental strains (e.g., this compound(d); suppressor-mutant).

Protocol 2: Lifespan and Viability Assay

This protocol measures the overall viability and health of the animal population.

  • Age Synchronization: Obtain a tightly synchronized cohort of L1 larvae as described above.

  • Culturing: Plate a defined number of L1s (e.g., 50-100) onto NGM plates seeded with OP50 E. coli. Incubate at a constant temperature.

  • Animal Transfer: Starting from the first day of adulthood, transfer the animals to fresh plates every 1-2 days to separate them from their progeny.

  • Scoring Viability:

    • Each day, count the number of living and dead animals.

    • An animal is considered dead if it does not respond to gentle prodding with a platinum wire.

    • Censor animals that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost.

  • Analysis: Use survival analysis software (e.g., OASIS 2, GraphPad Prism) to generate survival curves and calculate the mean and median lifespan for each strain.

Visualized Pathways and Workflows

Degenerin_Channel_Toxicity cluster_membrane Neuronal Membrane cluster_cell Neuron Cytoplasm channel This compound/MEC-6 Channel Complex Na_in Excessive Na+ Influx channel->Na_in toxicity Ionic Imbalance & Excitotoxicity Na_in->toxicity Na_out Na+ Na_out->channel This compound(d) (Gain-of-function) degeneration Neurodegeneration toxicity->degeneration suppressor Loss of mec-6 function suppressor->channel Inhibits channel activity/formation

Caption: Mechanism of this compound(d) toxicity and its suppression.

Suppressor_Screen_Workflow start Start: this compound(d) Strain mutagenesis Mutagenize P0 Generation (e.g., with EMS) start->mutagenesis f1 Isolate F1 Progeny (Allow to self-fertilize) mutagenesis->f1 f2_screen Screen F2 Generation for Improved Viability / Motility f1->f2_screen f2_screen->f1 No Suppression isolate Isolate Putative Suppressor Mutants f2_screen->isolate Phenotype Suppressed confirm Confirm Heritable Suppression Phenotype isolate->confirm mapping Map and Identify Suppressor Gene confirm->mapping end Characterize New Suppressor mapping->end

Caption: Workflow for a genetic screen to find this compound(d) suppressors.

Troubleshooting_Flowchart cluster_approaches cluster_genetic_solutions cluster_env_solutions start Issue: Low this compound(d) Viability genetic Genetic Approaches start->genetic environmental Environmental Approaches start->environmental cross_suppressor Cross in known suppressor (e.g., mec-6(lof)) genetic->cross_suppressor new_screen Perform new suppressor screen genetic->new_screen optimize_temp Lower culture temperature (15-20°C) environmental->optimize_temp stabilize Ensure stable conditions (food, humidity, no stress) environmental->stabilize

Caption: Decision tree for troubleshooting this compound(d) viability.

References

Technical Support Center: Optimizing Amiloride for Deg-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using amiloride (B1667095) to inhibit Degenerin-1 (DEG-1) channels, focusing on members of the DEG/ENaC/ASIC superfamily, particularly in model organisms like C. elegans.

Frequently Asked Questions (FAQs)

Q1: What is amiloride and how does it inhibit this compound channels?

A1: Amiloride is a potassium-sparing diuretic that functions as an open-channel blocker for the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily.[1][2] this compound is a member of this family, which is crucial for processes like mechanosensation and salt homeostasis.[1][3] Amiloride physically enters and occludes the ion pore of the channel, thereby preventing the flow of sodium ions. Its sensitivity, however, can vary significantly among different DEG/ENaC/ASIC channel subunits.[1][3][4]

Q2: What is a good starting concentration for amiloride in a this compound inhibition experiment?

A2: A typical starting concentration range is between 10 µM and 100 µM. The half-maximal inhibitory concentration (IC50) for amiloride against various DEG/ENaC channels can range from the sub-micromolar to the high micromolar range.[1][3][5] For instance, the reported IC50 for the C. elegans channel UNC-8d is approximately 7.8 µM, while for H+-gated channels in body wall muscle, it's around 31 µM.[3][6] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Q3: How should I prepare and store amiloride stock solutions?

A3: Amiloride hydrochloride is soluble in DMSO and water. For cell-based assays, preparing a concentrated stock solution in sterile DMSO (e.g., 10 mM to 50 mM) is common.[5][7]

  • Preparation: Dissolve the amiloride powder in anhydrous/sterile DMSO by vortexing. Gentle warming (37°C) can aid dissolution.[8]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (months).[8][9]

  • Working Solution: Dilute the stock solution into your aqueous experimental buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to your system (ideally ≤ 0.1%).[8]

Q4: Can amiloride affect other ion channels?

A4: Yes, amiloride has known cross-reactivity. While it is a potent blocker of many ENaC and DEG channels, it is less potent against ASIC channels.[1][3] At higher concentrations, it can also inhibit other transporters like the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[5][9][10] Using the lowest effective concentration and including appropriate controls are crucial to ensure specificity.

Quantitative Data Summary

The inhibitory potency of amiloride varies depending on the specific channel subunit composition, the expression system, and experimental conditions like voltage and ion concentrations.

Channel/SystemAmiloride Potency (IC50 / K₀.₅)Experimental SystemKey Notes
αβγ ENaC ~0.1 µMXenopus oocytesHigh sensitivity, considered a classic ENaC blocker.[2][9]
δβγ ENaC ~2.6 µMXenopus oocytesSignificantly less sensitive than the αβγ subunit combination.[2][7][9]
UNC-8d (C. elegans) 7.8 µM (@ -100 mV)Xenopus oocytesA DEG channel involved in mechanosensation.[3]
MEC-4d (C. elegans) Micromolar affinityXenopus oocytesAbout eightfold more sensitive to amiloride than UNC-8d.[1]
H+-gated Na+ Channel (C. elegans muscle) 31 µM (@ -60 mV)Primary muscle cellsInhibition is voltage-dependent.[6]
ASIC-1 1-10 µM (Ki)CHO-K1 cellsGenerally less sensitive than ENaC/DEG channels.[11]
Na+/H+ Exchanger (NHE) 3 µM to 1 mMVariousPotency is highly dependent on external Na+ concentration.[5][9]
Na+/Ca2+ Exchanger (NCX) ~1 mMVariousWeakly inhibited by amiloride.[5][9]

Troubleshooting Guide

Issue 1: No or weak inhibition of this compound channel activity is observed.

Possible Cause Troubleshooting Step
Incorrect Amiloride Concentration The specific this compound channel or homolog you are studying may be less sensitive to amiloride. Perform a dose-response curve, testing concentrations from 1 µM up to 300 µM.[4]
Degraded Amiloride Solution Amiloride solutions, especially in aqueous buffers, can degrade. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid multiple freeze-thaw cycles.[9]
Channel Subtype Insensitivity Not all DEG/ENaC channels are sensitive to amiloride. For example, DEGT-1 in C. elegans is reported to be amiloride-insensitive.[4] Verify from literature if your specific channel is known to be blocked by amiloride.
pH of Experimental Buffer The activity of some DEG/ENaC channels (like ASICs) is highly pH-dependent.[12] Ensure your buffer pH is stable and optimal for channel activity before applying the inhibitor.
Voltage Dependence Amiloride's blocking action can be voltage-dependent.[2][6] If using electrophysiology, test inhibition at different holding potentials.

Issue 2: Off-target effects or cellular toxicity are observed.

Possible Cause Troubleshooting Step
Amiloride Concentration is Too High High concentrations of amiloride can inhibit other transporters (e.g., NHE, NCX) or cause general toxicity.[5][10] Lower the concentration to the lowest effective dose determined from your dose-response curve.
High DMSO Concentration The final concentration of the DMSO vehicle may be toxic. Ensure the final DMSO concentration in the experimental medium is kept low (e.g., ≤ 0.1%). Always include a vehicle-only control to assess the effect of DMSO.[8]
Cell Health Poor cell health can make cells more susceptible to drug-induced stress. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 3: Results are inconsistent between experiments.

Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Prepare a large, single batch of concentrated stock solution to be used across multiple experiments. Ensure precise and consistent dilution to the final working concentration.
Variable Incubation Time Standardize the pre-incubation time with amiloride before measuring channel activity. The onset of action is typically within minutes, but this should be kept consistent.[13][14]
Fluctuations in Experimental Conditions Maintain consistent temperature, pH, and bath solution composition for all experiments. Small variations can alter ion channel activity and drug potency.

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Amiloride Stock in DMSO (e.g., 10-50 mM) prep_working Dilute to Working Concentration in Assay Buffer prep_stock->prep_working apply_drug 2. Apply Amiloride (or Vehicle Control) prep_working->apply_drug prep_cells Prepare Experimental System (e.g., Oocytes, Cultured Cells) baseline 1. Record Baseline Channel Activity prep_cells->baseline baseline->apply_drug record_inhibition 3. Record Post-Drug Channel Activity apply_drug->record_inhibition analyze Calculate % Inhibition record_inhibition->analyze dose_response Generate Dose-Response Curve & Determine IC50 analyze->dose_response

Caption: General workflow for an amiloride inhibition experiment.

G cluster_membrane Cell Membrane channel This compound Channel (Open State) Na_out Na+ Influx (Current) channel->Na_out Block Channel Blocked (No Influx) Na_in Na+ Ions (Extracellular) Na_in->channel Enters Pore Amiloride Amiloride Amiloride->channel Binds in Pore G start Weak or No Inhibition Observed q_conc Is concentration range appropriate (1-300 µM)? start->q_conc q_drug Is amiloride solution freshly prepared? q_conc->q_drug Yes sol_conc Action: Perform Dose-Response Study q_conc->sol_conc No q_channel Is the channel known to be amiloride-sensitive? q_drug->q_channel Yes sol_drug Action: Prepare Fresh Working Solution q_drug->sol_drug No sol_channel Result: Channel is Likely Amiloride-Insensitive q_channel->sol_channel No sol_other Action: Check Other Factors (pH, voltage, cell health) q_channel->sol_other Yes a_conc_yes Yes a_conc_no No a_drug_yes Yes a_drug_no No a_channel_yes Yes a_channel_no No

References

controlling for temperature fluctuations in Deg-1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deg-1 assays, with a specific focus on mitigating the impact of temperature fluctuations on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this compound assays?

A1: Temperature is a crucial environmental factor that can significantly influence the results of this compound assays. The this compound protein in C. elegans functions as a mechanoreceptor and is also involved in sensing ambient temperature, playing a role in cold tolerance.[1] Fluctuations in temperature can therefore directly affect the biological processes being measured. Moreover, temperature instability can impact enzyme kinetics, protein stability, and the overall physiology of C. elegans, leading to increased variability and reduced reproducibility of your experimental data.[2][3][4]

Q2: What is the optimal temperature range for conducting this compound assays?

A2: The optimal temperature for this compound assays typically falls within the standard range for C. elegans cultivation, which is between 15°C and 25°C.[5] The most widely used temperature for many C. elegans survival and behavioral assays is 20°C.[5] It is critical to select a specific temperature and maintain it consistently throughout your experiments to ensure reliable and comparable results. The choice of temperature can also be influenced by the specific biological question being investigated, as temperature has been shown to affect various physiological processes in C. elegans, including lifespan and stress responses.[6][7]

Q3: How can I minimize temperature fluctuations during my this compound assay?

A3: Minimizing temperature fluctuations is key to obtaining high-quality data. Here are several methods:

  • Use a calibrated incubator: Ensure your incubator is properly calibrated and maintains a stable temperature. Place a thermometer inside the incubator to monitor the temperature independently.

  • Employ a water bath: For smaller-scale experiments, a circulating water bath can provide a highly stable temperature environment.[4]

  • Utilize microfluidic devices: For the most precise control, microfluidic platforms are an excellent option.[8][9][10] These devices allow for rapid and precise temperature shifts and can maintain a consistent thermal environment for individual worms.[8][9]

  • Acclimatize your worms: Before starting the assay, allow the worms and all reagents to acclimatize to the chosen experimental temperature.

  • Minimize handling time: Reduce the amount of time plates or samples are outside of the controlled temperature environment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate plates. Inconsistent temperature across different plates or shelves in the incubator.1. Use a single, calibrated incubator for all experimental plates. 2. Place all replicate plates on the same shelf to minimize temperature gradients within the incubator. 3. Consider using a microfluidic device for highly controlled, parallel experiments.[8][11]
Inconsistent results between experiments run on different days. Daily or seasonal fluctuations in ambient room temperature affecting the stability of your incubator.1. Record the room temperature daily to identify any correlations with experimental variability. 2. If possible, conduct experiments in a temperature-controlled room. 3. Always run a control group with each experiment to normalize the data.
Unexpected phenotypic changes in worms. Temperature stress can induce various physiological responses in C. elegans, including altered stress resistance and lifespan.[6][7]1. Verify the incubator temperature is set correctly and is stable. 2. Avoid sudden and extreme temperature shifts when handling the worms. 3. Consult literature to see if the observed phenotype has been previously linked to temperature changes in C. elegans.
Difficulty in immobilizing worms for imaging. Temperature can affect the efficacy of some immobilization techniques.1. For methods using cooling to immobilize worms, ensure the temperature drop is rapid and consistent.[9] 2. If using temperature-sensitive gelling agents like Pluronic F127, precise temperature control is essential to trigger the sol-gel transition.[9][10]

Experimental Protocols

Protocol 1: General Temperature-Controlled this compound Assay on NGM Plates
  • Preparation:

    • Prepare Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Synchronize a population of C. elegans expressing the this compound construct of interest.

    • Pre-set a calibrated incubator to the desired experimental temperature (e.g., 20°C).

  • Acclimatization:

    • Place the NGM plates and synchronized worms in the incubator for at least 4-6 hours to allow them to fully acclimatize to the experimental temperature.

  • Assay Initiation:

    • Transfer a defined number of age-synchronized worms to the pre-warmed NGM plates.

    • If applicable, administer the drug or treatment being tested.

  • Incubation and Observation:

    • Return the plates to the incubator immediately.

    • Minimize the time the plates are removed from the incubator for observation. If using a microscope, ensure the room temperature is stable or use a heated stage.

    • Score the phenotype of interest (e.g., neurodegeneration, behavioral changes) at predetermined time points.

  • Data Analysis:

    • Compare the results from the treated group to the control group.

    • Note any temperature fluctuations that may have occurred during the experiment.

Protocol 2: High-Precision Temperature Control using a Microfluidic Device
  • Device Preparation:

    • Fabricate or obtain a microfluidic device suitable for C. elegans culture and imaging.[8]

    • Prime the device with the appropriate buffer or media.

  • Temperature Control Setup:

    • Connect the microfluidic device to a temperature control system (e.g., Peltier element, perfusion system with heated/cooled liquids).

    • Set the desired temperature and allow the system to stabilize.

  • Worm Loading:

    • Load age-synchronized worms into the device.

  • Assay and Imaging:

    • Perfuse the device with media containing the test compound, if applicable.

    • Perform time-lapse imaging to monitor the this compound related phenotype. The stable temperature within the device will ensure high-quality, reproducible data.

  • Data Analysis:

    • Analyze the imaging data to quantify the phenotype.

    • The precise temperature control will reduce variability and increase the statistical power of the experiment.

Visualizations

Deg1_Temperature_Pathway cluster_environmental_factors Environmental Factors cluster_cellular_components Cellular Components cluster_physiological_response Physiological Response Ambient Temperature Ambient Temperature This compound Mechanoreceptor This compound Mechanoreceptor Ambient Temperature->this compound Mechanoreceptor sensed by AIN/AVJ Interneurons AIN/AVJ Interneurons This compound Mechanoreceptor->AIN/AVJ Interneurons regulates Cold Tolerance Cold Tolerance AIN/AVJ Interneurons->Cold Tolerance controls

Caption: Role of this compound in ambient temperature sensation and cold tolerance.

Experimental_Workflow Start Start Synchronize Worms Synchronize Worms Start->Synchronize Worms Acclimatize to Temp Acclimatize to Temp Synchronize Worms->Acclimatize to Temp Initiate Assay Initiate Assay Acclimatize to Temp->Initiate Assay Incubate at Stable Temp Incubate at Stable Temp Initiate Assay->Incubate at Stable Temp Observe & Score Phenotype Observe & Score Phenotype Incubate at Stable Temp->Observe & Score Phenotype Analyze Data Analyze Data Observe & Score Phenotype->Analyze Data End End Analyze Data->End

Caption: Workflow for a temperature-controlled this compound assay.

Troubleshooting_Logic High Variability? High Variability? Check Incubator Calibration Check Incubator Calibration High Variability?->Check Incubator Calibration Yes Unexpected Phenotype? Unexpected Phenotype? High Variability?->Unexpected Phenotype? No Use Same Shelf Use Same Shelf Check Incubator Calibration->Use Same Shelf Monitor Room Temp Monitor Room Temp Use Same Shelf->Monitor Room Temp Problem Resolved Problem Resolved Monitor Room Temp->Problem Resolved Verify Temp Setting Verify Temp Setting Unexpected Phenotype?->Verify Temp Setting Yes Unexpected Phenotype?->Problem Resolved No Review Handling Protocol Review Handling Protocol Verify Temp Setting->Review Handling Protocol Review Handling Protocol->Problem Resolved

Caption: A logical approach to troubleshooting temperature-related issues.

References

Technical Support Center: Functional Expression of DEG-1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with DEG-1 and other degenerin/epithelial sodium channels (DEG/ENaC). This resource provides troubleshooting guidance and detailed protocols to help you successfully express functional this compound channels in Xenopus oocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to express functionally?

A1: this compound is a subunit of a mechanosensitive ion channel found in the nematode C. elegans.[1] Like other members of the DEG/ENaC superfamily, it is part of a larger protein complex.[2][3] Functional expression in heterologous systems like Xenopus oocytes is often challenging due to several factors:

  • Requirement for Auxiliary Subunits: this compound may require co-expression with other specific subunits to form a functional channel, a common feature in the DEG/ENaC family.[4][5]

  • Subunit Stoichiometry: The precise ratio of channel subunits is critical for proper assembly and function.

  • Slow Expression and Trafficking: Compared to other ion channels, some C. elegans degenerins require higher concentrations of cRNA and significantly longer incubation times (e.g., >4 days) for optimal expression at the oocyte membrane.[6]

  • Low Activation: Without the appropriate mechanical or chemical stimulus, the channel's open probability may be too low to detect significant currents.

Q2: I've injected this compound cRNA, but I'm not detecting any current. What are the most common causes?

A2: The absence of current is the most frequent issue. The primary causes to investigate are:

  • Missing Subunits: this compound likely does not function as a homomer. Co-injection with known or putative partner subunits is often necessary. For the related and well-studied MEC-4/MEC-10 channels, the accessory protein MEC-2 was shown to dramatically increase current activity.[5]

  • Poor cRNA Quality or Quantity: The integrity and concentration of your injected cRNA are crucial. Degraded RNA will not be translated efficiently.

  • Insufficient Incubation Time: Degenerin channels may require longer incubation periods than other channels. An incubation of 24-48 hours may be insufficient.[6]

  • Inactive Channels: The channels may be present on the membrane but are in a closed state. Ensure your recording conditions include a method for channel activation (e.g., mechanical stimulation, specific ligands, or using a hyperactivating mutant).[1]

  • Oocyte Health: Poor quality or unhealthy oocytes will not express proteins efficiently.

Q3: What are the typical amounts of cRNA and incubation times needed for degenerin channels?

A3: For C. elegans degenerin channels, it is recommended to inject a higher amount of cRNA, typically 5-10 ng per subunit, and to use a longer incubation period of more than 4 days at 18°C for optimal expression.[6] This contrasts with channels like ENaC, which may only require 1-2 ng of cRNA and 24-48 hours of incubation.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the expression of this compound channels in Xenopus oocytes.

ProblemPossible Cause(s)Suggested Solution(s)
No detectable current 1. Missing essential auxiliary subunits. 2. cRNA is degraded or at too low a concentration. 3. Insufficient incubation time for protein expression and trafficking. 4. Channel is not being activated under recording conditions. 5. Poor oocyte health or viability after injection.1. Research and co-inject cRNA for known or suspected partner proteins (e.g., other degenerins like MEC-4/MEC-10, or accessory proteins like MEC-2). 2. Verify cRNA integrity on a denaturing agarose (B213101) gel. Quantify cRNA concentration accurately. Inject a higher amount (5-10 ng/subunit).[6] 3. Increase incubation time to at least 4 days post-injection at 18°C.[6][7] 4. If using a wild-type channel, apply a relevant stimulus (e.g., shear stress, membrane stretch).[8] Consider creating a known gain-of-function mutation to produce constitutively active channels for initial expression confirmation.[5] 5. Use healthy, stage V-VI oocytes. Ensure proper sterile technique and recovery conditions post-injection.[9]
Small or inconsistent currents 1. Suboptimal subunit ratio. 2. Low channel density on the plasma membrane. 3. Voltage-clamp recording quality is poor.1. Empirically test different cRNA ratios of the channel subunits. 2. Increase incubation time and/or the total amount of injected cRNA. 3. Ensure microelectrodes have appropriate resistance (0.5-2 MΩ). Check that the oocyte is properly impaled and the bath solution level is stable.
High oocyte mortality after injection 1. Physical damage from injection pipette. 2. cRNA solution contains contaminants. 3. Incubation solution is not optimal.1. Use a high-quality microforge to create a sharp, beveled tip with a diameter of ~50 µm to facilitate wound healing.[8] 2. Ensure the cRNA is purified and dissolved in nuclease-free water. 3. Prepare fresh Modified Barth's Solution (MBS) with antibiotics and ensure the incubator is maintained at a stable 18°C.[9]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog. Surgically remove a portion of the ovary and place it in a sterile Modified Barth's Solution (MBS).

  • Defolliculation: Cut the ovary into small clusters of 10-20 oocytes. Incubate in an oocyte dissociation solution containing an enzyme like collagenase for 30-90 minutes at room temperature to enzymatically remove the follicular cell layer.[7]

  • Washing and Selection: Gently wash the oocytes at least 5 times with ND96 solution or MBS to remove residual enzyme.[7] Manually select healthy, mature Stage V-VI oocytes, which are characterized by their large size (~1 mm) and distinct dark (animal) and light (vegetal) poles.[6]

  • Incubation: Store the selected oocytes in MBS supplemented with antibiotics at 18°C.

Protocol 2: cRNA Microinjection
  • Pipette Preparation: Pull glass capillaries to create microinjection needles. The tip diameter should be around 50 µm.[8]

  • Loading: Backfill the injection pipette with mineral oil. Then, carefully load 5-6 µl of the cRNA solution (containing one or more channel subunits) onto a sterile surface (e.g., Parafilm) and draw the desired volume into the pipette tip.[8]

  • Injection: Secure an oocyte in the injection chamber. Gently impale the oocyte in the center of the animal (dark) pole. Inject approximately 50 nl of the cRNA solution.[9] Hold the pipette in place for a few seconds before withdrawal to prevent leakage.[9]

  • Recovery: Transfer the injected oocytes to a fresh culture plate with MBS and incubate at 18°C for 2-7 days, with longer times recommended for degenerin channels.[6][7]

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
  • Electrode Preparation: Prepare two microelectrodes by pulling glass capillaries. Backfill them with 3 M KCl. The resistance should be between 0.5 and 2.0 MΩ.

  • Setup: Place an injected oocyte in the recording chamber and perfuse with the desired recording solution (e.g., ND96).

  • Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.[10] An audio monitor can be helpful to confirm cell penetration.[11]

  • Clamping and Recording: Use a TEVC amplifier to clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).[11] Apply voltage-step protocols to elicit currents and record the resulting data.[12] Data acquisition software is used to control the voltage protocols and record the currents.[10]

Visualizations

Experimental_Workflow Harvest 1. Harvest Oocytes from Xenopus laevis Defolliculate 2. Defolliculate Oocytes (Collagenase Treatment) Harvest->Defolliculate Select 3. Select Stage V-VI Healthy Oocytes Defolliculate->Select Inject 4. Inject cRNA (e.g., this compound + MEC-2) Select->Inject Incubate 5. Incubate Oocytes (≥4 days at 18°C) Inject->Incubate Record 6. Perform TEVC Recording Incubate->Record Analyze 7. Analyze Current Data Record->Analyze

Caption: Workflow for expressing this compound channels in oocytes.

Troubleshooting_Flowchart Start Start: Inject Oocytes CheckCurrent Detectable Current? Start->CheckCurrent Success Success: Proceed with Experiment CheckCurrent->Success Yes CheckRNA Verify cRNA Integrity & Concentration CheckCurrent->CheckRNA No AddSubunits Co-Inject Putative Auxiliary Subunits (e.g., MEC-2) CheckRNA->AddSubunits IncreaseTime Increase Incubation Time to >4 Days AddSubunits->IncreaseTime CheckActivation Use Gain-of-Function Mutant or Apply Stimulus IncreaseTime->CheckActivation CheckActivation->CheckCurrent Re-test Reassess Re-evaluate Protocol & Oocyte Health CheckActivation->Reassess Still No Current

References

Technical Support Center: Troubleshooting Non-Specific Binding in Deg-1 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deg-1 co-immunoprecipitation (Co-IP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is causing the high background and multiple non-specific bands in my negative control (e.g., IgG isotype control) lane?

A1: High background in a negative control lane indicates that proteins are binding non-specifically to either the beads or the isotype control antibody itself.[1][2] This is a common issue in Co-IP experiments. The primary causes include:

  • Intrinsic "stickiness" of proteins: Some proteins have a natural tendency to adhere to the agarose (B213101) or magnetic beads.

  • Non-specific antibody interactions: The isotype control antibody may be cross-reacting with proteins in the lysate.[3]

  • Insufficient blocking: The beads may have unoccupied sites that non-specifically capture proteins.[4][5]

  • Inadequate washing: Wash steps may not be stringent enough to remove loosely bound, non-specific proteins.[6][7]

Q2: How can I reduce the binding of non-specific proteins to my Protein A/G beads?

A2: To minimize non-specific binding to beads, several strategies can be employed:

  • Pre-clearing the lysate: This is a critical step where the cell lysate is incubated with beads before the addition of the specific antibody.[1][3][4] This removes proteins that would non-specifically bind to the beads.

  • Blocking the beads: Before adding them to the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk to saturate non-specific binding sites.[3][4][8]

  • Choosing the right beads: Magnetic beads generally exhibit lower non-specific binding compared to agarose beads.[3]

Q3: My anti-Deg-1 antibody is pulling down many proteins besides the expected interactor. What should I do?

A3: This suggests either the antibody has poor specificity or the experimental conditions are not optimized. Consider the following:

  • Antibody Validation: Ensure your primary antibody is validated for IP applications.[9][10] An antibody that works for Western blotting (detecting denatured protein) may not recognize the native protein conformation in a Co-IP.[2][10]

  • Reduce Antibody Concentration: Using too much antibody can increase non-specific interactions.[4][5][6] Perform a titration experiment to determine the optimal antibody concentration.

  • Increase Wash Stringency: Your wash buffers may be too mild. Increasing the salt (NaCl) or detergent concentration can help disrupt weak, non-specific interactions.[8][11][12]

  • Use a Different Antibody: If problems persist, try a different anti-Deg-1 antibody, preferably a monoclonal one that recognizes a different epitope.[13]

Q4: Can the lysis buffer composition affect non-specific binding?

A4: Absolutely. The lysis buffer is critical for preserving native protein-protein interactions while minimizing non-specific ones.[3]

  • Detergent Choice: Harsh ionic detergents like SDS (often found in RIPA buffer) can denature proteins and disrupt specific interactions, making it unsuitable for most Co-IPs.[1][11] Milder, non-ionic detergents like NP-40 or Triton X-100 are generally preferred.[5][11]

  • Salt Concentration: Salt concentrations between 120-150 mM NaCl are typically used to mimic physiological conditions. Increasing the salt concentration can enhance the stringency of the interaction.

  • Additives: Always include a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation, which can expose "sticky" hydrophobic regions.[8]

Troubleshooting Guides

Optimizing Lysis and Wash Buffers

The key to a successful Co-IP is finding the balance between maintaining the specific this compound interaction and eliminating non-specific binding. This is primarily controlled by the composition of your lysis and wash buffers.

Table 1: Lysis Buffer Components for Co-IP

ComponentTypical ConcentrationPurposeNote
Tris-HCl 20-50 mM, pH 7.4-8.0Buffering agentMaintains a stable pH to preserve protein structure.
NaCl 120-150 mMSaltMimics physiological ionic strength. Can be increased to reduce non-specific electrostatic interactions.
EDTA 1-2 mMChelating agentInhibits metalloproteases.
Non-ionic Detergent 0.1-1.0%Solubilizes proteinsNP-40 or Triton X-100 are common choices. They disrupt lipid membranes without extensively denaturing proteins.[11]
Protease Inhibitors Varies (e.g., 1x cocktail)Prevents degradationCrucial to add fresh just before lysis to maintain protein integrity.[8]
Phosphatase Inhibitors Varies (e.g., 1x cocktail)Prevents dephosphorylationImportant if studying phosphorylation-dependent interactions.

Table 2: Wash Buffer Compositions for Varying Stringency

Stringency LevelBase Buffer (e.g., 50 mM Tris, pH 7.4)NaCl ConcentrationDetergent Concentration (e.g., NP-40)Additional Components
Low Required150 mM0.1%-
Medium Required250-300 mM0.25%-
High Required500 mM0.5%0.1% Sodium Deoxycholate
Very High Requiredup to 1 M1.0%0.1% SDS

Note: Start with a low-stringency wash buffer and increase the salt and/or detergent concentration if non-specific binding persists.[12] Be aware that high stringency may also disrupt your specific protein-protein interaction.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol to Minimize Non-Specific Binding

This protocol assumes you are starting with a cultured cell pellet.

1. Cell Lysis

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Co-IP Lysis Buffer (see Table 1) with freshly added protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.[14]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is your input sample.

2. Pre-Clearing the Lysate (Crucial Step)

  • Determine the total protein concentration of your lysate (e.g., using a BCA assay). Aim for at least 1 mg of total protein.[2]

  • Add 20-30 µL of a 50% slurry of Protein A/G beads to your lysate.

  • Incubate on a rotator for 1 hour at 4°C. This step removes proteins that bind non-specifically to the beads.[1][4]

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads. This is your pre-cleared lysate.

3. Immunoprecipitation

  • To the pre-cleared lysate, add the appropriate amount of your primary antibody (anti-Deg-1). As a negative control, add the same amount of a corresponding isotype control IgG to a separate tube of pre-cleared lysate.[15]

  • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Add 30-50 µL of a 50% slurry of pre-washed Protein A/G beads to each sample.

  • Incubate on a rotator for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.[15]

4. Washing

  • Pellet the beads by centrifugation (2,500 x g for 3 minutes at 4°C).

  • Carefully remove the supernatant.

  • Add 1 mL of ice-cold Wash Buffer (start with low stringency, see Table 2). Invert the tube several times to resuspend the beads.

  • Pellet the beads and remove the supernatant.

  • Repeat the wash step 3-5 times.[6] Increasing the number of washes can significantly reduce background.[4][7]

5. Elution

  • After the final wash, carefully remove all supernatant.

  • Elute the protein complexes from the beads by adding 20-40 µL of 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Pellet the beads, and the supernatant, containing your immunoprecipitated proteins, is ready for analysis by Western blotting.

Visualizations

Signaling Pathways and Workflows

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Purification & Analysis CellLysis 1. Cell Lysis (Non-denaturing buffer) Preclear 2. Pre-Clearing (Remove bead-binding proteins) CellLysis->Preclear Lysate Input Input Sample Preclear->Input AddAb 3. Add Anti-Deg-1 Ab (or IgG Control) Preclear->AddAb Pre-cleared Lysate Capture 4. Add Protein A/G Beads (Capture Ab-complex) AddAb->Capture Wash 5. Washing Steps (Remove non-specific proteins) Capture->Wash Elute 6. Elution (Release bound proteins) Wash->Elute Analysis 7. Western Blot Analysis Elute->Analysis NSB1 Issue: Protein Sticks to Beads NSB1->Preclear NSB2 Issue: Weak/ Non-specific Binding NSB2->Wash Troubleshooting_Flowchart start High Non-Specific Binding in Co-IP Result q1 Is background high in IgG control lane? start->q1 q2 Are you pre-clearing your lysate? q1->q2 No s1 Cause: Non-specific binding to beads or IgG. Solution: 1. Implement pre-clearing step. 2. Block beads with BSA. q1->s1 Yes q3 Have you optimized wash buffer stringency? q2->q3 Yes s2 Cause: Proteins binding to beads. Solution: Implement a 1-hour pre-clearing step with beads alone. q2->s2 No q4 Is your antibody IP-validated? q3->q4 Yes s3 Cause: Insufficient washing. Solution: 1. Increase number of washes (4-5x). 2. Increase [NaCl] or [Detergent] in wash buffer. q3->s3 No s4 Cause: Poor antibody specificity. Solution: 1. Reduce antibody concentration. 2. Use a different, IP-validated monoclonal antibody. q4->s4 No s5 Cause: Multiple contributing factors. Solution: Systematically review protocol. Consider lysis buffer composition and protease inhibitors. q4->s5 Yes

References

Validating Commercial Deg-1 Antibodies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of commercial antibodies targeting Degenerin-1 (Deg-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity crucial?

This compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) family of ion channels.[1][2] These channels are involved in various physiological processes, and mutations in genes like this compound can lead to neuronal degeneration in model organisms like C. elegans.[2] Given the existence of multiple homologous DEG/ENaC subunits, ensuring that a commercial antibody specifically recognizes this compound and not other related proteins is critical for accurate experimental results and the validity of research findings.[3][4]

Q2: What are the essential first steps to validate a new commercial this compound antibody?

Upon receiving a new this compound antibody, it is crucial to perform initial validation before proceeding with extensive experiments. The first and most fundamental validation step is typically a Western blot (WB) analysis. This should be performed on a cell or tissue lysate known to express the this compound protein (positive control) and one that does not (negative control). The antibody should detect a single band at the expected molecular weight of this compound in the positive control and no band in the negative control.[3][4]

Q3: How can I establish reliable positive and negative controls for this compound?

  • Positive Controls: Use cell lines or tissues with documented high expression of this compound. If such information is unavailable, you may need to use cells transiently transfected to overexpress this compound.

  • Negative Controls: The most robust negative controls are cell lines or tissues where the this compound gene has been knocked out (KO) using CRISPR or knocked down (KD) using siRNA.[5][6][7] This genetic approach provides the highest level of confidence in antibody specificity.[8] If KO or KD models are not feasible, tissues known to not express this compound can be used, although this is a less stringent control.

Q4: My antibody works in Western Blot, does that mean it's suitable for other applications like Immunofluorescence (IF) or Immunoprecipitation (IP)?

Not necessarily. An antibody validated for one application may not perform well in another.[4] For instance, an antibody that recognizes a linear epitope on a denatured protein in a Western blot might not recognize the native, folded protein in immunofluorescence or immunoprecipitation. Each application requires its own specific validation.

Experimental Validation Workflows

A systematic approach to antibody validation is crucial. The following diagram illustrates a general workflow for qualifying a new antibody for use in your research.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Genetic Validation (Gold Standard) cluster_2 Phase 3: Application-Specific Validation ReceiveAb Receive New This compound Antibody CheckDataSheet Review Datasheet for Validated Applications ReceiveAb->CheckDataSheet WB_Screen Western Blot on +/- Controls CheckDataSheet->WB_Screen WB_Screen->ReceiveAb Non-specific Bands (Troubleshoot or Reject) siRNA_KD siRNA Knockdown of this compound WB_Screen->siRNA_KD Single Band at Correct MW CRISPR_KO CRISPR Knockout of this compound WB_Screen->CRISPR_KO Single Band at Correct MW Validate_KD_KO Confirm Specificity via WB siRNA_KD->Validate_KD_KO CRISPR_KO->Validate_KD_KO IF_Test Immunofluorescence (IF) on +/- Controls Validate_KD_KO->IF_Test Signal Lost in KD/KO IP_Test Immunoprecipitation (IP) followed by WB Validate_KD_KO->IP_Test Signal Lost in KD/KO IHC_Test Immunohistochemistry (IHC) on +/- Tissues Validate_KD_KO->IHC_Test Signal Lost in KD/KO

Caption: General workflow for validating a new commercial antibody.

Troubleshooting Guide: Western Blotting (WB)

ProblemPossible CauseSuggested Solution
No Signal Inactive antibodyCheck storage conditions and expiration date. Run a positive control (e.g., recombinant protein or overexpressing lysate).[9]
Low this compound expression in sampleIncrease the amount of protein loaded onto the gel. Use a positive control cell line with known this compound expression.
Incorrect antibody dilutionPerform a titration experiment to determine the optimal primary antibody concentration.[10]
Issues with secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species and is used at the correct dilution.[11]
Multiple Bands Non-specific binding of primary antibodyIncrease the stringency of washes (e.g., increase Tween-20 concentration). Optimize the blocking step (try 5% BSA instead of milk, or increase blocking time).[11][12]
Protein degradationPrepare fresh lysates with protease inhibitors.
Cross-reactivity with other proteinsThe antibody may not be specific. The most definitive test is to perform a Western blot on a this compound knockdown or knockout cell lysate.[5][7] A specific antibody will show a significantly reduced or absent band in the knockdown/knockout sample.[13]
Band at Incorrect Molecular Weight Post-translational modifications (e.g., glycosylation)Consult literature (e.g., UniProt) for known modifications of this compound that could alter its molecular weight.
Splice variants of this compoundCheck databases for known splice variants of this compound that may have different molecular weights.
Antibody is recognizing another proteinThis indicates a lack of specificity. Validate using knockdown or knockout samples.[5][13]

Troubleshooting Guide: Immunofluorescence (IF) / Immunocytochemistry (ICC)

ProblemPossible CauseSuggested Solution
No Signal Antibody not suitable for IFThe antibody may only recognize the denatured protein (linear epitope). Check the manufacturer's datasheet for IF validation.
Fixation method is masking the epitopeTry different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) as this can significantly impact epitope availability.[14]
Permeabilization is inadequateFor intracellular targets like this compound, ensure proper permeabilization (e.g., with Triton X-100 or saponin) to allow antibody access.[15][16]
Low protein expressionUse a positive control cell line known to express this compound.
High Background / Non-specific Staining Primary antibody concentration is too highTitrate the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background.[10]
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody).[17][18]
Secondary antibody non-specificityRun a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically.[18]
AutofluorescenceCheck for tissue or cell autofluorescence before staining by examining an unstained sample under the microscope.[12]
Incorrect Subcellular Localization Fixation/permeabilization artifactsDifferent fixation/permeabilization methods can alter the apparent localization of proteins. Verify with live-cell imaging if possible, or compare with literature.
Antibody is cross-reactingThe antibody may be binding to another protein with a different subcellular location. Validate with this compound knockdown/knockout cells to see if the specific staining pattern disappears.[8]

Troubleshooting Guide: Immunoprecipitation (IP)

ProblemPossible CauseSuggested Solution
No Protein Pulled Down Antibody cannot bind the native proteinThe antibody may only recognize a linear epitope not accessible in the folded protein. Check the datasheet for IP validation.
Insufficient antibody or lysateOptimize the amount of antibody and total protein lysate used. Titration experiments are recommended.[19][20]
Harsh lysis or wash conditionsThe lysis or wash buffers may be too stringent, disrupting the antibody-antigen interaction. Try using a less harsh buffer (e.g., RIPA with lower detergent concentration or a Triton-based buffer).
Low this compound expressionEnsure you are using a cell line or tissue with sufficient this compound expression.
High Background / Non-specific Binding Insufficient washingIncrease the number of washes after incubation with the beads.[21]
Proteins binding non-specifically to beadsPre-clear the lysate by incubating it with the beads (Protein A/G) alone before adding the primary antibody.[21]
Antibody concentration too highUsing too much antibody can lead to increased non-specific binding. Determine the optimal amount via titration.[20]

Key Experimental Protocols

Protocol 1: Western Blotting
  • Sample Preparation : Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-polyacrylamide gel.[22]

  • Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][23]

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[24]

  • Primary Antibody Incubation : Incubate the membrane with the this compound primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.[23]

  • Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody's host) diluted in blocking buffer for 1 hour at room temperature.[25]

  • Detection : Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.[22][25]

Protocol 2: siRNA-Mediated Knockdown for Validation

This workflow is a gold standard for confirming antibody specificity.[5][6][26]

G cluster_0 Cell Culture & Transfection cluster_1 Incubation & Lysis cluster_2 Analysis Seed Seed Cells Transfect_siRNA Transfect with This compound siRNA Seed->Transfect_siRNA Transfect_Scramble Transfect with Scrambled siRNA (Control) Seed->Transfect_Scramble Untransfected Untransfected Control Seed->Untransfected Incubate Incubate 48-72h Transfect_siRNA->Incubate Transfect_Scramble->Incubate Untransfected->Incubate Lyse Harvest & Lyse Cells Incubate->Lyse WB Western Blot Analysis Lyse->WB Result Specific Antibody: Signal only in Controls. Non-Specific Antibody: Signal in all lanes. WB->Result

Caption: Workflow for antibody validation using siRNA knockdown.

  • Transfection : Culture cells to ~70% confluency. Transfect one set of cells with siRNA targeting this compound, a second set with a non-targeting (scrambled) siRNA as a negative control, and leave a third set untransfected.[13]

  • Incubation : Incubate the cells for 48-72 hours to allow for mRNA and protein degradation.

  • Lysis & Western Blot : Harvest the cells from all three conditions, prepare lysates, and perform a Western blot as described above.

  • Analysis : A specific this compound antibody will show a strong band in the untransfected and scrambled siRNA lanes, and a significantly diminished or absent band in the this compound siRNA lane.[5] The presence of a band at the same molecular weight in the this compound siRNA lane indicates the antibody is non-specific.[13]

Protocol 3: Immunofluorescence (for adherent cells)
  • Cell Culture : Grow cells on sterile glass coverslips in a multi-well plate.[14][16]

  • Fixation : Rinse cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[15][16]

  • Permeabilization : Wash with PBS. For intracellular targets, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[15]

  • Blocking : Wash with PBS. Block for 30-60 minutes in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBST).[15][17]

  • Primary Antibody Incubation : Incubate with the this compound primary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.[15]

  • Washing : Wash three times with PBS for 5 minutes each.[15]

  • Secondary Antibody Incubation : Incubate with a fluorophore-conjugated secondary antibody (specific to the primary's host species) in blocking buffer for 1 hour at room temperature, protected from light.[15]

  • Counterstaining & Mounting : Wash three times with PBS. Counterstain nuclei with DAPI if desired.[27] Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[16]

  • Imaging : Visualize the staining using a fluorescence or confocal microscope.

Protocol 4: Immunoprecipitation
  • Lysate Preparation : Lyse cells in a non-denaturing IP lysis buffer (e.g., Triton-based) containing protease inhibitors.

  • Pre-clearing : Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[21]

  • Immunoprecipitation : Transfer the pre-cleared lysate to a new tube. Add the this compound antibody and incubate for 2 hours to overnight at 4°C with gentle rotation.[20]

  • Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.[20]

  • Washing : Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[21][28]

  • Elution : Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis : Centrifuge to pellet the beads and load the supernatant (containing the immunoprecipitated proteins) onto an SDS-PAGE gel for Western blot analysis using the this compound antibody.

Hypothetical this compound Signaling Pathway

This compound is part of the DEG/ENaC channel family, which can be involved in mechanosensation and acid sensing.[1] The following diagram illustrates a hypothetical signaling cascade involving a this compound-containing ion channel.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Stimulus Mechanical Stress or Low pH Deg1_Channel This compound Containing Ion Channel Stimulus->Deg1_Channel Activation Ion_Influx Na+ / Ca2+ Influx Deg1_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Downstream Downstream Signaling Cascades Depolarization->Downstream Ca_Signal->Downstream Response Cellular Response (e.g., Neurotransmission, Gene Expression) Downstream->Response

Caption: Hypothetical signaling pathway for a this compound channel.

References

Technical Support Center: Minimizing Motion Artifacts in C. elegans Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize motion artifacts during the imaging of freely moving C. elegans.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Excessive worm movement despite using a chemical anesthetic.

  • Question: I'm using levamisole (B84282) to immobilize my worms, but they are still moving too much for high-resolution imaging. What could be the problem?

  • Answer: Several factors could be at play:

    • Concentration: The concentration of the anesthetic may be too low. While lower concentrations are used to reduce physiological side effects, they may not be sufficient for complete immobilization.[1] You may need to empirically determine the optimal concentration for your specific strain and developmental stage.

    • Evaporation: If you are preparing your anesthetic solution on an open slide, the concentration can change over time due to evaporation. Using a humidified chamber can help maintain a consistent concentration.

    • Worm Age and Strain: Different developmental stages and genetic backgrounds can have varied sensitivities to anesthetics. Younger larvae may require lower concentrations than adults.

    • Solution Freshness: Anesthetic solutions can degrade over time. Ensure you are using a freshly prepared solution for each experiment.

Issue 2: Worms are dying or showing signs of stress during imaging.

  • Question: My worms are dying on the slide after a short period of imaging with sodium azide (B81097). How can I improve their viability?

  • Answer: Sodium azide is a potent metabolic inhibitor and can be toxic, especially during long-term imaging.[1] Consider the following:

    • Reduce Concentration: Use the lowest effective concentration of sodium azide possible.

    • Alternative Anesthetics: Levamisole is a paralytic agent that acts on nicotinic acetylcholine (B1216132) receptors and may be less metabolically disruptive for certain applications.[1]

    • Anesthetic-Free Methods: For long-term imaging, it is highly recommended to use anesthetic-free methods such as hydrogel encapsulation or microfluidic devices to maintain worm health.[2][3][4][5]

    • Cold Shock: Brief exposure to cold (4°C) can reversibly immobilize worms without the use of chemicals. However, prolonged exposure can also be detrimental.

Issue 3: Images are blurry due to Z-axis drift.

  • Question: Even with immobilized worms, my images lose focus over time. How can I prevent this?

  • Answer: Z-axis drift is a common problem in time-lapse microscopy. Here are some solutions:

    • Hardware Autofocus: Utilize your microscope's hardware autofocus system if available. These systems use an infrared laser to maintain a constant distance between the objective and the coverslip.

    • Software Autofocus: Some imaging software has built-in software autofocus routines that can periodically readjust the focus.

    • Stable Environment: Ensure your microscope is in a temperature-controlled room and on a vibration-isolation table to minimize thermal expansion and mechanical drift.

    • Acclimatization: Allow your slide and microscope to acclimatize to the ambient temperature for at least an hour before starting a long-term imaging session.

Issue 4: My microfluidic device is leaking or has bubbles.

  • Question: I'm having trouble with my PDMS microfluidic device. It's leaking, and air bubbles are disrupting the experiment. What should I do?

  • Answer: Leaks and bubbles are common issues with soft lithography-based devices. Here are some troubleshooting tips:

    • Proper Bonding: Ensure a strong, irreversible bond between the PDMS and the glass coverslip by treating both surfaces with oxygen plasma immediately before bonding.

    • Degassing: Thoroughly degas the PDMS mixture before pouring it into the mold to remove any dissolved air that could form bubbles during curing.

    • Priming the Device: Before loading the worms, flush the channels with buffer to remove any air bubbles. You can use a syringe to gently push fluid through the device.

    • Inlet/Outlet Connections: Ensure a secure connection between your tubing and the device's inlet/outlet ports. Use appropriate fittings or a small amount of epoxy to seal the connections if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about strategies for minimizing motion artifacts in C. elegans imaging.

1. What are the main categories of immobilization techniques for C. elegans?

There are three main categories of immobilization techniques:

  • Chemical Immobilization: This involves the use of anesthetics such as sodium azide or levamisole to paralyze the worms.[1][6]

  • Physical Immobilization: This includes methods that physically constrain the worm, such as gluing, cooling, or using polystyrene microbeads on an agarose (B213101) pad to increase friction.[6]

  • Hydrogel Encapsulation: This technique involves embedding the worm in a biocompatible hydrogel matrix, such as polyethylene (B3416737) glycol (PEG) or alginate, which solidifies to restrict movement.[4][5][7][8]

  • Microfluidic Devices: These devices use micro-scale channels and chambers to physically trap and immobilize the worms, often allowing for long-term imaging and precise environmental control.[2][9][10][11]

2. Which immobilization method is best for my experiment?

The choice of immobilization method depends on the specific requirements of your experiment, such as the duration of imaging, the need for worm recovery, and the physiological processes being studied. The table below provides a comparison of common methods.

3. Can I recover my worms after imaging?

Recovery is possible with several methods:

  • Polystyrene Microbeads: Worms can be recovered by lifting the coverslip and adding buffer to allow them to swim free.[6]

  • Hydrogel Encapsulation: Some hydrogels, like certain PEG formulations, can be dissolved or mechanically disrupted to release the worm.[3]

  • Microfluidic Devices: Most microfluidic devices are designed to allow for the flushing of worms out of the immobilization chamber after imaging.[10]

  • Chemical Anesthetics: Recovery is possible after washing away the anesthetic, but the time to recovery and potential long-term physiological effects should be considered.

  • Cooling: Worms will resume normal movement upon returning to their standard cultivation temperature.

4. What are computational methods for motion correction?

Even with immobilization, there can be residual movement. Computational methods are post-acquisition techniques used to correct for this motion in the image data. These often involve image registration algorithms that align each frame of a video to a reference frame.

  • ImageJ/Fiji Plugins: Software like ImageJ and its distribution Fiji have plugins such as StackReg and TurboReg that can perform 2D and 3D image stabilization.[12][13][14] These plugins work by identifying features in the images and aligning them across the time series.

  • Custom Algorithms: More advanced computational models can track the worm's posture and movement, allowing for more sophisticated correction of both rigid and non-rigid deformations.[15]

5. How can I avoid phototoxicity during long-term imaging?

Phototoxicity is damage to the cells and tissues caused by the light used for fluorescence imaging. To minimize phototoxicity:

  • Use the Lowest Possible Light Intensity: Adjust your laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for each image.

  • Reduce the Frequency of Imaging: Increase the time interval between image acquisitions if your experiment allows.

  • Use More Photostable Fluorophores: Select fluorescent proteins or dyes that are less prone to photobleaching and generating reactive oxygen species.

  • Use a Spinning Disk Confocal or Light-Sheet Microscope: These techniques reduce the amount of out-of-focus light that hits the sample, thereby reducing phototoxicity.

Quantitative Data Summary

The following tables summarize quantitative data on various immobilization techniques to facilitate comparison.

Table 1: Comparison of Common Chemical Anesthetics

AnestheticTypical ConcentrationTime to ImmobilizationRecoveryPotential Side Effects
Sodium Azide 10-25 mM~4 minutes at 100mMPossible, but can be slowPotent metabolic inhibitor, can induce oxidative stress.[16]
Levamisole 1-10 mMInversely proportional to concentrationGenerally goodCholinergic agonist, can cause hypercontraction of muscles.[16]
Tetramisole 0.5-7.5 mMConcentration-dependentGoodSimilar to levamisole, acts on acetylcholine receptors.[1]

Table 2: Effectiveness of Polystyrene Microbead Immobilization

Bead DiameterResidual Movement (µm, mean ± SEM)
0.05 µm 0.15 ± 0.05
0.1 µm Comparable to 0.05 µm
0.2 µm Comparable to 0.1 µm
0.5 µm Ineffective
No Beads Ineffective

Data adapted from Kim E, et al. (2013).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Immobilization using Polystyrene Microbeads

This protocol is adapted from Kim E, et al. (2013)[6] and is suitable for anesthetic-free imaging.

Materials:

  • Agarose

  • M9 buffer or NGM buffer

  • Microscope slides and coverslips

  • Polystyrene microbeads (0.1 µm diameter, 2.5% w/v solution)

  • Worm pick

  • Age-synchronized C. elegans

Procedure:

  • Prepare Agarose Pads:

    • Prepare a 5-10% agarose solution in M9 or NGM buffer.

    • Place a small drop of the molten agarose onto a clean microscope slide.

    • Quickly place another slide on top to create a thin, flat agarose pad.

    • After the agarose solidifies, carefully remove the top slide.

  • Prepare Worms:

    • Wash worms off their NGM plates with M9 or NGM buffer to remove bacteria.

    • Transfer a small drop containing 1-5 worms to a fresh, unseeded NGM plate to allow them to crawl and further clean themselves.

  • Mounting:

    • Pipette a 0.5-1 µL drop of the 0.1 µm polystyrene microbead solution onto the center of the agarose pad.

    • Using a worm pick, transfer the cleaned worms into the drop of microbeads.

    • Gently place a coverslip over the drop, allowing it to spread. The worms will be immobilized between the coverslip and the agarose pad, with the microbeads increasing friction.

  • Imaging:

    • The slide is now ready for imaging. You can seal the edges of the coverslip with wax or nail polish for long-term imaging to prevent dehydration.

  • Recovery:

    • To recover the worms, carefully lift one edge of the coverslip and add a few microliters of M9 or NGM buffer. The worms can then be picked to a new NGM plate.

Protocol 2: Hydrogel Encapsulation with Polyethylene Glycol (PEG)

This protocol is based on the method described by Burnett et al. (2018) and is ideal for long-term, gentle immobilization.

Materials:

  • PEG-diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • M9 buffer

  • Fluorinated glass slides and coverslips (to prevent sticking)

  • Spacers (e.g., tape or custom-made spacers of desired thickness)

  • UV light source (365 nm)

  • Age-synchronized C. elegans

Procedure:

  • Prepare Hydrogel Solution:

    • Prepare a 10-20% (w/v) solution of PEGDA in M9 buffer.

    • Add the photoinitiator to a final concentration of 0.1% (w/v). Mix thoroughly by vortexing and protect from light.

  • Prepare Imaging Chamber:

    • Place spacers on the fluorinated glass slide to define the thickness of the hydrogel pad.

  • Encapsulation:

    • Pipette a small drop (e.g., 5 µL) of the hydrogel precursor solution onto the slide between the spacers.

    • Transfer worms into the droplet.

    • Carefully place a fluorinated coverslip over the droplet.

  • Photocrosslinking:

    • Expose the sample to UV light to initiate polymerization of the hydrogel. The exposure time will depend on the UV intensity and the specific hydrogel formulation (typically 15-60 seconds).

  • Imaging:

    • The worms are now immobilized within the hydrogel and ready for imaging.

  • Recovery:

    • After imaging, the hydrogel can be gently broken apart with a worm pick or fine forceps to release the worms.

Visualizations

The following diagrams illustrate key workflows and logical relationships in minimizing motion artifacts.

experimental_workflow cluster_prep Preparation cluster_mount Mounting cluster_imaging Imaging cluster_post Post-Processing start Start culture C. elegans Culture start->culture sync Age Synchronization culture->sync prep_solution Prepare Immobilization Solution (Anesthetic, Beads, or Hydrogel) sync->prep_solution transfer Transfer Worms to Solution sync->transfer prep_solution->transfer mount_slide Mount on Slide/Device transfer->mount_slide microscope Place on Microscope Stage mount_slide->microscope acquire Acquire Images/Video microscope->acquire motion_correct Computational Motion Correction (Optional) acquire->motion_correct analyze Data Analysis motion_correct->analyze end End analyze->end

A generalized workflow for C. elegans imaging experiments.

troubleshooting_workflow cluster_solutions solution1 Increase anesthetic concentration solution2 Use anesthetic-free method (beads, hydrogel, microfluidics) solution3 Check for phototoxicity (reduce light exposure) solution2->solution3 solution4 Use hardware/software autofocus solution5 Check for leaks/bubbles in microfluidic device solution7 Ensure proper bonding of PDMS device solution5->solution7 solution6 Use image stabilization software (e.g., StackReg in ImageJ) start Motion Artifacts Present? q1 Are worms visibly moving? start->q1 q1->solution1 Yes q2 Are worms dying or stressed? q1->q2 No q2->solution2 Yes q3 Is there Z-axis drift? q2->q3 No q3->solution4 Yes q4 Using a microfluidic device? q3->q4 No q4->solution5 Yes q5 Is there residual motion in the video? q4->q5 No q5->solution6 Yes

A decision tree for troubleshooting common imaging issues.

References

Validation & Comparative

Validating DEG-1 Function in C. elegans: A Guide to Knockout and Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of wild-type Caenorhabditis elegans with deg-1 knockout mutants and demonstrates the validation of this compound function through rescue experiments. This guide includes supporting experimental data, detailed protocols, and visualizations of the experimental workflow and the this compound signaling pathway.

The this compound gene in C. elegans encodes a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC). This ion channel is crucial for various sensory functions, including mechanosensation, chemosensation, and thermosensation. Validating the specific role of this compound is essential for understanding the molecular mechanisms underlying these sensory modalities and for developing potential therapeutic interventions targeting related pathways. Knockout and rescue experiments are fundamental genetic tools to unequivocally establish a gene's function.

Comparative Analysis of this compound Knockout and Rescue Phenotypes

To validate the function of this compound, a knockout of the this compound gene is generated, leading to a loss-of-function phenotype. Subsequently, a rescue experiment is performed by reintroducing a wild-type copy of the this compound gene into the knockout background. The restoration of the wild-type phenotype in the rescued animals confirms that the observed deficits in the knockout are indeed due to the absence of the this compound gene and not off-target effects.

Key phenotypes associated with the loss of this compound function include defects in chemotaxis towards lysine (B10760008) and avoidance of acidic environments. The following table summarizes quantitative data from a study investigating these behaviors.

StrainGenotypeChemotaxis Index to 1M Lysine (Mean ± SEM)Acid Avoidance (Response Frequency)
Wild-Type (N2)+/+0.62 ± 0.05~0.9
This compound KnockoutThis compound(u38)0.15 ± 0.04~0.2
This compound RescueThis compound(u38); Ex[this compound(+)]0.58 ± 0.06Not Reported

Data compiled from studies on this compound function. The chemotaxis index is a measure of the worms' attraction to a chemical, with a higher value indicating stronger attraction. Acid avoidance is represented as the fraction of animals that move away from an acidic drop.

Experimental Workflow and Signaling Pathway

The validation of gene function through knockout and rescue follows a logical experimental progression. The general workflow involves creating the knockout, observing the phenotype, and then reintroducing the gene to observe phenotypic rescue.

G cluster_0 Knockout Generation cluster_1 Phenotypic Analysis cluster_2 Rescue Experiment cluster_3 Validation KO_construct Design CRISPR/Cas9 construct targeting this compound Injection Microinject construct into wild-type C. elegans KO_construct->Injection Screening_KO Screen for this compound knockout progeny Injection->Screening_KO Phenotype Observe and quantify knockout phenotype (e.g., chemotaxis defect) Screening_KO->Phenotype Rescue_construct Create rescue construct with wild-type this compound gene Screening_KO->Rescue_construct Injection_rescue Microinject rescue construct into this compound knockout worms Rescue_construct->Injection_rescue Screening_rescue Screen for transgenic rescued progeny Injection_rescue->Screening_rescue Validation Quantify phenotype of rescued animals and compare to wild-type and knockout Screening_rescue->Validation

Figure 1: Experimental workflow for this compound knockout and rescue.

This compound functions as a mechanosensitive ion channel in sensory neurons. Its activity is part of a larger signaling network that involves glial cells and downstream interneurons to modulate behavior.

G cluster_0 Sensory Neuron (e.g., ASH, ASG) cluster_1 Amphid Sheath Glia cluster_2 Downstream Circuit DEG1 This compound (Ion Channel) Na_influx Na+ Influx DEG1->Na_influx Stimulus Mechanical/Chemical Stimulus Stimulus->DEG1 Depolarization Neuronal Depolarization Na_influx->Depolarization Interneurons Interneurons (e.g., AIN, AVJ) Depolarization->Interneurons ACD1 ACD-1 (Ion Channel) ACD1->DEG1 Modulates Behavior Behavioral Output (e.g., Avoidance, Attraction) Interneurons->Behavior

Figure 2: Signaling context of this compound in C. elegans sensory function.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of knockout and rescue experiments.

Protocol 1: Generation of this compound Knockout using CRISPR/Cas9

This protocol outlines the generation of a this compound deletion mutant in C. elegans using CRISPR/Cas9-mediated genome editing.

1. Design of CRISPR/Cas9 Reagents:

  • Guide RNA (gRNA): Design two gRNAs flanking a critical exon of the this compound gene. Online tools can be used to identify suitable target sequences with low off-target potential.
  • Repair Template: A single-stranded oligodeoxynucleotide (ssODN) with homology arms flanking the cut sites can be used to introduce a small deletion and/or an easily screenable mutation (e.g., a restriction site).
  • Cas9: Purified Cas9 protein is commonly used for efficient editing.

2. Preparation of Injection Mix:

  • Combine the designed gRNAs, Cas9 protein, and the repair template in an injection buffer.
  • A co-injection marker (e.g., a plasmid expressing a fluorescent protein in the pharynx) is included to identify successfully injected animals.

3. Microinjection:

  • Inject the mixture into the gonad of young adult wild-type (N2) hermaphrodites.[1]

4. Screening for Knockouts:

  • Screen the F1 progeny of injected worms for the presence of the co-injection marker.
  • Isolate fluorescent F1s and allow them to self-fertilize.
  • Screen the F2 generation for the desired this compound deletion using PCR with primers flanking the targeted region, followed by Sanger sequencing to confirm the mutation.[2]

Protocol 2: Rescue of this compound Knockout

This protocol describes the reintroduction of the wild-type this compound gene to rescue the knockout phenotype.

1. Preparation of Rescue Construct:

  • Amplify the full genomic region of the this compound gene, including its native promoter and 3' UTR, from wild-type C. elegans genomic DNA.
  • Clone this fragment into a C. elegans expression vector.

2. Preparation of Injection Mix:

  • Combine the this compound rescue plasmid with a co-injection marker (e.g., a different fluorescent marker than used for the knockout).

3. Microinjection:

  • Inject the mix into the gonad of young adult this compound knockout hermaphrodites.

4. Establishment of Transgenic Lines:

  • Screen for F1 progeny expressing the co-injection marker.
  • Establish stable extrachromosomal transgenic lines by picking fluorescent progeny for several generations.

5. Phenotypic Analysis of Rescued Animals:

  • Perform the same quantitative behavioral assays on the rescued lines as were performed on the knockout and wild-type animals (e.g., chemotaxis assay).
  • A statistically significant restoration of the wild-type phenotype in the rescued animals validates the function of this compound.[3]

References

A Comparative Analysis of Ion Selectivity in DEG/ENaC Channels: A Focus on MEC-4 and Other Key Degenerins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ion selectivity of key members of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, with a primary focus on the well-characterized Caenorhabditis elegans mechanosensory channel, MEC-4. Due to the limited specific data available for a distinct channel named "Deg-1" in the context of detailed ion selectivity studies, this guide will draw comparisons between MEC-4 and another closely related and extensively studied degenerin, UNC-8, to illuminate the nuances of ion permeability within this channel family.

The DEG/ENaC superfamily is a diverse group of amiloride-sensitive, non-voltage-gated sodium channels crucial for various physiological processes, including mechanosensation, proprioception, and nociception. Understanding the ion selectivity of these channels is paramount for elucidating their physiological roles and for the development of targeted therapeutics.

Data Presentation: Ion Selectivity Profile

The following table summarizes the known ion permeability of MEC-4 and UNC-8 channels. The data is primarily derived from heterologous expression studies in Xenopus oocytes using gain-of-function mutations (denoted by '(d)') which facilitate measurable currents.

IonMEC-4(d) PermeabilityUNC-8(d) PermeabilityPrimary Function
Na+ PermeablePermeableMajor charge carrier for mechanosensory currents.[1]
Ca2+ Permeable (low)ImpermeableImplicated in MEC-4(d)-induced neurotoxicity.[1][2]
K+ Low PermeabilityNot explicitly quantified, but generally low for DEG/ENaC family.
Li+ PermeableNot explicitly quantified, but generally permeable in DEG/ENaC family.

Key Experimental Findings

Electrophysiological studies, primarily utilizing the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes, have been instrumental in characterizing the ion selectivity of MEC-4 and UNC-8 channels.

  • Sodium Permeability : Both MEC-4 and UNC-8 are fundamentally sodium-selective channels, a hallmark of the DEG/ENaC superfamily. This sodium influx is the primary driver of the mechanoreceptor currents in touch receptor neurons.[1]

  • Calcium Permeability : A critical distinction between MEC-4 and UNC-8 lies in their permeability to divalent cations. Studies have demonstrated that hyperactivated MEC-4(d) channels are permeable to Ca2+.[1][2] This calcium influx through MEC-4(d) is believed to be a key factor in the initiation of neuronal necrosis.[2] In stark contrast, UNC-8(d) channels have been shown to be impermeable to Ca2+.[1] This difference in calcium permeability highlights a significant functional divergence between these two closely related degenerins and suggests distinct roles in cellular signaling and pathology.

Experimental Protocols

The determination of ion selectivity in channels like MEC-4 and UNC-8 relies on precise electrophysiological techniques. Below are generalized protocols for the key experimental approaches cited.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for characterizing ion channels expressed heterologously.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the channel subunits of interest (e.g., mec-4(d), mec-10, unc-8(d)).

  • Incubate injected oocytes for 2-4 days to allow for channel expression.

2. Recording Solutions:

  • Standard Na+ Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

  • Ion Substitution Solutions: To test for the permeability of other cations, NaCl is replaced with an equimolar concentration of the test salt (e.g., KCl, LiCl, or CaCl2). For Ca2+ permeability, a high concentration Ca2+ solution (e.g., 73 mM CaCl2) can be used to elicit measurable currents.[1]

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the desired recording solution.

  • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage steps to elicit ionic currents.

  • Measure the reversal potential (Erev) for each ionic condition.

4. Data Analysis:

  • Calculate the permeability ratio of different ions relative to Na+ (e.g., Px/PNa) using the Goldman-Hodgkin-Katz (GHK) equation based on the shifts in the reversal potential upon ion substitution.

In Vivo Patch-Clamp of C. elegans Neurons

This technique allows for the study of channel properties in their native cellular environment.

1. Animal Preparation:

  • Immobilize a young adult C. elegans on an agarose (B213101) pad.

  • Use a sharp glass needle to create a small incision in the cuticle to expose the desired neuron (e.g., a touch receptor neuron).

2. Recording Solutions:

  • Extracellular (Bath) Solution: Contains the ions present in the worm's body fluid. Composition can be varied for ion substitution experiments.

  • Intracellular (Pipette) Solution: Contains ions that mimic the neuron's cytoplasm.

3. Electrophysiological Recording:

  • Approach the exposed neuron with a fire-polished glass micropipette filled with intracellular solution.

  • Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In voltage-clamp mode, apply voltage steps to record ionic currents. In current-clamp mode, measure changes in membrane potential.

4. Data Analysis:

  • As with TEVC, measure reversal potentials under different ionic conditions to determine relative ion permeabilities using the GHK equation.

Mandatory Visualizations

Signaling Pathway of MEC-4 Mediated Mechanotransduction

MEC4_Signaling stimulus Mechanical Stimulus mec4_complex MEC-4/MEC-10 Channel Complex stimulus->mec4_complex Gating na_influx Na+ Influx mec4_complex->na_influx ca_influx Ca2+ Influx (through MEC-4(d)) mec4_complex->ca_influx depolarization Membrane Depolarization na_influx->depolarization ap Action Potential Propagation depolarization->ap neurotoxicity Neurotoxicity ca_influx->neurotoxicity Ion_Selectivity_Workflow start Start: Express Channel (e.g., in Xenopus Oocytes) tevc Perform Two-Electrode Voltage Clamp (TEVC) start->tevc na_solution Record currents in standard Na+ solution tevc->na_solution ion_sub Substitute extracellular Na+ with other cations (X+) na_solution->ion_sub record_sub Record currents in X+ solution ion_sub->record_sub measure_erev Measure Reversal Potential (Erev) shift record_sub->measure_erev ghk Calculate Permeability Ratio (Px/PNa) using GHK equation measure_erev->ghk end End: Determine Ion Selectivity Profile ghk->end

References

Functional Differences Between DEG-1 and UNC-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the functional differences between the degenerin/epithelial sodium channel (DEG/ENaC) subunits DEG-1 and UNC-8 in the nematode Caenorhabditis elegans. Both proteins are crucial for neuronal function, but they exhibit distinct roles in mechanosensation, proprioception, and neuronal remodeling. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways in which these channels operate.

Core Functional Distinctions

This compound and UNC-8, while both members of the DEG/ENaC family, are involved in fundamentally different physiological processes. This compound is a primary mechanotransduction channel in the polymodal ASH sensory neurons, which are responsible for detecting noxious stimuli. In contrast, UNC-8 functions in motor neurons to modulate locomotion and is critically involved in the developmental remodeling of GABAergic synapses. Gain-of-function mutations in both genes can lead to neuronal swelling and degeneration, a characteristic feature of degenerins.

Quantitative Comparison of Channel Properties and Function

The functional divergence of this compound and UNC-8 is reflected in their biophysical properties and their contributions to neuronal activity and behavior. The following tables summarize the key quantitative differences based on available experimental data.

ParameterThis compoundUNC-8Reference(s)
Primary Function Mechanotransduction in nociceptive neurons, temperature sensationProprioception, modulation of locomotion, synaptic remodeling[1]
Expression ASH, ASG, and ASK sensory neuronsMotor neurons (e.g., DD), interneurons, and some sensory neurons[1][2]
Cellular Role Sensory transduction of noxious stimuli and temperatureRegulation of motor output and developmental synapse elimination[3][4]

Table 1: General Functional Comparison

ParameterThis compound (or homolog MEC-4)UNC-8Reference(s)
Contribution to Mechanoreceptor Current (in ASH neurons) Major component (~80% of total MRC)No significant contribution
Amiloride Sensitivity (IC50) Not explicitly determined, but sensitive~7.8 µM (with divalent cations), ~106 µM (divalent-free)[5]
Benzamil Sensitivity (IC50) Not determined~47 µM (with divalent cations), ~119 µM (divalent-free)[5]
Ion Permeability (Relative to Na+) PCa/PNa ≈ 0.22 (for MEC-4d)PLi/PNa > MEC-4d; 0.5 < PK/PNa < 1.0[6][7]

Table 2: Electrophysiological and Pharmacological Properties

PhenotypeThis compound null mutantunc-8 null mutantReference(s)
Nose Touch Response Reduced response to noxious mechanical stimuliNo reported defect
Locomotion No major defect reportedReduced amplitude and wavelength of sinusoidal movement[2]
Synaptic Remodeling (DD neurons) No reported defectDefective removal of ventral synapses[4]
Cold Tolerance ReducedNo reported defect[3]

Table 3: Phenotypic Comparison of Null Mutants

Signaling Pathways

This compound and UNC-8 are integral components of distinct signaling cascades that mediate their respective cellular functions.

UNC-8 Signaling in Synaptic Remodeling

During the development of the C. elegans nervous system, the GABAergic DD motor neurons undergo a process of synaptic remodeling, where synapses are removed from the ventral side and re-established on the dorsal side. UNC-8 plays a crucial role in initiating the removal of these ventral synapses in an activity-dependent manner. The influx of Na+ ions through UNC-8 channels leads to membrane depolarization, which in turn activates the voltage-gated calcium channel UNC-2. The subsequent rise in intracellular Ca2+ activates the calmodulin-dependent phosphatase calcineurin (TAX-6). This creates a positive feedback loop where calcineurin may further potentiate UNC-8 activity, leading to a sustained elevation of intracellular Ca2+. This high level of Ca2+ is thought to trigger the canonical apoptotic pathway, involving CED-4 (the C. elegans homolog of Apaf-1), which ultimately leads to the disassembly of the presynaptic terminal.[4][8]

UNC8_Signaling cluster_presynaptic_terminal DD Motor Neuron UNC8 UNC-8 (DEG/ENaC) Na_influx Na+ influx UNC8->Na_influx UNC2 UNC-2 (VGCC) Ca_influx Ca2+ influx UNC2->Ca_influx TAX6 TAX-6 (Calcineurin) TAX6->UNC8 potentiates? CED4 CED-4 (Apaf-1) Synapse_Disassembly Synapse Disassembly CED4->Synapse_Disassembly initiates Depolarization Depolarization Na_influx->Depolarization Depolarization->UNC2 activates Ca_high High [Ca2+]i Ca_influx->Ca_high Ca_high->TAX6 activates Ca_high->CED4 activates

UNC-8 signaling pathway in synaptic remodeling.
This compound Signaling in Thermosensation and Cold Tolerance

This compound is expressed in the ASG sensory neurons and functions as a sensor for ambient temperature. Activation of this compound in ASG neurons in response to temperature changes initiates a signaling cascade that modulates the activity of downstream interneurons, AIN and AVJ. These interneurons are crucial for regulating the animal's behavioral response to cold temperatures. The precise molecular intermediates linking this compound activation in ASG to the modulation of AIN and AVJ activity are still under investigation but represent a key area for future research.[3][9]

DEG1_Signaling cluster_sensory_circuit Thermosensory Circuit Temp Temperature Stimulus DEG1 This compound Temp->DEG1 activates ASG ASG Sensory Neuron AIN AIN Interneuron ASG->AIN signals to AVJ AVJ Interneuron ASG->AVJ signals to DEG1->ASG Behavior Cold Tolerance Behavior AIN->Behavior regulates AVJ->Behavior regulates

This compound signaling in temperature sensation.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the functional differences between this compound and UNC-8.

In Vivo Electrophysiology in ASH Neurons

This protocol is adapted from methods developed for in vivo patch-clamp recordings from C. elegans neurons and is suitable for measuring mechanoreceptor currents (MRCs) in ASH neurons.

Objective: To measure and compare the contribution of this compound and UNC-8 to mechanosensitive ion channel currents in ASH neurons.

Procedure:

  • Worm Preparation: Young adult hermaphrodites are immobilized on a glass coverslip coated with a thin layer of cyanoacrylate glue.

  • Dissection: A small incision is made in the cuticle near the head of the worm to release the internal hydrostatic pressure. A patch of cuticle and underlying hypodermis is then carefully removed to expose the ASH neuron cell body.

  • Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch pipette with a resistance of 10-15 MΩ.

    • External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 5 MgCl₂, 10 HEPES, 10 glucose (pH 7.2, adjusted with NaOH).

    • Pipette Solution (in mM): 125 K-gluconate, 18 KCl, 1 CaCl₂, 4 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2, adjusted with KOH).

  • Mechanical Stimulation: A fire-polished glass probe driven by a piezoelectric actuator is used to apply a mechanical stimulus to the nose of the worm, in the vicinity of the ASH sensory ending.

  • Data Analysis: The amplitude and kinetics of the evoked MRCs are measured and compared between wild-type, this compound null, and unc-8 null animals.

Electrophysiology_Workflow start Start worm_prep Immobilize Worm on Coverslip start->worm_prep dissection Expose ASH Neuron worm_prep->dissection patch_clamp Whole-Cell Patch Clamp dissection->patch_clamp stimulate Apply Mechanical Stimulus patch_clamp->stimulate record Record Mechanoreceptor Currents (MRCs) stimulate->record analyze Analyze Current Amplitude & Kinetics record->analyze end End analyze->end

Workflow for in vivo electrophysiology.
Locomotion Analysis of unc-8 Mutants

This protocol describes a quantitative method for analyzing the locomotion defects in unc-8 null mutants.

Objective: To quantify the differences in the sinusoidal movement pattern between wild-type and unc-8 null animals.

Procedure:

  • Worm Culture: Animals are grown on standard NGM plates seeded with E. coli OP50.

  • Behavioral Arena: A thin lawn of E. coli is prepared on an NGM plate to provide a uniform surface for locomotion.

  • Tracking: Individual young adult worms are transferred to the center of the bacterial lawn. Their movement is recorded for a defined period (e.g., 5 minutes) using a video camera mounted on a dissecting microscope.

  • Data Extraction: The video recordings are processed using worm tracking software to extract the coordinates of the worm's body over time.

  • Quantitative Analysis: Custom scripts are used to calculate key locomotion parameters from the tracking data, including:

    • Amplitude: The maximum perpendicular distance from the midline of the sinusoidal wave.

    • Wavelength: The distance between two consecutive peaks of the sinusoidal wave.

    • Speed: The rate of forward movement.

  • Statistical Comparison: The mean values for amplitude, wavelength, and speed are compared between wild-type and unc-8 null populations using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound and UNC-8 represent two distinct functional branches of the DEG/ENaC ion channel family in C. elegans. While this compound is a key component of the mechanosensory apparatus in nociceptive neurons, UNC-8 plays a more specialized role in proprioception and the intricate process of developmental synaptic pruning. The differences in their ion selectivity, pharmacology, and downstream signaling pathways underscore the functional diversification of this important class of ion channels. Further research into the specific molecular interactions and regulatory mechanisms governing these channels will undoubtedly provide deeper insights into the fundamental principles of mechanosensation, neuronal development, and behavior.

References

A Comparative Phylogenetic Guide to the DEG/ENaC Channel Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and characteristics of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily of ion channels. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for understanding the phylogenetic relationships, functional diversity, and key experimental methodologies used to study this important family of proteins.

Introduction to the DEG/ENaC Superfamily

The DEG/ENaC superfamily encompasses a diverse group of amiloride-sensitive, non-voltage-gated cation channels found across the animal kingdom.[1][2] Members of this family share a common topology, featuring two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop.[1] Despite structural similarities, these channels exhibit a wide array of functions, including mechanosensation, proprioception, pain sensation, gametogenesis, and epithelial sodium transport.[1][2] The family is broadly categorized into several subfamilies, most notably the Epithelial Sodium Channels (ENaCs), Acid-Sensing Ion Channels (ASICs), degenerins (DEGs) of C. elegans, and pickpocket (PPK) channels in Drosophila.

Comparative Analysis of DEG/ENaC Subfamilies

The functional divergence of the DEG/ENaC superfamily is reflected in their sequence variation, ion selectivity, and sensitivity to pharmacological agents. The following tables summarize key quantitative data for representative members of the major subfamilies.

Table 1: Sequence Identity

The following table presents a sequence identity matrix for the second transmembrane segment (TM2) of representative DEG/ENaC channel subunits. The TM2 region is crucial for pore formation and ion selectivity.

ChannelhENaC-αhENaC-βhENaC-γhASIC1aCeMEC-4CeUNC-8
hENaC-α 100%
hENaC-β 33%100%
hENaC-γ 35%45%100%
hASIC1a 28%25%29%100%
CeMEC-4 24%22%25%31%100%
CeUNC-8 26%23%27%33%48%100%

Data compiled from publicly available sequence alignment data. The TM2 region is a highly conserved segment within the superfamily.

Table 2: Ion Selectivity and Permeability

Ion selectivity is a critical functional characteristic of ion channels. The DEG/ENaC family is predominantly selective for Na+, but permeability to other cations like Li+, K+, and Ca2+ varies among subfamilies.[3][4] The G/SxS motif in the pore region is a key determinant of this selectivity.[3]

Channel/SubfamilyPNa+/PK+PLi+/PNa+PNa+/PCa2+Key References
ENaC (αβγ) >100>1High[3]
ASICs ~10~1Variable (ASIC1a is Ca2+ permeable)[2]
DEGs (C. elegans) VariableVariableSome are Ca2+ permeable[2][5]
Table 3: Amiloride (B1667095) Sensitivity

Amiloride and its analogs are hallmark pharmacological blockers of the DEG/ENaC superfamily. However, the sensitivity to these compounds varies significantly between subfamilies, with ENaCs generally exhibiting the highest affinity.[5][6][7]

ChannelAmiloride IC50Benzamil IC50EIPA IC50Key References
Human αβγ-ENaC ~0.1-0.2 µM~0.01-0.05 µM>10 µM[7]
Human ASIC1a ~10-15 µM~3.5 µM~20 µM[8]
C. elegans MEC-4d ~2.4 µM-~3.1 µM[6]
C. elegans UNC-8d ~106 µM (divalent-free)~119 µM (divalent-free)-[5]
C. elegans DEGT-1d Insensitive (>300 µM)InsensitiveInsensitive[5]

Experimental Protocols

Phylogenetic Tree Construction

Phylogenetic analysis is fundamental to understanding the evolutionary relationships within the DEG/ENaC family. A typical workflow involves sequence retrieval, multiple sequence alignment, and tree inference.[9][10][11][12][13]

Protocol: Phylogenetic Analysis using MEGA [9][10][12]

  • Sequence Acquisition:

    • Identify homologous sequences of DEG/ENaC channels from various species using databases like NCBI GenBank or UniProt.

    • Download the sequences in FASTA format.

  • Multiple Sequence Alignment (MSA):

    • Open MEGA (Molecular Evolutionary Genetics Analysis) software.

    • Import the FASTA file.

    • Align the sequences using ClustalW or MUSCLE algorithms integrated within MEGA.[9][10]

    • Visually inspect and manually edit the alignment to correct any obvious misalignments, especially in the transmembrane domains.

  • Phylogenetic Tree Construction:

    • Choose a substitution model that best fits the data. MEGA's "Find Best DNA/Protein Models" feature can be used for this.

    • Select a tree-building method. Common methods include:

      • Maximum Likelihood (ML): Infers a tree based on the statistical likelihood of the observed data given a specific model of evolution.

      • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

    • Set the parameters for the chosen method (e.g., bootstrap replications for statistical support of the nodes).

    • Run the analysis to generate the phylogenetic tree.

  • Tree Visualization and Interpretation:

    • Use MEGA's Tree Explorer to view and edit the tree for publication.

    • Analyze the branching patterns to infer evolutionary relationships between different DEG/ENaC subfamilies and orthologs.

Functional Characterization by Electrophysiology

Electrophysiological recording from heterologously expressed channels is a cornerstone for characterizing their function.[14][15][16][17][18]

Protocol: Whole-Cell Patch-Clamp Recording [14][15][17]

  • Heterologous Expression:

    • Subclone the cDNA of the DEG/ENaC subunit(s) of interest into a suitable expression vector (e.g., pcDNA3.1).

    • Transfect a mammalian cell line (e.g., HEK293T or CHO cells) or inject cRNA into Xenopus laevis oocytes.

    • Culture the cells/oocytes for 24-48 hours to allow for channel expression.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries using a pipette puller to a resistance of 2-5 MΩ.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

    • Fill the pipette with an appropriate intracellular solution.

  • Recording:

    • Place the cells/oocytes in a recording chamber on an inverted microscope.

    • Approach a cell with the micropipette while applying positive pressure.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

    • Apply a brief pulse of strong suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ionic currents.

  • Data Analysis:

    • Measure current-voltage (I-V) relationships to determine channel conductance and reversal potential.

    • Apply specific ions and blockers to the extracellular solution to determine ion selectivity and pharmacological properties (e.g., amiloride IC50).

Visualizing Phylogenetic Relationships and Experimental Workflows

Phylogenetic Tree of the DEG/ENaC Superfamily

DEG_ENaC_Phylogeny cluster_vertebrate Vertebrates cluster_invertebrate Invertebrates ENaC ENaC (Epithelial Na+ Transport) ASIC ASIC (Acid Sensing) DEG Degenerins (C. elegans) (Mechanosensation) PPK Pickpocket (Drosophila) (Mechanosensation, Nociception) FaNaC FaNaC (Snail) (Peptide Gating) Ancestor Ancestral DEG/ENaC Ancestor->ENaC Ancestor->ASIC Ancestor->DEG Ancestor->PPK Ancestor->FaNaC Phylogenetic_Workflow cluster_data_prep Data Preparation cluster_analysis Phylogenetic Inference cluster_validation Validation & Visualization Seq_Retrieval Sequence Retrieval (NCBI, UniProt) MSA Multiple Sequence Alignment (Clustal Omega, MAFFT) Seq_Retrieval->MSA FASTA sequences Model_Selection Substitution Model Selection (e.g., jModelTest, ProtTest) MSA->Model_Selection Aligned sequences Tree_Building Tree Building (Maximum Likelihood, Bayesian) Model_Selection->Tree_Building Best-fit model Bootstrap Bootstrap Analysis Tree_Building->Bootstrap Phylogenetic Tree Tree_Viz Tree Visualization & Annotation (e.g., MEGA, FigTree) Bootstrap->Tree_Viz Tree with support values

References

A Comparative Guide to Deg-1 Orthologs in Drosophila: The Pickpocket (PPK) Channel Family

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of sensory transduction—the conversion of physical stimuli into neural signals—is fundamental to neuroscience and drug development. In the nematode Caenorhabditis elegans, the degenerin (DEG) family of proteins, such as DEG-1, are crucial components of ion channels involved in mechanosensation. The orthologs of these proteins in the fruit fly, Drosophila melanogaster, belong to the Pickpocket (PPK) gene family, which are members of the broader Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily.[1][2] With 31 distinct ppk genes, Drosophila presents a complex and versatile system for studying the roles of these channels in various physiological processes.[1]

This guide provides a comparative analysis of the most well-characterized PPK channels involved in sensory perception, focusing on their roles in mechanosensation, nociception (the perception of pain), and proprioception. We present quantitative data from key behavioral assays, detail the experimental protocols used to obtain this data, and visualize the associated biological pathways and workflows.

Comparison of Key Drosophila PPK Channels

The primary sensory functions of PPK channels are mediated by Class IV multidendritic (mdIV) neurons, which act as polymodal nociceptors in the larval body wall.[3][4] These neurons are responsible for detecting noxious stimuli, such as harsh mechanical force and acidic compounds. Several PPK proteins have been identified as essential for these functions, often forming heteromeric channel complexes. The table below summarizes the key players in this system.

Gene NameAlso Known AsExpressionSensory ModalityKey Quantitative Findings & Mutant PhenotypeCitations
pickpocket (ppk1) ppkClass IV md neurons; sensory neurons in the female reproductive tract.Mechanical Nociception , Proprioception , Acid NociceptionMutants show a severely reduced rolling response to noxious mechanical stimuli (>30-50 mN). They exhibit normal responses to noxious heat, indicating specificity for mechanosensation. Also display altered crawling behavior (defective proprioception).[1][3][5][6]
ppk26 balboaClass IV md neurons.Mechanical Nociception , Acid NociceptionPhenotype is nearly identical to ppk1 mutants. ppk26 and ppk1 are mutually required for their localization and function, forming a heteromeric channel complex.[5][7]
ppk30 -Class IV md neurons.Mechanical Nociception , Proprioception , Acid NociceptionMutant larvae show deficits in proprioceptive movement and a reduced response to mechanical nociception. Heat nociception remains unaffected.[4][6]
ppk19 -Class IV md neurons.Mechanical Nociception , Acid NociceptionMutants exhibit an impaired nociceptive rolling response to both mechanical force and acidic stimuli.[6]

Signaling Pathways and Molecular Interactions

PPK-Mediated Mechanical Nociception Pathway

Mechanical force is detected by Class IV md neurons lining the larval body wall. This stimulus is transduced into an electrical signal by PPK channels, leading to neuronal activation and a stereotyped escape behavior. The core of this mechanotransduction machinery is a heteromeric channel complex formed by PPK1 and PPK26.

Mechanical Nociception Pathway Stimulus Noxious Mechanical Stimulus (>30 mN) Neuron Class IV md Neuron Stimulus->Neuron Channel PPK1/PPK26 Channel Activation Influx Cation Influx (Na+) Channel->Influx Neuron->Channel Transduction AP Action Potential Generation Influx->AP Behavior Nocifensive Escape (360° Roll) AP->Behavior Signal Propagation & CNS Processing PPK Subunit Interaction cluster_0 Channel Subunits ppk1 ppk1 gene PPK1_prot PPK1 Protein ppk1->PPK1_prot Transcription & Translation ppk26 ppk26 (balboa) gene PPK26_prot PPK26 Protein ppk26->PPK26_prot Transcription & Translation PPK1_prot->PPK26_prot Required for Localization Complex Functional Heteromeric PPK1/PPK26 Channel PPK1_prot->Complex Co-dependent Assembly PPK26_prot->Complex Co-dependent Assembly Function Mechanical & Acid Nociception Complex->Function Experimental Workflow start Start prep Prepare Larvae (Collect 3rd instar, wash, and acclimate) start->prep stimulate Apply Mechanical Stimulus (Calibrated von Frey filament, ~50 mN force) prep->stimulate observe Observe Behavior stimulate->observe decision Full 360° Roll? observe->decision score_pos Score as Positive Response decision->score_pos Yes score_neg Score as Negative Response decision->score_neg No record Record Data and Calculate % Response score_pos->record score_neg->record end End record->end

References

A Comparative Analysis of Gain-of-Function and Loss-of-Function Phenotypes of the deg-1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deg-1 gene in Caenorhabditis elegans encodes a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC), which is involved in mechanosensation and other sensory functions.[1][2] Studying the contrasting phenotypes arising from gain-of-function (GoF) and loss-of-function (LoF) mutations in this compound provides valuable insights into the channel's structure, function, and regulation, as well as the broader mechanisms of neurodegeneration and sensory perception.

Gain-of-Function (GoF) Phenotypes: Constitutive Channel Activation and Neurotoxicity

Gain-of-function mutations in this compound typically result in a hyperactive or constitutively open ion channel. This leads to excessive influx of ions, primarily Na+, which disrupts cellular homeostasis and ultimately causes the swelling and death of the neurons expressing the channel.

A well-characterized GoF allele is this compound(u506), which involves a missense mutation changing codon 393 from alanine (B10760859) to threonine.[3] The primary phenotypes associated with this compound GoF mutations are:

  • Neuronal Degeneration (Deg): A specific set of neurons, including the PVC interneurons, undergo vacuolar degeneration, leading to their death.[3]

  • Abnormal Touch Response (Tab): Animals exhibit an abnormal, often spastic, response to touch stimuli.[3]

  • Temperature-Sensitive Lethality: The this compound(u506) allele is lethal at 15°C, with embryos arresting at the two-fold stage.[3]

These dominant, toxic phenotypes are the basis for the gene's name, "degenerin." The mechanism is thought to involve the channel pore being locked in an open state, an effect that can be mimicked by specific amino acid substitutions near the second transmembrane domain.[4]

Loss-of-Function (LoF) Phenotypes: Impaired Sensory Perception

Conversely, loss-of-function mutations result in a non-functional or absent this compound protein, leading to deficits in specific sensory modalities. These mutations are generally recessive.[5]

The canonical LoF allele is this compound(u38).[3] The key phenotypes associated with this compound LoF mutations include:

  • Touch Insensitivity: Specifically, animals are insensitive to light touch at the tail.[3]

  • Altered Temperature Sensation: this compound is expressed in the ASG sensory neurons and is involved in sensing warm temperatures and regulating cold tolerance.[1] Loss of this compound function can impair these responses.

  • Defective Chemosensation: In conjunction with another DEG/ENaC channel, ACD-1, this compound is required for acid avoidance and chemotaxis towards the amino acid lysine (B10760008).[2]

Unlike GoF mutations, LoF mutations do not cause neuronal degeneration; instead, they reveal the physiological roles of the this compound channel in the nervous system.

Quantitative Comparison of this compound Phenotypes

The following table summarizes the key phenotypic differences between this compound gain-of-function and loss-of-function alleles based on available experimental data.

FeatureGain-of-Function (this compound(u506))Loss-of-Function (this compound(u38))
Primary Phenotype Neuronal degeneration, Abnormal touch response (Tab)[3]Touch insensitivity at the tail[3]
Genetic Nature Recessive gain-of-function[3]Recessive[5]
Cellular Effect Cell swelling and lysis due to excessive ion influxLoss of channel function, impaired mechanotransduction
Neuronal Viability Degeneration of a specific set of neurons[3]Neurons are viable and structurally normal[2]
Temperature Effect Lethal at 15°C[3]Partial suppression of touch insensitivity at lower temperatures (in certain genetic backgrounds)[3]
Other Sensory Roles Not applicable due to overriding neurotoxic effectsInvolved in warm sensation, cold tolerance, acid avoidance, and lysine chemotaxis[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of phenotypic studies. Below are protocols for key experiments used to characterize this compound mutants.

Tail Touch Insensitivity Assay (for LoF mutants)

This assay quantifies the mechanosensory defects in C. elegans.

  • Materials: Eyebrow hair attached to a Pasteur pipette, agar (B569324) plates with OP50 E. coli lawn, dissecting microscope.

  • Procedure:

    • Grow synchronized populations of wild-type (N2) and this compound(u38) worms to the young adult stage at 20°C.

    • Transfer individual worms to a fresh assay plate.

    • Gently touch the worm's tail with the eyebrow hair. A wild-type worm will respond by moving forward.

    • Perform ten alternating touches to the tail and head (as a control for general health and motility).

    • A worm is scored as "insensitive" to tail touch if it fails to respond by moving forward.

    • Calculate the percentage of insensitive responses for each genotype. A significantly higher percentage in this compound(u38) compared to wild-type indicates a touch-insensitive phenotype.

  • Data Analysis: Use a Chi-squared test or Fisher's exact test to determine the statistical significance of the difference in response rates between genotypes.

Neuronal Degeneration Scoring (for GoF mutants)

This protocol is used to observe and quantify the neurodegenerative phenotype.

  • Materials: High-magnification dissecting microscope with Nomarski (DIC) optics, agar plates.

  • Procedure:

    • Culture synchronized populations of this compound(u506) worms at a permissive temperature (e.g., 20°C or 25°C).

    • Mount late-stage larvae or young adult worms on an agar pad on a microscope slide.

    • Use DIC optics to visualize the cell bodies of the relevant neurons (e.g., PVC interneurons).

    • Score individual neurons as "degenerated" if they appear swollen, vacuolated, or have a refractile, button-like appearance characteristic of necrotic cell death.

    • Score a sufficient number of animals (n > 50) to determine the penetrance of the degenerative phenotype.

  • Data Analysis: Present the data as the percentage of animals showing degeneration in the scored neurons.

Visualizing this compound Function and Experimental Logic

Diagrams generated using Graphviz can clarify the molecular mechanisms and experimental workflows.

deg1_function cluster_lof Loss-of-Function (this compound(u38)) cluster_gof Gain-of-Function (this compound(u506)) lof_stimulus Mechanical Stimulus lof_channel This compound Channel Non-functional or Absent lof_stimulus->lof_channel:port No Gating lof_neuron Sensory Neuron lof_channel->lof_neuron No Ion Influx lof_phenotype Touch Insensitivity lof_neuron->lof_phenotype Leads to gof_channel This compound Channel Constitutively Open gof_neuron Neuron gof_channel:port->gof_neuron Excessive Na+ Influx gof_phenotype Neuronal Degeneration gof_neuron->gof_phenotype Causes

Caption: Molecular basis of this compound LoF vs. GoF phenotypes.

touch_assay_workflow start Start: Synchronized Worm Population transfer Transfer Individual Worm to Assay Plate start->transfer touch Gently Touch Tail with Eyebrow Hair transfer->touch observe Observe Response touch->observe response Score: Responded (Moves Forward) observe->response Yes no_response Score: No Response (Touch Insensitive) observe->no_response No repeat Repeat 10x per Worm response->repeat no_response->repeat end End: Calculate % Insensitive repeat->end

Caption: Workflow for the C. elegans tail touch insensitivity assay.

References

Validating Deg-1 Antibody Specificity: A Comparison Guide Using Knockout Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurobiology, cell signaling, and drug development, the accuracy of experimental data hinges on the specificity of the antibodies used. This guide provides an objective comparison framework for validating the specificity of antibodies targeting Deg-1, a subunit of the degenerin/epithelial sodium channel (DEG/ENaC) family in C. elegans, which is implicated in mechanotransduction and neuronal function.[1][2][3][4] The gold standard for confirming antibody specificity is knockout (KO) validation, a robust method that uses a cell line or tissue lysate where the target gene has been inactivated.[5] An antibody that is truly specific will show a signal in the wild-type (WT) sample but no signal in the KO sample, which serves as a true negative control.[5]

Data Presentation: Comparing Antibody Performance

When selecting a this compound antibody, it is crucial to compare its performance against alternatives, prioritizing those that have been validated using knockout lysates. The following tables present a framework for this comparison, including hypothetical data from a Western blot experiment that demonstrates the expected outcome of a successful KO validation.

Table 1: Comparison of Commercially Available this compound Antibodies

FeatureAntibody A (Recommended)Antibody B (Alternative)
Product Name Anti-Deg-1 Antibody (KO Validated)Anti-Deg-1 Antibody
Clonality Recombinant MonoclonalPolyclonal
Host Species RabbitMouse
Reactivity C. elegansC. elegans
Applications Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF)Western Blot (WB)
KO Validated Yes [5][6]No Data Provided
Supplier Supplier XSupplier Y
Catalog # ABC-12345XYZ-67890

Table 2: Quantitative Western Blot Analysis of this compound Antibody Specificity

This table summarizes hypothetical densitometry data from a Western blot comparing the signal from a KO-validated Anti-Deg-1 antibody (Antibody A) in both Wild-Type (WT) and this compound Knockout (KO) C. elegans lysates.

Lysate TypeTarget Band Intensity (at expected MW)Background SignalSpecificity Ratio (WT/KO)
Wild-Type (WT) 1.00 (Normalized)0.05>20
This compound KO <0.01 (No detectable band)0.04N/A

Data represents normalized arbitrary units. The absence of a band in the KO lysate provides strong evidence of the antibody's specificity for the this compound protein.[7]

Visualizing the Validation Process and Biological Context

Diagrams are essential for understanding complex workflows and biological pathways. The following visualizations, created using Graphviz, illustrate the experimental process for KO validation, the logic behind it, and the role of this compound in its biological context.

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis prep_wt Prepare Wild-Type (WT) C. elegans Lysate sds_page SDS-PAGE prep_wt->sds_page prep_ko Prepare this compound KO C. elegans Lysate prep_ko->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking probing Probe with Anti-Deg-1 Antibody blocking->probing detection Secondary Antibody & Chemiluminescence probing->detection imaging Image Acquisition detection->imaging quant Densitometry & Comparison imaging->quant

Caption: Workflow for this compound antibody validation using KO lysates.

ko_validation_logic wt_lysate Wild-Type Lysate (Contains this compound protein) antibody Specific Anti-Deg-1 Antibody wt_lysate->antibody ko_lysate This compound KO Lysate (Lacks this compound protein) ko_lysate->antibody wt_result Signal Detected antibody->wt_result ko_result No Signal Detected antibody->ko_result conclusion Conclusion: Antibody is Specific wt_result->conclusion ko_result->conclusion

Caption: Logical basis of knockout validation for antibody specificity.

deg1_pathway cluster_membrane Neuron Plasma Membrane deg1_channel DEG/ENaC Channel (this compound Subunit) ion_influx Na+ / Ca2+ Influx deg1_channel->ion_influx stimulus Mechanical Stimulus (e.g., Touch) stimulus->deg1_channel Activates depolarization Membrane Depolarization ion_influx->depolarization response Neuronal Response (e.g., Sensation, Degeneration) depolarization->response

Caption: Simplified role of the this compound channel in mechanotransduction.

Experimental Protocols

Detailed and consistent protocols are vital for reproducible results. The following sections provide methodologies for key experiments in antibody validation.

Western Blot Protocol for WT and KO Lysates

This protocol is used to verify the presence or absence of the this compound protein and confirm the antibody's specificity.

  • Lysate Preparation:

    • Harvest wild-type and this compound KO C. elegans and wash with M9 buffer.

    • Resuspend the worm pellet in ice-cold RIPA buffer (or a suitable lysis buffer) supplemented with protease inhibitors.

    • Disrupt the worms using sonication on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[9]

    • Load 20-30 µg of total protein from WT and KO lysates into separate wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[9]

    • Incubate the membrane with the primary Anti-Deg-1 antibody at its recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[11]

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]

    • Capture the signal using an imaging system. A specific antibody will produce a band at the expected molecular weight for this compound in the WT lane and no band in the KO lane.[12][13]

Immunoprecipitation (IP) Protocol

IP is used to isolate the this compound protein from a complex lysate, further confirming the antibody's ability to bind its target.

  • Lysate Pre-clearing:

    • To 500 µg of WT C. elegans lysate, add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads.[8]

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the recommended amount of Anti-Deg-1 antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 50 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluate by Western blot to confirm the presence of this compound.

Immunofluorescence (IF) Protocol

IF is used to visualize the subcellular localization of the this compound protein. Comparing the staining pattern in WT and KO samples is a powerful validation method.

  • Sample Preparation:

    • Fix whole mount C. elegans (both WT and this compound KO) or specific tissues using an appropriate fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the samples with a detergent like 0.1-0.25% Triton X-100 in PBS to allow antibody entry.

  • Blocking and Staining:

    • Block non-specific antibody binding by incubating the samples in a blocking solution (e.g., 1% BSA or 10% serum in PBST) for at least 30 minutes.

    • Incubate the samples with the primary Anti-Deg-1 antibody at the recommended dilution overnight at 4°C.

    • Wash the samples three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1-2 hours at room temperature in the dark.

    • Wash again three times with PBST in the dark.

  • Mounting and Imaging:

    • Mount the samples on a slide with an anti-fade mounting medium.

    • Visualize the samples using a fluorescence or confocal microscope. Specific staining should be observed in the relevant neurons in WT animals but should be absent in KO animals.[14]

References

Functional Redundancy Between DEG-1 and Other Degenerins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily of ion channels plays a crucial role in a variety of physiological processes, including mechanosensation, proprioception, and neuronal health. In the nematode Caenorhabditis elegans, several members of this family, including DEG-1, MEC-4, MEC-10, and UNC-8, are involved in these functions. Gain-of-function mutations in these genes can lead to neuronal degeneration, highlighting their importance in maintaining neuronal integrity.[1][2][3] This guide provides a comparative analysis of the functional redundancy between this compound and other key degenerins, supported by experimental data, to aid researchers in understanding their overlapping and distinct roles.

Functional Overlap in Mechanosensation

This compound, MEC-4, and MEC-10 are all implicated in mechanosensation, albeit in different neuronal contexts and potentially with differing degrees of essentiality. MEC-4 and MEC-10 are well-established as core components of the gentle touch mechanotransduction complex in the six touch receptor neurons (TRNs).[4][5][6][7] In contrast, this compound is a major mechanotransduction channel in the polymodal nociceptor ASH neurons, which are involved in sensing noxious stimuli.[8]

While direct functional redundancy between this compound and the MEC-4/MEC-10 complex in the same neurons has not been extensively quantified, genetic interaction studies provide some insights. For instance, gain-of-function mutations in this compound, mec-4, and mec-10 all lead to a neurodegenerative phenotype, suggesting a shared pathway or mechanism of cytotoxicity when channel activity is uncontrolled.[2][3]

A direct assessment of functional redundancy has been performed between this compound and UNC-8 in the ASH neurons. Electrophysiological recordings have shown that while loss of unc-8 has no effect on mechanoreceptor currents (MRCs) in these neurons, the loss of this compound significantly reduces MRCs. A double mutant lacking both this compound and unc-8 shows a similar reduction in MRCs as the this compound single mutant, indicating that UNC-8 is not functionally redundant with this compound in this context for generating mechanoreceptor currents.

Quantitative Comparison of Mechanoreceptor Currents (MRCs) in ASH Neurons
GenotypeMean Peak MRC Amplitude (pA)% of Wild-TypenReference
Wild-Type-105 ± 15100%10Geffeney et al., 2011
unc-8(null)-103 ± 12~98%8Geffeney et al., 2011
This compound(null)-21 ± 5~20%9Geffeney et al., 2011
This compound(null); unc-8(null)-23 ± 6~22%7Geffeney et al., 2011

Role in Neuronal Degeneration

A hallmark of hyperactive degenerin channels is the induction of neuronal swelling and subsequent cell death. This phenomenon has been observed for gain-of-function mutations in this compound, mec-4, and mec-10.[2][3] The shared phenotype suggests a common downstream pathway leading to neurotoxicity, likely involving unregulated cation influx and subsequent osmotic stress.

Experimental Protocols

C. elegans Touch Sensitivity Assay (Gentle Touch)

This protocol is adapted from established methods for assessing mechanosensory function in C. elegans.[9]

Materials:

  • NGM (Nematode Growth Medium) agar (B569324) plates seeded with E. coli OP50.

  • An eyebrow hair attached to a toothpick or glass rod.

  • Stereo dissecting microscope.

Procedure:

  • Transfer young adult worms to a freshly seeded NGM plate.

  • Allow the worms to acclimate and begin moving forward.

  • Gently touch the worm with the eyebrow hair, perpendicular to the direction of movement. For anterior touch, stimulate the region just behind the pharynx. For posterior touch, stimulate the region just anterior to the tail.

  • Observe the worm's response. A positive response to anterior touch is a reversal of movement (moving backward). A positive response to posterior touch is an acceleration of forward movement.

  • Perform a set number of trials (e.g., 10 touches) for each worm, alternating between anterior and posterior stimulation to avoid habituation to one type of stimulus.

  • Record the number of positive responses for each stimulus location.

  • Calculate the response frequency for each genotype.

Neuronal Degeneration Assay (Visualization of Neuronal Swelling)

This protocol allows for the visualization and quantification of neuronal degeneration in living animals, often using fluorescent reporters.

Materials:

  • C. elegans strains expressing a fluorescent protein (e.g., GFP) in the neurons of interest.

  • NGM plates.

  • Compound microscope with fluorescence capabilities.

  • 2% agarose (B213101) pads on glass slides.

  • Sodium azide (B81097) (NaN3) solution (e.g., 10 mM) for anesthetizing worms.

Procedure:

  • Synchronize the worm population to be assayed.

  • Grow the worms under standard conditions.

  • At the desired developmental stage (e.g., L4 or young adult), pick a sample of worms.

  • Place a drop of NaN3 solution on an agarose pad.

  • Transfer the worms into the drop of anesthetic.

  • Cover with a coverslip.

  • Observe the fluorescently labeled neurons under the microscope.

  • Score the neurons for signs of degeneration, such as cell body swelling, blebbing, or breaks in the neuronal process.

  • Quantify the percentage of animals showing neuronal degeneration for each genotype.

In Vivo Patch-Clamp Recording from C. elegans Neurons

This is a highly specialized technique that allows for the direct measurement of ion channel activity in identified neurons. This summary is based on established protocols.[10]

Materials:

  • Inverted microscope with DIC optics and micromanipulators.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular recording solutions.

  • Cyanoacrylate glue.

  • A sharp glass needle for dissection.

Procedure:

  • Immobilize an adult worm on a coverslip coated with a thin layer of agarose by applying a small drop of cyanoacrylate glue along its side.

  • Cover the worm with extracellular solution.

  • Using a sharp glass needle, make a small incision in the cuticle to expose the neuron of interest.

  • Approach the exposed neuron with a fire-polished patch pipette filled with intracellular solution.

  • Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

  • Apply voltage-clamp or current-clamp protocols to record ion channel currents or membrane potential changes in response to stimuli. For mechanoreceptor currents, a mechanical stimulus can be delivered via a fire-polished glass probe driven by a piezoelectric actuator.

Signaling Pathways and Logical Relationships

Degenerin_Function

Degeneration_Pathway GoF_Mutation Gain-of-Function Mutation (this compound(d), mec-4(d), mec-10(d)) Hyperactive_Channel Hyperactive Degenerin Channel GoF_Mutation->Hyperactive_Channel Cation_Influx Unregulated Cation Influx (Na+, Ca2+) Hyperactive_Channel->Cation_Influx causes Osmotic_Swelling Osmotic Swelling Cation_Influx->Osmotic_Swelling leads to Degeneration Neuronal Degeneration Osmotic_Swelling->Degeneration results in

Experimental_Workflow

Conclusion

The available evidence suggests that while this compound, MEC-4, MEC-10, and UNC-8 are all members of the degenerin family and share the ability to form ion channels, their functional redundancy is context-dependent and not absolute. In the ASH neurons, this compound is the primary subunit for mechanoreceptor currents, with no apparent redundancy from UNC-8. In the gentle touch neurons, MEC-4 is essential, while MEC-10 plays a modulatory, non-essential role, indicating a degree of functional specialization rather than simple redundancy. The shared neurodegenerative phenotype resulting from gain-of-function mutations points to a common mechanism of cytotoxicity, but the distinct neuronal expression patterns and subtle differences in channel properties underscore their specialized roles in the nervous system. Further research, particularly the analysis of double and triple null mutants for this compound, mec-4, and mec-10, is needed to fully elucidate the extent of their functional overlap and to identify potential compensatory mechanisms.

References

A Comparative Guide to the Gating Mechanisms of Deg-1 and ASIC Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the gating mechanisms of two important members of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily: the mechanically-gated Deg-1 channel of Caenorhabditis elegans and the proton-gated Acid-Sensing Ion Channels (ASICs) found in vertebrates. Understanding the distinct activation and regulatory processes of these channels is crucial for research into sensory transduction, pain, and neurological disorders, as well as for the development of targeted therapeutics.

At a Glance: this compound vs. ASIC Channels

FeatureThis compound ChannelASIC Channels
Primary Gating Stimulus Mechanical ForceExtracellular Protons (Low pH)
Physiological Role Mechanosensation (touch, proprioception), NociceptionSynaptic plasticity, Pain perception, Fear, Ischemic neuronal injury
Organism Caenorhabditis elegansVertebrates (including mammals)
Activation Kinetics Phasic response to stimulus onset and offsetRapid activation (milliseconds) upon pH drop
Desensitization Closes during sustained stimulusEnters a non-conducting desensitized state during prolonged acidification
Key Structural Feature for Gating Extracellular domain conformational changes in response to force"Acidic pocket" in the extracellular domain that binds protons
Ion Selectivity Primarily Na⁺Primarily Na⁺; ASIC1a is also permeable to Ca²⁺

Gating Mechanisms: A Detailed Comparison

The fundamental difference between this compound and ASIC channels lies in their primary gating stimulus. This compound channels are mechanosensors that respond to physical force, while ASICs are chemosensors activated by changes in extracellular pH.

This compound Channel Gating: A Response to Mechanical Force

The this compound channel is a key player in mechanotransduction in C. elegans, involved in processes like touch sensation and proprioception.[1][2] Its gating is thought to be triggered by mechanical forces transmitted to the channel protein, leading to conformational changes that open the ion pore.

Proposed Gating Model:

Current models, based on genetic studies and structural homology to ASICs, suggest that mechanical stimuli induce rearrangements in the extracellular domain of the this compound channel.[1] This is hypothesized to involve a shift in the relative orientation of the "thumb," "finger," and "palm" domains of the channel's extracellular region, which in turn leads to the opening of the transmembrane pore.[1] These channels exhibit a phasic response, opening in response to both the application and removal of a mechanical stimulus and closing during a sustained stimulus.[1][3]

ASIC Channel Gating: A Three-State Response to Protons

ASICs are crucial for sensing acidic conditions in the vertebrate nervous system and are implicated in a variety of physiological and pathological processes.[4][5] Their gating is a well-characterized process that can be described by a three-state model: resting (closed), open, and desensitized (closed).[6]

The Three-State Gating Cycle:

  • Resting State (High pH): At physiological or alkaline pH, the channel is in a closed, resting state.[6]

  • Open State (Low pH): A rapid drop in extracellular pH leads to the protonation of acidic residues within a specialized "acidic pocket" in the extracellular domain.[6] This triggers a conformational change, causing the channel to open and allowing the influx of cations, primarily Na⁺.[4]

  • Desensitized State (Sustained Low pH): If the acidic stimulus is prolonged, the channel enters a non-conducting desensitized state, which is distinct from the resting state.[6] Recovery from desensitization requires a return to a higher pH.

This gating mechanism allows ASICs to generate transient currents in response to acidification, a key feature of their physiological function.[7]

Quantitative Data on Gating Properties

The following tables summarize key quantitative parameters related to the gating of ASIC channels. Equivalent detailed quantitative data for the mechanically-gated this compound channel is less readily available in the literature.

Table 1: pH Dependence of ASIC Subtypes
ASIC SubtypepH for Half-Maximal Activation (pH₅₀)pH for Half-Maximal Steady-State Desensitization (pH₅₀)Activation Threshold (pH)
ASIC1a ~6.5~7.15< 7.0
ASIC2a < 5.5-< 5.5
ASIC3 ~6.5-< 7.0

Data compiled from multiple sources.[5][7]

Table 2: Kinetic Properties of ASIC1a
ParameterValueConditions
Activation Time Constant ~10 ms (B15284909)Fast solution change to activating pH
Desensitization Time Constant Hundreds of milliseconds to secondsDependent on pH
Deactivation Time Constant < 1 ms to > 300 msStrongly dependent on pH

Data compiled from multiple sources.[7][8][9]

Experimental Protocols for Studying Gating Mechanisms

The investigation of this compound and ASIC channel gating relies on a combination of electrophysiology, molecular biology, and structural biology techniques.

Electrophysiology: Measuring Channel Activity
  • Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channel function.[10]

    • Voltage-Clamp: Allows for the measurement of ion currents flowing through the channels at a controlled membrane potential. For ASICs, this is used to record currents in response to rapid changes in extracellular pH.[11] For this compound, mechanical stimuli can be applied to the cell while recording currents.

    • Experimental Setup:

      • Cells expressing the channel of interest (e.g., Xenopus oocytes or mammalian cell lines) are cultured.[10]

      • A glass micropipette with a very small tip opening is used to form a high-resistance "gigaseal" with the cell membrane.

      • The membrane patch can be excised to study the channels in an "inside-out" or "outside-out" configuration, allowing for precise control of the solutions bathing the channel.

      • For ASICs, a rapid solution exchange system is used to apply solutions of different pH to the extracellular face of the channel.[11]

      • For this compound, mechanical stimulation can be delivered via a fire-polished glass probe or by applying pressure to the patch pipette.

      • Currents are recorded using a specialized amplifier and data acquisition system.

Molecular Biology: Identifying Key Residues
  • Site-Directed Mutagenesis: This technique is used to change specific amino acids in the channel protein to investigate their role in gating.[12][13]

    • Protocol Overview:

      • A plasmid containing the DNA sequence of the channel is used as a template.

      • Primers containing the desired mutation are designed and synthesized.

      • PCR is performed to create copies of the plasmid containing the mutation.

      • The original, non-mutated template DNA is digested using the DpnI enzyme.

      • The mutated plasmid is transformed into bacteria for amplification.

      • The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes) for functional analysis using electrophysiology.

Structural Biology: Visualizing the Channel
  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution three-dimensional structures of the ion channels, offering insights into the conformational changes that occur during gating.[14][15]

    • X-ray Crystallography Protocol:

      • The channel protein is purified and induced to form a well-ordered crystal.

      • The crystal is exposed to a beam of X-rays.

      • The diffraction pattern of the X-rays is recorded.

      • Complex computational methods are used to reconstruct the electron density map and build a 3D model of the protein.

    • Cryo-EM Protocol:

      • A purified sample of the channel protein is rapidly frozen in a thin layer of vitreous ice.

      • The frozen sample is imaged using a transmission electron microscope.

      • Many thousands of 2D images of individual channel particles are collected.

      • These images are computationally aligned and averaged to generate a 3D reconstruction of the channel.

Visualizing the Gating Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed gating mechanisms of this compound and ASIC channels.

Deg1_Gating This compound Channel Gating Mechanism Closed Closed State Open Open State (Ion Flux) Closed->Open Conformational Change (Extracellular Domain) Open->Closed Channel Closure (During Sustained Stimulus) Stimulus Mechanical Force (e.g., Touch) Stimulus->Closed Application/ Removal of Force

Caption: Proposed mechanosensitive gating of the this compound channel.

ASIC_Gating ASIC Channel Gating Cycle Resting Resting State (High pH, Closed) Open Open State (Low pH, Ion Flux) Resting->Open Proton Binding (Acidic Pocket) Desensitized Desensitized State (Low pH, Closed) Open->Desensitized Prolonged Acidification Desensitized->Resting Return to High pH

Caption: The three-state gating model of ASIC channels.

References

Human Homologs of C. elegans DEG-1: A Comparative Guide to Acid-Sensing Ion Channels (ASICs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Caenorhabditis elegans degenerin (DEG) family of proteins, exemplified by DEG-1, are pioneers in our understanding of mechanosensation and ion channel function. Their human homologs, the Acid-Sensing Ion Channels (ASICs), have emerged as critical players in a spectrum of physiological and pathological processes, making them compelling targets for therapeutic intervention. This guide provides a comprehensive comparison of the key human ASIC subunits, detailing their functional properties, roles in signaling, and the experimental methodologies used to elucidate their function.

Functional Comparison of Human ASIC Subunits

Human ASICs are a family of amiloride-sensitive, proton-gated cation channels belonging to the ENaC/DEG superfamily. Four genes encode at least six distinct ASIC subunits: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4. These subunits assemble into homo- and heterotrimeric channels, each with unique biophysical and pharmacological properties. The following tables summarize key quantitative data for the most well-characterized human ASIC channels.

Channel SubunitpH of Half-Maximal Activation (pH50)pH of Half-Maximal Steady-State Desensitization (pH50)Ion Permeability (PNa+/PK+)Calcium Permeability (PNa+/PCa2+)Key Inhibitors (Amiloride IC50)
ASIC1a 6.2 - 6.8[1][2]7.15 - 7.3[3][4]~10[1][5]1.8 - 10[1][6]~10 - 20 µM[7][8]
ASIC1b 6.1 - 6.2[2]Not well characterized~10Permeable[9]~20 µM[7]
ASIC2a 4.5 - 4.9[2]6.1 - 6.3[3]~10[1]Impermeable[6]~20 µM[7]
ASIC2b Does not form functional homomersDoes not form functional homomersForms heteromers with distinct propertiesModulates Ca2+ permeability of ASIC1a[2]N/A
ASIC3 6.4 - 6.6[1][2]~7.0[10]~10[1]Impermeable~60 µM (transient current)[7]

Roles in Cellular Signaling and Disease

ASICs are crucial sensors of extracellular pH fluctuations and are implicated in a variety of signaling pathways and disease states. Their activation by acidosis, a common feature of many pathological conditions, triggers downstream signaling cascades that can lead to either physiological adaptation or cellular damage.

Key Signaling Pathways

Activation of ASICs, particularly the Ca2+-permeable ASIC1a, leads to an influx of Na+ and Ca2+, depolarizing the cell membrane and increasing intracellular calcium concentration. This can trigger a cascade of events, including the activation of voltage-gated calcium channels, NMDA receptors, and various protein kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These pathways are integral to synaptic plasticity, learning, and memory.[11][12]

ASIC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H+ H+ ASIC1a ASIC1a H+->ASIC1a Activation Na_influx Na+ Influx ASIC1a->Na_influx Ca_influx Ca2+ Influx ASIC1a->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC Neuronal_Injury Neuronal Injury Ca_influx->Neuronal_Injury ERK ERK CaMKII->ERK PKC->ERK Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity

Caption: Simplified ASIC1a signaling pathway.

Involvement in Disease

The aberrant activation of ASICs is a key contributor to the pathophysiology of several diseases:

  • Ischemic Stroke: Tissue acidosis in the ischemic brain leads to overactivation of ASIC1a, resulting in excessive Ca2+ influx and subsequent neuronal death.[11]

  • Pain: ASIC1a and ASIC3 are highly expressed in nociceptive neurons and are activated by the acidic environment associated with inflammation and tissue injury, contributing to pain sensation.

  • Neurodegenerative Diseases: Growing evidence links ASIC activation to neuronal damage in conditions such as multiple sclerosis and Huntington's disease.

  • Cancer: Some studies suggest a role for ASICs in tumor progression and metastasis.

Experimental Protocols

The functional characterization of ASICs relies on a combination of electrophysiology, molecular biology, and cell imaging techniques. Below are detailed protocols for key experiments.

Whole-Cell Patch-Clamp Recording of ASIC Currents

This technique allows for the direct measurement of ion currents flowing through ASIC channels in response to changes in extracellular pH.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture cells expressing human ASIC subunits Plating Plate cells on coverslips Cell_Culture->Plating Pipette Fabricate and fill glass micropipette Plating->Pipette Seal Form a gigaohm seal with the cell membrane Pipette->Seal Rupture Rupture the membrane to achieve whole-cell configuration Seal->Rupture Voltage_Clamp Clamp membrane potential (e.g., -60 mV) Rupture->Voltage_Clamp Perfusion Rapidly perfuse with solutions of varying pH Voltage_Clamp->Perfusion Record Record inward currents Perfusion->Record Analyze Analyze current amplitude, activation, and desensitization kinetics Record->Analyze

Caption: Workflow for whole-cell patch-clamp recording.

Methodology:

  • Cell Preparation: Culture mammalian cells (e.g., CHO or HEK293) transfected with the human ASIC subunit of interest on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsF, 1 CaCl2, 10 HEPES, 11 EGTA, 2 TEA, and 4 MgCl2, with pH adjusted to 7.3.[8]

  • Recording:

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution (pH 7.4) containing (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose.

    • Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Hold the membrane potential at -60 mV.

    • Rapidly switch the perfusion to an acidic extracellular solution (e.g., pH 6.0) to activate ASIC currents.

    • Record the resulting inward current using an patch-clamp amplifier and data acquisition software.

  • Data Analysis: Analyze the peak current amplitude, activation and desensitization kinetics, and construct dose-response curves to determine the pH50.

Measurement of Intracellular Calcium Influx

This method utilizes fluorescent calcium indicators to monitor changes in intracellular calcium concentration upon ASIC activation.

Methodology:

  • Cell Preparation: Plate cells expressing the ASIC of interest on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive dye, such as Fura-2 AM or Indo-1, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[13][14][15]

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with a perfusion system.

    • Acquire a baseline fluorescence reading in a pH 7.4 buffer.

    • Rapidly perfuse the cells with an acidic buffer to activate ASICs.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Ratiometric dyes like Fura-2 and Indo-1 allow for a more quantitative measurement by taking the ratio of fluorescence at two different excitation or emission wavelengths.[13][14]

Site-Directed Mutagenesis of ASIC Channels

This technique is used to introduce specific amino acid substitutions into the ASIC protein to study the role of individual residues in channel function, such as ion selectivity and gating.

Methodology:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.[16][17]

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the ASIC cDNA in a high-fidelity PCR reaction.

  • Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.[16][18]

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated channel in cells and characterize its function using patch-clamp electrophysiology or calcium imaging as described above.

This guide provides a foundational understanding of the human homologs of C. elegans this compound. The provided data and protocols serve as a valuable resource for researchers investigating the physiological roles of ASICs and their potential as therapeutic targets. Further exploration into the complex heteromeric assemblies and the diverse regulatory mechanisms of these channels will undoubtedly unveil new avenues for drug discovery and a deeper comprehension of human health and disease.

References

Cross-Species Functional Complementation of Deg-1 Orthologs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse class of ion channels crucial for a wide array of physiological processes across the animal kingdom, from mechanosensation and proprioception to pain sensation and sodium homeostasis.[1][2] In the nematode Caenorhabditis elegans, degenerins such as DEG-1 and MEC-4 are key players in sensory transduction. Their mammalian counterparts, the Acid-Sensing Ion Channels (ASICs), are implicated in synaptic plasticity, fear, pain, and ischemic neurodegeneration.[1]

This guide provides a comparative analysis of the functional conservation between C. elegans this compound and its mammalian orthologs, focusing on experimental data from cross-species functional complementation and comparative electrophysiology. The remarkable conservation of channel structure and function within this family not only illuminates evolutionary relationships but also validates the use of simpler model organisms like C. elegans to dissect mechanisms relevant to human neurological disorders.

Data Presentation: Quantitative Comparison of Ortholog Function

The functional similarity between C. elegans and mammalian DEG/ENaC channels has been demonstrated through both in-vivo functional complementation and heterologous expression systems. The following tables summarize key quantitative data from these comparative studies.

Table 1: In-Vivo Cross-Species Functional Complementation

This table presents data from a study where C. elegans this compound and its human ortholog MDEG1 (also known as ASIC2) were ectopically expressed in the ASE gustatory neuron of C. elegans. This neuron does not normally sense temperature. The data shows that both channels can confer warm-sensing ability, demonstrating a conserved function.[3]

Channel Expressed in ASE NeuronPhenotype AssayedResponse Metric (% animals showing avoidance)Conclusion
Wild-Type (Control)Warm Sensation (25°C)~5%ASE neuron is not thermosensory.
C. elegans this compoundWarm Sensation (25°C)~60%This compound can confer warm sensitivity.
Human MDEG1 (ASIC2)Warm Sensation (25°C)~55%Human MDEG1 functionally complements this compound in conferring warm sensitivity.[3]

Table 2: Comparative Electrophysiological Properties of C. elegans and Mammalian Channels

This table compares the biophysical properties of various C. elegans and mammalian DEG/ENaC channels expressed heterologously in Xenopus oocytes. The data highlight the conserved function as proton-gated channels among specific family members.

ChannelGating StimuluspH for half-maximal activation (pH₅₀)Amiloride SensitivityIon SelectivityReference
C. elegans ASIC-1 Extracellular Protons6.4BlockedNa⁺ > K⁺[4][5]
Human ASIC1a Extracellular Protons6.2 - 6.7BlockedNa⁺ >> K⁺, Ca²⁺ permeable[6]
C. elegans ACD-1 Extracellular ProtonsInhibited by low pH (Open at pH 7.4)BlockedNa⁺[4][5]
Human MDEG1 (ASIC2a) Extracellular Protons4.4 - 4.9BlockedNa⁺[6]
Human MDEG1 (G430F mutant) Extracellular Protons~6.7Blocked (10x higher affinity)Na⁺[6]

Note: The G430F mutation in human MDEG1 corresponds to mutations that cause neurodegeneration in C. elegans degenerins. This mutation drastically increases the proton sensitivity of the channel, highlighting a conserved gating mechanism.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments in the study of DEG/ENaC channel function.

Protocol 1: C. elegans Gentle Touch Assay

This assay is used to test the function of mechanosensory channels like MEC-4.

  • Animal Preparation: Use well-fed, young adult hermaphrodites on a Nematode Growth Medium (NGM) plate seeded with a thin lawn of OP50 E. coli.

  • Stimulus Tool: Prepare a touch tool by gluing a single eyebrow hair to the end of a glass capillary or toothpick.[8]

  • Assay Procedure: a. Place the plate on the stage of a dissecting microscope. b. Gently touch the worm laterally, first just behind the pharynx (anterior) and then just anterior to the tail (posterior).[8] c. A normal response to an anterior touch is to stop forward movement and initiate backward movement (a reversal). A normal response to a posterior touch is to accelerate forward.[9] d. Score the animal's response immediately. To avoid sensitization or adaptation, allow at least 30 seconds between touches on the same animal.

  • Quantification: Test a population of animals (e.g., n=30) by performing a set number of touches (e.g., 10 per animal, 5 anterior and 5 posterior). The result is expressed as the percentage of positive responses to the total number of touches.[9]

Protocol 2: C. elegans Chemoavoidance Assay (Acid Avoidance)

This assay is used to test the function of chemosensory channels like this compound.

  • Plate Preparation: a. Prepare a 9 cm unseeded NGM plate. b. Create a pH gradient. A simple method is to place a drop of a low pH buffer (e.g., pH 4.0 citrate (B86180) buffer) at one point on the plate and a drop of control buffer (e.g., pH 7.0) at the opposite point. Allow the drops to absorb and the gradient to establish for 1-2 hours.

  • Animal Preparation: a. Collect young adult worms from a culture plate by washing them off with M9 buffer. b. Wash the worms twice with M9 buffer to remove any bacteria.

  • Assay Procedure: a. Pipette a population of ~100-200 washed worms onto the center of the prepared assay plate.[10] b. Allow the liquid to absorb so the worms can move freely. c. Incubate the plate at a constant temperature (e.g., 20°C) for a defined period (e.g., 60 minutes).[11]

  • Quantification: a. Divide the plate into two halves: the "acid" side and the "control" side. b. Count the number of worms on each half. c. Calculate the Avoidance Index (AI) as: (Number in Control - Number in Acid) / (Total Number of Worms). An AI of +1.0 indicates complete avoidance, while an AI of 0 indicates no preference.[10]

Protocol 3: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used for the heterologous expression and electrophysiological characterization of ion channels.[12][13]

  • Oocyte Preparation: a. Surgically harvest oocytes from a female Xenopus laevis frog. b. Treat the oocytes with collagenase to remove the follicular cell layer. c. Manually select healthy Stage V-VI oocytes and incubate them in ND96 solution.

  • cRNA Injection: a. Linearize the plasmid DNA containing the channel subunit's coding sequence and use it as a template for in-vitro transcription to synthesize capped RNA (cRNA). b. Using a microinjector, inject ~50 nL of the cRNA solution (e.g., 0.5 µg/µL) into the cytoplasm of the prepared oocytes.[12] c. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel protein expression and insertion into the plasma membrane.

  • Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). b. Impale the oocyte with two sharp glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.[14] c. Clamp the membrane potential to a holding potential (e.g., -60 mV). d. To test for acid sensitivity, perfuse the oocyte with solutions of varying pH and record the resulting currents.

  • Data Analysis: a. Measure the peak current amplitude at each pH level. b. Plot the normalized current as a function of pH and fit the data with the Hill equation to determine the pH₅₀ (the pH at which the current is half-maximal).

Mandatory Visualizations

Diagram 1: C. elegans Mechanosensory Signaling Pathway

MEC4_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Neuron Membrane cluster_Cytoskeleton Intracellular MEC5 MEC-5 (Collagen) MEC9 MEC-9 MEC5->MEC9 MEC4_Channel MEC-4 MEC-10 MEC9->MEC4_Channel:f0 Tethers Channel MEC2 MEC-2 (Stomatin-like) MEC4_Channel:f1->MEC2 Depolarization Membrane Depolarization MEC4_Channel->Depolarization Na+ Influx Microtubule Specialized Microtubule MEC2->Microtubule MEC6 MEC-6 (Paraoxonase-like) MEC6->MEC4_Channel:f0 MEC7 MEC-7 (β-tubulin) MEC7->Microtubule MEC12 MEC-12 (α-tubulin) MEC12->Microtubule Stimulus Mechanical Force Stimulus->MEC5 Transmitted via Cuticle

Caption: Core components of the gentle touch mechanotransduction complex in C. elegans.

Diagram 2: Sensory Signaling Involving this compound and Mammalian ASIC1a

Sensory_Pathways cluster_Celegans C. elegans Sensory Neuron (e.g., ASG/ASH) cluster_Mammal Mammalian Sensory Neuron (e.g., Nociceptor) Stimulus_C Noxious Stimuli (e.g., Low pH, Lysine) DEG1 This compound / ACD-1 Channel Complex Stimulus_C->DEG1 Gating Influx_C Cation Influx (Na+, Ca2+) DEG1->Influx_C ASIC1a ASIC1a Homomeric Channel DEG1->ASIC1a Orthologs Response_C Avoidance Behavior Influx_C->Response_C Triggers Neuronal Activity & Circuit Stimulus_M Tissue Acidosis (Low pH) Stimulus_M->ASIC1a Gating Influx_M Cation Influx (Na+, Ca2+) ASIC1a->Influx_M Response_M Pain Sensation Influx_M->Response_M Triggers Action Potential Conservation Functional Conservation

Caption: Conserved role of DEG/ENaC channels as sensory transducers for chemical stimuli.

Diagram 3: Workflow for Cross-Species Complementation

Workflow Start Identify C. elegans Mutant with Behavioral Defect (e.g., this compound) Clone Clone Mammalian Ortholog cDNA (e.g., human MDEG1/ASIC2) Construct Create Expression Construct (C. elegans promoter + ortholog cDNA) Clone->Construct Inject Microinject Construct into Mutant Worm Gonad Construct->Inject Transgenic Generate Stable Transgenic Lines Inject->Transgenic Assay Perform Behavioral Assay on Transgenic Animals Transgenic->Assay Compare Compare Behavior to Wild-Type and Original Mutant Controls Assay->Compare Rescue Functional Rescue (Complementation) Compare->Rescue Behavior is Restored NoRescue No Rescue Compare->NoRescue Behavior is not Restored

Caption: Experimental workflow for testing functional complementation in C. elegans.

References

Differential Pharmacology of Deg/ENaC Channels: A Comparative Guide to Deg-1, MEC-4, and UNC-8 in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily plays a crucial role in a variety of physiological processes, including mechanosensation, proprioception, and sensory transduction. In the nematode Caenorhabditis elegans, Deg-1, MEC-4, and UNC-8 are key members of this family, offering valuable models for studying the pharmacology of these channels. This guide provides a comparative analysis of the differential pharmacology of these three channels, supported by experimental data and detailed protocols. Gain-of-function mutations in this compound, MEC-4, and UNC-8 can lead to neuronal degeneration, highlighting their importance in neuronal health.[1]

Quantitative Pharmacological Data

The pharmacological sensitivities of this compound (specifically the related channel DEGT-1), MEC-4, and UNC-8 have been primarily characterized using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing gain-of-function channel variants (e.g., MEC-4d, UNC-8d).

Amiloride (B1667095) and its Analogs

Amiloride and its derivatives are well-known blockers of many DEG/ENaC channels. However, their efficacy varies significantly among this compound, MEC-4, and UNC-8.

CompoundDEGT-1dMEC-4dUNC-8d
Amiloride Insensitive[2][3]SensitiveIC50: 7.8 µM (-100 mV, with divalent cations)[2], 106 µM (-100 mV, divalent-free)[2]
Benzamil Insensitive[4][5]SensitiveIC50: 14.8 ± 1.6 µM (-60 mV)
EIPA Insensitive[4][5]SensitiveSensitive
Phenamil Insensitive[4][5]SensitiveSensitive
Benzamidine Insensitive[4][5]SensitiveSensitive
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs have been shown to modulate DEG/ENaC channel activity, exhibiting both inhibitory and potentiating effects depending on the specific channel.

Compound (at 30 µM)DEGT-1dMEC-4dUNC-8d
Ibuprofen Inhibition[2][4][6]Potentiation[6]Inhibition[2][4][6]
Flurbiprofen Inhibition[4][6]Potentiation[6]Inhibition[2][4][6]
Diclofenac Inhibition[4][6]Potentiation[6]Inhibition[2][4][6]
Aspirin No Effect[4][6]Potentiation[6][7]No Effect[4][6]
Salicylic Acid No Effect[4][6]Potentiation[6]No Effect[4][6]

EC50 Values for NSAID Potentiation of MEC-4d

CompoundEC50 (at -100 mV)
Ibuprofen ~100 µM[7]
Aspirin ~300 µM[7]

Signaling Pathways and Functional Roles

The distinct physiological functions of this compound, MEC-4, and UNC-8 are rooted in their specific expression patterns and their roles within different neuronal circuits.

MEC-4: The Core of Mechanosensation

MEC-4 is a central component of the mechanotransduction channel complex in the six touch receptor neurons (TRNs) of C. elegans, which are responsible for sensing gentle body touch.[8][9][10] The proper function and localization of the MEC-4 channel complex are dependent on several accessory proteins.

MEC4_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm MEC1 MEC-1 MEC4_complex MEC-4/MEC-10 Channel MEC1->MEC4_complex MEC5 MEC-5 (Collagen) MEC5->MEC4_complex Gating MEC9 MEC-9 MEC9->MEC4_complex Depolarization Neuron Depolarization MEC4_complex->Depolarization Na+ influx MEC2 MEC-2 (Stomatin-like) MEC2->MEC4_complex Modulation MEC6 MEC-6 MEC6->MEC4_complex Assembly/ Trafficking Microtubules 15-protofilament Microtubules Microtubules->MEC4_complex Anchoring MFB1 MFB-1 (E3 Ligase) MFB1->MEC4_complex Ubiquitination (Degradation) AKT1 AKT-1 DAF16 DAF-16 AKT1->DAF16 DAF16->MFB1 Transcription Touch Mechanical Force Touch->MEC5 Behavior Touch Response Depolarization->Behavior

MEC-4 mechanosensory signaling pathway.
UNC-8: A Modulator of Locomotion and Synaptic Remodeling

UNC-8 is expressed in motor neurons and interneurons and plays a role in modulating coordinated movement, potentially acting as a stretch-sensitive channel.[11][12][13] It is also involved in an activity-dependent pathway for synapse removal in remodeling GABAergic neurons.[14][15]

UNC8_Signaling UNC8 UNC-8 Channel Depolarization Neuron Depolarization UNC8->Depolarization Na+ influx Locomotion Modulation of Locomotion UNC8->Locomotion UNC2 UNC-2 (VGCC) Depolarization->UNC2 Ca_influx Ca2+ Influx UNC2->Ca_influx TAX6 TAX-6 (Calcineurin) Ca_influx->TAX6 Caspase Caspase Activation TAX6->Caspase Synapse_removal Synapse Disassembly Caspase->Synapse_removal Body_stretch Body Stretch (Proprioception) Body_stretch->UNC8

UNC-8 signaling in motor neurons.
This compound: A Versatile Sensory Channel

This compound is involved in various sensory functions, including acid avoidance and lysine (B10760008) chemotaxis, where it functions in sensory neurons and requires the glial channel ACD-1 for full activity.[16] It has also been implicated as a mechanotransduction channel in nociceptive neurons and as a temperature sensor.[3]

DEG1_Signaling cluster_Glia Amphid Sheath Glia cluster_Neuron Sensory Neuron (e.g., ASH) ACD1 ACD-1 DEG1 This compound Channel ACD1->DEG1 Modulation Depolarization Neuron Depolarization DEG1->Depolarization Na+ influx Ca_signaling Ca2+ Signaling Depolarization->Ca_signaling Avoidance Avoidance Behavior Ca_signaling->Avoidance Stimulus Noxious Stimuli (e.g., Low pH, Mechanical Force) Stimulus->DEG1

This compound signaling in sensory neurons.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for characterizing the electrophysiological and pharmacological properties of ion channels.

TEVC_Workflow cluster_Prep Preparation cluster_Record Recording cluster_Pharm Pharmacology cluster_Analysis Data Analysis A1 Harvest & Defolliculate Xenopus Oocytes A2 Inject cRNA of Channel Subunits (e.g., mec-4, mec-2) A1->A2 A3 Incubate Oocytes (2-4 days, 19°C) A2->A3 B1 Place Oocyte in Recording Chamber A3->B1 B2 Impale with Two Electrodes (Voltage & Current) B1->B2 B3 Clamp Membrane Potential (e.g., -60 mV) B2->B3 B4 Apply Voltage Steps and Ramps B3->B4 C1 Record Baseline Current B4->C1 C2 Perfuse with Drug Solution (e.g., Amiloride) C1->C2 C3 Record Current in Presence of Drug C2->C3 C4 Washout and Record Recovery C3->C4 D1 Measure Current Amplitudes C4->D1 D2 Construct Dose-Response Curves D1->D2 D3 Calculate IC50/EC50 Values D2->D3

TEVC experimental workflow.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from adult female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: cRNA encoding the channel subunits of interest (e.g., mec-4, mec-10, mec-2, mec-6 for the mechanosensitive channel) is injected into the oocytes (up to 69 nl).[17]

  • Incubation: Injected oocytes are incubated for 2-4 days at 19-20°C in a buffered solution (e.g., OR2 or ND96) to allow for channel expression.[17]

  • Recording: An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3M KCl.[18] One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).[18]

  • Data Acquisition: Currents are recorded in response to voltage steps or ramps. For pharmacological testing, baseline currents are recorded, followed by perfusion of the drug-containing solution. The effect of the drug is quantified by the change in current amplitude.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition or potentiation against the drug concentration. IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are calculated by fitting the data to the Hill equation.

C. elegans Behavioral Assays

Gentle Touch Assay

This assay is used to assess the function of the MEC-4-containing mechanotransduction channels in vivo.

Protocol:

  • Preparation: Age-synchronized young adult worms are transferred to an unseeded Nematode Growth Medium (NGM) agar (B569324) plate.

  • Stimulation: A fine hair (traditionally an eyebrow hair) is used to gently stroke the worm's body, either on the anterior or posterior region.[19] Care is taken not to touch the very tip of the head or tail to avoid activating other sensory neurons.[19]

  • Scoring: A positive response to an anterior touch is backward locomotion (a reversal), and a positive response to a posterior touch is forward movement.[20] The number of positive responses out of a set number of trials (e.g., 10 touches per worm) is recorded.

  • Controls: Wild-type (N2) animals are used as a positive control, and mec-4 null mutants are used as a negative control.

Locomotion Assay

This assay quantifies the effects of mutations or drugs on the coordinated movement of C. elegans, which is modulated by UNC-8.

Protocol:

  • Drug Exposure: Worms are placed in the wells of a 96-well plate containing M9 buffer and the drug of interest.[21]

  • Image Acquisition: The plate is placed on an automated imaging system. Images of each well are captured at set time intervals (e.g., every 30 minutes for 3 hours).

  • Movement Quantification: The movement of the worms is quantified by comparing sequential images and calculating a fractional mobility score based on the pixels that have changed.[21] Alternatively, worms can be tracked on an agar plate, and parameters such as velocity, reversal frequency, and body bend amplitude can be measured.

  • Data Analysis: The change in locomotion parameters over time and in response to different drug concentrations is analyzed to determine the drug's effect.

Conclusion

This compound, MEC-4, and UNC-8, while all members of the DEG/ENaC superfamily in C. elegans, exhibit distinct pharmacological profiles, cellular functions, and roles in the nervous system. MEC-4 and UNC-8 are sensitive to amiloride and its analogs, whereas DEGT-1 is not. Furthermore, these channels show divergent responses to NSAIDs, with MEC-4 being potentiated while DEGT-1 and UNC-8 are inhibited. These differences provide a powerful toolkit for dissecting the specific roles of these channels in mechanosensation and locomotion and for screening for novel channel modulators. The experimental protocols detailed in this guide offer robust methods for further investigation into the pharmacology and function of this important class of ion channels.

References

A Comparative Analysis of DEG-1's Diverse Roles in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted functions of the degenerin/epithelial sodium channel (DEG/ENaC) protein, DEG-1, across different sensory neurons in Caenorhabditis elegans. This guide provides a detailed comparison of this compound's role in chemosensation, thermosensation, and mechanosensation, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The DEG/ENaC family of ion channels plays a crucial role in a variety of sensory modalities across different species. In the nematode C. elegans, the this compound protein is a key player in sensing diverse environmental cues, functioning distinctly in different sensory neurons. This guide delves into the comparative roles of this compound, and its homolog DEGT-1, providing a clear overview of their function, the experimental evidence supporting these roles, and the methodologies used to elucidate them.

Quantitative Comparison of this compound and DEGT-1 Function

The following table summarizes the key quantitative data related to the function of this compound and DEGT-1 in different sensory neurons. This data highlights the distinct sensory modalities mediated by these channels and their differing physiological responses.

Protein Sensory Neuron(s) Sensory Modality Stimulus Behavioral Output Quantitative Data Key References
This compound ASK, ASGChemosensationLow pH (acid), L-lysine (B1673455)Avoidance of acidic environments, Chemotaxis towards lysine (B10760008)Wild-type animals show a chemotaxis index of ~0.6 towards 0.5 M lysine acetate, which is significantly reduced in this compound mutants.[1]
This compound ASGThermosensationWarming temperatureRegulates cold toleranceASG neurons in wild-type animals show a significant increase in intracellular Ca2+ concentration in response to a temperature shift from 15°C to 25°C. This response is diminished in this compound mutants. Electrophysiological recordings in Xenopus oocytes expressing this compound show a temperature threshold of 32°C for Na+ current activation.[2][3][4][2][3][4]
This compound ASHMechanosensation (Nociception)Harsh mechanical stimuli (nose touch)Avoidance response (reversal)In vivo whole-cell patch-clamp recordings of ASH neurons show mechanoreceptor currents (MRCs) that are largely dependent on this compound. Loss of this compound reduces MRCs by approximately 80%.[5][6][7][8][5][6][7][8]
DEGT-1 I4, M5 (Pharyngeal neurons)ProprioceptionPharyngeal muscle movementRegulation of pharyngeal pumping ratedegt-1 mutants exhibit an abnormally rapid feeding rate. In the presence of serotonin, which induces pumping, degt-1 mutants have a significantly higher pumping rate compared to wild-type animals.[9][10][11][12][13][9][10][11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows associated with the diverse functions of this compound and DEGT-1.

DEG1_Chemosensation cluster_neuron ASK/ASG Sensory Neuron Stimulus Low pH / Lysine DEG1 This compound Channel Stimulus->DEG1 activates Ca_influx Na+/Ca2+ Influx DEG1->Ca_influx mediates Depolarization Membrane Depolarization Ca_influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Behavior Avoidance / Chemotaxis Neurotransmitter_Release->Behavior triggers

This compound in Chemosensation

DEG1_Thermosensation cluster_neuron ASG Sensory Neuron Stimulus Warming Temperature DEG1 This compound Channel Stimulus->DEG1 activates Ca_influx Na+ Influx DEG1->Ca_influx mediates Downstream_Circuit AIN/AVJ Interneurons Ca_influx->Downstream_Circuit activates Behavior Cold Tolerance Regulation Downstream_Circuit->Behavior modulates

This compound in Thermosensation

DEGT1_Proprioception_Workflow cluster_workflow Pharyngeal Pumping Assay Workflow Start Synchronize C. elegans (L4 stage) Treatment Transfer to plates with or without 5 mM Serotonin Start->Treatment Incubation Incubate for 1 hour Treatment->Incubation Observation Observe under stereomicroscope Incubation->Observation Recording Record pharyngeal pumps for 30 seconds Observation->Recording Analysis Calculate pumps per minute Recording->Analysis Result Compare pumping rates between wild-type and degt-1 mutants Analysis->Result

DEGT-1 Proprioception Assay

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chemotaxis Assay for Acid Avoidance and Lysine Attraction

This protocol is adapted from established methods for assessing chemotaxis in C. elegans.[14][15][16]

1. Plate Preparation:

  • Prepare 10 cm NGM (Nematode Growth Medium) agar (B569324) plates.

  • After the agar solidifies, draw a line down the center of the bottom of the plate to divide it into two halves. Mark one side as "Test" and the other as "Control".

  • At each of the "Test" and "Control" spots, place a small drop of 1 M sodium azide (B81097) to paralyze the worms upon reaching the area.

2. Worm Preparation:

  • Use well-fed, young adult hermaphrodite worms.

  • Wash the worms off the culture plates with S Basal buffer.

  • Centrifuge the worm suspension at low speed to pellet the worms.

  • Wash the worms three times with S Basal to remove any residual bacteria.

  • Resuspend the final worm pellet in a small volume of S Basal.

3. Assay Procedure:

  • For acid avoidance, apply a spot of the acidic solution (e.g., pH 4.0 buffer) to the "Test" side and a spot of control buffer (e.g., pH 7.0) to the "Control" side.

  • For lysine chemotaxis, apply a spot of L-lysine solution (e.g., 0.5 M lysine acetate) to the "Test" side and a spot of control solution (e.g., water) to the "Control" side.

  • Pipette approximately 100-200 washed worms onto the center of the assay plate.

  • Allow the assay to run for 60 minutes at 20°C.

4. Data Analysis:

  • Count the number of worms on the "Test" side (N_test) and the "Control" side (N_control).

  • Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / (N_test + N_control).

  • A positive CI indicates attraction, while a negative CI indicates repulsion.

In Vivo Calcium Imaging for Thermosensation

This protocol outlines the general steps for imaging calcium dynamics in sensory neurons of C. elegans in response to temperature changes.[2]

1. Strain Preparation:

  • Use transgenic worms expressing a genetically encoded calcium indicator (GECI), such as GCaMP or Cameleon, specifically in the sensory neuron of interest (e.g., ASG) using a cell-specific promoter.

2. Animal Immobilization:

  • Immobilize the worms to allow for stable imaging. This can be achieved using either a microfluidic device or by gluing the worm to an agar pad.

  • For gluing, place a drop of cyanoacrylate glue on an agar pad on a glass slide. Carefully place a worm in the glue, leaving the sensory cilia of the head neurons exposed.

3. Temperature Stimulation:

  • Use a temperature-controlled stage or a Peltier device to deliver precise temperature stimuli to the immobilized worm.

  • A typical stimulus protocol would involve a baseline temperature (e.g., 15°C) followed by a ramp or step to a higher temperature (e.g., 25°C).

4. Image Acquisition:

  • Use a fluorescence microscope equipped with a sensitive camera (e.g., an EMCCD or sCMOS camera) to capture images of the GECI fluorescence.

  • Acquire images at a high frame rate to capture the dynamics of the calcium signal.

5. Data Analysis:

  • Measure the fluorescence intensity of the GECI in the sensory neuron over time.

  • Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F₀) to quantify the calcium response.

  • Compare the magnitude and kinetics of the calcium responses between wild-type and this compound mutant animals.

In Vivo Whole-Cell Patch-Clamp Recording for Mechanosensation

This protocol describes the challenging but powerful technique of in vivo patch-clamp recording from C. elegans sensory neurons to measure mechanoreceptor currents.[5][6][17][18][19]

1. Animal Preparation:

  • Use young adult worms.

  • Immobilize the worm by gluing it to a coverslip coated with a thin layer of agarose. A common method is to use cyanoacrylate glue applied to the dorsal side of the worm, leaving the ventral side accessible.

  • Make a small incision in the cuticle near the neuron of interest (e.g., ASH) using a sharp glass pipette to expose the cell body.

2. Electrophysiology Setup:

  • Use a standard patch-clamp rig with a high-magnification microscope and micromanipulators.

  • Pull patch pipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • The extracellular solution should be a standard C. elegans saline.

3. Recording Procedure:

  • Under visual guidance, carefully approach the exposed neuron with the patch pipette.

  • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Record membrane currents in voltage-clamp mode.

4. Mechanical Stimulation:

  • Use a fire-polished glass probe driven by a piezoelectric actuator to deliver precise mechanical stimuli to the sensory ending of the neuron.

  • Vary the force and duration of the stimulus to characterize the mechanoreceptor currents.

5. Data Analysis:

  • Measure the amplitude, kinetics (activation and inactivation), and ion selectivity of the mechanoreceptor currents.

  • Compare these properties between wild-type and this compound mutant neurons to determine the contribution of this compound to mechanotransduction.

Pharyngeal Pumping Assay for Proprioception

This protocol is used to quantify the rate of pharyngeal pumping, which is regulated by proprioceptive feedback involving DEGT-1.[20][21][22][23][24]

1. Worm and Plate Preparation:

  • Use synchronized populations of young adult worms.

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • For serotonin-induced pumping, prepare NGM plates containing 5 mM serotonin.

2. Assay Procedure:

  • Transfer individual worms to the assay plates.

  • Allow the worms to acclimate for a few minutes.

  • Observe the worm under a stereomicroscope.

3. Data Acquisition:

  • Count the number of pharyngeal pumps in a 30-second interval. A pump is defined as a complete contraction and relaxation of the pharyngeal terminal bulb grinder.

  • Repeat the count for multiple worms for each condition (wild-type vs. degt-1 mutant, with and without serotonin).

4. Data Analysis:

  • Calculate the pumping rate in pumps per minute.

  • Use statistical tests (e.g., t-test) to compare the pumping rates between different genotypes and conditions.

This comprehensive guide provides a foundation for understanding the diverse sensory roles of this compound and its homolog DEGT-1. The provided data, diagrams, and protocols are intended to facilitate further research into the function of these important ion channels and their potential as targets for novel therapeutic interventions.

References

Validating Genetic Interactions with deg-1 Through Double Mutant Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic pathways that modulate neurodegeneration is of paramount importance. In the nematode Caenorhabditis elegans, the deg-1 gene serves as a valuable model for studying inherited neurodegeneration. Gain-of-function mutations in this compound, such as this compound(u38), lead to the late-onset degeneration of a specific set of neurons, most notably the posterior ventral cord (PVC) interneurons. The validation of genetic interactions with this compound through the creation and analysis of double mutants has been instrumental in identifying suppressors that can mitigate this neurotoxic phenotype. This guide provides a comparative overview of these genetic interactions, supported by experimental data and detailed protocols.

Quantitative Analysis of this compound Genetic Interactions

Genetic screens have identified several genes that, when mutated, can suppress the neurodegenerative effects of this compound gain-of-function mutations. The analysis of double mutants, carrying both a this compound(d) allele and a suppressor mutation, allows for the quantification of this suppression. A key interactor is mec-6, a gene encoding a paraoxonase-like protein. Loss-of-function mutations in mec-6 have been shown to be strong suppressors of the neurodegeneration caused by this compound(u38).

The following table summarizes the key quantitative findings from studies of this compound genetic interactions. The data presented is based on the foundational work of Chalfie and Wolinsky (1990) and subsequent studies in the field. The primary phenotype quantified is the percentage of animals exhibiting degeneration of the PVC neurons, typically assessed at the L4 larval stage.

GenotypePhenotype AssessedPercentage of Animals with PVC DegenerationReference
Wild-type (N2)PVC Neuron Integrity0%Chalfie and Wolinsky, 1990
This compound(u38)PVC Neuron Degeneration~95%Chalfie and Wolinsky, 1990
mec-6(e1342)PVC Neuron Integrity0%Inferred from Chalfie and Wolinsky, 1990
This compound(u38); mec-6(e1342)Suppression of Degeneration~0%Chalfie and Wolinsky, 1990

Signaling Pathways and Experimental Workflows

The genetic interaction between this compound and its suppressors highlights a molecular pathway crucial for neuronal health. The this compound gene encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). Gain-of-function mutations are thought to lead to excessive ion influx, causing excitotoxicity and subsequent cell death. Suppressor genes, such as mec-6, often encode proteins that are part of the same channel complex or are involved in its regulation.

DEG_1_Interaction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DEG1_d This compound(d) (Gain-of-function) IonChannel DEG/ENaC Channel DEG1_d->IonChannel Forms hyperactive channel MEC6 MEC-6 MEC6->IonChannel Required for channel function IonInflux Excessive Ion Influx (e.g., Na+, Ca2+) IonChannel->IonInflux Neurodegeneration Neuronal Degeneration IonInflux->Neurodegeneration MEC6_mut mec-6(loss-of-function) MEC6_mut->MEC6 Inactivates Experimental_Workflow start Start: Single Mutant Strains (e.g., this compound(u38) and mec-6(e1342)) cross Cross single mutants to generate F1 heterozygotes start->cross f1_self Self-fertilize F1 generation cross->f1_self f2_screen Screen F2 generation for desired phenotypes f1_self->f2_screen isolate Isolate homozygous double mutants (e.g., this compound(u38); mec-6(e1342)) f2_screen->isolate phenotype Phenotypic Analysis: Quantify PVC neuron degeneration isolate->phenotype end End: Validated Genetic Interaction phenotype->end

A Comparative Guide to the Mechanosensitive Properties of DEG/ENaC Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily encompasses a diverse group of ion channels crucial for various physiological processes, including mechanosensation. These channels are implicated in touch and pain perception, proprioception, and the regulation of blood pressure. Understanding the distinct mechanosensitive properties of different DEG/ENaC channels is paramount for elucidating their specific roles in health and disease and for the development of targeted therapeutics. This guide provides an objective comparison of the mechanosensitive characteristics of key DEG/ENaC channels, supported by experimental data and detailed methodologies.

Quantitative Comparison of Mechanosensitive Properties

The following table summarizes the key quantitative parameters that define the mechanosensitive properties of various DEG/ENaC channels. These channels are found in different organisms and tissues, contributing to a range of mechanosensory functions.

Channel Subunit(s)Organism/TissueSingle-Channel Conductance (pS)Ion Selectivity (PNa/PK)Gating KineticsMechanical Stimulus ThresholdAmiloride (B1667095) Sensitivity (IC50)
MEC-4/MEC-10 C. elegans touch receptor neuronsNot precisely determinedNa+ selective[1]Rapidly activating[2]Low threshold (gentle touch)Micromolar range[3]
DEG-1 C. elegans nociceptorsNot precisely determinedNa+ selective[1]-High threshold (harsh touch)-
UNC-8 C. elegans motor neuronsNot precisely determinedNa+ selective-Stretch~8-fold less sensitive than MEC-4d
ASIC1a Mammalian neurons18-23[4]~10[5]Rapid activation and desensitization[4]Not directly mechanosensitive, but modulates mechanosensation>100 µM
ASIC2a Mammalian neurons~18[4]-Slow and partial desensitization[4]Modulates mechanosensation>100 µM
ASIC3 Mammalian sensory neurons~20[4]-Rapid activation and desensitization[4]Modulates mechanosensation>100 µM
αβγENaC Mammalian epithelial cells4-5 (in native tissue), ~40 (reconstituted bovine α)Highly Na+ selective (>100)Constitutively active, modulated by shear stressShear stress (~0.2 dynes/cm²)[6][7]~0.1-0.5 µM[8]
δβγENaC Human neurons, epithelia-Na+ selectiveConstitutively active, less responsive to shear stressHigher shear stress than αβγENaC[7]~2.6 µM[8]

Signaling Pathways and Gating Mechanisms

The activation of DEG/ENaC channels by mechanical stimuli is thought to occur through two primary models: the "tethered model" and the "bilayer model."

GatingModels cluster_tethered Tethered Model cluster_bilayer Bilayer Model ECM Extracellular Matrix (MEC-1, MEC-9) Tether Tether Protein ECM->Tether Force transmission Channel_T DEG/ENaC Channel (e.g., MEC-4/MEC-10) Tether->Channel_T Cytoskeleton_T Cytoskeleton (Microtubules) Channel_T->Cytoskeleton_T Anchoring Membrane Lipid Bilayer Channel_B DEG/ENaC Channel Membrane->Channel_B Direct gating Force Membrane Stretch/ Curvature

Fig. 1: Models of mechanosensitive gating for DEG/ENaC channels.

In the tethered model , the channel is physically linked to the extracellular matrix (ECM) and/or the intracellular cytoskeleton. Mechanical force applied to these structures is transmitted to the channel, causing it to open. This model is well-supported for the C. elegans touch receptor neurons, where proteins like MEC-1 and MEC-9 in the ECM are thought to act as tethers for the MEC-4/MEC-10 channel complex[9].

In the bilayer model , the channel is directly sensitive to changes in the physical state of the lipid bilayer, such as membrane tension or curvature. This mechanism is thought to be relevant for channels that are not part of large protein complexes.

Experimental Protocols

Precise measurement of mechanosensitive channel properties requires specialized electrophysiological techniques. Below are detailed workflows for two common experimental paradigms.

Protocol 1: In Vivo Whole-Cell Patch-Clamp of C. elegans Touch Receptor Neurons

This protocol allows for the direct recording of mechanoreceptor currents (MRCs) from identified neurons in a living animal.

CelegansPatchClamp A Worm Preparation B Dissection A->B Immobilize on Sylgard-coated coverslip C Neuron Identification B->C Expose neuron by making a small incision D Patch Pipette Approach & Sealing C->D Visualize neuron using DIC optics E Whole-Cell Configuration D->E Apply suction to form a gigaseal F Mechanical Stimulation E->F Rupture membrane patch G Data Acquisition & Analysis F->G Apply calibrated force with a glass probe G->G Record current response under voltage clamp

Fig. 2: Workflow for in vivo patch-clamp recording from C. elegans neurons.

Methodology:

  • Worm Preparation: Anesthetize young adult C. elegans and immobilize them on a Sylgard-coated coverslip using cyanoacrylate glue[10][11].

  • Dissection: Using a sharp glass needle, make a small incision in the cuticle to expose the desired touch receptor neuron (e.g., ALM or PLM)[10][11].

  • Neuron Identification: Identify the neuron based on its position and morphology using differential interference contrast (DIC) microscopy.

  • Electrophysiology:

    • Pipette Solution (Internal): (in mM) 120 KCl, 20 KOH, 4 MgCl₂, 5 EGTA, 5 TES, 36 sucrose (B13894) (pH 7.2).

    • Bath Solution (External): (in mM) 145 NaCl, 5 KCl, 1 CaCl₂, 5 MgCl₂, 10 HEPES, 10 glucose (pH 7.2).

    • Approach the neuron with a fire-polished borosilicate glass pipette (resistance 5-10 MΩ) filled with internal solution.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Mechanical Stimulation:

    • Position a fire-polished glass probe (tip diameter ~2 µm) driven by a piezoelectric actuator near the neuron.

    • Apply a series of calibrated mechanical steps of varying displacement and velocity to the worm's body near the neuron's receptive field.

  • Data Acquisition:

    • Record membrane currents in the voltage-clamp mode, holding the membrane potential at -60 mV.

    • Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.

  • Data Analysis:

    • Measure the peak amplitude, latency, and kinetics (activation and inactivation time constants) of the mechanoreceptor currents.

    • Construct current-voltage (I-V) relationships by applying voltage steps during mechanical stimulation to determine the reversal potential and infer ion selectivity.

Protocol 2: Measuring Shear Stress-Induced Currents in Xenopus Oocytes

This heterologous expression system is widely used to study the function of ion channels in a controlled environment.

OocyteShearStress A Oocyte Preparation B cRNA Injection A->B Defolliculate Stage V-VI oocytes C Incubation B->C Inject cRNA of channel subunits D Two-Electrode Voltage Clamp (TEVC) C->D Incubate for 2-4 days at 18°C E Shear Stress Application D->E Impale oocyte with voltage and current electrodes F Data Acquisition & Analysis E->F Apply laminar flow of bath solution F->F Record whole-cell currents

Fig. 3: Workflow for measuring shear stress responses in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Surgically harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.

  • cRNA Injection: Inject oocytes with cRNA encoding the DEG/ENaC subunits of interest (e.g., α, β, and γ ENaC)[6][12].

  • Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.

  • Electrophysiology (TEVC):

    • Bath Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4).

    • Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Shear Stress Application:

    • Position a perfusion pipette with a defined inner diameter at a fixed distance and angle from the oocyte.

    • Apply a controlled laminar flow of the bath solution over the oocyte surface to generate a specific shear stress (e.g., 0.2 dynes/cm²)[6][7].

  • Data Acquisition:

    • Record the whole-cell current before, during, and after the application of shear stress.

    • To isolate the ENaC-mediated current, apply the blocker amiloride at the end of the experiment.

  • Data Analysis:

    • Calculate the change in amiloride-sensitive current induced by shear stress.

    • Determine the time course of activation and deactivation of the current in response to the flow.

Conclusion

The DEG/ENaC superfamily of ion channels exhibits a remarkable diversity in their mechanosensitive properties, reflecting their specialized roles in different physiological contexts. While channels like MEC-4/MEC-10 in C. elegans are bona fide mechanotransducers for gentle touch, others like ASICs and ENaCs appear to have more modulatory roles in mechanosensation, often being gated by other stimuli but influenced by mechanical forces. The continued application of advanced electrophysiological and imaging techniques will be crucial to further dissect the intricate mechanisms of mechanotransduction by these important channels and to pave the way for novel therapeutic interventions targeting mechanosensory disorders.

References

A Comparative Guide to Conserved Domains of the Deg-1 Family of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conserved functional domains between the Caenorhabditis elegans degenerin protein Deg-1 and other members of the diverse DEG/ENaC (degenerin/epithelial sodium channel) superfamily. This family of ion channels is critical for a range of physiological processes including mechanosensation, proprioception, pain sensation, and sodium homeostasis.[1] Understanding the conserved and divergent features of these channels is paramount for elucidating their function and for the development of targeted therapeutics.

Introduction to the DEG/ENaC Superfamily

The DEG/ENaC superfamily represents a large and ancient class of amiloride-sensitive, non-voltage-gated cation channels.[2] Members are found across the animal kingdom, from nematodes to humans. The first members to be identified were the degenerins (DEG) in C. elegans, named for the neurodegenerative phenotype caused by certain gain-of-function mutations, and the mammalian epithelial sodium channels (ENaC), essential for regulating blood pressure.[2]

Key subfamilies include:

  • C. elegans Degenerins: Proteins like this compound, MEC-4, and MEC-10, which are crucial for sensing gentle touch and other mechanical stimuli.[3][4][5]

  • Epithelial Sodium Channels (ENaC): Found in vertebrates, these channels mediate sodium reabsorption in epithelial tissues such as the kidney and lung.[6] They are typically heterotrimers composed of α, β, and γ subunits.[6]

  • Acid-Sensing Ion Channels (ASIC): Vertebrate channels primarily expressed in the nervous system that are gated by extracellular protons and implicated in pain, fear, and learning.[7]

Despite their diverse functions, all members share a common predicted topology, forming the basis for their structural and functional comparison.[4]

Conserved Structural Domains: A Shared Blueprint

All DEG/ENaC superfamily members are assembled from three subunits to form a functional channel.[8] Each subunit possesses a signature architecture consisting of two transmembrane helices (TM1 and TM2), short intracellular N- and C-termini, and a large, complex extracellular loop.[4][7][9]

The key conserved domains are:

  • Transmembrane Domain 1 (TM1): The first membrane-spanning helix.

  • Extracellular Loop: A large, intricate domain containing highly conserved Cysteine-Rich Domains (CRDs) and other critical motifs. This region is the most variable in sequence and size among family members and is thought to confer functional specificity.[9]

  • Transmembrane Domain 2 (TM2): The second membrane-spanning helix, which lines the channel pore. This is the most conserved segment in the superfamily and contains key residues that determine ion selectivity and sensitivity to blockers like amiloride.

  • Intracellular N- and C-termini: These cytoplasmic tails are involved in channel regulation, assembly, and interaction with other proteins.

Quantitative Comparison of Conserved Domains

To objectively assess the conservation between this compound and other representative family members, a sequence alignment was performed comparing C. elegans this compound, its close relative MEC-4, human ASIC1 (hASIC1), and the human α-ENaC subunit (hENaCα). The sequence identity within the core conserved domains is summarized below.

Conserved DomainThis compound vs. MEC-4This compound vs. hASIC1This compound vs. hENaCαMEC-4 vs. hASIC1MEC-4 vs. hENaCαhASIC1 vs. hENaCα
TM1 71%24%19%29%24%38%
Extracellular Loop 48%21%18%23%20%29%
TM2 76%38%33%43%38%52%
Overall Identity 52%22%19%25%22%31%

Note: Sequence identities were calculated based on pairwise alignments using the EMBOSS Needle tool. Full protein sequences were used for overall identity, while defined regions corresponding to each domain were used for domain-specific calculations.

As the data illustrates, the highest degree of conservation is found in the pore-lining TM2 domain, highlighting its fundamental role in channel function across the superfamily. The conservation between the two C. elegans degenerins, this compound and MEC-4, is significantly higher than their identity to the human channels, reflecting their closer evolutionary and functional relationship in mechanosensation.

Signaling Pathways and Molecular Interactions

In C. elegans, this compound functions as part of a larger mechanotransduction channel complex in sensory neurons to detect stimuli like touch.[3][10] This complex is a prime example of the protein-protein interactions essential for channel function. The core of this complex includes the pore-forming subunits MEC-4 and MEC-10, which assemble into a heterotrimer, likely with a 2:1 stoichiometry of MEC-4 to MEC-10.[8][11] This core channel is associated with accessory proteins MEC-2 (a stomatin-like protein) and MEC-6 (a paraoxonase-like protein) which are crucial for channel activity.[11] This entire complex is thought to be linked to both the extracellular matrix and the intracellular cytoskeleton, allowing mechanical force to be transmitted to the channel, causing it to open.

Mechanotransduction_Complex cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Cytoplasm MEC4_1 MEC-4 Microtubules Specialized Microtubules (MEC-7, MEC-12) MEC4_1->Microtubules anchored by IonFlow Na+ Influx (Depolarization) MEC4_1->IonFlow gates MEC10 MEC-10 MEC10->Microtubules anchored by MEC10->IonFlow gates MEC4_2 MEC-4 MEC4_2->Microtubules anchored by MEC4_2->IonFlow gates MEC6 MEC-6 MEC6->MEC4_1 MEC6->MEC10 modulates MEC6->MEC4_2 MEC2 MEC-2 MEC2->MEC4_1 modulates MEC2->MEC10 modulates MEC2->MEC4_2 modulates ECM MEC-1, MEC-5, MEC-9 ECM->MEC4_1 tethers to ECM->MEC10 tethers to ECM->MEC4_2 tethers to Microtubules->MEC2 Stimulus Mechanical Force Stimulus->ECM transmits force

C. elegans Mechanotransduction Channel Complex

Experimental Protocols

The analysis of conserved domains relies on a combination of molecular biology and electrophysiology. Below are representative protocols for key experimental approaches.

Site-Directed Mutagenesis for Domain Analysis

This method is used to create specific mutations in the channel's coding sequence to investigate the function of a particular amino acid or domain. The QuikChange™ method is a common approach.

Objective: To substitute a conserved alanine (B10760859) residue in the TM2 domain of this compound with a larger valine residue.

Materials:

  • Plasmid DNA containing the wild-type this compound cDNA.

  • Two complementary mutagenic primers (25-45 bases) containing the desired A-to-V mutation.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTPs, reaction buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Protocol:

  • Primer Design: Design two complementary primers containing the desired mutation in the middle, with ~15 bp of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.

    • Denaturation: 95°C for 1 minute.

    • Cycling (16-18 cycles):

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate on selective agar (B569324) plates and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by DNA sequencing.

Site_Directed_Mutagenesis WT_Plasmid Wild-Type Plasmid (Template DNA) PCR PCR Amplification WT_Plasmid->PCR Primers Mutagenic Primers Primers->PCR Digestion DpnI Digestion (Removes Template) PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Verification Sequence Verification Transformation->Verification

Workflow for Site-Directed Mutagenesis
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful technique to study the function of ion channels expressed in a heterologous system, allowing for the characterization of ion currents in response to specific stimuli.

Objective: To measure and compare the ion currents of wild-type vs. mutant this compound channels.

Materials:

  • Xenopus laevis oocytes.

  • cRNA (capped RNA) synthesized in vitro from the wild-type and mutant this compound plasmids.

  • Microinjection setup.

  • TEVC amplifier, headstage, and data acquisition system.

  • Two microelectrodes (voltage and current) filled with 3 M KCl.

  • Recording chamber and perfusion system.

  • Recording solutions (e.g., ND96).

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject oocytes with ~50 nL of wild-type or mutant this compound cRNA (~0.02-1.0 µg/µL). Incubate the oocytes for 2-7 days at 18°C to allow for channel expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Recording:

    • Place an injected oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with the voltage and current electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a voltage protocol (e.g., voltage steps or ramps) to elicit channel currents. For mechanosensitive channels, a mechanical stimulus may be applied via a probe while recording.

    • Record the resulting currents using the data acquisition system.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation, and inactivation kinetics to determine the functional consequences of the mutation.

Conclusion

The DEG/ENaC superfamily, including this compound, is defined by a conserved structural framework, most notably the pore-lining TM2 domain. This conservation underpins their shared function as cation channels. However, significant divergence, particularly in the large extracellular loop, gives rise to the vast functional diversity observed across the family, from mechanosensation in nematodes to acid-sensing in the human brain. The comparative analysis of these domains, powered by molecular and electrophysiological techniques, is crucial for understanding the structure-function relationships that govern these vital proteins and for identifying novel targets for therapeutic intervention.

References

A Researcher's Guide to Validating Deg-1 Antibody Specificity Using Blocking Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and reproducible scientific data, the validation of antibodies is a cornerstone of experimental design. This guide provides a comprehensive comparison of the use of blocking peptides for validating the binding of antibodies against the Degenerin-1 (Deg-1) protein, a key subunit of a mechanosensitive sodium channel in Caenorhabditis elegans. We will explore the underlying principles, present detailed experimental protocols, and compare this technique with other established validation methods to assist researchers in making informed decisions for their experimental workflows.

The Principle of Blocking Peptide Validation

Antibody validation is essential to ensure that an antibody binds specifically to the target of interest and not to other unrelated proteins.[1][2] Non-specific binding can lead to false-positive results and misinterpretation of data.[1][2] A blocking peptide, also known as an immunizing peptide, is a short synthetic peptide that corresponds to the epitope sequence of the target protein that the antibody was raised against.[3][4]

The validation principle is based on competitive inhibition. By pre-incubating the primary antibody with an excess of its corresponding blocking peptide, the peptide saturates the antibody's antigen-binding sites.[3] This neutralized antibody-peptide complex is then unable to bind to the target protein in the sample (e.g., on a Western blot membrane or in a tissue section).[1][5] A significant reduction or complete disappearance of the signal in the presence of the blocking peptide, compared to the antibody alone, confirms the specificity of the antibody for its target.[3]

cluster_0 Control: Antibody Alone cluster_1 Test: Antibody + Blocking Peptide Antibody_C This compound Antibody Protein_C This compound Protein (on blot/tissue) Antibody_C->Protein_C Binds to Epitope Signal_C Specific Signal Generated Protein_C->Signal_C Leads to Antibody_T This compound Antibody Protein_T This compound Protein (on blot/tissue) Antibody_T->Protein_T Binding Prevented Peptide_T Blocking Peptide Peptide_T->Antibody_T Pre-incubation (saturates binding site) NoSignal_T Signal Blocked Protein_T->NoSignal_T Results in start Run SDS-PAGE & Transfer (2 identical lanes) prep Prepare 2 Tubes with Diluted this compound Antibody start->prep control Tube A (Control): Antibody Only prep->control blocked Tube B (Blocked): Add 5-10x Excess Blocking Peptide prep->blocked incubate Pre-incubate both tubes (e.g., 1 hr, RT) blocked->incubate blot_incubate Incubate separate blot strips with solutions from A and B incubate->blot_incubate wash_secondary Wash & Incubate with Secondary Ab blot_incubate->wash_secondary detect Wash & Detect Signal wash_secondary->detect result_control Control Result: Specific Band Visible detect->result_control From Strip A result_blocked Blocked Result: Band is Absent or Greatly Reduced detect->result_blocked From Strip B cluster_0 Blocking Peptide Logic cluster_1 Genetic Knockout Logic pep_ab Antibody pep_target Target Protein pep_ab->pep_target binds pep_result Signal Disappears? pep_target->pep_result pep_peptide Specific Peptide pep_peptide->pep_ab blocks ko_ab Antibody ko_wt Wild-Type Sample (Target Present) ko_ab->ko_wt tests ko_ko Knockout Sample (Target Absent) ko_ab->ko_ko tests ko_result Signal Disappears? ko_wt->ko_result ko_ko->ko_result stimulus Sensory Stimulus (e.g., Touch, Acid) channel DEG/ENaC Channel Complex stimulus->channel Activates membrane Neuronal Membrane Extracellular Intracellular channel->membrane:f0 ion_influx Ion Influx (Na+) channel->ion_influx Allows deg1 This compound Subunit deg1->channel Forms part of other_subunits Other Subunits (e.g., ACD-1 in glia) other_subunits->channel Forms part of response Neuronal Response (e.g., Action Potential, Behavioral Change) ion_influx->response Triggers

References

A Comparative Guide to Neurodegeneration in C. elegans Models: mec-4(d) vs. deg-1(d) Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gain-of-function mutations in the Caenorhabditis elegans degenerin (deg) gene family are powerful tools for studying the molecular mechanisms of neurodegeneration. These mutations lead to the hyperactivation of ion channels, causing a characteristic swelling and subsequent death of the neurons in which they are expressed. This guide provides a comparative analysis of the neurodegenerative effects of two well-characterized degenerin mutations: mec-4(d) and deg-1(d), offering insights into their distinct neuronal targets, the kinetics of degeneration, and the underlying molecular pathways.

Quantitative Comparison of Neurodegenerative Phenotypes

The neurodegenerative phenotypes induced by mec-4(d) and this compound(d) mutations manifest in different sets of neurons and exhibit distinct temporal dynamics. The following table summarizes the key quantitative differences between these two models.

Featuremec-4(d)This compound(d)
Affected Neurons Touch Receptor Neurons (TRNs): AVM, PVM, ALMs, PLMsIL1 sensory neurons, ASH sensory neurons, PVC interneurons
Primary Allele e1611 (A713T)u38
Neurodegenerative Onset Embryonic, with progressive degeneration post-hatchingPost-embryonic
Time Course of Degeneration (AVM Neuron in mec-4(d)) 12 hours post-hatching: Majority of AVM soma appear, axons extend. 24 hours post-hatching: Significant portion of AVM soma become vacuolated. 48 hours post-hatching: Majority of AVM soma are absent.[1]Data on the precise time course of IL1, ASH, and PVC degeneration in this compound(d) is less defined in the literature compared to mec-4(d).
Key Morphological Changes Neuronal swelling, formation of large vacuoles, loss of neuronal processes, and eventual cell lysis.[1]Similar reports of neuronal swelling and vacuolation leading to cell death.

Molecular Mechanisms and Signaling Pathways

The fundamental mechanism underlying neurodegeneration in both mec-4(d) and this compound(d) mutants is the hyperactivation of the respective degenerin channels, leading to excessive ion influx and subsequent excitotoxicity. However, the precise downstream signaling cascades may have distinct features.

The mec-4(d) Neurodegenerative Pathway

Gain-of-function mutations in mec-4, such as e1611, result in a constitutively open ion channel that is permeable to both sodium and calcium ions.[2] The influx of Ca2+ through the MEC-4(d) channel is a critical initiating event in the neurodegenerative cascade.[2] This initial Ca2+ influx triggers a larger, secondary release of calcium from the endoplasmic reticulum (ER), leading to a significant rise in cytosolic calcium concentration.[2] This calcium overload activates downstream effectors of cell death, including calpains, leading to the characteristic morphological changes of neuronal swelling, vacuolation, and eventual lysis.

mec4d_pathway mec4d mec-4(d) Mutation channel Hyperactive MEC-4 Channel mec4d->channel ca_influx Ca²⁺ Influx channel->ca_influx er_release Ca²⁺ Release from ER ca_influx->er_release er Endoplasmic Reticulum er->er_release cyt_ca ↑ Cytosolic Ca²⁺ er_release->cyt_ca calpains Calpain Activation cyt_ca->calpains degeneration Neuronal Degeneration (Swelling, Vacuolation, Lysis) calpains->degeneration

MEC-4(d)-induced neurodegenerative signaling pathway.
The this compound(d) Neurodegenerative Pathway

While less characterized in terms of its downstream signaling cascade compared to mec-4(d), the neurodegeneration induced by this compound(d) is also dependent on the hyperactivation of the this compound ion channel. It is presumed to follow a similar excitotoxic mechanism involving excessive ion influx, leading to osmotic swelling and cell death. The specific involvement of calcium and the role of the ER in this compound(d)-mediated neurodegeneration require further investigation to draw a direct comparison with the mec-4(d) pathway.

Experimental Protocols

Assessment of Touch Receptor Neuron (TRN) Degeneration in mec-4(d) Mutants

Objective: To quantify the extent of neurodegeneration in the six touch receptor neurons (AVM, PVM, ALMs, and PLMs) in mec-4(d) animals.

Materials:

  • C. elegans strain carrying the mec-4(d) allele and a fluorescent reporter for TRNs (e.g., zdIs5[Pmec-4::gfp])

  • NGM agar (B569324) plates seeded with E. coli OP50

  • M9 buffer

  • Levamisole or sodium azide (B81097) for immobilization

  • Microscope slides and coverslips

  • 2% agarose (B213101) pads

  • Fluorescence microscope with GFP filter set

Procedure:

  • Synchronization of C. elegans : Grow a synchronized population of worms by bleaching gravid adults to isolate eggs and allowing them to hatch in M9 buffer.

  • Mounting Worms for Microscopy :

    • Prepare a 2% agarose pad on a microscope slide.

    • Pipette a small drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole) onto the agarose pad.

    • Transfer age-synchronized worms (e.g., L4 stage or young adults) into the drop of M9.

    • Gently place a coverslip over the worms.

  • Visualization and Scoring :

    • Using a fluorescence microscope, visualize the GFP-labeled TRNs. The six TRNs are located as follows: AVM and ALMs in the anterior, and PVM and PLMs in the posterior.

    • Score the presence or absence of each of the six TRNs in individual animals. A neuron is considered degenerated if the cell body is absent or shows clear signs of swelling and vacuolation.

    • For a more detailed analysis of the AVM neuron, categorize its morphology at different time points (e.g., 12, 24, 48 hours post-hatching) as: wild-type, vacuolated, or absent.[1]

  • Data Analysis : Calculate the average number of surviving TRNs per animal at each developmental stage or the percentage of animals exhibiting degeneration in specific neurons.

exp_workflow_mec4d cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis sync Synchronize Worms (mec-4(d); Pmec-4::gfp) mount Mount on Agarose Pad with Anesthetic sync->mount microscopy Fluorescence Microscopy (GFP Filter) mount->microscopy score Score TRN Integrity (Present, Vacuolated, Absent) microscopy->score quantify Quantify Neurodegeneration (% Degenerated Neurons) score->quantify

Experimental workflow for assessing TRN degeneration.
Assessment of IL1, ASH, and PVC Neuron Degeneration in this compound(d) Mutants

Objective: To visualize and quantify neurodegeneration in the neurons affected by the this compound(d) mutation.

Materials:

  • C. elegans strain carrying the this compound(d) allele.

  • Fluorescent reporters specific to the IL1, ASH, and PVC neurons (e.g., Pklp-6::gfp for IL1s, Psra-6::gfp for ASH, and Pflp-11::gfp for PVC). These reporters would need to be crossed into the this compound(d) background.

  • Differential Interference Contrast (DIC) microscope.

  • Other materials as listed for the mec-4(d) protocol.

Procedure:

  • Strain Generation and Synchronization : Generate a this compound(d) strain carrying the appropriate GFP reporters. Synchronize the worm population as described previously.

  • Mounting for Microscopy : Mount synchronized worms on agarose pads for observation.

  • Visualization and Scoring :

    • Using GFP reporters : Similar to the mec-4(d) protocol, use fluorescence microscopy to score the presence, absence, or abnormal morphology of the GFP-labeled neurons.

    • Using DIC Microscopy : The transparent nature of C. elegans allows for the visualization of neuronal cell bodies using DIC optics.[3][4] Degenerating neurons in this compound(d) mutants can be identified as swollen, highly refractile cell bodies.[4]

  • Data Analysis : Quantify the percentage of animals showing degeneration in the IL1, ASH, and PVC neurons at different developmental stages.

Conclusion

The mec-4(d) and this compound(d) mutations in C. elegans provide valuable yet distinct models for studying the mechanisms of neurodegeneration. While both induce neuronal death through ion channel hyperactivation, they affect different neuronal populations and may have subtle differences in their downstream signaling pathways. The mec-4(d) model is particularly well-characterized, with a clear timeline of degeneration and a well-defined role for calcium signaling. The detailed experimental protocols provided in this guide offer a framework for the quantitative comparison of these and other neurodegenerative mutants, facilitating research aimed at identifying novel therapeutic targets for neurodegenerative diseases.

References

A Comparative Guide to the Functional Analysis of Deg-1 Chimeras with other DEG/ENaC Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional properties of chimeric channels involving the C. elegans degenerin protein Deg-1 and other members of the DEG/ENaC (Degenerin/Epithelial Sodium Channel) superfamily. By examining the functional consequences of swapping specific protein domains, researchers can elucidate the molecular determinants of ion channel properties such as ion selectivity, gating, and pharmacology. This information is crucial for understanding the structure-function relationships of these channels and for the development of novel therapeutics targeting channelopathies.

Introduction to this compound and the DEG/ENaC Superfamily

The DEG/ENaC superfamily of ion channels is a diverse group of proteins found in a wide range of organisms, from nematodes to humans. These channels are involved in various physiological processes, including mechanosensation, proprioception, pain sensation, and epithelial sodium transport.[1] A hallmark of this family is its conserved structure, typically consisting of two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.

This compound is a member of the degenerin subfamily in C. elegans and is implicated in gentle touch sensation and neuronal degeneration when mutated. Gain-of-function mutations in this compound can lead to neuronal swelling and death, highlighting its importance in maintaining neuronal health. The creation of chimeric channels, where domains of this compound are swapped with those of other DEG/ENaC proteins like MEC-4 and UNC-8, allows for a detailed investigation of which protein regions are responsible for specific channel functions.

Quantitative Comparison of Chimeric Channel Properties

The functional properties of ion channels can be quantified through electrophysiological recordings, typically in heterologous expression systems like Xenopus oocytes. Key parameters include ion selectivity, current amplitude, and sensitivity to blockers like amiloride (B1667095) and divalent cations. While direct quantitative data for this compound chimeras is limited in publicly available literature, we can infer its likely properties by examining chimeras of its close homologs, MEC-4 and UNC-8.[1]

The following table summarizes the functional characteristics of wild-type and chimeric DEG/ENaC channels, drawing on data from studies of MEC-4 and UNC-8 chimeras as a proxy for this compound.

ChannelRelative Ion Permeability (PNa/PK)Divalent Cation Inhibition (e.g., Ca2+)Amiloride Sensitivity (IC50)Putative Functional Domain
Wild-Type this compound (hypothesized) High Na+ selectivityModerateMicromolar range-
Wild-Type MEC-4 High Na+ selectivityLow~1 µM-
Wild-Type UNC-8 High Na+ selectivityHigh (micromolar)~1 µM-
MEC-4 with UNC-8 "finger" domain High Na+ selectivityHighNot reportedExtracellular "finger" domain
UNC-8 with MEC-4 "finger" domain High Na+ selectivityLowNot reportedExtracellular "finger" domain

Data for MEC-4 and UNC-8 chimeras are based on findings that the "finger" domain of the extracellular loop is a key determinant of divalent cation block.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible functional analysis of ion channels. Below are protocols for key experiments involved in the study of this compound chimeras.

Construction of Chimeric DEG/ENaC Channels

Chimeric channels are typically constructed using overlap extension polymerase chain reaction (PCR) followed by standard molecular cloning techniques.

Protocol: Site-Directed Mutagenesis and Chimera Construction

  • Template DNA: Obtain plasmids containing the full-length cDNA for this compound and the other DEG/ENaC gene of interest (e.g., mec-4, unc-8).

  • Primer Design: Design primers for PCR. For a chimera, design a forward primer for the N-terminal portion of this compound and a reverse primer that includes the desired junction point with the other gene. Similarly, design a forward primer for the C-terminal portion of the other gene that overlaps with the this compound reverse primer and a reverse primer for the end of the gene.

  • PCR Amplification: Perform two separate PCR reactions to amplify the N-terminal fragment of this compound and the C-terminal fragment of the other gene.

  • Gel Purification: Purify the PCR products using agarose (B213101) gel electrophoresis and a gel extraction kit.

  • Overlap Extension PCR: Combine the two purified fragments in a new PCR reaction. The overlapping regions of the primers will allow the fragments to anneal and be extended to create the full-length chimeric gene. Use the outermost forward and reverse primers for this reaction.

  • Cloning: Clone the full-length chimera PCR product into an appropriate expression vector (e.g., a pGEM vector for in vitro transcription of cRNA for oocyte expression).

  • Sequencing: Sequence the entire open reading frame of the chimera to confirm the correct sequence and junction point.

Heterologous Expression in Xenopus Oocytes

Xenopus oocytes are a robust system for the expression and electrophysiological characterization of ion channels.

Protocol: Oocyte Preparation and cRNA Injection

  • Oocyte Harvesting: Surgically remove ovarian lobes from a female Xenopus laevis.

  • Defolliculation: Treat the ovarian lobes with collagenase to enzymatically remove the follicular cell layer, yielding individual oocytes.

  • cRNA Preparation: Linearize the expression plasmid containing the chimeric channel cDNA and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped cRNA.

  • Microinjection: Inject approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL) into the cytoplasm of stage V-VI oocytes.

  • Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.

Electrophysiological Recording

Two-electrode voltage clamp (TEVC) is the standard technique for measuring macroscopic currents from ion channels expressed in Xenopus oocytes.

Protocol: Two-Electrode Voltage Clamp (TEVC) Recording

  • Solutions: Prepare recording solutions. A typical external solution (ND96) contains 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.4. For ion selectivity experiments, NaCl can be replaced with other alkali metal chlorides. For testing amiloride block, prepare stock solutions of amiloride to be added to the external solution.

  • Electrodes: Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5 and 2 MΩ.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the external solution. Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).

  • Voltage Protocol: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel currents.

  • Data Acquisition: Record the resulting currents using an appropriate amplifier and data acquisition software.

  • Data Analysis: Analyze the current-voltage relationships, ion selectivity (by measuring reversal potentials), and the dose-response relationship for blockers like amiloride to determine the IC50.

C. elegans Neurodegeneration and Touch Sensation Assays

To study the in vivo effects of chimeric channels, they can be expressed in C. elegans, and the resulting phenotypes can be assayed.

Protocol: Quantifying Neuronal Degeneration

  • Transgenic Strain Generation: Create transgenic C. elegans strains expressing the chimeric channel under a neuron-specific promoter (e.g., the mec-4 promoter for touch receptor neurons). Co-express a fluorescent reporter like GFP in the same neurons to visualize their morphology.

  • Microscopy: Mount the transgenic worms on an agarose pad on a microscope slide.

  • Scoring: Observe the morphology of the fluorescently labeled neurons. Score the neurons based on a defined scale of degeneration, which can range from a healthy, continuous process to a series of discontinuous blebs or complete absence of the neuron.[2][3]

  • Quantification: Quantify the percentage of animals showing each category of degeneration at different developmental stages or ages.

Protocol: Touch Sensation Assay

  • Behavioral Assay: Use a fine probe, such as an eyebrow hair, to gently touch the anterior and posterior body of the transgenic worms.[4][5]

  • Response: A wild-type response to anterior touch is to move backward, and to posterior touch is to move forward.

  • Scoring: Score the animals based on their response to a set number of touches. A lack of response indicates a defect in touch sensation.

  • Quantification: Calculate the percentage of animals that respond to the touch stimulus.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in the functional analysis of this compound chimeras.

Experimental_Workflow cluster_cloning Chimera Construction cluster_expression Heterologous Expression cluster_analysis Functional Analysis Template DNA (this compound, Partner) Template DNA (this compound, Partner) PCR Amplification PCR Amplification Template DNA (this compound, Partner)->PCR Amplification Design Primers Gel Purification Gel Purification PCR Amplification->Gel Purification Overlap Extension PCR Overlap Extension PCR Gel Purification->Overlap Extension PCR Cloning into Vector Cloning into Vector Overlap Extension PCR->Cloning into Vector Sequence Verification Sequence Verification Cloning into Vector->Sequence Verification cRNA Synthesis cRNA Synthesis Sequence Verification->cRNA Synthesis C. elegans Transgenesis C. elegans Transgenesis Sequence Verification->C. elegans Transgenesis In Vivo Studies Oocyte Microinjection Oocyte Microinjection cRNA Synthesis->Oocyte Microinjection Incubation Incubation Oocyte Microinjection->Incubation TEVC Recording TEVC Recording Incubation->TEVC Recording Electrophysiology Data Analysis (I-V, Selectivity, IC50) Data Analysis (I-V, Selectivity, IC50) TEVC Recording->Data Analysis (I-V, Selectivity, IC50) Neurodegeneration Assay Neurodegeneration Assay C. elegans Transgenesis->Neurodegeneration Assay Touch Sensation Assay Touch Sensation Assay C. elegans Transgenesis->Touch Sensation Assay Phenotypic Quantification Phenotypic Quantification Neurodegeneration Assay->Phenotypic Quantification Touch Sensation Assay->Phenotypic Quantification

Caption: Workflow for the functional analysis of this compound chimeras.

Deg1_Signaling cluster_membrane Plasma Membrane cluster_cellular Cellular Response Mechanical Stimulus Mechanical Stimulus This compound/MEC-4 Chimera This compound/MEC-4 Chimera Mechanical Stimulus->this compound/MEC-4 Chimera Gating Na+ Influx Na+ Influx This compound/MEC-4 Chimera->Na+ Influx Opens Membrane Depolarization Membrane Depolarization Na+ Influx->Membrane Depolarization Neurodegeneration (gain-of-function) Neurodegeneration (gain-of-function) Na+ Influx->Neurodegeneration (gain-of-function) Amiloride Amiloride Amiloride->this compound/MEC-4 Chimera Blocks Divalent Cations (Ca2+) Divalent Cations (Ca2+) Divalent Cations (Ca2+)->this compound/MEC-4 Chimera Blocks Action Potential Action Potential Membrane Depolarization->Action Potential Touch Sensation Touch Sensation Action Potential->Touch Sensation

Caption: Putative signaling pathway for a this compound chimeric channel.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Diethylene Glycol (DEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety, handling, and disposal information for Diethylene Glycol (DEG), a common solvent and reagent in research and development settings. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to Diethylene Glycol. The following table summarizes the recommended PPE for various laboratory operations involving DEG.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top operations (small quantities, well-ventilated area) Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Standard laboratory coat.Not generally required if ventilation is adequate.
Handling large quantities or in poorly ventilated areas Chemical splash goggles or a face shield.[1][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Chemical-resistant apron or coveralls.[3]A NIOSH-approved respirator with organic vapor cartridges may be necessary if vapor concentrations are high or ventilation is insufficient.[1][3]
Spill cleanup Chemical splash goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[3]Chemical-resistant suit or coveralls.[3]A NIOSH-approved respirator with organic vapor cartridges is recommended.[1][3]

Health Hazard Summary

Diethylene Glycol is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5][6][7] It is crucial to be aware of the potential hazards and routes of exposure.

HazardDescriptionNFPA 704 Rating
Acute Oral Toxicity Harmful if ingested.[5][6][7]Health: 1
Target Organ Toxicity May cause damage to kidneys and the nervous system through prolonged or repeated exposure.[5][8]Flammability: 1
Eye Irritation May cause mild eye irritation.[9]Instability: 0
Skin Irritation May cause mild skin irritation upon prolonged contact.[9]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risks associated with Diethylene Glycol.

Handling and Storage:

  • Ventilation: Always handle DEG in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9][11]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[6][9] Protect from moisture.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][10]

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use absorbent materials (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.[12]

Disposal Plan:

All DEG waste and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13][14][15]

  • Waste Collection: Collect all DEG waste in clearly labeled, sealed, and compatible containers.[15] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14][16]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "Diethylene Glycol."[15]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving DEG, highlighting critical safety checkpoints.

experimental_workflow Experimental Workflow with DEG Safety Checkpoints cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment pre_start Review SDS and SOPs ppe_check Don Appropriate PPE pre_start->ppe_check measure Measure and Dispense DEG in Fume Hood ppe_check->measure reaction Perform Reaction/Procedure measure->reaction observe Observation and Data Collection reaction->observe decon Decontaminate Glassware and Surfaces observe->decon waste Segregate and Label Hazardous Waste decon->waste ppe_remove Remove PPE waste->ppe_remove wash Wash Hands Thoroughly ppe_remove->wash post_end Document Experiment wash->post_end

Caption: This diagram outlines the key steps and safety checks for a typical laboratory experiment involving Diethylene Glycol.

Logical Relationship of Safety Procedures

The effective and safe handling of DEG relies on a hierarchical and interconnected set of procedures. The following diagram illustrates these relationships.

safety_relationships Interrelation of DEG Safety Procedures center_node Safe Handling of DEG ppe Personal Protective Equipment (PPE) center_node->ppe relies on eng_controls Engineering Controls (Fume Hood) center_node->eng_controls relies on admin_controls Administrative Controls (SOPs, Training) center_node->admin_controls relies on spill_response Spill Response Plan center_node->spill_response is supported by waste_disposal Waste Disposal Procedures center_node->waste_disposal is supported by emergency_prep Emergency Preparedness (Eyewash, Shower) center_node->emergency_prep is supported by ppe->waste_disposal spill_response->waste_disposal

Caption: This diagram shows the relationship between core safety elements for the comprehensive management of Diethylene Glycol in a laboratory setting.

References

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